molecular formula C14H18O B7762119 2-Benzylideneheptanal CAS No. 101365-33-7

2-Benzylideneheptanal

Cat. No.: B7762119
CAS No.: 101365-33-7
M. Wt: 202.29 g/mol
InChI Key: HMKKIXGYKWDQSV-KAMYIIQDSA-N
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Description

2-Benzylideneheptanal, more commonly known in industry as Jasminaldehyde or Amyl Cinnamal, is a synthetic aromatic aldehyde of significant importance to fragrance and flavor research. With the molecular formula C₁₄H₁₈O and a CAS Registry Number of 122-40-7, this compound is the key chemical responsible for the characteristic scent of jasmine . Its olfactory profile is a complex mixture of sweet, floral-jasmine notes with tropical, fruity facets, and mild oily-herbaceous undertones, making it a vital molecule for the study of synthetic perfumery . Industrially, it is synthesized not from jasmine oil but primarily from castor bean derivatives via the aldol condensation of heptanal and benzaldehyde . For researchers, 2-Benzylideneheptanal serves as a critical reference standard and active ingredient in various applications. It is extensively used in the development and analysis of fine fragrances, functional perfumery for soaps and detergents, and flavor systems where it imparts fruity and spicy notes . Its high substantivity and excellent tenacity make it a valuable subject for studies on scent longevity and material performance on different substrates. Furthermore, it is a compound of regulatory interest, listed as a declarable allergen in the EU (Annex III of Regulation 1223/2009), necessitating its use in analytical methods for cosmetic safety compliance . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with care, referring to the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-2-benzylideneheptanal
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InChI

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11-
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InChI Key

HMKKIXGYKWDQSV-KAMYIIQDSA-N
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Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

CCCCC/C(=C/C1=CC=CC=C1)/C=O
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Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID001044960
Record name Alpha-Amylcinnamaldehyde, (Z)-
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Molecular Weight

202.29 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine
Record name Heptanal, 2-(phenylmethylene)-
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Boiling Point

284 °C, 287.00 to 290.00 °C. @ 760.00 mm Hg
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Solubility

Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol)
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
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Density

0.9711 g/cu m at 20 °C, 0.962-0.969
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
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Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
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Color/Form

Clear, yellow, oily liquid

CAS No.

122-40-7, 101365-33-7
Record name alpha-Amyl cinnamaldehyde
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Melting Point

80 °C
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzylideneheptanal: Properties, Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Benzylideneheptanal, widely known in the industry as alpha-Amylcinnamaldehyde or Jasminaldehyde, is an aromatic aldehyde celebrated for its characteristic sweet, floral, jasmine-like aroma.[1][2] This compound is a cornerstone of the fragrance and flavor industries, incorporated into a vast array of consumer products ranging from fine perfumes and cosmetics to soaps and detergents.[3][4] It is also approved as a food additive, lending its unique flavor profile to products like beverages, candies, and baked goods.[3][5] Despite its widespread use, 2-Benzylideneheptanal is also a well-documented fragrance allergen, necessitating careful regulation and labeling in consumer goods.[1] This dual nature—a valuable aroma chemical and a known sensitizer—makes it a subject of continuous interest for researchers, chemists, and drug development professionals. This guide provides a comprehensive technical overview of its core properties, synthesis methodologies, analytical characterization, industrial applications, and safety considerations.

Core Chemical Identity and Nomenclature

2-Benzylideneheptanal is an α,β-unsaturated aldehyde. Its structure consists of a heptanal backbone with a benzylidene group substituted at the second carbon position. This substitution creates a conjugated system involving the phenyl ring, the carbon-carbon double bond, and the aldehyde group, which is fundamental to its chemical properties and aroma. The molecule exists as (E) and (Z) stereoisomers.[6]

Common Synonyms:

  • alpha-Amylcinnamaldehyde (ACA)[1]

  • Amyl Cinnamal[1]

  • Jasminaldehyde[1]

  • Jasminal[1]

  • Flomine[1]

  • 2-Pentylcinnamaldehyde[1]

  • (2Z)-2-benzylideneheptanal[1]

CAS Number: 122-40-7[1] Molecular Formula: C₁₄H₁₈O[1][5] Molecular Weight: 202.29 g/mol [1][7]

Physicochemical Properties

The physical state of 2-Benzylideneheptanal is typically described as a pale-yellow, oily liquid.[1][5] Its high boiling point and low vapor pressure contribute to its tenacity, making it a valuable fixative in fragrance formulations.[4][8] It is poorly soluble in water but soluble in organic solvents like acetone and ethanol.[1][5]

Table 1: Summary of Physicochemical Properties

Property Value Reference
Appearance Pale-yellow, oily liquid [1][5]
Odor Jasmine-like, floral, oily-herbaceous [1][2]
Density 0.962 - 0.9711 g/cm³ at 20°C [1][5]
Boiling Point 284 - 290 °C at 760 mmHg [1][5][7]
Melting Point 80 °C (Note: May be solid at lower temps) [1][5]
Flash Point 131.1 °C [5][7]
LogP (Kow) 4.70 - 4.80 [1][7]
Vapor Pressure 0.00233 mmHg at 25°C [5]
Refractive Index 1.5381 at 20°C [1]

| Solubility | Soluble in acetone, carbon tetrachloride; Slightly soluble in water. |[1][5][9] |

Synthesis and Manufacturing

The industry-standard method for synthesizing 2-Benzylideneheptanal is a base-catalyzed cross-aldol condensation reaction between benzaldehyde and n-heptanal.[2][4]

Causality of Experimental Choices:

  • Reactants: Benzaldehyde provides the benzylidene group, while n-heptanal provides the C7 aldehyde backbone. The reaction must be carefully controlled to favor the cross-condensation product over the self-condensation of n-heptanal, which would produce an undesirable impurity (2-n-pentyl-2-nonenal).[8]

  • Catalyst: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the α-carbon of n-heptanal, forming a reactive enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Greener Approaches: Modern methodologies focus on improving selectivity and sustainability. The use of a phase transfer catalyst (PTC) like cetyltrimethylammonium bromide (CTAB) is a significant advancement.[8] The PTC facilitates the interaction between the aqueous base and the organic reactants, allowing the reaction to proceed efficiently under milder conditions (e.g., lower temperatures), which minimizes side reactions and enhances the yield of the desired product. This approach also allows for the recycling and reuse of the catalyst, aligning with green chemistry principles.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Benzaldehyde Benzaldehyde Process Cross-Aldol Condensation Benzaldehyde->Process Heptanal n-Heptanal Heptanal->Process Catalyst Base Catalyst (e.g., NaOH) + Phase Transfer Catalyst (e.g., CTAB) Catalyst->Process catalysis Solvent Aqueous/Organic Phases Temp 30-80°C Product 2-Benzylideneheptanal (Crude Product) Process->Product Purification Purification (e.g., Distillation) Product->Purification Final High-Purity 2-Benzylideneheptanal Purification->Final

Caption: High-level workflow for the synthesis of 2-Benzylideneheptanal.

Analytical Characterization and Spectroscopy

Rigorous analytical characterization is essential to ensure the purity and identity of 2-Benzylideneheptanal, particularly to quantify impurities that could alter its odor profile or toxicological properties.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

  • C=O Stretch: A strong absorption band is expected in the range of 1666-1685 cm⁻¹ for the α,β-unsaturated aldehyde carbonyl group.[10] Conjugation with the double bond and phenyl ring lowers the frequency compared to a saturated aldehyde.

  • Aldehyde C-H Stretch: Two characteristic, often weak, peaks appear around 2720 cm⁻¹ and 2820 cm⁻¹.[10][11] The presence of the peak around 2720 cm⁻¹ is a strong indicator of an aldehyde.

  • Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ are indicative of the benzene ring.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for unambiguous structure elucidation.

  • ¹H NMR: The aldehydic proton (CHO) gives a highly deshielded singlet or doublet at approximately 9.6 ppm.[10] Aromatic protons appear in the 7-8 ppm region, while the vinylic proton and aliphatic chain protons resonate at higher fields.

  • ¹³C NMR: PubChem data shows characteristic shifts for the carbonyl carbon at ~195.5 ppm, carbons of the double bond at ~143.4 ppm and ~149.6 ppm, and aromatic carbons between ~128 ppm and ~135 ppm. The aliphatic chain carbons appear upfield, with the terminal methyl group resonating at ~14.0 ppm.[1]

Mass Spectrometry (MS): MS is used to confirm the molecular weight and analyze fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z = 202. Key fragmentation pathways for aldehydes include alpha cleavage (loss of the CHO group or an adjacent alkyl chain) and McLafferty rearrangement.[10]

Table 2: Summary of Key Spectroscopic Data

Technique Characteristic Signal Interpretation
IR Strong peak at ~1670 cm⁻¹ C=O stretch of conjugated aldehyde
IR Weak peaks at ~2720 & ~2820 cm⁻¹ Aldehyde C-H stretch
¹H NMR Singlet/doublet at ~9.6 ppm Aldehydic proton (-CHO)
¹H NMR Multiplets at 7-8 ppm Aromatic ring protons
¹³C NMR Resonance at ~195.5 ppm Carbonyl carbon (C=O)
¹³C NMR Resonances at ~128-150 ppm Aromatic and vinylic carbons

| MS | Peak at m/z = 202 | Molecular Ion (M⁺) |

Industrial and Research Applications

2-Benzylideneheptanal's primary value lies in its potent and pleasant aroma.

  • Fragrance and Cosmetics: It is a key component in perfumes, soaps, detergents, personal care products, and household cleaners to impart a jasmine floral note.[4] Its high tenacity also allows it to act as a fixative, slowing the evaporation of more volatile fragrance components.[4]

  • Flavor Industry: As a FEMA-recognized flavoring agent (FEMA No. 2061), it is used in small quantities to create apple, apricot, peach, and strawberry flavor profiles in food products.[4][5] The FDA has approved its use as a flavoring agent under 21 CFR 172.515.[3]

  • Research Chemical:

    • Allergen Standard: Due to its classification as a fragrance allergen, purified 2-Benzylideneheptanal is used as a standard chemical in dermatological patch testing to diagnose contact allergies.[1][12]

    • Synthetic Intermediate: It serves as an intermediate in the synthesis of other specialty chemicals and potential pharmaceutical compounds.[4]

Safety, Toxicology, and Handling

While GRAS (Generally Recognized as Safe) for use as a flavoring agent, 2-Benzylideneheptanal presents hazards related to dermal contact and environmental exposure.

  • Human Health:

    • Acute Toxicity: The oral LD50 in rats is 3730 mg/kg, indicating moderate acute toxicity.[4][5]

    • Skin Sensitization: It is a known skin sensitizer that can cause an allergic skin reaction (allergic contact dermatitis) in susceptible individuals.[9] This is its most significant human health concern. Under EU Cosmetic Regulation, its presence must be declared on product labels if concentrations exceed 0.001% in leave-on products and 0.01% in rinse-off products.

    • Irritation: It is classified as irritating to the eyes, respiratory system, and skin.[5]

  • Environmental Hazards: The compound is classified as toxic to aquatic life with long-lasting effects.[9] Release into the environment should be avoided.

  • Handling and Storage:

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling.[9]

    • Storage: Store in a tightly closed container in a cool, well-ventilated place away from heat and sources of ignition.[4]

    • Stability: The material is susceptible to oxidation, which can produce off-odors.[2] Manufacturers typically add an antioxidant to ensure stability.

Sources

alpha-Amylcinnamaldehyde chemical structure and isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Isomers of α-Amylcinnamaldehyde

Abstract: This technical guide provides a comprehensive examination of α-amylcinnamaldehyde (ACA), a key aroma chemical prized for its characteristic jasmine-like floral scent. Intended for researchers, chemists, and professionals in the fragrance and drug development industries, this document delves into the core chemical structure, stereochemistry, synthesis, and spectroscopic characterization of ACA. We will explore its geometric isomers, present a detailed, field-proven synthesis protocol based on aldol condensation, and provide an expert analysis of its spectral data. This guide is structured to serve as a practical reference, blending foundational chemical principles with actionable methodologies and data.

Introduction and Nomenclature

α-Amylcinnamaldehyde, systematically known as 2-benzylideneheptanal, is a synthetic aromatic aldehyde that belongs to the cinnamaldehyde family of fragrance materials.[1] It is a pale yellow, oily liquid with a molecular formula of C₁₄H₁₈O and a molecular weight of approximately 202.29 g/mol .[1] Its strong, floral, and slightly fatty odor, which becomes reminiscent of jasmine upon dilution, has made it an indispensable component in perfumery, particularly for creating jasmine and tuberose accords.[2] Beyond fine fragrances, it is extensively used in soaps, detergents, and other personal care products.[3] The compound is valued for its stability in alkaline media and its longevity, which allows it to function as a fixative in complex fragrance compositions.[4][3]

Table 1: Chemical Identifiers and Core Properties

IdentifierValueReference(s)
IUPAC Name 2-Benzylideneheptanal[5]
Synonyms Amyl cinnamal, Jasminal, α-Pentylcinnamaldehyde[1][6]
CAS Number 122-40-7 (for isomer mixture)[6][5]
EC Number 204-541-5
FEMA Number 2061[1][5]
Molecular Formula C₁₄H₁₈O[1]
Molecular Weight 202.29 g/mol
Appearance Pale yellow to yellow clear liquid[2][6]
Odor Profile Sweet, floral (jasmine-like), oily, fruity, herbaceous[3][7]

Chemical Structure and Stereochemistry

The structure of α-amylcinnamaldehyde is characterized by an α,β-unsaturated aldehyde system. A phenyl group is attached to the β-carbon, and a pentyl (amyl) group is substituted at the α-carbon, which is the carbon adjacent to the aldehyde functional group. This extended conjugation involving the phenyl ring, the double bond, and the carbonyl group is fundamental to its chemical properties and olfactory profile.

Geometric Isomerism: (E)- and (Z)-Isomers

The presence of a trisubstituted double bond (C=C) gives rise to geometric isomerism. The two possible isomers are designated as (E) and (Z), using the Cahn-Ingold-Prelog priority rules.

  • (E)-α-Amylcinnamaldehyde (trans): In this configuration, the high-priority groups on each carbon of the double bond are on opposite sides. The phenyl group (on the β-carbon) is on the opposite side of the aldehyde group (on the α-carbon). This is generally the more stable and common isomer.

  • (Z)-α-Amylcinnamaldehyde (cis): In this configuration, the high-priority groups are on the same side of the double bond.

Commercially available α-amylcinnamaldehyde is typically a mixture of these isomers. The specific ratio can influence the final odor profile of the material.

isomers cluster_E (E)-alpha-Amylcinnamaldehyde (trans) cluster_Z (Z)-alpha-Amylcinnamaldehyde (cis) node_E node_E node_Z node_Z

Caption: Chemical structures of the (E) and (Z) geometric isomers of α-amylcinnamaldehyde.

It is important to note that α-amylcinnamaldehyde does not possess a chiral center and therefore does not exhibit optical isomerism (R/S isomers).

Synthesis and Purification

The industrial synthesis of α-amylcinnamaldehyde is a classic example of a crossed-aldol condensation, specifically the Claisen-Schmidt condensation, which involves an aromatic aldehyde (benzaldehyde) reacting with an aliphatic aldehyde (heptanal).[1][3]

Reaction Mechanism

The synthesis proceeds via a base-catalyzed aldol condensation followed by immediate dehydration. The key steps are:

  • Enolate Formation: A base (e.g., hydroxide) abstracts an acidic α-proton from heptanal to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The heptanal enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Benzaldehyde is used as the electrophile because it lacks α-protons and cannot self-condense.

  • Aldol Addition: A β-hydroxy aldehyde intermediate (an aldol) is formed.

  • Dehydration: The aldol intermediate rapidly dehydrates under the reaction conditions to form the more stable, conjugated α,β-unsaturated aldehyde product, α-amylcinnamaldehyde.

reaction_mechanism Claisen-Schmidt Condensation Mechanism for ACA Synthesis Heptanal Heptanal Enolate Heptanal Enolate (Nucleophile) Heptanal->Enolate + OH⁻ Aldol β-Hydroxy Aldehyde Intermediate Enolate->Aldol + Benzaldehyde Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Aldol ACA α-Amylcinnamaldehyde Aldol->ACA -H₂O (Dehydration) Water H₂O

Caption: Simplified reaction mechanism for the synthesis of α-amylcinnamaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of α-amylcinnamaldehyde, optimized for high yield and purity.[4][3]

Materials & Reagents:

  • Benzaldehyde (freshly distilled)

  • n-Heptanal

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Antioxidant (e.g., BHT)

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of potassium hydroxide in ethylene glycol. The optimal catalyst amount is approximately 17.5% by weight relative to n-heptanal.[4]

  • Initial Charge: Add benzaldehyde to the flask. The recommended molar ratio of benzaldehyde to n-heptanal is 1.5:1 to maximize the formation of the cross-condensation product and minimize the self-condensation of heptanal.[4]

  • Heptanal Addition: While stirring vigorously, add n-heptanal dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 25-35°C using a water bath.

  • Reaction: After the addition is complete, continue stirring for an additional 6 hours at the same temperature to ensure the reaction goes to completion.[4]

  • Work-up & Neutralization: Transfer the reaction mixture to a separatory funnel. Add water and diethyl ether to partition the organic and aqueous layers. Carefully neutralize the aqueous layer with a dilute acid (e.g., 1M HCl) until it is slightly acidic.

  • Extraction: Extract the aqueous layer twice more with diethyl ether. Combine all organic extracts.

  • Washing: Wash the combined organic layer sequentially with saturated NaHCO₃ solution and then with brine. This removes any unreacted acidic or basic components.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature range (e.g., 174-175°C at 20 Torr) to obtain pure α-amylcinnamaldehyde.[8]

  • Stabilization: Add a small amount of an antioxidant like BHT (e.g., 0.1%) to the final product to prevent oxidation during storage.[2][3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized α-amylcinnamaldehyde.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern. For the (E)-isomer, the mass spectrum shows characteristic fragments.[9]

Table 2: Key Mass Spectrometry Fragments for (E)-α-Amylcinnamaldehyde

m/zRelative Intensity (%)Proposed Fragment Identity
202~20[M]⁺˙ (Molecular Ion)
14553[M - C₄H₉]⁺ (Loss of a butyl radical)
12991[C₁₀H₉O]⁺
117100[C₉H₉]⁺ (Tropylium-like ion)
9199[C₇H₇]⁺ (Tropylium ion)

Data sourced from PubChem CID 1623625.[9]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

Table 3: Predicted IR Absorptions for α-Amylcinnamaldehyde

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3060C-H stretchAromatic (Phenyl)
2955-2850C-H stretchAliphatic (Amyl group)
~2720, ~2820C-H stretchAldehyde (Fermi resonance doublet)
~1685C=O stretchα,β-Unsaturated Aldehyde
~1625C=C stretchConjugated Alkene
~1600, ~1490C=C stretchAromatic Ring

Predicted based on typical IR absorption frequencies.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. While a fully assigned spectrum for ACA is not readily published, a highly accurate prediction can be made based on the well-documented spectrum of cinnamaldehyde and standard additive effects.[13]

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J)Assignment Notes
Aldehyde (-CHO)9.5 - 9.7s-Deshielded proton of the aldehyde group.
Vinylic (=CH-Ph)7.4 - 7.6s-Vinylic proton adjacent to the phenyl ring.
Phenyl (Ar-H)7.2 - 7.5m-Protons of the monosubstituted benzene ring.
Methylene (-CH₂-)2.3 - 2.5t~7.5 HzMethylene group of the amyl chain α to the double bond.
Methylene (-CH₂-)1.3 - 1.6m-Three methylene groups within the amyl chain.
Methyl (-CH₃)0.8 - 1.0t~7.0 HzTerminal methyl group of the amyl chain.

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)

Carbon(s)Predicted δ (ppm)Assignment Notes
Carbonyl (-CHO)190 - 195Aldehyde carbonyl carbon, highly deshielded.
Vinylic (=C(R)-CHO)150 - 155α-carbon of the double bond.
Vinylic (=CH-Ph)140 - 145β-carbon of the double bond.
Phenyl (ipso-C)134 - 136Carbon of the phenyl ring attached to the double bond.
Phenyl (Ar-C)128 - 131Remaining aromatic carbons.
Amyl Chain (-CH₂/CH₃)14 - 32Carbons of the n-pentyl group.

Predicted based on principles from similar structures and standard chemical shift tables.[13][14][15]

Physicochemical Properties and Safety

α-Amylcinnamaldehyde is a combustible liquid with a high flash point, making it relatively safe to handle under standard laboratory conditions. It is practically insoluble in water but soluble in ethanol and other common organic solvents and oils.[1][2]

Safety Considerations:

  • Skin Sensitization: α-Amylcinnamaldehyde is a known skin sensitizer and a component of the "fragrance mix" used in allergy patch testing.[2] Prolonged or repeated skin contact may cause an allergic reaction. Due to this, its use in consumer products is restricted by organizations like the International Fragrance Association (IFRA).[5]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.

  • Storage: Store in a cool, dark place in a tightly sealed container, preferably under nitrogen, and stabilized with an antioxidant to prevent oxidation, which can lead to the formation of by-products with objectionable odors.[2][3]

Conclusion

α-Amylcinnamaldehyde remains a cornerstone of the floral fragrance palette. A thorough understanding of its chemical structure, the nuances of its geometric isomers, and its synthesis is critical for its effective and safe application. The methodologies and data presented in this guide—from the detailed synthesis protocol to the spectroscopic analysis—provide researchers and industry professionals with a robust framework for working with this important aroma chemical. The principles of Claisen-Schmidt condensation and the interpretation of spectral data discussed herein are broadly applicable across the field of organic synthesis and chemical analysis.

References

  • Scentspiracy. Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7). Available at: [Link]

  • Zhen, H. (2006). Synthesis of α-Amyl Cinnamaldehyde. Fine Chemical Intermediates. [Semantic Scholar link: https://www.semanticscholar.org/paper/Synthesis-of-%CE%B1-Amyl-Cinnamaldehyde-Hong-jue/8c50e263d59649539d91f868297b47e5b152d5b6]
  • P. P. Sheth Aromas. Alpha Amyl Cinnamic Aldehyde : Properties, Uses & Benefits. Available at: [Link]

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  • Velambath, K. B., Mali, S. N., & Pratap, A. P. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. Letters in Applied NanoBioScience, 12(4), 104. [ResearchGate link: https://www.researchgate.
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  • Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0003441). Available at: [Link]

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  • Abraham, R. J. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

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Spectroscopic data for 2-Benzylideneheptanal (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Benzylideneheptanal

Authored by: Gemini, Senior Application Scientist

Abstract

2-Benzylideneheptanal, commonly known as alpha-amylcinnamaldehyde, is an α,β-unsaturated aldehyde widely utilized as a fragrance ingredient in cosmetics, perfumes, and home care products for its characteristic jasmine-like odor.[1][2] Accurate structural confirmation and purity assessment are critical for its application in research and regulated industries. This technical guide provides a comprehensive analysis of the core spectroscopic data for 2-Benzylideneheptanal, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer an expert interpretation of the spectral data, grounding our analysis in established chemical principles. This document is intended to serve as an essential reference for researchers, quality control scientists, and drug development professionals working with this and structurally related compounds.

Molecular Structure and Spectroscopic Implications

The chemical structure of 2-Benzylideneheptanal (C₁₄H₁₈O, Molar Mass: 202.29 g/mol ) is foundational to understanding its spectroscopic signature.[1][2] It comprises several key functional groups that give rise to distinct signals in different spectroscopic methods:

  • An Aldehyde Group (-CHO): This group contains a highly deshielded proton and a carbonyl carbon, producing characteristic signals in NMR and a strong absorption band in IR.

  • A Conjugated System: The aldehyde is conjugated with a carbon-carbon double bond (alkene) and a benzene ring. This extended π-system influences the electronic environment of nearby atoms, causing significant shifts in NMR signals and lowering the vibrational frequency of the carbonyl group in IR spectra.[3][4]

  • A Phenyl Group (-C₆H₅): Provides signals in the aromatic region of NMR spectra.

  • An n-Pentyl Chain (-C₅H₁₁): A saturated aliphatic chain that gives rise to signals in the upfield region of NMR spectra.

The molecule exists as E/Z isomers, with the E-isomer generally being the more stable and common form.[5][6] The data presented here corresponds to the mixed or unspecified isomerism data available in public databases.

Caption: Molecular structure of 2-Benzylideneheptanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Benzylideneheptanal, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Benzylideneheptanal in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H, ~77.16 ppm for ¹³C).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR: Acquire with proton decoupling, a 45° pulse, a relaxation delay of 2 seconds, and accumulate several hundred to a few thousand scans to overcome the low natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments. The deshielding effects of the carbonyl and phenyl groups, along with the conjugated system, result in a wide dispersion of signals.

Causality of Signal Positions:

  • Aldehyde Proton (H-C=O): This proton is directly attached to the electron-withdrawing carbonyl group and is highly deshielded, appearing far downfield.

  • Vinylic and Aromatic Protons: These protons are in the sp² region and are deshielded by the magnetic anisotropy of the π-systems. The vinylic proton is further deshielded by its proximity to the phenyl ring.

  • Aliphatic Protons: The protons of the n-pentyl chain are shielded and appear in the upfield region. The protons on the carbon adjacent to the double bond (allylic) are slightly deshielded compared to the rest of the chain.

Table 1: ¹H NMR Spectroscopic Data for 2-Benzylideneheptanal (400 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)Inferred MultiplicityProton AssignmentRationale for Assignment
~9.55Singlet (s)Aldehyde HCharacteristic highly deshielded region for an aldehyde proton.[3][4]
~7.20 - 7.51Multiplet (m)Aromatic & Vinylic H'sTypical range for benzene ring protons and the vinylic proton in a conjugated system.
~2.50 - 2.54Triplet (t)Allylic CH₂ (α to C=C)Allylic protons are deshielded relative to other alkyl protons.
~1.30 - 1.55Multiplet (m)(CH₂)₃ of pentyl chainStandard aliphatic region for methylene groups.
~0.87 - 0.92Triplet (t)Terminal CH₃ of pentyl chainMost shielded protons, split into a triplet by the adjacent CH₂ group.

Note: The data from PubChem lists numerous peaks without explicit assignments or multiplicities.[1] The assignments above are based on established chemical shift principles for this structure.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 2: ¹³C NMR Spectroscopic Data for 2-Benzylideneheptanal (50.18 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)Carbon AssignmentRationale for Assignment
195.46Carbonyl C (C=O)Aldehyde carbonyl carbons are highly deshielded, typically appearing around 190-200 ppm.
149.59Vinylic C (α-carbon)The α-carbon of the conjugated system.
143.40Vinylic C (β-carbon)The β-carbon, attached to the phenyl ring.
135.05Aromatic C (quaternary, C-ipso)The aromatic carbon directly bonded to the alkene.
129.61, 129.50, 128.77Aromatic CH'sCarbons of the phenyl ring, appearing in the typical aromatic region of 120-140 ppm.
32.06, 28.00, 24.76(CH₂)₃ of pentyl chainAliphatic methylene carbons.
22.40CH₂ next to terminal methylOne of the aliphatic methylene carbons.
13.99Terminal CH₃ of pentyl chainThe most shielded carbon atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a single drop of neat 2-Benzylideneheptanal (it is an oily liquid) directly onto the ATR crystal.[1]

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Data Interpretation

The IR spectrum of 2-Benzylideneheptanal is dominated by absorptions from the aldehyde and the conjugated π-system.

Causality of Peak Positions:

  • C=O Stretch: The C=O bond of an aldehyde typically absorbs around 1720-1740 cm⁻¹. However, conjugation with the C=C double bond and the phenyl ring delocalizes the π-electrons, weakening the C=O bond and lowering its stretching frequency to the 1660-1685 cm⁻¹ range.[3][4]

  • Aldehyde C-H Stretch: A characteristic pair of weak to medium bands appears around 2820 cm⁻¹ and 2720 cm⁻¹, which is diagnostic for an aldehyde C-H bond.[4]

  • C=C Stretch: Absorptions from the alkene and aromatic ring C=C bonds appear in the 1600-1650 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Bands for 2-Benzylideneheptanal

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3060C-H StretchAromatic & Vinylic C-H
~2955, 2870C-H StretchAliphatic C-H (CH₃, CH₂)
~2820, 2720C-H Stretch (Fermi doublet)Aldehyde C-H
~1670C=O Stretch (conjugated)α,β-Unsaturated Aldehyde
~1625C=C StretchAlkene
~1600, 1495, 1450C=C StretchAromatic Ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 2-Benzylideneheptanal (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~70°C and ramps up to ~280°C to ensure proper elution of the analyte.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes extensive fragmentation, providing a rich, fingerprint-like spectrum.[7]

  • Mass Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.

MS Data Interpretation

The mass spectrum of 2-Benzylideneheptanal will show a molecular ion peak (M⁺) at m/z 202, corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_benzyl Benzyl/Tropylium M 2-Benzylideneheptanal (M+•) m/z = 202 F_129 [M-C₅H₁₁]⁺ m/z = 131 -> 129 M->F_129 - •C₅H₁₁ F_117 [C₉H₉O]⁺ ? m/z = 117 M->F_117 - C₆H₁₁• ? F_91 Tropylium Ion [C₇H₇]⁺ m/z = 91 F_129->F_91 - C₃H₄O

Caption: Proposed major fragmentation pathways for 2-Benzylideneheptanal in EI-MS.

Table 4: Key Fragments in the Mass Spectrum of 2-Benzylideneheptanal [1]

m/z ValueProposed Fragment IonRationale for Formation
202[C₁₄H₁₈O]⁺ (Molecular Ion)The intact molecule minus one electron.
145[M - C₄H₉]⁺Loss of a butyl radical from the pentyl chain.
129[M - C₅H₁₁ - 2H]⁺Likely arises from the loss of the pentyl radical (•C₅H₁₁) followed by rearrangement and loss of H₂. The initial fragment is m/z 131.
117[C₉H₉O]⁺? or [C₉H₇]⁺?A common fragment, potentially from cleavage within the benzylidene moiety. The peak at m/z 115 suggests subsequent H₂ loss.
91[C₇H₇]⁺ (Tropylium ion)A very stable and characteristic fragment for compounds containing a benzyl group, formed via rearrangement.

Conclusion

The structural characterization of 2-Benzylideneheptanal is definitively achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework, highlighting the distinct chemical environments of the aldehyde, conjugated system, phenyl ring, and alkyl chain. IR spectroscopy confirms the presence of the key α,β-unsaturated aldehyde functional group through its characteristic C=O and C-H stretching vibrations. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, including the characteristic tropylium ion. Together, these datasets form a robust analytical package for the unequivocal identification and quality assessment of 2-Benzylideneheptanal in both research and industrial settings.

References

  • PubChem Compound Summary for CID 1712058, 2-Benzylideneheptanal. National Center for Biotechnology Information. [Link]

  • J. D. R. A. P. Williams et al., "Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method." Journal of the American Society for Mass Spectrometry, 2007. [Link]

  • Request PDF: "Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method." ResearchGate. [Link]

  • "Spectroscopic Properties of Aldehydes and Ketones." Chemistry LibreTexts. [Link]

  • "Spectroscopic Properties of Aldehydes and Ketones (Reusch)." Chemistry LibreTexts. [Link]

  • PubChem Compound Summary for CID 31209, Amylcinnamaldehyde. National Center for Biotechnology Information. [Link]

  • M. Luneau et al., "Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review." Chemistry of Materials, 2021. [Link]

  • "Synthesis of (E)-2-benzylideneheptanal (jasmine aldehyde)." ResearchGate. [Link]

  • "2-Benzylidene-1-heptanol." NIST Chemistry WebBook. [Link]

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alpha-Amylcinnamaldehyde discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of alpha-Amylcinnamaldehyde

Abstract

alpha-Amylcinnamaldehyde (ACA), a cornerstone of modern perfumery, represents a significant milestone in the history of synthetic aroma chemicals. This guide provides a comprehensive technical overview of its discovery, historical context, synthesis, and profound impact on the fragrance industry. We delve into the chemical principles underpinning its creation, the causality behind its widespread adoption, and the experimental protocols that define its production. This document serves as a definitive resource for researchers, chemists, and professionals in the fields of fragrance science and chemical development, offering field-proven insights into one of the most vital synthetic floral ingredients.

Introduction: The Scent of Innovation

alpha-Amylcinnamaldehyde (C₁₄H₁₈O), known commercially by names such as Jasmonal A and Amyl cinnamal, is a synthetic aromatic aldehyde celebrated for its distinctive floral scent profile.[1] Its aroma is characterized by a soft, sweet, and diffusive jasmine character, often with waxy, fruity, and herbaceous undertones.[1][2] For decades, it has been an indispensable component in crafting floral fragrances, particularly in recreating the elusive and costly essence of natural jasmine absolute.[2]

The development of ACA occurred during a transformative era when the fragrance industry began its strategic shift from a near-total reliance on natural extracts to the innovative potential of synthetic chemistry.[1] This transition was driven by the need for cost-effective, stable, and consistently available raw materials to meet growing global demand. ACA's discovery was not merely the creation of a new molecule but a pivotal moment that democratized the scent of jasmine, making it accessible for a vast range of applications from fine perfumery to functional household products.[3]

Historical Context and Discovery

The journey to alpha-Amylcinnamaldehyde begins in the broader context of organic chemistry's evolution in the late 19th and early 20th centuries. While some sources suggest its synthesis emerged from systematic modifications of cinnamaldehyde during the expansion of aromatic aldehyde chemistry in the late 19th century, its impactful discovery is more concretely dated to 1947 by Von Baeyer.[1][4] This discovery was a landmark achievement in the industry's focused effort to develop synthetic alternatives to expensive natural absolutes.[1]

Prior to this period, the scent of jasmine in perfumery was solely attainable through labor-intensive and costly extraction from Jasminum grandiflorum or Jasminum sambac flowers. The resulting absolute was volatile in price and supply, limiting its use to luxury fragrances. The chemical industry's challenge was to deconstruct the scent of jasmine into its key components and synthesize molecules that could reproduce its characteristic profile. Rather than perfectly replicating the heady, indolic notes of natural jasmine, ACA provided the warm, sweet, and highly diffusive floral heart, which could be masterfully blended with other synthetics like benzyl acetate and indole to create a realistic and robust jasmine accord.[1]

Chemical Profile and Physicochemical Properties

alpha-Amylcinnamaldehyde is an α,β-unsaturated aldehyde with a pentyl (amyl) group substituted at the alpha-carbon position relative to the carbonyl group, and a phenyl group at the beta-position.[1] This structure, specifically the conjugated double bond system, is crucial to its olfactory properties and chemical reactivity. The commercial product is typically a mixture of cis and trans stereoisomers, with the trans (E-) isomer being predominant and possessing the superior and more desirable olfactory characteristics.[1]

Table 1: Physicochemical Properties of alpha-Amylcinnamaldehyde
PropertyValueReference(s)
Chemical Name 2-Benzylideneheptanal; (E)-2-Pentyl-3-phenylprop-2-enal[1]
CAS Number 122-40-7[1][2]
Molecular Formula C₁₄H₁₈O[1][5]
Molecular Weight 202.29 g/mol [1][5]
Appearance Pale yellow to yellow clear, oily liquid[1][2][6]
Odor Profile Sweet, floral (jasmine-like), with fruity and herbaceous notes[1][2]
Boiling Point 287-290°C[1][2][6]
Density 0.963-0.969 g/mL at 25°C[1][2]
Refractive Index n20/D = 1.554-1.559[1][2]
Solubility Insoluble in water; soluble in alcohol and most organic solvents/oils[1][2][6]
Purity (Typical) ≥90-97% (GC)[1]

Core Synthesis: The Claisen-Schmidt Condensation

The industrial synthesis of alpha-Amylcinnamaldehyde is a classic example of the Claisen-Schmidt condensation , a specific type of crossed-aldol condensation.[1][7][8] This reaction is exceptionally well-suited for this purpose because it involves the condensation of an aromatic aldehyde lacking α-hydrogens (benzaldehyde) with an aliphatic aldehyde that possesses them (n-heptanal).[7][8]

Causality of Experimental Design:

  • Choice of Reactants: Benzaldehyde serves as the electrophilic carbonyl component and provides the stable phenyl ring structure. n-Heptanal, which has two α-hydrogens, acts as the nucleophile after deprotonation. The seven-carbon chain of heptanal is critical; after condensation and loss of water, it results in a five-carbon (pentyl/amyl) chain at the α-position of the newly formed double bond.

  • Choice of Catalyst: A strong base, typically an alkali hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used.[4][9] The base's role is to abstract an α-hydrogen from n-heptanal, creating a reactive enolate anion. This is the crucial nucleophilic species that attacks the benzaldehyde carbonyl.

  • Reaction Control: The reaction is "crossed" because two different aldehydes are used. The design is efficient because benzaldehyde has no α-hydrogens and thus cannot self-condense via an enolate mechanism. This minimizes unwanted side products and drives the reaction toward the desired cross-condensation product.[8]

Diagram 1: Synthesis Pathway of alpha-Amylcinnamaldehyde

G Claisen-Schmidt Condensation for ACA Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Benzaldehyde Benzaldehyde (No α-hydrogens) Nucleophilic_Attack 2. Nucleophilic Attack (Enolate attacks Benzaldehyde) Benzaldehyde->Nucleophilic_Attack + Heptanal n-Heptanal (With α-hydrogens) Enolate_Formation 1. Enolate Formation (Heptanal + Base) Heptanal->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Dehydration 3. Dehydration (Loss of H₂O) Nucleophilic_Attack->Dehydration ACA alpha-Amylcinnamaldehyde (α,β-Unsaturated Aldehyde) Dehydration->ACA Catalyst Base Catalyst (e.g., NaOH, KOH) Catalyst->Enolate_Formation +

Caption: The synthesis of ACA via base-catalyzed aldol condensation.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative methodology synthesized from established chemical principles for aldol condensations.[1][4][9]

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel is charged with benzaldehyde and a suitable solvent (e.g., ethanol or ethylene glycol).[2][9]

  • Catalyst Introduction: An aqueous or alcoholic solution of a base catalyst, such as potassium hydroxide, is added to the reactor. The mixture is stirred and brought to a controlled temperature, typically between 30-50°C.[10]

  • Heptanal Addition: n-Heptanal is added dropwise to the stirred mixture via the dropping funnel over several hours. The slow addition is critical to control the exothermic reaction and prevent the self-condensation of heptanal. A molar excess of benzaldehyde is often used to ensure the complete conversion of heptanal.[9]

  • Reaction and Maturation: After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 4-6 hours) to ensure the reaction goes to completion.[9]

  • Work-up and Neutralization: The reaction mixture is cooled. The organic layer is separated from the aqueous phase. The organic phase is washed with a dilute acid (e.g., acetic acid) to neutralize the remaining base catalyst, followed by washing with water until neutral.[4]

  • Purification: The crude product is purified by vacuum distillation to remove unreacted starting materials, solvent, and any byproducts, yielding the final alpha-Amylcinnamaldehyde product with high purity.[4]

Industrial Applications and Olfactory Impact

The success of alpha-Amylcinnamaldehyde is rooted in its olfactory versatility and chemical stability, making it a workhorse in the fragrance industry.[2][3]

  • Fine Fragrance: It is a key building block for jasmine accords and is used extensively in white floral bouquets (gardenia, tuberose, magnolia).[1][3] It provides warmth and body, acting as a modifier that enhances and balances other floral notes. Furthermore, it functions as a soft fixative, improving the longevity of more volatile top notes.[1][3]

  • Functional Perfumery: A significant portion of ACA production is used in consumer products. Its excellent stability in alkaline media makes it ideal for scenting soaps, laundry detergents, and surface cleaners.[1][6] Its high substantivity ensures the fragrance lingers on fabric and skin.

  • Flavor Industry: In much smaller concentrations, it is used as a flavoring agent to impart floral and fruity notes to products like candies, baked goods, and beverages.[11]

Diagram 2: Relationship Between Properties and Applications

G Properties Key Properties of ACA Sweet, Jasmine-like Scent High Stability (Alkali) Excellent Blender/Fixative Cost-Effective Synthesis FineFragrance Fine Fragrance (Perfumes, Colognes) Properties:p1->FineFragrance Floral Heart Note Properties:p3->FineFragrance Improves Longevity Properties:p4->FineFragrance Reduces Cost FunctionalPerfumery Functional Perfumery (Soaps, Detergents, Lotions) Properties:p1->FunctionalPerfumery Pleasant Aroma Properties:p2->FunctionalPerfumery Enables Use in Soaps Properties:p4->FunctionalPerfumery Mass-Market Viability Flavor Flavor Industry (Trace Amounts) Properties:p1->Flavor Floral-Fruity Nuance

Caption: Key properties of ACA directly enable its diverse applications.

Safety and Regulatory Profile

As a widely used fragrance ingredient, alpha-Amylcinnamaldehyde has been subject to extensive safety evaluations. It is recognized as a potential skin sensitizer in susceptible individuals.[6] It is an oxidation product of α-amylcinnamic alcohol, a component of the "fragrance mix" used in dermatological patch testing.[6] Consequently, its use is regulated by organizations like the International Fragrance Association (IFRA), which sets concentration limits for different product categories to minimize the risk of allergic reactions.[1] Cosmetic regulations in many regions, including the EU, require its declaration on ingredient lists when present above certain concentrations to inform consumers of its presence.

Conclusion

The discovery and development of alpha-Amylcinnamaldehyde mark a pivotal chapter in the history of industrial chemistry and the art of perfumery. Born from the necessity to create stable and affordable alternatives to precious natural materials, its synthesis via the robust Claisen-Schmidt condensation provided the fragrance world with an indispensable tool. Its journey from a laboratory innovation in the mid-20th century to a ubiquitous ingredient in countless consumer products illustrates the profound impact of synthetic organic chemistry on daily life. alpha-Amylcinnamaldehyde remains a testament to the enduring quest for new molecules that can capture and convey the complex beauty of the natural world.

References

  • Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7) - Scentspiracy. Scentspiracy. Available at: [Link]

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  • Alpha Amyl Cinnamic Aldehyde : Properties, Uses & Benefits - P. P. Sheth Aromas. P. P. Sheth Aromas. Available at: [Link]

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alpha-Amylcinnamaldehyde material safety data sheet (MSDS) analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) of alpha-Amylcinnamaldehyde

Introduction: Beyond the Fragrance

alpha-Amylcinnamaldehyde (ACA), also known as amyl cinnamal, is a synthetic aromatic compound indispensable in the fragrance and flavor industry.[1] Valued for its characteristic sweet, floral scent reminiscent of jasmine, it is a key component in a vast array of consumer products, including perfumes, soaps, lotions, and detergents.[2] While its olfactory properties are highly desirable, a comprehensive understanding of its chemical hazards and safe handling protocols is paramount for researchers, chemists, and manufacturing professionals. This guide provides a detailed analysis of the Material Safety Data Sheet (MSDS) for alpha-Amylcinnamaldehyde, synthesizing technical data with practical, field-proven insights to ensure its safe and effective use in a professional setting.

Chemical Identification and Physicochemical Properties

Correctly identifying a chemical is the foundational step of any safety assessment. alpha-Amylcinnamaldehyde is identified by its CAS (Chemical Abstracts Service) number, 122-40-7.[1][2] It is a pale yellow, oily liquid with a molecular formula of C₁₄H₁₈O and a molecular weight of approximately 202.29 g/mol .[1][2][3] Its structural and physical properties are critical determinants of its behavior and the necessary precautions for its handling. For instance, its high flash point indicates it is a combustible liquid but not highly flammable, while its poor solubility in water has implications for both environmental fate and cleanup procedures.[4][5]

PropertyValueSource(s)
CAS Number 122-40-7[1][2][3]
EC Number 204-541-5[2][3][6]
Molecular Formula C₁₄H₁₈O[1][2][3]
Molecular Weight ~202.29 g/mol [2][3]
Appearance Pale yellow to yellow clear liquid[1][2]
Odor Sweet, floral, jasmine-like[1][2]
Boiling Point ~287-290 °C[1][2]
Flash Point > 93.3 °C (> 200.0 °F) [Closed Cup][2][7]
Density ~0.96-0.97 g/mL at 25 °C[1][2]
Solubility in Water Practically insoluble[2]
Solubility in Organic Solvents Soluble in alcohol and most organic solvents[1][2]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazards. alpha-Amylcinnamaldehyde is consistently classified with two primary hazards: skin sensitization and long-term aquatic toxicity.[3][8][9]

  • Skin Sensitisation, Category 1 (or 1B) : This is the most significant human health hazard.[3][4] It means that while the substance may not cause immediate skin irritation in all individuals, repeated or prolonged contact can lead to an allergic skin reaction (allergic contact dermatitis) in susceptible individuals.[4][10] The corresponding GHS Hazard Statement is H317: May cause an allergic skin reaction .[3][9][11]

  • Hazardous to the aquatic environment, Chronic Category 2 : This classification indicates that the substance is toxic to aquatic life with long-lasting effects.[3][8][9] Due to its poor water solubility and potential for persistence, its release into waterways must be strictly avoided.[12] The GHS Hazard Statement is H411: Toxic to aquatic life with long lasting effects .[3][9][11]

GHS_Classification cluster_health Health Hazards cluster_env Environmental Hazards substance alpha-Amylcinnamaldehyde CAS: 122-40-7 sens Skin Sensitisation Category 1 substance->sens aqua Aquatic Chronic Category 2 substance->aqua h317 H317 May cause an allergic skin reaction sens->h317 statement ghs07 GHS07 Exclamation Mark sens->ghs07 pictogram h411 H411 Toxic to aquatic life with long lasting effects aqua->h411 statement ghs09 GHS09 Environment aqua->ghs09 pictogram

Caption: GHS Hazard classification for alpha-Amylcinnamaldehyde.

Toxicological Profile

Understanding the toxicology of a substance is key to interpreting its hazards. The acute toxicity of alpha-Amylcinnamaldehyde is low, but its sensitization potential is significant.

  • Acute Toxicity : The substance has low acute toxicity via oral and dermal routes. This means a large single dose would be required to cause severe harm, which is unlikely in a research or industrial setting.

  • Skin Sensitization : This is the primary toxicological concern. ACA is a well-documented skin sensitizer.[1] The mechanism involves the substance penetrating the skin and binding to proteins, forming an antigen that the immune system recognizes as foreign. Upon subsequent exposures, the immune system mounts an inflammatory response, leading to allergic contact dermatitis.[8] The No Expected Sensitization Induction Level (NESIL), a measure of the highest concentration that is not expected to cause sensitization in humans, has been established at 23000 μg/cm².[13]

  • Genotoxicity & Carcinogenicity : Available data, including Ames mutagenicity tests, indicate that alpha-Amylcinnamaldehyde is not mutagenic.[3][4] There is no evidence to suggest it is a carcinogen.[3]

EndpointSpeciesRouteValueSource(s)
Acute Oral Toxicity (LD50) RatOral3730 mg/kg[4][14]
Acute Dermal Toxicity (LD50) RabbitDermal> 2000 mg/kg[3][4]
Skin Sensitization Human/AnimalDermalPotential Sensitizer (Category 1)[3][8]
Genotoxicity (Ames Test) N/AIn-vitroNegative (Not mutagenic)[3][4]

Exposure Controls and Personal Protection

Given the hazards, particularly skin sensitization, implementing robust exposure controls is non-negotiable. This involves a combination of engineering controls and Personal Protective Equipment (PPE).

Engineering Controls:

  • Ventilation : Work should be conducted in a well-ventilated area to minimize inhalation of vapors or mists.[4][6][11] Local exhaust ventilation (LEV) is recommended for procedures that may generate aerosols.

Personal Protective Equipment (PPE):

  • Hand Protection : This is the most critical piece of PPE. Chemical-resistant, impervious gloves must be worn whenever handling the substance.[3][6][11] The choice of glove material (e.g., nitrile, neoprene) should be based on the specific operational conditions and confirmed with the glove manufacturer for suitability.[10]

  • Eye Protection : Safety glasses with side-shields or splash goggles should be used to prevent accidental eye contact.[6][10][11]

  • Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[6] In case of potential splashing, additional chemical-resistant aprons may be necessary. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[7][10][11]

Handling, Storage, and Stability

Proper handling and storage protocols are essential to maintain the chemical's integrity and prevent hazardous situations.

Handling Protocol:

  • Review MSDS : Before work begins, all personnel must review the MSDS.

  • Ensure Ventilation : Confirm that the work area is well-ventilated.[11]

  • Don PPE : Wear appropriate PPE, including gloves, eye protection, and a lab coat.[3]

  • Avoid Contact : Avoid contact with skin and eyes, and avoid inhaling any vapor or mist.[3]

  • Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][11]

Storage and Stability:

  • Conditions : Store in a cool, dry, and well-ventilated place.[3][11] The container should be kept tightly closed to minimize air contact.[3][11] Storage at 2-8°C is sometimes recommended.[2][3]

  • Incompatibilities : Keep away from strong oxidizing agents, strong bases, and strong acids.[3]

  • Stability : The substance is stable under recommended storage conditions.[10] However, it may slowly oxidize upon exposure to air, which can affect its quality.[10][12]

  • Hazardous Decomposition : Thermal decomposition may produce carbon oxides (CO, CO₂).[3]

Emergency Procedures

A clear, rehearsed emergency plan is critical for responding effectively to accidents.

First-Aid Measures
  • Skin Contact : Immediately take off contaminated clothing.[7] Wash the affected area with plenty of soap and water.[3][6] If skin irritation or a rash occurs, seek medical advice.[7][10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] If irritation persists, consult a physician.[15]

  • Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If breathing is difficult or symptoms persist, seek medical attention.[7]

  • Ingestion : Rinse mouth with water.[3][6] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[6]

Fire-Fighting Measures
  • Extinguishing Media : Use alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical powder.[3][6][10] A water spray can be used to cool fire-exposed containers.[4][11]

  • Unsuitable Media : Do not use a direct water jet, as it may spread the fire.[10]

  • Hazards from Combustion : Fire may produce toxic gases, including carbon monoxide and carbon dioxide.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Accidental Release Measures (Spills)

The response to a spill should be systematic to ensure personnel safety and environmental protection.

Spill_Response start Spill Occurs assess Assess Situation (Size, Location, Hazards) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Immediate danger absent ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Use dikes or inert absorbent) ventilate->contain absorb Absorb Material (Sand, vermiculite, etc.) contain->absorb collect Collect & Place in Sealed Waste Container absorb->collect decon Decontaminate Area (Soap and water) collect->decon dispose Dispose of Waste (As hazardous waste) decon->dispose end Response Complete dispose->end

Sources

Unveiling the Enigmatic Mechanism of 2-Benzylideneheptanal in Biological Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Jasmine Scent - The Therapeutic Potential of 2-Benzylideneheptanal

2-Benzylideneheptanal, a compound more commonly recognized by its jasmine-like aroma in the fragrance industry under the synonym α-amyl cinnamaldehyde, is emerging as a molecule of interest for its potential biological activities.[1][2] While its primary application has been in perfumery, its chemical structure, featuring an α,β-unsaturated aldehyde, hints at a reactive potential that could be harnessed for therapeutic purposes.[3] This guide delves into the putative mechanisms of action of 2-Benzylideneheptanal in biological systems, drawing inferences from its structural analogs, such as cinnamaldehyde, and outlining a strategic experimental framework for its comprehensive investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped therapeutic landscape of this intriguing molecule.

The Core Moiety: Understanding the Structure-Activity Relationship

The biological activity of 2-Benzylideneheptanal is intrinsically linked to its chemical architecture. The presence of an α,β-unsaturated aldehyde group is a critical determinant of its reactivity.[3] This electrophilic center can readily participate in Michael addition reactions with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to the alteration of protein function, thereby triggering downstream cellular signaling events.

Furthermore, the benzylidene group and the heptanal chain contribute to the molecule's lipophilicity, facilitating its passage across cellular membranes. Variations in the substitution pattern on the aromatic ring or alterations in the alkyl chain length of related cinnamaldehyde analogs have been shown to significantly impact their biological efficacy, highlighting the importance of a thorough structure-activity relationship (SAR) analysis for 2-Benzylideneheptanal.[3][4][5][6]

Inferred Mechanisms of Action: A Triad of Therapeutic Possibilities

Based on the extensive research conducted on cinnamaldehyde and other structurally related compounds, we can hypothesize three primary areas of biological activity for 2-Benzylideneheptanal: anti-inflammatory and immunomodulatory effects, anticancer activity, and antimicrobial properties.

Anti-inflammatory and Immunomodulatory Effects: Quelling the Fire

Chronic inflammation is a hallmark of numerous diseases. Cinnamaldehyde and its derivatives have demonstrated potent anti-inflammatory and immunomodulatory properties.[7][8][9] The proposed mechanisms underlying these effects, which may be applicable to 2-Benzylideneheptanal, include:

  • Inhibition of Pro-inflammatory Signaling Pathways: A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activation, 2-Benzylideneheptanal could potentially reduce the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[12][13]

  • Modulation of Immune Cell Function: Studies on cinnamaldehyde derivatives have shown an ability to suppress the proliferation of lymphocytes and modulate T-cell differentiation.[8] This suggests that 2-Benzylideneheptanal might influence adaptive immune responses, a critical aspect in autoimmune diseases and cancer immunotherapy.

  • Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some chemical sensitizers, including cinnamaldehyde, can activate the Nrf2 pathway, which in turn can suppress the expression of pro-inflammatory cytokines in keratinocytes, suggesting a role in mitigating skin inflammation.[14]

A proposed signaling pathway for the anti-inflammatory action of 2-Benzylideneheptanal is depicted below:

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-BH 2-Benzylideneheptanal Receptor Cell Surface Receptor (e.g., TLR4) 2-BH->Receptor Inhibition Keap1 Keap1 2-BH->Keap1 Inhibition IKK IKK Complex Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Nrf2 Sequestration Pro-inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NF-κB_nuc->Pro-inflammatory_Genes Induction ARE Antioxidant Response Element Nrf2_nuc->ARE Binding Anti-inflammatory_Genes Anti-inflammatory & Antioxidant Genes (HO-1, NQO1) ARE->Anti-inflammatory_Genes Induction

Caption: Proposed anti-inflammatory signaling pathways of 2-Benzylideneheptanal.

Anticancer Activity: A Potential Cytotoxic Agent

The benzylidene moiety is a structural feature found in several compounds with demonstrated anticancer activity.[15] Cinnamaldehyde and its derivatives have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[12][16] The potential anticancer mechanisms of 2-Benzylideneheptanal could involve:

  • Induction of Cell Cycle Arrest: Compounds structurally similar to 2-Benzylideneheptanal have been shown to induce cell cycle arrest, particularly at the G2/M phase, in cancer cells.[15] This prevents the cells from dividing and proliferating.

  • Induction of Apoptosis: 2-Benzylideneheptanal may trigger programmed cell death, or apoptosis, in cancer cells. This can occur through the modulation of pro- and anti-apoptotic proteins and the activation of caspases, the key executioners of apoptosis.[12][16]

  • Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Cinnamaldehyde has been reported to possess anti-angiogenic properties, and it is plausible that 2-Benzylideneheptanal shares this activity.

Antimicrobial Activity: A Broad-Spectrum Defense

Cinnamaldehyde is well-known for its broad-spectrum antimicrobial activity against bacteria and fungi.[17] The α,β-unsaturated aldehyde is a key pharmacophore responsible for this effect. The likely antimicrobial mechanisms of 2-Benzylideneheptanal include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the molecule allows it to intercalate into the microbial cell membrane, disrupting its structure and function and leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: The electrophilic aldehyde group can react with and inactivate essential microbial enzymes, thereby inhibiting critical metabolic pathways.

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which makes them resistant to antibiotics. Cinnamaldehyde has been shown to inhibit biofilm formation, and 2-Benzylideneheptanal may possess similar properties.

Experimental Workflows: A Roadmap for Mechanistic Elucidation

To validate the hypothesized mechanisms of action of 2-Benzylideneheptanal, a systematic and multi-faceted experimental approach is required. The following workflows provide a comprehensive strategy for investigating its biological effects.

Workflow 1: Investigating Anti-inflammatory and Immunomodulatory Effects

This workflow aims to determine the anti-inflammatory and immunomodulatory properties of 2-Benzylideneheptanal and to elucidate the underlying molecular mechanisms.

anti_inflammatory_workflow cluster_workflow Anti-inflammatory & Immunomodulatory Workflow start Start: Treat immune cells (e.g., macrophages, lymphocytes) with 2-Benzylideneheptanal cytokine Measure Pro-inflammatory Cytokine Levels (ELISA, CBA) start->cytokine proliferation Assess Lymphocyte Proliferation (CFSE, BrdU assay) start->proliferation nfkb Investigate NF-κB Signaling Pathway (Western Blot for p-IκBα, p-p65; Reporter Assay) cytokine->nfkb tcell Analyze T-cell Differentiation (Flow Cytometry for CD4, CD8, FoxP3, etc.) proliferation->tcell nrf2 Examine Nrf2 Pathway Activation (Western Blot for Nrf2, HO-1; Reporter Assay) nfkb->nrf2 end Conclusion: Elucidate anti-inflammatory and immunomodulatory mechanisms nrf2->end tcell->end

Caption: Experimental workflow for investigating the anti-inflammatory effects.

Detailed Protocols:

  • Cell Culture and Treatment:

    • Culture appropriate immune cell lines (e.g., RAW 264.7 macrophages, Jurkat T cells) or primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) under standard conditions.

    • Treat cells with a range of concentrations of 2-Benzylideneheptanal, including a vehicle control.

    • For inflammatory stimulation, co-treat with an inflammatory agent such as lipopolysaccharide (LPS).

  • Cytokine Measurement (ELISA):

    • Collect cell culture supernatants after treatment.

    • Perform Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Western Blotting for Signaling Proteins:

    • Lyse treated cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total IκBα, p65, Nrf2, HO-1) and appropriate secondary antibodies.

    • Visualize and quantify protein bands.

Workflow 2: Assessing Anticancer Activity

This workflow is designed to evaluate the potential of 2-Benzylideneheptanal as an anticancer agent and to understand its mechanism of cytotoxicity.

anticancer_workflow cluster_workflow Anticancer Activity Workflow start Start: Treat cancer cell lines with 2-Benzylideneheptanal viability Determine Cell Viability and IC50 (MTT, MTS assay) start->viability apoptosis Measure Apoptosis (Annexin V/PI staining, Caspase activity assay) viability->apoptosis cell_cycle Analyze Cell Cycle Progression (Propidium Iodide staining and Flow Cytometry) viability->cell_cycle apoptosis->cell_cycle migration Assess Cell Migration and Invasion (Wound healing, Transwell assay) cell_cycle->migration end Conclusion: Characterize anticancer activity and mechanism migration->end

Caption: Experimental workflow for assessing anticancer activity.

Detailed Protocols:

  • Cell Viability Assay (MTT):

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat with various concentrations of 2-Benzylideneheptanal for 24, 48, and 72 hours.

    • Add MTT reagent and incubate.

    • Solubilize the formazan crystals and measure absorbance to determine cell viability and calculate the IC50 value.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with 2-Benzylideneheptanal.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

While specific quantitative data for the biological activities of 2-Benzylideneheptanal is scarce, we can present a comparative table of IC50 values for cinnamaldehyde and related compounds in various assays to provide a benchmark for future studies.

CompoundAssayCell Line/OrganismIC50 / ActivityReference
CinnamaldehydeAnticancerVarious human cancer cellsVaries (µM range)[12][16]
2'-Hydroxycinnamaldehyde (HCA)Lymphocyte Proliferation (Con A-stimulated)Mouse splenocytesInhibition at 1 µM[8]
2'-Benzoxycinnamaldehyde (BCA)Lymphocyte Proliferation (Con A-stimulated)Mouse splenocytesInhibition at 1 µM[8]
2-Benzylidene indanone derivativeAnticancerVarious human carcinoma cells0.010-14.76 µM[15]

Conclusion and Future Directions

2-Benzylideneheptanal, a molecule with a rich history in the fragrance industry, holds significant, yet largely unexplored, potential as a therapeutic agent. Based on the well-documented biological activities of its structural analog, cinnamaldehyde, it is highly probable that 2-Benzylideneheptanal possesses anti-inflammatory, immunomodulatory, and anticancer properties. The key to unlocking its therapeutic potential lies in a systematic and rigorous investigation of its mechanisms of action.

Future research should focus on:

  • Comprehensive SAR studies: Synthesizing and testing a library of 2-Benzylideneheptanal derivatives to optimize potency and reduce potential toxicity.

  • In vivo studies: Validating the in vitro findings in relevant animal models of inflammatory diseases and cancer.

  • Target identification: Utilizing proteomic and genomic approaches to identify the specific molecular targets of 2-Benzylideneheptanal.

  • Toxicological profiling: Thoroughly evaluating the safety profile of 2-Benzylideneheptanal to ensure its suitability for therapeutic development.

By following the experimental roadmap outlined in this guide, researchers can systematically unravel the biological intricacies of 2-Benzylideneheptanal and pave the way for its potential translation into novel therapeutic interventions.

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  • Gunawardena, D., et al. (2021). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. Foods, 10(6), 1339. [Link]

  • Ide, H., et al. (2016). Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. ScienceDirect. [Link]

  • Kochi, M., et al. (1980). Antitumor activity of benzaldehyde. Cancer Treatment Reports, 64(1), 21-23. [Link]

  • Oriental Journal of Chemistry. (2024). Natural Aldehydes on Health Effects. Oriental Journal of Chemistry, 40(1). [Link]

  • Kim, N. Y., et al. (2017). Cinnamaldehyde protects against oxidative stress and inhibits the TNF-α-induced inflammatory response in human umbilical vein endothelial cells. International Journal of Molecular Medicine, 39(2), 336-346. [Link]

  • Li, A., et al. (2022). HL-IR mediates cinnamaldehyde repellency behavior in parthenogenetic Haemaphysalis longicornis. PLOS Neglected Tropical Diseases, 16(10), e0010838. [Link]

  • da Silva, J. R., et al. (2023). Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Pharmaceuticals, 16(10), 1415. [Link]

  • Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(19), 10457. [Link]

  • Roth-Walter, F., et al. (2014). Immune suppressive effect of cinnamaldehyde due to inhibition of proliferation and induction of apoptosis in immune cells: implications in cancer. PLoS ONE, 9(10), e108402. [Link]

  • Roth-Walter, F., et al. (2014). Cinnamaldehyde influences NF-kB activation in human immune cells. ResearchGate. [Link]

  • El-Sayed, M., et al. (2021). Two Promising Anti-Cancer Compounds, 2-Hydroxycinnaldehyde and 2- Benzoyloxycinnamaldehyde: Where do we stand? Current Medicinal Chemistry, 28(21), 4168-4183. [Link]

  • Andersen, A. (2006). Final report on the safety assessment of benzaldehyde. International Journal of Toxicology, 25 Suppl 1, 11-27. [Link]

  • Zhang, L., et al. (2022). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Oncology Letters, 24(5), 384. [Link]

  • Roth-Walter, F., et al. (2014). Immune Suppressive Effect of Cinnamaldehyde Due to Inhibition of Proliferation and Induction of Apoptosis in Immune Cells: Implications in Cancer. PLoS ONE, 9(10), e108402. [Link]

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  • Mantovani, A., et al. (1989). Pre-natal (segment II) toxicity study of cinnamic aldehyde in the Sprague-Dawley rat. Food and Chemical Toxicology, 27(12), 781-786. [Link]

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Topic: The Natural Occurrence and Sources of α-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Preamble: This technical guide provides a comprehensive overview of the natural occurrence of α-amylcinnamaldehyde (ACA). While extensively utilized as a synthetic aroma chemical, its presence in the natural world is limited and not fully elucidated. This document synthesizes the available scientific information, outlines methodologies for its identification, and discusses the prevailing synthetic pathways that supply its commercial demand, offering a critical resource for researchers in natural products, analytical chemistry, and drug development.

Molecular Profile and Significance

α-Amylcinnamaldehyde (IUPAC Name: 2-Benzylideneheptanal) is an aromatic aldehyde recognized for its potent and characteristic floral scent, reminiscent of jasmine.[1][2][3] Its molecular and physical properties are summarized in Table 1. Primarily valued in the fragrance and cosmetics industries, it is a key component in perfumes, soaps, lotions, and other personal care products, where it imparts a long-lasting jasmine note and functions as an effective fixative.[2][4] Although it is often referred to as a "nature-identical" chemical, its documented occurrence in the biosphere is notably sparse, a central theme of this guide.

Table 1: Physicochemical Properties of α-Amylcinnamaldehyde

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈O[3][5]
Molecular Weight 202.29 g/mol [2][6]
CAS Number 122-40-7[5][7]
Appearance Pale yellow, oily liquid[1][3][6]
Odor Profile Floral, jasmine, waxy, slightly fatty/herbaceous[1][2][4]
Boiling Point 284-290 °C[3][6]
Density ~0.97 g/mL at 25 °C[3]
Solubility Insoluble in water; soluble in alcohols, fixed oils, and mineral oil[1][3][6]
Log Kow 4.70[6]

Documented Natural Occurrence

Despite its widespread use as a synthetic fragrance, the natural identification of α-amylcinnamaldehyde has been reported in a very limited number of sources. The primary and most consistently cited natural occurrences are as a volatile aroma compound in processed plant materials.

Known Natural Sources:

  • Black Tea (Camellia sinensis): α-Amylcinnamaldehyde has been identified as one of the many volatile compounds contributing to the complex aroma profile of black tea.[1][7]

  • Soybean (Glycine max): It has also been reported in soybeans.[1]

  • Mango (Mangifera indica): The PubChem database notes a report of its presence in mango, although this is less widely cited in other literature.[6]

It is critical to note that in these sources, α-amylcinnamaldehyde is present as a trace component among a vast array of other volatile organic compounds (VOCs). Its concentration is not sufficient for commercial extraction, which necessitates industrial synthesis to meet global demand. The term "naturally occurring" in this context signifies its detection in natural matrices, not its availability from them as a primary source.[1][5]

Biosynthesis: The Unelucidated Pathway

A significant knowledge gap exists regarding the natural biosynthesis of α-amylcinnamaldehyde. While the biosynthetic pathway for its parent compound, cinnamaldehyde, is well-characterized, the enzymatic steps leading to the addition of the α-amyl group are not described in the current scientific literature.

The Phenylpropanoid Pathway: Biosynthesis of the Cinnamaldehyde Backbone

The core cinnamaldehyde structure is synthesized in plants and fungi via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[8][9] This established pathway involves three key enzymatic steps:

  • Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amine group from L-phenylalanine to form trans-cinnamic acid.[8][9]

  • CoA Ligation: 4-Coumarate:CoA ligase (4CL) activates cinnamic acid by ligating it to Coenzyme A, forming cinnamoyl-CoA.[8][9]

  • Reduction: Cinnamoyl-CoA reductase (CCR) reduces cinnamoyl-CoA to yield cinnamaldehyde.[8][9]

This pathway is fundamental to the production of lignin, flavonoids, and numerous other critical plant compounds.

G cluster_phenylpropanoid Figure 1: Biosynthesis of Cinnamaldehyde Phe L-Phenylalanine CinAcid trans-Cinnamic Acid Phe->CinAcid  PAL CinCoA Cinnamoyl-CoA CinAcid->CinCoA  4CL Cinn Cinnamaldehyde CinCoA->Cinn  CCR

Figure 1: Simplified phenylpropanoid pathway to cinnamaldehyde.
The α-Amyl Group: A Synthetic Addition

The natural mechanism for attaching the five-carbon amyl group to the alpha position of the propenal chain remains unknown. Commercially, this is achieved through a straightforward chemical reaction: the Aldol Condensation of benzaldehyde (providing the phenyl ring and aldehyde precursor) with heptanal (providing the seven-carbon aliphatic chain, which results in the α-amyl substituent).[1][10] This reaction is typically base-catalyzed, for instance, with potassium hydroxide.[10][11]

G cluster_synthesis Figure 2: Industrial Synthesis of α-Amylcinnamaldehyde Benz Benzaldehyde ACA α-Amylcinnamaldehyde Benz->ACA midpoint Benz->midpoint Hept Heptanal Hept->ACA Hept->midpoint reaction Aldol Condensation (Base Catalyst) reaction->ACA midpoint->reaction

Figure 2: The synthetic route to α-amylcinnamaldehyde.

The efficiency and high yield of this synthetic method contrast sharply with the trace amounts found in nature, reinforcing why it is the exclusive method for industrial production.[10]

Protocol: Extraction and Identification from a Natural Matrix

For researchers aiming to verify the presence of α-amylcinnamaldehyde in a natural source like black tea, a sensitive analytical workflow is required. The following protocol outlines a standard methodology using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a benchmark technique for the analysis of volatile and semi-volatile compounds.

Experimental Rationale
  • HS-SPME: This technique is chosen for its solvent-free nature, simplicity, and high sensitivity. It effectively concentrates volatile analytes from the sample's headspace onto a coated fiber, minimizing interference from non-volatile matrix components.

  • GC-MS: Gas chromatography provides high-resolution separation of the complex mixture of volatile compounds. Mass spectrometry offers definitive identification based on the mass-to-charge ratio of fragmented ions, creating a unique "fingerprint" for each compound that can be matched against spectral libraries.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 1.0 g of dry black tea leaves into a 20 mL headspace vial.

    • Add 5.0 mL of deionized water and a small magnetic stir bar.

    • For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., deuterated toluene).

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Headspace Extraction (HS-SPME):

    • Place the vial in a heating block or autosampler incubator set to 80°C with gentle agitation.

    • Allow the sample to equilibrate for 15 minutes to allow volatiles to partition into the headspace.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes under continued heating and agitation.

  • GC-MS Analysis:

    • Immediately after extraction, desorb the SPME fiber in the GC injection port, heated to 250°C, for 5 minutes in splitless mode.

    • Gas Chromatograph Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Mass Spectrometer Conditions (Example):

      • Ionization Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Process the resulting chromatogram to identify individual peaks.

    • Compare the mass spectrum of any peak eluting at the expected retention time for α-amylcinnamaldehyde against a reference spectrum from a standard library (e.g., NIST/Wiley).

    • Confirm identity by running an authentic standard of α-amylcinnamaldehyde under the same conditions and comparing both retention time and mass spectrum.

G cluster_workflow Figure 3: Analytical Workflow for ACA Identification A 1. Sample Preparation (Tea in Sealed Vial) B 2. HS-SPME (Equilibration & Adsorption 80°C, 30 min) A->B C 3. Thermal Desorption (GC Inlet, 250°C) B->C D 4. GC Separation (Capillary Column) C->D E 5. MS Detection (EI, Mass Scan) D->E F 6. Data Analysis (Library Match & Standard Comparison) E->F

Figure 3: HS-SPME GC-MS workflow for identifying ACA in natural matrices.

Conclusion and Future Research Directions

α-Amylcinnamaldehyde stands as a fascinating example of a compound predominantly known through its synthetic production, yet with a confirmed, albeit limited, natural footprint.[1][5] Current evidence points to its presence as a trace volatile in black tea, soybean, and potentially other plants.[1][6][7]

The primary challenge and opportunity for researchers lie in the elucidation of its natural biosynthetic pathway. Understanding the enzymatic machinery responsible for the α-alkylation of a cinnamaldehyde precursor would be a significant contribution to the field of plant biochemistry. Such research could involve:

  • Metabolomic Studies: In-depth analysis of the Camellia sinensis or Glycine max metabolome to identify potential precursors and intermediates.

  • Transcriptome Analysis: Correlating gene expression profiles with the production of α-amylcinnamaldehyde to identify candidate enzymes, such as novel acyltransferases or alkyltransferases.

  • Enzymatic Assays: In vitro validation of candidate enzymes to confirm their role in the biosynthesis.

Unraveling this pathway would not only solve a long-standing biochemical question but could also open avenues for biotechnological production of this and other valuable alkylated aromatic compounds.

References

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A Comprehensive Technical Guide to 2-Benzylideneheptanal: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Benzylideneheptanal, a synthetic aromatic aldehyde also known as alpha-amylcinnamaldehyde, is a well-established compound in the fragrance and flavor industries, prized for its characteristic jasmine-like scent.[1][2][3] While its organoleptic properties are extensively documented, its potential as a bioactive molecule and a lead compound in drug discovery remains a largely underexplored frontier. This technical guide provides a comprehensive review of the existing research on 2-benzylideneheptanal, delving into its chemical synthesis, physicochemical properties, and known biological effects. By examining the activities of its structural parents, cinnamaldehyde and benzaldehyde, and closely related analogs, this guide aims to illuminate potential therapeutic avenues and provide a roadmap for future research and development.

Introduction: Beyond the Fragrance

2-Benzylideneheptanal (Figure 1) is a pale yellow, oily liquid with a molecular formula of C14H18O.[4][5] It is primarily synthesized through the Claisen-Schmidt condensation of benzaldehyde and heptanal.[6][7] While its application as a fragrance and flavoring agent is widespread, from perfumes and cosmetics to food products, its structural features—an α,β-unsaturated aldehyde moiety conjugated to a benzene ring—suggest a potential for broader biological activity.[2][8] The parent molecules, cinnamaldehyde and benzaldehyde, have demonstrated a range of pharmacological effects, including anticancer and anti-inflammatory properties, providing a strong rationale for investigating the therapeutic potential of their derivatives.[9][10][11][12] This guide will synthesize the current knowledge and highlight the untapped potential of 2-benzylideneheptanal for a scientific audience.

Figure 1: Chemical Structure of 2-Benzylideneheptanal

Caption: The 2D chemical structure of 2-Benzylideneheptanal.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-benzylideneheptanal is fundamental for its application in both research and formulation development.

PropertyValueSource
Molecular Formula C14H18O[4]
Molar Mass 202.29 g/mol [4][13]
Appearance Pale-yellow oil or liquid[4][5]
Odor Jasmine-like, floral[5]
Boiling Point 287-290 °C at 760 mmHg[4]
Melting Point 80 °C[4]
Density ~0.962 g/cm³[4]
Solubility Soluble in acetone and most perfume ingredients; insoluble in water.[1][4][8]
logP 4.70[5]

Synthesis and Characterization

Primary Synthesis Route: Claisen-Schmidt Condensation

The industrial synthesis of 2-benzylideneheptanal is predominantly achieved through the Claisen-Schmidt condensation, a type of crossed aldol condensation.[6][7][14] This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens (benzaldehyde) with an aliphatic aldehyde that possesses α-hydrogens (heptanal).[14][15][16]

Reaction Mechanism:

  • Enolate Formation: A base, typically sodium hydroxide or potassium hydroxide, abstracts an α-hydrogen from heptanal to form a resonance-stabilized enolate ion.[16][17]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Aldol Addition: This results in the formation of a β-hydroxy aldehyde (aldol addition product).

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the more stable, conjugated α,β-unsaturated aldehyde, 2-benzylideneheptanal.[16]

Claisen_Schmidt cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_product Product benzaldehyde Benzaldehyde aldol_adduct β-Hydroxy Aldehyde benzaldehyde->aldol_adduct heptanal Heptanal enolate Heptanal Enolate heptanal->enolate Base catalyst Base Catalyst (e.g., NaOH) enolate->aldol_adduct Nucleophilic Attack on Benzaldehyde product 2-Benzylideneheptanal aldol_adduct->product Dehydration

Caption: Simplified workflow of the Claisen-Schmidt condensation for 2-benzylideneheptanal synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

A representative protocol based on established Claisen-Schmidt condensation procedures.

  • Reaction Setup: To a stirred solution of benzaldehyde (1.0 equivalent) and heptanal (1.1 equivalents) in a suitable solvent such as ethanol, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized 2-benzylideneheptanal are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[13]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[13]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) and alkene (C=C) moieties.

  • Gas Chromatography (GC): Used to assess the purity of the compound.

For the analysis of 2-benzylideneheptanal in biological matrices, derivatization followed by GC-MS is a common and sensitive method.[3][7] Derivatizing agents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to form stable oxime derivatives, which are amenable to GC-MS analysis.[7]

Biological Activities and Therapeutic Potential: An Emerging Field

Direct research into the pharmacological activities of 2-benzylideneheptanal is limited. However, studies on its derivatives and parent compounds provide a strong basis for hypothesizing its potential therapeutic applications.

Antimicrobial Activity

A study on the antimicrobial potential of various oximes derived from essential oil constituents revealed that α-amylcinnamaldehyde oxime , a derivative of 2-benzylideneheptanal, exhibited antibacterial activity against Enterococcus hirae.[4] This finding suggests that the core structure of 2-benzylideneheptanal can be a scaffold for developing new antimicrobial agents. The parent compound, cinnamaldehyde, is known to possess broad-spectrum antimicrobial activity.[18]

Anticancer Potential: Inferences from Related Compounds

While no direct studies on the anticancer activity of 2-benzylideneheptanal have been published, extensive research on cinnamaldehyde, benzaldehyde, and related structures indicates this is a promising area for investigation.

  • Cinnamaldehyde: Has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines.[12][19] Its mechanisms of action are multi-faceted and include the modulation of signaling pathways such as PI3K/Akt and NF-κB.[20]

  • Benzaldehyde: Has also been investigated as an anticancer agent, with some studies reporting its ability to suppress tumor growth.[10][11]

  • α-Hexylcinnamaldehyde: A closely related analog, has been shown to have low intrinsic cytotoxicity but can synergistically increase the cytotoxicity of doxorubicin in human cancer cell lines.[2] This chemosensitizing effect may be due to the inhibition of ABC transporter functionality or alteration of membrane permeability.[2]

These findings suggest that 2-benzylideneheptanal may possess intrinsic anticancer activity or could act as a chemosensitizer. The α,β-unsaturated aldehyde moiety is a Michael acceptor and can react with nucleophilic residues in proteins, potentially disrupting the function of key cellular targets involved in cancer progression.[14]

Anticancer_Hypothesis cluster_mechanisms Potential Anticancer Mechanisms (Inferred from Analogs) 2-Benzylideneheptanal 2-Benzylideneheptanal Potential Anticancer Mechanisms Potential Anticancer Mechanisms 2-Benzylideneheptanal->Potential Anticancer Mechanisms apoptosis Induction of Apoptosis Potential Anticancer Mechanisms->apoptosis proliferation Inhibition of Cell Proliferation Potential Anticancer Mechanisms->proliferation angiogenesis Suppression of Angiogenesis Potential Anticancer Mechanisms->angiogenesis chemosensitization Chemosensitization Potential Anticancer Mechanisms->chemosensitization Activation of Caspases\nModulation of Bcl-2 family Activation of Caspases Modulation of Bcl-2 family apoptosis->Activation of Caspases\nModulation of Bcl-2 family Cell Cycle Arrest Cell Cycle Arrest proliferation->Cell Cycle Arrest Inhibition of VEGF Inhibition of VEGF angiogenesis->Inhibition of VEGF Inhibition of ABC Transporters\nAlteration of Membrane Permeability Inhibition of ABC Transporters Alteration of Membrane Permeability chemosensitization->Inhibition of ABC Transporters\nAlteration of Membrane Permeability

Caption: Hypothesized anticancer mechanisms of 2-benzylideneheptanal based on related compounds.

Anti-inflammatory Effects

Cinnamaldehyde has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating signaling pathways like NF-κB.[9][21] Given the structural similarity, it is plausible that 2-benzylideneheptanal may also possess anti-inflammatory properties.

Toxicology and Safety Profile

The acute toxicity of 2-benzylideneheptanal is low, with a reported oral LD50 in rats of 3730 mg/kg. However, it is recognized as a skin sensitizer.[8] The Research Institute for Fragrance Materials (RIFM) has concluded that it is an extremely weak skin sensitizer.[8] This allergenic potential is an important consideration in its application and in the development of any topical therapeutic formulations.

Future Research Directions and Unanswered Questions

The current body of literature presents a compelling case for further investigation into the therapeutic potential of 2-benzylideneheptanal. Key areas for future research include:

  • Systematic Biological Screening: A comprehensive evaluation of the cytotoxic, antimicrobial, anti-inflammatory, and other pharmacological activities of pure 2-benzylideneheptanal is warranted.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by 2-benzylideneheptanal is crucial for understanding its potential therapeutic effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of 2-benzylideneheptanal derivatives could lead to the identification of compounds with enhanced potency and selectivity. Modifications to the benzene ring, the alkyl chain, and the aldehyde functional group could be explored.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of 2-benzylideneheptanal and its promising derivatives.

  • Formulation Development: For topical applications, developing formulations that mitigate the risk of skin sensitization will be critical.

Conclusion

2-Benzylideneheptanal is a readily accessible synthetic compound with a well-characterized chemical profile. While its current applications are confined to the fragrance and flavor industries, its chemical structure, shared with biologically active parent molecules, strongly suggests a potential for therapeutic applications. The preliminary evidence of antimicrobial activity in a derivative and the chemosensitizing effects of a close analog, coupled with the known anticancer and anti-inflammatory properties of cinnamaldehyde and benzaldehyde, highlight a significant opportunity for drug discovery and development. This guide serves as a foundational resource to stimulate and direct future research into unlocking the full therapeutic potential of 2-benzylideneheptanal.

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  • In vivo anti-diabetic and anti-lipidemic evaluations of an excellent synthetic α-glucosidase inhibitor with dihydropyrano[3,2-c]quinoline skeleton. (2024). NIH. [Link]

  • Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model. PubMed Central. [Link]

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Technical Guide: Unlocking the Research Potential of alpha-Amylcinnamaldehyde in Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: alpha-Amylcinnamaldehyde (ACA) is a synthetic aromatic aldehyde, extensively utilized for its jasmine-like floral scent in the fragrance and cosmetics industries.[1] While its role as a fragrance component and a known contact allergen is well-documented, its broader biomedical potential remains largely unexplored.[2][3] Structurally, ACA belongs to the cinnamaldehyde family, a class of compounds recognized for significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This guide posits that the unique chemical structure of ACA—specifically the addition of a pentyl group to the cinnamaldehyde backbone—presents a compelling case for its investigation as a novel therapeutic agent. The amyl substitution may modulate lipophilicity, cell membrane interaction, and metabolic stability, potentially offering a distinct therapeutic window compared to its parent compound. This document provides a technical framework for researchers, scientists, and drug development professionals to explore the untapped research applications of alpha-Amylcinnamaldehyde in oncology, antimicrobial discovery, and dermatology.

Core Physicochemical and Molecular Profile

A foundational understanding of alpha-Amylcinnamaldehyde's properties is critical for designing robust experimental protocols, particularly concerning solubility, stability, and vehicle selection for in vitro and in vivo studies.

1.1. Chemical Identity and Structure alpha-Amylcinnamaldehyde, or 2-Benzylideneheptanal, is synthesized via an aldol condensation of benzaldehyde and heptanal.[7][8] The presence of an α,β-unsaturated aldehyde system is a key feature it shares with cinnamaldehyde, a moiety known for its reactivity and biological activity. The distinguishing feature is the five-carbon amyl chain at the alpha position.

1.2. Physicochemical Data Summary The following table summarizes the key physical and chemical properties of alpha-Amylcinnamaldehyde, compiled from authoritative chemical databases. This data is essential for preparing stock solutions and understanding the compound's behavior in experimental systems.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈O[2][9]
Molecular Weight 202.29 g/mol [2][9]
Appearance Pale yellow to light yellow clear liquid[1][7][9]
Odor Sweet, floral, jasmine-like[7][9]
Boiling Point 287-290 °C[7][9]
Density 0.963-0.971 g/mL at 25°C[9][10]
Solubility Insoluble in water; Soluble in alcohol, fixed oils, and most organic solvents.[7][9]
LogP (Kow) ~4.70[10]
CAS Number 122-40-7[9]

Note: The aldehyde is susceptible to oxidation and should be stored at 2-8°C, protected from light and air, and may require stabilization with an antioxidant for long-term studies.[7][11]

Potential Research Application 1: Oncology

The parent compound, cinnamaldehyde, has demonstrated significant anticancer activity across various tumor types by modulating key cellular signaling pathways.[4][5] It is hypothesized that alpha-Amylcinnamaldehyde, due to its structural similarity, may possess similar or enhanced cytotoxic and cytostatic properties. The increased lipophilicity conferred by the amyl group could enhance membrane permeability and cellular uptake, potentially leading to greater potency.

2.1. Hypothesized Mechanism of Action Based on extensive research into cinnamaldehyde, ACA may exert anticancer effects by:

  • Inhibiting Cell Proliferation: By arresting the cell cycle, potentially through modulation of cyclin proteins.[4]

  • Inducing Apoptosis: By activating intrinsic or extrinsic apoptotic pathways. Cinnamaldehyde has been shown to inhibit the PI3K/Akt signaling pathway, a critical pro-survival pathway often dysregulated in cancer.[4][5]

  • Suppressing Angiogenesis and Metastasis: By downregulating factors like matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[4]

The diagram below illustrates a potential signaling pathway through which alpha-Amylcinnamaldehyde could induce apoptosis in cancer cells, extrapolated from known cinnamaldehyde mechanisms.

Caption: Hypothesized anticancer signaling pathway for ACA.

2.2. Experimental Protocol: Cell Viability Assessment via MTT Assay This protocol provides a framework for initial screening of ACA's cytotoxic effects on a panel of cancer cell lines (e.g., MCF-7 for breast cancer, Caco-2 for colon cancer).[12]

Materials:

  • alpha-Amylcinnamaldehyde (ACA)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multi-channel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of ACA in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the medium and add 100 µL of the prepared ACA dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Potential Research Application 2: Antimicrobial Discovery

The α,β-unsaturated aldehyde moiety is a known Michael acceptor, capable of reacting with nucleophilic residues in proteins and peptides, a mechanism that contributes to the antimicrobial activity of cinnamaldehyde. Research has already shown that derivatives, specifically alpha-Amylcinnamaldehyde oxime, exhibit antibacterial activity.[13] This provides a direct rationale for investigating the parent aldehyde as a potential antimicrobial agent.

3.1. Proposed Research Workflow A systematic investigation into ACA's antimicrobial properties should follow a structured screening and characterization process.

Antimicrobial_Workflow Start Start: Alpha-Amylcinnamaldehyde Screen Primary Screening: Minimum Inhibitory Concentration (MIC) Assay Start->Screen MBC Secondary Assay: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Screen->MBC If Active Panel Test Panel: - Gram-positive (e.g., S. aureus) - Gram-negative (e.g., E. coli) - Fungi (e.g., C. albicans) Panel->Screen Kinetics Time-Kill Kinetics Assay MBC->Kinetics Mechanism Mechanism of Action Studies: - Membrane Permeability - Biofilm Inhibition - Target Enzyme Assays Kinetics->Mechanism End Conclusion: Efficacy & Spectrum Mechanism->End

Caption: Experimental workflow for antimicrobial evaluation of ACA.

3.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination This broth microdilution method is a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • alpha-Amylcinnamaldehyde (ACA)

  • Bacterial/fungal strains from a reference collection (e.g., ATCC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Resazurin sodium salt solution (viability indicator)

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of broth to wells 2 through 12. Add 100 µL of a starting ACA solution (e.g., 512 µg/mL in broth with ≤1% DMSO) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain ACA.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Result Determination: The MIC is the lowest concentration of ACA at which there is no visible growth. This can be confirmed by adding 10 µL of resazurin solution and incubating for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration well that remains blue.

Potential Research Application 3: Dermatology and Anti-Inflammatory Action

Chronic inflammation is a hallmark of many dermatological conditions. Cinnamaldehyde has been shown to possess anti-inflammatory properties, for instance by reducing inflammatory cell infiltration and modulating cytokine expression.[6] Given that alpha-Amylcinnamaldehyde is already used in topical products, investigating its potential to actively modulate skin biology beyond being a simple fragrance is a logical next step. Its known status as a sensitizer necessitates careful dose-finding studies to separate potential therapeutic effects from allergic responses.[2][14]

4.1. Research Focus Areas:

  • Modulation of Inflammatory Cytokines: Investigating ACA's ability to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in skin cells (e.g., HaCaT keratinocytes or primary dermal fibroblasts) following stimulation with agents like lipopolysaccharide (LPS) or UV radiation.

  • Antioxidant Effects: Assessing its capacity to mitigate oxidative stress, a key factor in photoaging and inflammatory skin diseases.[15]

  • Extracellular Matrix (ECM) Integrity: Exploring its effects on the expression of collagen and elastin, and the enzymes that degrade them (MMPs), which is relevant to skin aging.[15]

4.2. Experimental Protocol: In Vitro Cytokine Release Assay (ELISA) This protocol outlines a method to quantify the effect of ACA on the release of a pro-inflammatory cytokine (e.g., TNF-α) from stimulated human keratinocytes.

Materials:

  • HaCaT human keratinocyte cell line

  • Keratinocyte growth medium

  • alpha-Amylcinnamaldehyde (ACA)

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Seed HaCaT cells in 24-well plates and grow until they reach ~80% confluency.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of ACA (determined by a prior MTT assay) for 2 hours. Include a vehicle control (medium + DMSO).

  • Stimulation: After pre-treatment, add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group that is not stimulated with LPS.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove cellular debris.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by detection antibodies and a substrate to generate a colorimetric signal.

  • Data Analysis: Measure the absorbance using a plate reader. Generate a standard curve using the provided TNF-α standards. Quantify the concentration of TNF-α in each sample. Compare the levels of TNF-α in ACA-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.

Conclusion and Future Directions

alpha-Amylcinnamaldehyde stands at a compelling intersection of established industrial use and unexplored biomedical potential. While its identity in the scientific literature has been largely confined to perfumery and contact dermatitis, its chemical backbone suggests a much richer biological activity profile. The structural relationship to cinnamaldehyde provides a strong, rational basis for investigating its efficacy in oncology, antimicrobial discovery, and anti-inflammatory applications. The addition of the amyl group is not a trivial modification; it fundamentally alters the molecule's lipophilicity, which may translate to improved pharmacokinetics and a unique therapeutic profile.

The experimental frameworks provided in this guide offer clear starting points for a systematic evaluation of these potentials. Future research should progress from these initial in vitro screens to more complex models, including 3D cell cultures, ex vivo skin explants, and eventually, carefully designed in vivo studies. Mechanistic studies will be paramount to understanding the molecular targets and pathways modulated by ACA. By pursuing these research avenues, the scientific community can potentially repurpose a widely used fragrance ingredient into a novel lead compound for therapeutic development.

References

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  • Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7) - Scentspiracy.
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  • Amylcinnamaldehyde | C14H18O | CID 31209 - PubChem - NIH.
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  • Alpha-Amylcinnamaldehyde Health Benefits and Risks - Oasis app.
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  • 2-Benzylideneheptanal | C14H18O | CID 1712058 - PubChem.
  • alpha-Amylcinnamaldehyde | 122-40-7 - ChemicalBook.
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  • (PDF)
  • a-Amylcinnamaldehyde 97 , mixture of cis and trans 122-40-7.
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2-Benzylideneheptanal degradation products identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification of 2-Benzylideneheptanal Degradation Products

Abstract

2-Benzylideneheptanal, commonly known as alpha-amyl cinnamaldehyde, is a widely utilized fragrance ingredient prized for its characteristic jasmine-like scent. As with any reactive organic molecule, its stability is a critical parameter influencing the quality, safety, and shelf-life of consumer and pharmaceutical products. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and characterize the degradation products of 2-benzylideneheptanal. We will explore the primary degradation pathways, detail a systematic approach for conducting forced degradation studies, and present robust analytical methodologies for the separation and structural elucidation of the resulting degradants. This document is designed to bridge theoretical understanding with practical, field-proven experimental protocols.

Introduction: The Imperative of Stability Analysis

2-Benzylideneheptanal is an α,β-unsaturated aldehyde, a chemical class known for its reactivity. The molecule's structure, featuring an aldehyde functional group, a conjugated double bond, and an aromatic ring, presents multiple sites susceptible to chemical transformation under various environmental conditions. Understanding the degradation profile is not merely an academic exercise; it is a regulatory and safety imperative. Degradation can lead to a loss of efficacy (e.g., altered fragrance profile) and, more critically, the formation of potentially sensitizing or toxic impurities.

Forced degradation studies, which involve subjecting a compound to stress conditions more severe than those it would typically encounter, are an essential tool for predicting long-term stability and identifying potential degradants. These studies are foundational for developing stability-indicating analytical methods, which are required to ensure that any changes in the product over time are accurately monitored.

This guide will focus on the three most probable degradation pathways for 2-benzylideneheptanal: oxidation, photodegradation, and hydrolysis.

Predicted Degradation Pathways

The chemical structure of 2-benzylideneheptanal offers several reactive hotspots. The primary pathways of degradation are anticipated to be oxidative and photolytic, targeting the aldehyde and the conjugated alkene system.

Oxidative Degradation

Oxidation is a major cause of chemical degradation for many organic molecules, particularly aldehydes. For 2-benzylideneheptanal, two primary oxidative routes are plausible:

  • Aldehyde Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, a common degradation pathway for aldehydes. This would result in the formation of 2-benzylideneheptanoic acid .

  • Alkenyl Chain Cleavage: The carbon-carbon double bond is susceptible to oxidative cleavage, especially in the presence of strong oxidants or ozone. This cleavage would yield two smaller molecules: Benzaldehyde and Heptanal . Benzaldehyde itself can be further oxidized to Benzoic acid .

The following diagram illustrates the potential oxidative degradation routes.

G cluster_main Oxidative Degradation Pathways parent 2-Benzylideneheptanal (C14H18O) prod1 2-Benzylideneheptanoic Acid (C14H18O2) parent->prod1 Aldehyde Oxidation prod2 Benzaldehyde (C7H6O) parent->prod2 Alkene Cleavage prod3 Heptanal (C7H14O) parent->prod3 Alkene Cleavage prod4 Benzoic Acid (C7H6O2) prod2->prod4 Further Oxidation

Caption: Predicted oxidative degradation pathways for 2-benzylideneheptanal.

Photodegradation

Cinnamaldehyde and its derivatives are known to be sensitive to ultraviolet (UV) light. Photodegradation can induce several transformations:

  • (E/Z) Isomerization: UV energy can promote the isomerization of the thermodynamically stable (E)-isomer to the (Z)-isomer, altering the molecule's physical and sensory properties.

  • Cycloaddition: The conjugated system may undergo [2+2] cycloaddition reactions with other unsaturated molecules, leading to the formation of dimeric structures.

  • Photo-oxidation: UV light can accelerate oxidative processes, leading to the products described in the previous section.

G cluster_photo Photodegradation Pathways parent (E)-2-Benzylideneheptanal prod1 (Z)-2-Benzylideneheptanal parent->prod1 E/Z Isomerization prod2 Cycloaddition Dimers parent->prod2 [2+2] Cycloaddition prod3 Oxidative Products (See Oxidative Pathway) parent->prod3 Photo-oxidation

Caption: Potential photodegradation pathways for 2-benzylideneheptanal.

Experimental Design: A Forced Degradation Protocol

A well-designed forced degradation study is the cornerstone of identifying potential degradation products. The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary and tertiary degradation products are not generated in significant amounts, which would complicate analysis.

Protocol 1: Forced Degradation Sample Preparation

This protocol outlines the conditions for stressing 2-benzylideneheptanal. A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) should be prepared first.

1. Materials and Reagents:

  • 2-Benzylideneheptanal (high purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Hydrochloric acid (HCl), 1.0 M

  • Sodium hydroxide (NaOH), 1.0 M

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • pH meter

  • Thermostatically controlled water bath or oven

  • ICH-compliant photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL flask.

    • Add 1 mL of 1.0 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 1.0 M NaOH.

    • Dilute to 10 mL with a 50:50 acetonitrile:water mixture.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL flask.

    • Add 1 mL of 1.0 M NaOH.

    • Keep at room temperature for 8 hours (basic conditions are often harsher).

    • Neutralize with an equivalent amount of 1.0 M HCl.

    • Dilute to 10 mL with a 50:50 acetonitrile:water mixture.

  • Oxidative Degradation:

    • Pipette 1 mL of the stock solution into a 10 mL flask.

    • Add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to 10 mL with a 50:50 acetonitrile:water mixture.

  • Thermal Degradation:

    • Weigh approximately 10 mg of solid 2-benzylideneheptanal into a glass vial.

    • Place the vial in an oven at 80°C for 7 days.

    • After exposure, dissolve the solid in acetonitrile to a final concentration of 1 mg/mL for analysis.

  • Photolytic Degradation:

    • Prepare a solution of 2-benzylideneheptanal (e.g., 0.1 mg/mL in acetonitrile).

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

  • Control Sample:

    • Pipette 1 mL of the stock solution into a 10 mL flask.

    • Dilute to 10 mL with a 50:50 acetonitrile:water mixture.

    • Store at 4°C, protected from light.

Analytical Strategy for Degradant Identification

A multi-faceted analytical approach is required for the confident identification and characterization of unknown degradation products. The workflow typically involves chromatographic separation followed by mass spectrometric detection and structural elucidation.

An In-depth Technical Guide to the Environmental Fate and Persistence of α-Amylcinnamaldehyde (ACA)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

alpha-Amylcinnamaldehyde (ACA), a synthetic aromatic aldehyde, is a cornerstone of the fragrance industry, prized for its characteristic jasmine-like floral scent.[1] Its high-volume production and widespread use in cosmetics, soaps, detergents, and air care products necessitate a thorough understanding of its environmental lifecycle.[2][3] This technical guide provides a comprehensive analysis of the environmental fate and persistence of ACA, synthesizing data from standardized testing protocols and predictive models. We will explore the key processes governing its degradation, mobility, and potential for bioaccumulation, offering field-proven insights for researchers, environmental scientists, and drug development professionals concerned with the ecological impact of widely used chemical compounds.

Core Physicochemical Properties and Environmental Entry

Understanding the environmental behavior of a substance begins with its fundamental physicochemical properties. ACA is a pale yellowish liquid with low water solubility and a relatively high octanol-water partition coefficient (log Kₒw), properties that significantly influence its distribution across environmental compartments.[4][5] Its production and extensive use in rinse-off (soaps, detergents) and leave-on (perfumes, lotions) consumer products mean its primary release pathway into the environment is through wastewater treatment plants (WWTPs) and subsequent discharge into aquatic systems.[6] Volatilization from consumer products also contributes to its release into the atmosphere.[6]

Environmental Fate: A Multi-Compartment Analysis

The persistence of ACA in the environment is determined by a combination of biotic and abiotic degradation processes, as well as its tendency to partition between air, water, soil, and biota.

Biodegradation: The Primary Degradation Pathway

Biodegradation is the most significant process governing the environmental fate of ACA.[2][6] The substance has been consistently shown to be "readily biodegradable" in multiple standardized screening tests.[2][6][7]

Key Findings:

  • In a study following the OECD Guideline 301F (Manometric Respirometry), ACA achieved 90% degradation within a 28-day period.[2][4]

  • Another study using OECD Guideline 301B (CO₂ Evolution) demonstrated 65% degradation in 28 days.[2][6]

  • Using the Japanese MITI test, ACA (at 100 mg/L) reached 51% of its theoretical biochemical oxygen demand (BOD) in 4 weeks.[2][6]

These results comfortably exceed the stringent pass levels for ready biodegradability (60% of theoretical maximum in a 10-day window within the 28-day test), indicating that ACA is unlikely to persist in environments with active microbial populations, such as WWTPs, surface waters, and soil.[2][8] The Research Institute for Fragrance Materials (RIFM) has concluded, based on this and other data, that ACA is not considered environmentally persistent.[9]

This method is a cornerstone for assessing ready biodegradability by measuring the oxygen consumed by microorganisms during the degradation of the test substance.[8][10]

Methodology:

  • Inoculum Preparation: An inoculum is sourced from a mixed microbial population, typically the effluent of a domestic wastewater treatment plant. This provides a diverse range of environmentally relevant microorganisms.

  • Test Setup: A known concentration of ACA is added to a mineral medium in a closed respirometer vessel. The medium is inoculated with the prepared microbial population.

  • Control Vessels: Parallel control vessels are run simultaneously:

    • Blank Control: Inoculum and mineral medium only, to measure the background respiration of the microorganisms.

    • Reference Control: A readily biodegradable substance of known performance (e.g., sodium benzoate) is tested to confirm the viability and activity of the inoculum.[8]

  • Incubation: The vessels are incubated at a constant temperature (typically 20-24°C) in the dark for 28 days.

  • Measurement: The consumption of oxygen is measured over time, either by a pressure sensor (manometer) or by measuring the amount of CO₂ produced. The oxygen consumed is corrected by subtracting the value from the blank control.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of ACA. A substance is considered "readily biodegradable" if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[8][10]

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation (28 Days) cluster_analysis Analysis Inoculum Wastewater Inoculum Test_Vessel Test Vessel (ACA + Inoculum) Inoculum->Test_Vessel Blank_Vessel Blank Control (Inoculum Only) Inoculum->Blank_Vessel Ref_Vessel Reference Control Inoculum->Ref_Vessel ACA Test Substance (ACA) ACA->Test_Vessel Reference Reference Substance Reference->Ref_Vessel Medium Mineral Medium Medium->Test_Vessel Medium->Blank_Vessel Medium->Ref_Vessel Measurement Measure O₂ Consumption Test_Vessel->Measurement Blank_Vessel->Measurement Ref_Vessel->Measurement Calculation Calculate % Biodegradation vs. ThOD Measurement->Calculation Result Pass/Fail (>60% in 10d window) Calculation->Result

Caption: Workflow for the OECD 301F ready biodegradability test.

Abiotic Degradation Processes

While biodegradation is dominant, abiotic processes contribute to the removal of ACA, particularly in the atmosphere.

ACA released into the atmosphere is expected to exist solely in the vapor phase due to its estimated vapor pressure.[2][4] In this phase, it is susceptible to rapid degradation by photochemically-produced reactive species.

  • Reaction with Hydroxyl Radicals (•OH): The estimated half-life for this reaction is approximately 7.2 hours.[2]

  • Reaction with Ozone (O₃): The estimated half-life for this reaction is approximately 12.6 hours.[2]

These short atmospheric half-lives indicate that ACA is not persistent in the air and is unlikely to undergo long-range atmospheric transport.

Hydrolysis is not considered a significant environmental fate process for ACA. The molecule is stable to hydrolysis in water under typical environmental pH conditions (pH 4-9).[2][4][6] However, it is noted that the aldehyde functional group has the potential to slowly oxidize to the corresponding carboxylic acid in an aqueous environment.[2][6]

Environmental Distribution and Mobility

The partitioning of ACA between soil, water, and air is governed by its physicochemical properties.

The potential for a chemical to move through soil is predicted by its soil organic carbon-water partitioning coefficient (Kₒc).

  • Estimated Kₒc: 680 L/kg.[2][4][6]

According to standard classification schemes, this Kₒc value suggests that ACA is expected to have low mobility in soil.[2][4][6] It will tend to adsorb to suspended solids and sediment in aquatic systems and to organic matter in terrestrial systems. This reduces its bioavailability for rapid uptake by organisms but concentrates it in compartments where microbial degradation can occur.

This method determines the sorption of a chemical to soil by equilibrating an aqueous solution of the chemical with a soil sample.

Methodology:

  • Soil Preparation: Well-characterized soil samples are prepared (e.g., sieved, air-dried).

  • Solution Preparation: A solution of ACA in a sterile aqueous matrix (e.g., 0.01 M CaCl₂) is prepared.

  • Equilibration: A known mass of soil is mixed with a known volume of the ACA solution in a centrifuge tube.

  • Agitation: The soil-solution slurry is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: The solid (soil) and liquid (aqueous) phases are separated by centrifugation.

  • Analysis: The concentration of ACA remaining in the aqueous phase is measured using an appropriate analytical technique (e.g., HPLC, GC-MS). The amount sorbed to the soil is calculated by the difference from the initial concentration.

  • Calculation: The soil-water distribution coefficient (Kd) is calculated. This value is then normalized to the fraction of organic carbon in the soil to determine the Kₒc value.

Based on its estimated Henry's Law constant (7.8 x 10⁻⁶ atm-m³/mol), volatilization from water surfaces is expected to be an important fate process.[2][6]

  • Estimated Volatilization Half-life (Model River): 6.8 days.[2]

  • Estimated Volatilization Half-life (Model Lake): 54 days.[2]

While ACA will partition from water to air, its rapid atmospheric degradation ensures it does not persist there.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, sediment). The potential is often initially screened using the octanol-water partition coefficient (log Kₒw).

  • Log Kₒw: 4.70.[2][7]

  • Estimated Bioconcentration Factor (BCF): 586.[2][6][7]

A log Kₒw greater than 3 and a BCF greater than 500 suggest a high potential for bioconcentration in aquatic organisms.[2] However, this potential must be considered in the context of metabolism. For a substance like ACA that is readily biodegradable, significant bioconcentration is unlikely to occur in vivo because organisms can metabolize and eliminate the compound.[2] Aromatic aldehydes are typically metabolized in animals via oxidation to the corresponding carboxylic acids.[1]

OECD_305_Workflow cluster_setup Setup cluster_phases Experimental Phases cluster_analysis Analysis Fish Test Organisms (e.g., Zebra Fish) Uptake Uptake Phase (Typically 28 days) Fish->Uptake Test_Water Water with constant ACA concentration Test_Water->Uptake Depuration Depuration Phase (Fish in clean water) Uptake->Depuration Sampling Sample water and fish tissue periodically Uptake->Sampling Depuration->Sampling Analysis Measure ACA concentration Sampling->Analysis Calculation Calculate BCF (C_fish / C_water) Analysis->Calculation

Sources

Theoretical studies on 2-Benzylideneheptanal molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 2-Benzylideneheptanal's Molecular Structure

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure of 2-Benzylideneheptanal, a key α,β-unsaturated aldehyde known for its characteristic jasmine aroma.[1] For researchers in medicinal chemistry, materials science, and drug development, a profound understanding of its three-dimensional structure, electronic properties, and conformational stability is paramount. We present a robust computational protocol employing Density Functional Theory (DFT) to elucidate these characteristics. This guide details the procedural steps from initial structure generation to in-depth analysis of geometrical parameters and electronic properties, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-Benzylideneheptanal

2-Benzylideneheptanal, commercially known as jasmine aldehyde or amyl cinnamaldehyde, is an α,β-unsaturated aldehyde comprising a phenyl ring conjugated with a heptanal moiety.[1] This conjugated system, consisting of two aryl rings bridged by an α,β-unsaturated carbonyl group, is a feature it shares with the chalcone scaffold, a privileged structure in medicinal chemistry known for a wide array of pharmacological activities.[2] The reactivity and biological interactions of such molecules are intrinsically linked to their three-dimensional structure, electron distribution, and the energy of their frontier molecular orbitals.[3][4]

Theoretical studies and computational modeling offer a powerful, non-destructive lens to explore molecular properties at an atomic level.[2] By employing quantum mechanical methods like Density Functional Theory (DFT), we can accurately predict:

  • Ground-State Molecular Geometry: Determining the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies: Predicting the infrared (IR) spectrum, which helps in structural confirmation and serves as a crucial validation step for the computational model.

  • Electronic Properties: Analyzing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP) to understand chemical reactivity, stability, and potential sites for nucleophilic and electrophilic attack.[5][6]

This guide provides a validated protocol for conducting such a theoretical study, designed for practical application by researchers in the field.

Computational Methodology: A Self-Validating Framework

The choice of computational method is a critical decision that balances accuracy with computational expense. For organic molecules of the size of 2-Benzylideneheptanal, Density Functional Theory (DFT) offers an optimal balance, providing reliable results for structural and electronic properties.[6][7]

The Rationale for DFT, B3LYP, and the 6-31G Basis Set*

We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems. It is a widely used and well-benchmarked functional for organic molecules, demonstrating high accuracy for geometry optimizations and energy calculations.[8]

This functional is paired with the 6-31G * basis set. This Pople-style basis set provides a flexible description of the electron density by using two functions for valence electrons (split-valence) and adding polarization functions () on heavy (non-hydrogen) atoms. These polarization functions are essential for accurately describing the anisotropic electron distribution in π-systems and carbonyl groups, which are central to the structure of 2-Benzylideneheptanal. This level of theory, B3LYP/6-31G, is a standard and extensively validated approach for computational analysis of chalcones and related derivatives.[5][8]

Software and Workflow

Quantum chemical calculations can be performed using computational software packages such as Gaussian, Spartan, or ORCA.[8] The general workflow is platform-independent and follows a logical progression from initial structure input to final data analysis.

G cluster_0 Setup cluster_1 Core Calculation cluster_2 Validation & Analysis A 1. Build Initial 3D Structure (e.g., from PubChem [9]) B 2. Select Level of Theory (DFT: B3LYP/6-31G*) A->B C 3. Geometry Optimization (Find lowest energy state) B->C D 4. Frequency Analysis C->D E 5. Validate Minimum Energy (Check for imaginary frequencies) D->E E->C Imaginary frequencies found (Saddle point, re-optimize) F 6. Analyze Geometric Parameters (Bond lengths, angles) E->F No imaginary frequencies (True minimum found) G 7. Calculate Electronic Properties (HOMO, LUMO, MESP) F->G H 8. Predict Spectroscopic Data (IR, NMR) G->H

Caption: Computational workflow for theoretical analysis.

Experimental Protocol: Step-by-Step Guide

This section outlines the detailed procedure for the theoretical analysis of 2-Benzylideneheptanal.

Step 1: Initial Molecular Structure Generation
  • Obtain the 2D or 3D coordinates for 2-Benzylideneheptanal. A reliable source is the PubChem database (CID 1712058).[1] Focus on the (E)-isomer, which is generally the more stable conformer.

  • Import these coordinates into your chosen computational chemistry software's molecular builder interface.

  • Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to resolve any unrealistic bond lengths or atomic clashes before proceeding to the more computationally intensive quantum mechanics calculation.

Step 2: Geometry Optimization
  • Objective: To find the equilibrium geometry of the molecule, which corresponds to the minimum on the potential energy surface.

  • Setup:

    • Task: Geometry Optimization.

    • Method: DFT.

    • Functional: B3LYP.

    • Basis Set: 6-31G*.

    • Solvent Model (Optional): To simulate a specific environment, a solvent continuum model like PCM (Polarizable Continuum Model) can be applied. For a baseline gas-phase structure, this is omitted.

  • Execution: Submit the calculation. This is typically the most time-consuming step. The software will iteratively adjust the atomic positions to minimize the total energy of the system until convergence criteria are met.

Step 3: Frequency Analysis and Structural Validation
  • Objective: To confirm that the optimized structure is a true energy minimum and to calculate vibrational frequencies.

  • Trustworthiness: This step is the self-validating core of the protocol. A true minimum energy structure will have zero imaginary frequencies.[8] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and requires further optimization.

  • Setup:

    • Task: Frequency.

    • Method/Basis Set: Use the same level of theory (B3LYP/6-31G*) as the optimization to ensure consistency.

  • Execution: Run the frequency calculation on the optimized geometry from Step 2.

  • Validation: Examine the output file. Confirm that there are no negative (imaginary) frequencies listed.

Data Presentation and Interpretation

Upon successful validation, the key structural and electronic data can be extracted and analyzed.

Molecular Geometry

The optimized structure provides precise data on bond lengths, angles, and dihedral angles. A diagram with numbered atoms is essential for clarity.

Caption: Atom numbering scheme for 2-Benzylideneheptanal.

Table 1: Predicted Geometrical Parameters (B3LYP/6-31G)*

Parameter Atoms Involved Predicted Value (Å or °) Significance
Bond Lengths
C=O C8=O9 ~1.22 Å Carbonyl bond, site of nucleophilic attack.
C=C (vinyl) C7=C10 ~1.35 Å Part of the conjugated system.
C-C (vinyl-aryl) C6-C7 ~1.47 Å Linkage between the two main fragments.
Dihedral Angle

| Planarity | C5-C6-C7-C10 | ~180° | Defines the planarity of the conjugated system. |

Note: Values are illustrative of typical results at this level of theory.

Electronic Properties and Reactivity Descriptors

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is fundamental to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability.[6]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.[5]

  • Energy Gap (ΔE = ELUMO - EHOMO): A large gap implies high stability and low chemical reactivity. A small gap suggests the molecule is more reactive and easily polarizable.[6]

Table 2: Predicted Electronic Properties (B3LYP/6-31G)*

Property Predicted Value (eV) Interpretation
EHOMO -6.5 eV Electron-donating ability.
ELUMO -1.8 eV Electron-accepting ability.

| Energy Gap (ΔE) | 4.7 eV | Indicates moderate chemical stability and reactivity. |

Note: Values are illustrative and will vary slightly based on the specific software and convergence criteria.

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. Red regions (negative potential) indicate electron-rich areas, which are attractive to electrophiles, while blue regions (positive potential) are electron-poor and attractive to nucleophiles. For 2-Benzylideneheptanal, the MESP would predictably show a strong negative potential around the carbonyl oxygen (O9) and a positive potential near the aldehydic proton and the β-carbon of the unsaturated system.

Conclusion

This guide has established a comprehensive and scientifically rigorous protocol for the theoretical study of 2-Benzylideneheptanal's molecular structure using DFT at the B3LYP/6-31G* level of theory. By following this step-by-step methodology, researchers can reliably determine the molecule's optimal geometry, validate its stability through frequency analysis, and gain critical insights into its electronic structure and reactivity. These theoretical findings provide an essential foundation for understanding its chemical behavior, guiding further experimental work, and exploring its potential applications in pharmacology and materials science.

References

  • Ashburn, B. (2019). Computational Analysis of a Series of Chlorinated Chalcone Derivatives. Computational Chemistry, 7, 106-120. [Link]

  • Monga, J. (2014). Computational Analysis Studies on Chalcone Derivatives as Anticonvulsant Agent. International Journal of Pharmaceutics and Drug Analysis, 2(5), 487-498. [Link]

  • Tan, S., et al. (2023). Comparative structural analysis and computational modelling studies of fluorine based chalcone derivatives for potential antioxidant activity. Journal of Taibah University for Science. [Link]

  • Ashburn, B.O. (2019). Computational Analysis of a Series of Chlorinated Chalcone Derivatives. Scientific Research Publishing. [https://www.scirp.org/html/3-2 computationalchemistry_95655_72594.htm]([Link] computationalchemistry_95655_72594.htm)

  • Monga, J. (2014). Computational Analysis Studies On Chalcone Derivatives As Anticonvulsant Agent. International Journal of Pharmaceutics and Drug Analysis. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-2-benzylideneheptanal (jasmine aldehyde). [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-2-benzylideneheptanal;(2Z)-2-benzylideneheptanal. PubChem Compound Database. [Link]

  • Okamoto, I., et al. (2001). On the behavior of alpha,beta-unsaturated thioaldehydes and thioketones in the Diels-Alder reaction. The Journal of Organic Chemistry, 66(13), 4633-4641. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Benzylideneheptanal. PubChem Compound Database. [Link]

  • ResearchGate. (2001). On the Behavior of α,β-Unsaturated Thioaldehydes and Thioketones in the Diels−Alder Reaction. [Link]

  • Gung, B. W., et al. (1995). Conformational Studies of Chiral .alpha.,.beta.-Unsaturated Aldehydes. The Journal of Organic Chemistry, 60(8), 2254–2259. [Link]

  • de Souza, R. O. M. A., & da Silva, F. de A. (2022). CHAPTER 9: α,β-Unsaturated Carbonyl Compounds.
  • ChemBK. (n.d.). 2-benzylideneheptanal. [Link]

  • The Good Scents Company. (n.d.). (Z)-alpha-amyl cinnamaldehyde. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 139(2), 261–273. [Link]

  • Al-Hussain, S. A., et al. (2024). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Results in Chemistry, 7, 101413. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 2-Benzylideneheptanal via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The Aldol Condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl compounds.[1][2] This guide focuses on a specific, highly efficient variant known as the Claisen-Schmidt Condensation , which involves the reaction between an aromatic aldehyde lacking α-hydrogens and an enolizable aliphatic aldehyde or ketone.[3][4][5]

Our target molecule, 2-Benzylideneheptanal (commonly known as α-amyl cinnamaldehyde), is a widely used fragrance ingredient prized for its characteristic floral, jasmine-like aroma.[6] The synthesis detailed herein utilizes benzaldehyde (the non-enolizable aromatic aldehyde) and heptanal (the enolizable aliphatic aldehyde) in a base-catalyzed reaction. The strategic advantage of the Claisen-Schmidt approach is the suppression of unwanted side products. Since benzaldehyde has no α-hydrogens, it cannot self-condense, leading to a more direct and higher-yielding pathway to the desired crossed-condensation product.[1][3]

This document provides researchers and process chemists with a robust protocol, grounded in mechanistic principles, for the reliable synthesis of 2-Benzylideneheptanal.

The Underlying Chemistry: Reaction Mechanism

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues. The process involves three primary stages: enolate formation, nucleophilic attack, and dehydration.

  • Enolate Formation: The reaction is initiated by a base, typically sodium hydroxide (NaOH), which selectively abstracts an acidic α-hydrogen from heptanal. This deprotonation is favored because the resulting negative charge is stabilized by resonance with the adjacent carbonyl group, forming a nucleophilic enolate ion.[2][7][8][9]

  • Nucleophilic Attack: The newly formed heptanal enolate acts as the key nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral intermediate, a β-hydroxy aldehyde, often referred to as the "aldol addition" product.[2][8][10]

  • Dehydration: Under the reaction conditions, this aldol adduct is unstable and readily undergoes dehydration (loss of a water molecule). The base removes a proton from the α-carbon, and the resulting enolate expels the hydroxide ion from the β-carbon in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[11][12] This elimination is thermodynamically driven by the formation of a highly stable, conjugated π-system extending across the benzene ring, the newly formed double bond, and the carbonyl group.[1]

Claisen_Schmidt_Mechanism Figure 1: Mechanism of Claisen-Schmidt Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration (E1cB) Heptanal Heptanal Enolate Heptanal Enolate (Nucleophile) Heptanal->Enolate + OH⁻ Benzaldehyde Benzaldehyde Aldol_Adduct β-Hydroxy Aldehyde (Intermediate) Benzaldehyde->Aldol_Adduct Base NaOH Enolate->Aldol_Adduct Product 2-Benzylideneheptanal Aldol_Adduct->Product - H₂O Water H₂O

Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation

Experimental Protocol: From Reagents to Product

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 2-Benzylideneheptanal.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )GradeNotes
BenzaldehydeC₇H₆O106.12Reagent≥99%, freshly distilled recommended
HeptanalC₇H₁₄O114.19Reagent≥95%
Sodium HydroxideNaOH40.00ACSPellets or solution
EthanolC₂H₅OH46.0795%Solvent
Diethyl Ether(C₂H₅)₂O74.12ACSFor extraction
Anhydrous MgSO₄MgSO₄120.37ACSDrying agent
Saturated NaCl(aq)---Brine solution
Deionized WaterH₂O18.02-
Safety and Handling Precautions
  • General: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[13][14]

  • Benzaldehyde: Harmful if swallowed or inhaled. Avoid contact with skin and eyes.[13][15][16]

  • Heptanal: Flammable liquid and vapor. Keep away from heat and open flames.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Step-by-Step Synthesis Procedure
  • Catalyst Preparation: Prepare a 10% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 5 g of NaOH pellets in 50 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10.6 g, 0.10 mol) and heptanal (11.4 g, 0.10 mol).

  • Solvent Addition: Add 100 mL of 95% ethanol to the flask and stir the mixture until a homogeneous solution is formed.

  • Initiation of Condensation: While stirring vigorously at room temperature, add the 10% NaOH solution dropwise over a period of 30 minutes. A color change to yellow or orange and a slight exotherm may be observed.

  • Reaction Monitoring: Continue stirring the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzaldehyde spot has significantly diminished.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Add 100 mL of deionized water and 100 mL of diethyl ether. Shake vigorously and allow the layers to separate.

    • Drain the aqueous layer and wash the organic layer sequentially with 2 x 50 mL of deionized water and 1 x 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The result is the crude 2-Benzylideneheptanal as a yellow to amber oil.

Purification

The crude product can be purified by vacuum distillation to yield a clear, yellow, oily liquid.[6]

  • Apparatus: Assemble a standard vacuum distillation apparatus.

  • Conditions: Heat the crude oil under vacuum. Collect the fraction boiling at approximately 145-150 °C at 10 mmHg.

Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): 9.55 (s, 1H, -CHO), 7.49-7.37 (m, 6H, Ar-H and C=CH-Ar), 2.52 (t, 2H, -CH₂-C=), 1.54-1.30 (m, 6H, -(CH₂)₃-), 0.91 (t, 3H, -CH₃).[6]

  • ¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ, ppm): 193.5 (C=O), 151.0 (Ar-C=), 138.0 (=CH-), 134.5 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 31.5, 29.0, 28.0, 22.5 (-CH₂- groups), 14.0 (-CH₃).

Workflow and Data Summary

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Reagent Mixing (Benzaldehyde, Heptanal, EtOH) B 2. Catalyst Addition (Dropwise 10% NaOH) A->B C 3. Reaction (3-4h at RT) B->C D 4. Work-up (H₂O/Ether Extraction) C->D E 5. Drying & Evaporation (MgSO₄, Rotovap) D->E F Crude Product (Yellow Oil) E->F G 6. Purification (Vacuum Distillation) F->G H Pure 2-Benzylideneheptanal G->H I 7. Characterization (NMR, IR) H->I

Caption: Figure 2: Experimental Workflow

Summary of Reaction Parameters
ParameterValueRationale/Insight
Benzaldehyde:Heptanal Ratio1:1 (molar)An equimolar ratio is effective. Using a slight excess of benzaldehyde can help drive the reaction to completion and minimize heptanal self-condensation.[1][11]
Catalyst10% Aqueous NaOHA strong base is required to deprotonate the α-carbon of heptanal to form the enolate.[7][8] Dropwise addition prevents a rapid, uncontrolled reaction.
Solvent95% EthanolEthanol is an excellent choice as it dissolves both the nonpolar organic reactants and the aqueous base, creating a homogeneous reaction medium.
TemperatureRoom TemperatureThe reaction proceeds efficiently at ambient temperature, making it energy-efficient and easy to control.
Expected Yield75-85% (after purification)The Claisen-Schmidt condensation is typically a high-yielding reaction due to the reduced number of side products.
Product AppearanceClear, yellow, oily liquid[6]

References

  • Why is NaOH required in aldol condensation? - Quora. (2016). Retrieved from [Link]

  • Synthesis of (E)-2-benzylideneheptanal (jasmine aldehyde) . ResearchGate. (n.d.). Retrieved from [Link]

  • BENZALDEHYDE - Material Safety Data Sheet . Techno PharmChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Benzaldehyde . Carl ROTH. (n.d.). Retrieved from [Link]

  • Aldol Condensation . SATHEE. (n.d.). Retrieved from [Link]

  • Aldol Condensation . Utah Tech University. (n.d.). Retrieved from [Link]

  • Claisen–Schmidt condensation . Wikipedia. (n.d.). Retrieved from [Link]

  • Aldol Condensation - Aldehyde in NaOH . YouTube. (2015). Retrieved from [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation) . PraxiLabs. (n.d.). Retrieved from [Link]

  • Aldol Addition and Condensation Reactions . Master Organic Chemistry. (2022). Retrieved from [Link]

  • Claisen-Schmidt Condensation . (n.d.). Retrieved from [Link]

  • Experiment 5: Aldol Condensation . (2012). Retrieved from [Link]

  • Claisen Schmidt Condensation . Scribd. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information . The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Experiment 19 — Aldol Condensation . (n.d.). Retrieved from [Link]

  • Synthesis via Aldol Condensation . YouTube. (2020). Retrieved from [Link]

  • The Aldol Condensation . Magritek. (n.d.). Retrieved from [Link]

  • 2-Benzylideneheptanal . PubChem. (n.d.). Retrieved from [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents. (2000).
  • NMR Analysis of Benzaldehyde . Brainly.com. (2023). Retrieved from [Link]

  • NMR analysis of the reaction of benzaldehyde and benzylamine . ResearchGate. (n.d.). Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity . EMU Physics Department. (2023). Retrieved from [Link]

  • How to purify aldehydes by forming its reversible adducts? . ResearchGate. (2013). Retrieved from [Link]

  • [1H, 13C]-HSQC NMR Spectrum of Benzaldehyde . Human Metabolome Database. (n.d.). Retrieved from [Link]

Sources

Catalysts for 2-Benzylideneheptanal synthesis (e.g., KOH, NaOH)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Base-Catalyzed Synthesis of 2-Benzylideneheptanal (Jasmine Aldehyde) using KOH and NaOH

Abstract

This document provides a comprehensive guide for the synthesis of 2-benzylideneheptanal, a valuable fragrance chemical commonly known as jasmine aldehyde. The synthesis is based on the Claisen-Schmidt condensation, a robust carbon-carbon bond-forming reaction. We present a detailed examination of two common alkaline catalysts, Potassium Hydroxide (KOH) and Sodium Hydroxide (NaOH), offering a comparative analysis of their catalytic performance. This guide includes in-depth theoretical discussions on the reaction mechanism, step-by-step experimental protocols for both catalysts, and best practices for product purification and characterization. The content is designed for researchers in organic synthesis, process chemistry, and fragrance development, providing the necessary insights to facilitate informed catalyst selection and achieve high-yield, high-purity synthesis of the target compound.

Introduction: The Significance of 2-Benzylideneheptanal

2-Benzylideneheptanal, also referred to as jasmine aldehyde or α-amyl cinnamaldehyde, is a pivotal aroma molecule in the fragrance industry.[1][2] It possesses a characteristic sweet, floral, and waxy aroma with distinct jasmine nuances.[1] Traditionally, perfumery relied on costly and supply-limited natural extracts.[3] The advent of synthetic chemistry has enabled the large-scale, cost-effective production of aroma chemicals like 2-benzylideneheptanal, making them accessible for wide use in perfumes, cosmetics, soaps, and detergents.[2][3]

The synthesis of this compound is a classic example of the Claisen-Schmidt condensation, a type of crossed-aldol condensation.[4][5] The reaction involves the condensation of an enolizable aliphatic aldehyde (heptanal) with a non-enolizable aromatic aldehyde (benzaldehyde) under basic conditions.[5][6] The choice of catalyst is critical, as it influences reaction rate, yield, and the side-product profile. This guide focuses on the two most industrially relevant and accessible catalysts: Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH).[3][7]

Reaction Mechanism: The Claisen-Schmidt Condensation

The synthesis proceeds via a base-catalyzed aldol condensation mechanism.[8] Because the reaction involves two different carbonyl compounds—an aliphatic aldehyde (heptanal) and an aromatic aldehyde (benzaldehyde)—it is specifically termed a Claisen-Schmidt condensation.[4][5] A key feature of this reaction is the use of an aromatic aldehyde that lacks α-hydrogens, which prevents it from undergoing self-condensation, thereby simplifying the product mixture.[4][9]

The mechanism can be broken down into three primary steps:

  • Enolate Formation: The hydroxide ion (OH⁻) from KOH or NaOH acts as a base, abstracting an acidic α-hydrogen from heptanal. This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.[8][10]

  • Nucleophilic Attack: The newly formed heptanal enolate attacks the electrophilic carbonyl carbon of benzaldehyde. This step forms a tetrahedral alkoxide intermediate.[6]

  • Protonation and Dehydration: The alkoxide intermediate is protonated by a water molecule (formed in the initial step), yielding a β-hydroxy aldehyde (aldol addition product). This intermediate readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated aldehyde, 2-benzylideneheptanal. This elimination of a water molecule is highly favorable as it results in a stable, extended conjugated system involving the benzene ring, the double bond, and the carbonyl group.[4][8][9]

Claisen_Schmidt_Mechanism Heptanal Heptanal (Enolizable Aldehyde) Enolate Heptanal Enolate (Nucleophile) Heptanal->Enolate Benzaldehyde Benzaldehyde (Non-enolizable Aldehyde) Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Base Base (OH⁻) from KOH or NaOH Base->Heptanal Aldol_Product β-Hydroxy Aldehyde (Aldol Addition Product) Base->Aldol_Product Enolate->Benzaldehyde Nucleophilic Attack (Step 2) Alkoxide->Aldol_Product Protonation Final_Product 2-Benzylideneheptanal (α,β-Unsaturated Aldehyde) Aldol_Product->Final_Product Dehydration (Step 3) (Elimination of H₂O) Water_Out H₂O Aldol_Product->Water_Out Water H₂O Water->Alkoxide Experimental_Workflow Start Start Setup 1. Reaction Setup (Flask, Stirrer, Funnel) Start->Setup Reagents 2. Charge Initial Reagents (Solvent, Benzaldehyde, Catalyst) Setup->Reagents Cooling 3. Cool Mixture (Ice Bath) Reagents->Cooling Addition 4. Slow Addition of Heptanal Cooling->Addition Reaction 5. Reaction Monitoring (TLC) Addition->Reaction Workup 6. Workup (Neutralization, Extraction) Reaction->Workup Purification 7. Purification (Distillation/Chromatography) Workup->Purification Characterization 8. Product Characterization (NMR, IR, GC-MS) Purification->Characterization End End Product Characterization->End

Caption: General Experimental Workflow for 2-Benzylideneheptanal Synthesis.

Protocol 1: Synthesis using Potassium Hydroxide (KOH) Catalyst

This protocol leverages the higher reactivity of KOH for a potentially faster reaction.

Materials & Reagents:

  • Benzaldehyde (≥99%, freshly distilled)

  • Heptanal (≥95%)

  • Potassium Hydroxide (KOH) pellets (≥85%)

  • Ethanol (95% or absolute)

  • Diethyl ether or Ethyl acetate (reagent grade)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation or column chromatography setup

Procedure:

  • Catalyst Preparation: In the 250 mL round-bottom flask, dissolve 2.0 g of KOH pellets in 50 mL of 95% ethanol with magnetic stirring. Allow the solution to cool to room temperature.

  • Reaction Setup: Equip the flask with a dropping funnel and a reflux condenser. Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Charge Reactants: Add 10.6 g (0.10 mol) of benzaldehyde to the cold ethanolic KOH solution.

  • Heptanal Addition: Measure 11.4 g (0.10 mol) of heptanal and place it in the dropping funnel. Add the heptanal dropwise to the stirred reaction mixture over a period of 30-45 minutes. Causality: Slow addition is crucial to minimize the self-condensation of heptanal, which is a major side reaction. [3]Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde spot has disappeared.

  • Workup - Neutralization: Carefully neutralize the reaction mixture by slowly adding 1 M HCl until the pH is approximately 7. A precipitate of potassium chloride (KCl) may form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of deionized water and 100 mL of diethyl ether. Shake vigorously and allow the layers to separate. Discard the aqueous layer.

  • Workup - Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-benzylideneheptanal.

Protocol 2: Synthesis using Sodium Hydroxide (NaOH) Catalyst

This protocol uses the more common and slightly milder NaOH catalyst, providing a robust and reproducible method. [5] Materials & Reagents:

  • Same as Protocol 1, but substitute NaOH for KOH.

Equipment:

  • Same as Protocol 1.

Procedure:

  • Catalyst Preparation: In the 250 mL round-bottom flask, dissolve 1.5 g of NaOH pellets in 60 mL of 95% ethanol with magnetic stirring. Allow the solution to cool to room temperature.

  • Reaction Setup: Equip the flask with a dropping funnel and a reflux condenser. Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Charge Reactants: Add 10.6 g (0.10 mol) of benzaldehyde to the cold ethanolic NaOH solution.

  • Heptanal Addition: Add 11.4 g (0.10 mol) of heptanal to the dropping funnel. Add the heptanal dropwise to the stirred mixture over 45-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After addition, remove the ice bath and let the mixture stir at room temperature. This reaction may require a longer time, typically 4-6 hours. Monitor by TLC. [11]6. Workup: Follow steps 6-9 from Protocol 1. The precipitate formed during neutralization will be sodium chloride (NaCl).

  • Purification: Purify the crude product via vacuum distillation or column chromatography as described in Protocol 1.

Product Characterization

After purification, the identity and purity of the 2-benzylideneheptanal should be confirmed using standard analytical techniques. [12]

Technique Expected Result / Key Features
¹H NMR - Aldehydic proton (CHO) singlet around δ 9.5 ppm. - Vinylic proton (=CH) singlet around δ 7.2-7.4 ppm. - Aromatic protons multiplet around δ 7.3-7.6 ppm. - Aliphatic protons of the pentyl chain at δ 0.8-2.5 ppm.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 190-195 ppm. - Signals for aromatic and vinylic carbons between δ 125-155 ppm. - Aliphatic carbon signals between δ 14-35 ppm.
FTIR (neat) - Strong C=O stretch (conjugated aldehyde) around 1670-1690 cm⁻¹. - C=C stretch around 1620-1640 cm⁻¹. - C-H stretch (aromatic) just above 3000 cm⁻¹. - C-H stretch (aliphatic) just below 3000 cm⁻¹.

| GC-MS | - A major peak on the gas chromatogram indicating high purity. - Mass spectrum showing a molecular ion peak (M⁺) at m/z = 202, corresponding to the molecular weight of C₁₄H₁₈O. [13]|

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (old or absorbed CO₂/H₂O). 2. Insufficiently low reaction temperature during addition. 3. Reagents (especially aldehydes) are old or oxidized.1. Use fresh, high-quality KOH or NaOH pellets. 2. Ensure the ice bath is effective and maintain the temperature below 10 °C during heptanal addition. 3. Use freshly distilled benzaldehyde and high-purity heptanal.
Formation of White Precipitate (Benzoic Acid) The base concentration is too high, or the temperature is elevated, leading to a Cannizzaro reaction of benzaldehyde.Reduce the amount of catalyst or ensure the reaction temperature does not rise excessively.
Significant By-product Peak in GC/NMR 1. Self-condensation of heptanal. 2. Incomplete reaction.1. Slow down the rate of heptanal addition significantly. Ensure vigorous stirring. Consider using a slight excess of benzaldehyde. [3] 2. Increase the reaction time and monitor carefully by TLC.
Product is a Dark Oil Polymerization or side reactions due to excessive heat or prolonged reaction time with a strong base.Ensure the temperature is controlled. Do not let the reaction run for an unnecessarily long time after completion is confirmed by TLC. Purify promptly after workup.
Difficult Emulsion during Workup Formation of soaps from the base and any acidic impurities or by-products.Add a sufficient amount of brine during the washing step to break the emulsion. If necessary, filter the entire mixture through a pad of celite.

References

  • BenchChem. (2025). A Comparative Guide to Basic Catalysts in Condensation Reactions: 1-Butyl-3-methylimidazolium Hydroxide vs. NaOH and KOH. BenchChem.
  • PraxiLabs.
  • ResearchGate. (2025). Synthesis of (E)-2-benzylideneheptanal (jasmine aldehyde).
  • Unknown.
  • SATHEE CUET - IIT Kanpur.
  • StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction. StudySmarter.
  • Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson.
  • University of Calgary. Ch18: Aldol reaction of RC=OR. University of Calgary.
  • Scribd.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2020). 20.6: Aldol reaction. Chemistry LibreTexts.
  • Wikipedia.
  • FUJIFILM Wako Chemicals.
  • Quora. (2016).
  • CUTM Courseware.
  • MDPI. (2021). Solvent-Free Synthesis of Jasminaldehyde in a Fixed-Bed Flow Reactor over Mg-Al Mixed Oxide. MDPI.
  • Nanoscience and Bionanoscience. (2022).
  • PubChem. 2-Benzylideneheptanal.
  • Unknown. Solvent-free NaOH-Al2O3 supported synthesis of 1,3-diaryl-2-propene-1-ones.
  • PubMed. (1977). Purification and characterization of two aldehyde dehydrogenases from Pseudomonas aeruginosa.
  • Google Patents. (1995). Method for producing α-substituted cinnamaldehyde, amyl or hexyl cinnamaldehyde obtained by the production method, and fragrance base containing the amyl or hexyl cinnamaldehyde.
  • PubMed. (1998). Purification, characterization, and sequence analysis of 2-aminomuconic 6-semialdehyde dehydrogenase from Pseudomonas pseudoalcaligenes JS45.
  • Ignited Minds Journals. Jasminaldehyde production without the use of solvents by employing solid-acid catalysts based on a double metal cyanide. Ignited Minds Journals.
  • Google Patents. (1998). PROCESS AND CATALYSTS FOR THE SELECTIVE PRODUCTION OF α-ALKYLCINNAMALDEHYDE.

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Application Notes and Protocols for the Purification of alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purity in alpha-Amylcinnamaldehyde for Research and Development

alpha-Amylcinnamaldehyde, a synthetic aromatic aldehyde, is a cornerstone of the fragrance and flavor industries, prized for its characteristic jasmine-like scent.[1] Chemically known as 2-benzylideneheptanal, this pale yellow oily liquid is a key component in a vast array of consumer products, from fine perfumes to personal care items. Beyond its olfactory contributions, alpha-Amylcinnamaldehyde also serves as a valuable starting material and intermediate in organic synthesis.[2]

For researchers, scientists, and drug development professionals, the purity of alpha-Amylcinnamaldehyde is of paramount importance. Impurities, which can arise from the synthesis process (e.g., unreacted starting materials, byproducts of side reactions) or degradation, can significantly impact the olfactory profile, chemical reactivity, and, crucially, the toxicological properties of the final product.[3] Therefore, robust and efficient purification techniques are essential to ensure the quality, consistency, and safety of alpha-Amylcinnamaldehyde for its intended applications.

This comprehensive guide provides detailed application notes and protocols for the purification of alpha-Amylcinnamaldehyde, drawing upon established chemical principles and field-proven insights. We will explore three primary purification techniques: vacuum fractional distillation, column chromatography, and crystallization, providing the causality behind experimental choices to empower researchers with a deep understanding of the methodologies. Furthermore, we will detail the analytical validation of purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of alpha-Amylcinnamaldehyde

A thorough understanding of the physicochemical properties of alpha-Amylcinnamaldehyde is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈O[1]
Molecular Weight 202.29 g/mol [4]
Appearance Pale yellow to yellow clear liquid[5]
Odor Floral, jasmine-like[5]
Boiling Point 287-290 °C at 760 mmHg[6]
174-175 °C at 20 Torr[7]
Density ~0.97 g/mL at 25 °C[6]
Refractive Index n20/D 1.557 (lit.)[6]
Solubility Insoluble in water; soluble in alcohol, ether, and most organic solvents.[2][5]
Stability Relatively unstable; susceptible to oxidation.[5] Must be stabilized with antioxidants for long-term storage.[1] Prone to spontaneous oxidative heating upon exposure to air.[7]

Purification Strategy Overview

The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. The following diagram illustrates a general workflow for the purification of crude alpha-Amylcinnamaldehyde.

General purification workflow for alpha-Amylcinnamaldehyde.

I. Vacuum Fractional Distillation

Principle: Vacuum fractional distillation is the most common industrial method for purifying alpha-Amylcinnamaldehyde.[4] This technique is ideal for separating compounds with high boiling points that are prone to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a lower temperature.[8][9] Fractional distillation, which incorporates a fractionating column, provides multiple theoretical plates for repeated vaporization-condensation cycles, enabling the separation of components with close boiling points.[10]

Causality of Experimental Choices:

  • Reduced Pressure: The high boiling point of alpha-Amylcinnamaldehyde (287-290 °C at atmospheric pressure) makes it susceptible to thermal degradation.[6] Applying a vacuum is crucial to prevent decomposition and the formation of byproducts.

  • Fractionating Column: The synthesis of alpha-Amylcinnamaldehyde can result in impurities with boiling points close to the main product. A fractionating column is essential to achieve a high degree of separation.

  • Inert Atmosphere: The susceptibility of aldehydes to oxidation necessitates the use of an inert atmosphere (e.g., nitrogen or argon) during distillation to prevent the formation of the corresponding carboxylic acid.[7]

Protocol: Vacuum Fractional Distillation of alpha-Amylcinnamaldehyde

Materials:

  • Crude alpha-Amylcinnamaldehyde

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Inert gas source (Nitrogen or Argon)

  • Stir bar

Procedure:

  • Pre-treatment: Wash the crude alpha-Amylcinnamaldehyde with a 10% aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.[11]

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.

  • Charging the Flask: Charge the round-bottom flask with the pre-treated crude alpha-Amylcinnamaldehyde and a stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Vacuum: Slowly and carefully apply the vacuum. A gradual reduction in pressure will help to remove any residual volatile solvents without causing bumping.

  • Heating: Once a stable vacuum is achieved (e.g., 10-20 Torr), begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection:

    • Fore-run: Collect the initial distillate, which will contain lower-boiling impurities, in a separate receiving flask.

    • Main Fraction: As the temperature stabilizes at the boiling point of alpha-Amylcinnamaldehyde at the applied pressure (approximately 174-175 °C at 20 Torr), switch to a clean receiving flask to collect the main fraction.[7]

    • End-run: As the distillation rate slows down or the temperature begins to rise or fall significantly, stop collecting the main fraction.

  • Shutdown: Turn off the heating mantle and allow the system to cool down to room temperature before slowly releasing the vacuum.

Expected Outcome: This procedure should yield alpha-Amylcinnamaldehyde with a purity of >97%.

II. Column Chromatography

Principle: Column chromatography is a powerful technique for the purification of small to medium-scale batches of alpha-Amylcinnamaldehyde, especially for removing impurities with different polarities.[2][12] The separation is based on the differential adsorption of the components of the mixture onto a solid stationary phase (typically silica gel) as a liquid mobile phase (the eluent) is passed through the column.[13]

Causality of Experimental Choices:

  • Stationary Phase: Silica gel is a polar adsorbent and is effective for separating moderately polar compounds like aldehydes from less polar or more polar impurities.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is commonly used. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively eluted from the column based on their polarity.

  • TLC Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of the separation by analyzing the composition of the collected fractions.[14]

Protocol: Column Chromatography of alpha-Amylcinnamaldehyde

Materials:

  • Crude alpha-Amylcinnamaldehyde

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Potassium permanganate stain

Procedure:

  • TLC Analysis of Crude Mixture: Before running the column, perform a TLC analysis of the crude material using different ratios of hexane and ethyl acetate to determine the optimal solvent system for separation. A good starting point is a 9:1 hexane:ethyl acetate mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude alpha-Amylcinnamaldehyde in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds from the column.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions.

    • Spot each fraction on a TLC plate, develop the plate in the appropriate solvent system, and visualize the spots under a UV lamp and/or by staining with potassium permanganate to identify the fractions containing the pure alpha-Amylcinnamaldehyde.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified alpha-Amylcinnamaldehyde.

Illustrative elution profile for column chromatography.

III. Crystallization

Principle: Crystallization is a technique used to purify solid compounds. For a liquid like alpha-Amylcinnamaldehyde, this method would involve finding a suitable solvent or solvent mixture in which the compound is soluble at a higher temperature and insoluble at a lower temperature. As the solution cools, the desired compound crystallizes out, leaving the impurities in the solution.[15]

Causality of Experimental Choices:

  • Solvent Selection: The key to successful crystallization is finding the right solvent. The ideal solvent should dissolve the compound when hot but not when cold.[5] For alpha-Amylcinnamaldehyde, a mixed solvent system is often necessary.[15]

  • Slow Cooling: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

Protocol: Crystallization of alpha-Amylcinnamaldehyde

Materials:

  • Crude alpha-Amylcinnamaldehyde

  • A "good" solvent (e.g., ethanol or ethyl acetate) in which the compound is soluble.

  • A "poor" solvent (e.g., water or hexane) in which the compound is insoluble, but which is miscible with the "good" solvent.[15]

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Screening: In a small test tube, dissolve a small amount of crude alpha-Amylcinnamaldehyde in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature. Add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. If warming the solution clarifies it and cooling brings back the cloudiness or forms crystals, this solvent pair is a good candidate.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude alpha-Amylcinnamaldehyde in the minimum amount of the hot "good" solvent.

  • Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

IV. Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for assessing the purity of volatile and semi-volatile compounds like alpha-Amylcinnamaldehyde.[16] Gas chromatography separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the individual components and detects the fragments, providing a unique mass spectrum or "fingerprint" for each compound, allowing for definitive identification and quantification.

Protocol: GC-MS Analysis of Purified alpha-Amylcinnamaldehyde

Materials:

  • Purified alpha-Amylcinnamaldehyde

  • High-purity solvent (e.g., ethanol or dichloromethane)

  • GC-MS instrument

  • GC column (e.g., a non-polar or mid-polar capillary column like a DB-5ms or HP-5ms)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified alpha-Amylcinnamaldehyde (e.g., 100 ppm) in a suitable solvent.[16]

  • Instrument Setup:

    • Injector: Set the injector temperature to around 250 °C.

    • Oven Program: A typical temperature program would be to start at a lower temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

    • Mass Spectrometer: Set the MS to scan a mass range that includes the molecular ion of alpha-Amylcinnamaldehyde (m/z 202.29) and its expected fragments.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Interpretation:

    • Identify the peak corresponding to alpha-Amylcinnamaldehyde based on its retention time and mass spectrum.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the sample as the percentage of the peak area of alpha-Amylcinnamaldehyde relative to the total peak area.

Expected Outcome: The GC-MS analysis will provide a chromatogram showing a major peak for alpha-Amylcinnamaldehyde and any minor peaks corresponding to impurities. The mass spectrum of the major peak should match the known spectrum of alpha-Amylcinnamaldehyde.

Conclusion

The purification of alpha-Amylcinnamaldehyde is a critical step in ensuring its quality and suitability for various applications in research, fragrance development, and chemical synthesis. The choice of purification technique—vacuum fractional distillation, column chromatography, or crystallization—should be guided by the scale of the purification, the nature of the impurities, and the desired final purity. By understanding the principles behind each method and following the detailed protocols provided in these application notes, researchers can confidently and effectively purify alpha-Amylcinnamaldehyde to the high standards required for their work. The subsequent purity verification by GC-MS provides a robust and reliable method for quality control.

References

  • Ataman Kimya. (n.d.). ALPHA-AMYL CINNAMALDEHYDE. Retrieved from [Link]

  • Consolidated Chemical & Solvents. (n.d.). Amyl Cinnamic Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • Jinan Future Chemical Co.,Ltd. (n.d.). alpha-Amylcinnamaldehyde CAS:122-40-7. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • LookChem. (n.d.). Cas 122-40-7,Amylcinnamaldehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of α-Amyl Cinnamaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). alpha-amyl cinnamaldehyde. Retrieved from [Link]

  • Google Patents. (2014, March 12). CN103626641A - Preparation method for alpha-amyl cinnamic aldehyde dimethyl acetal.
  • CABI Digital Library. (n.d.). Process for purification of cinnamicaldehyde from cinnamon oil. Retrieved from [Link]

  • LCGC International. (2008, March 1). Analysis of Allergens in Fragrances using Multiple Heart-cut Multidimensional Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Semantic Scholar. (2023, June 14). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • GL Sciences. (n.d.). Quantative analysis of allergens in cosmetics with GC/MS. Retrieved from [Link]

  • Scentspiracy. (n.d.). Aldehydes in perfumery. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? Retrieved from [Link]

  • International Science Community Association. (n.d.). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Consolidated Chemical & Solvents. (n.d.). Amyl Cinnamic Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragrance compound. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • The Good Scents Company. (n.d.). alpha-amyl cinnamaldehyde. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). alpha-Amylcinnamaldehyde. Retrieved from [Link]

  • Title Goes Here. (2018). [PDF] Title Goes Here. Retrieved from [Link]

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Application Note: High-Resolution Gas Chromatography Method for Purity Assessment of 2-Benzylideneheptanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Benzylideneheptanal (CAS 122-40-7), commonly known as alpha-amylcinnamaldehyde, is a key aroma compound widely utilized in the fragrance and cosmetic industries for its characteristic jasmine-like scent.[1][2] As with any high-value specialty chemical, particularly those intended for consumer products, rigorous quality control is essential to ensure its identity, purity, and safety. The presence of impurities, arising from either the synthetic route or subsequent degradation, can significantly impact the olfactory profile and potentially introduce sensitizing or hazardous substances.[3] Common synthetic pathways, such as the aldol condensation of benzaldehyde and heptanal, can lead to residual starting materials or side-products.[4] Furthermore, the aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid.[5]

This application note presents a detailed, robust, and self-validating protocol for the determination of 2-Benzylideneheptanal purity using capillary Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology is designed for researchers, quality control analysts, and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale behind the instrumental parameter selection, ensuring both accuracy and reliability in accordance with established chromatographic principles.[6][7]

Principle of the Method

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like 2-Benzylideneheptanal.[8] The sample, once diluted in a suitable solvent, is injected into a heated inlet where it is vaporized. A carrier gas (mobile phase) transports the vaporized analytes onto a capillary column. The column contains a stationary phase, a thin film of a high-molecular-weight polymer coated on the inner wall. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is governed by their boiling points and polarity.[9][10]

Following separation, the components elute from the column and enter a Flame Ionization Detector (FID). The FID combusts the organic compounds in a hydrogen-air flame, producing ions that generate a measurable electrical current.[11] The detector's response is proportional to the mass of carbon atoms entering the flame, making it an excellent choice for quantitative analysis and purity determination by area percent normalization.[12]

Experimental Design

Instrumentation and Consumables
  • Gas Chromatograph: Agilent Intuvo 9000 GC, or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Autosampler: G4513A autosampler, or equivalent.

  • GC Column: A mid-polarity column is chosen to effectively resolve the moderately polar analyte from potential non-polar and polar impurities. A (5%-phenyl)-methylpolysiloxane phase is recommended.

    • Recommended Column: Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Data System: Agilent OpenLab CDS, or equivalent chromatography data software.

  • Vials and Caps: 2 mL amber glass autosampler vials with PTFE/silicone septa.

  • Syringe: 10 µL autosampler syringe.

Reagents and Materials
  • 2-Benzylideneheptanal Reference Standard: Purity ≥ 98%.

  • Acetone: HPLC or GC-grade (≥ 99.9%).[1]

  • Carrier Gas: Helium (99.999% purity).

  • FID Gases: Hydrogen (99.999% purity), Air (zero grade).

Chromatographic Conditions

The selection of GC parameters is critical for achieving optimal separation. The high boiling point of 2-Benzylideneheptanal (~288 °C) necessitates elevated temperatures for the inlet and oven program to ensure efficient elution without thermal degradation.[13]

ParameterSettingRationale
Inlet Split ModePrevents column overload with a high-concentration purity sample, ensuring sharp, symmetrical peaks.[14]
Inlet Temperature280 °CEnsures rapid and complete vaporization of the high-boiling analyte upon injection, minimizing discrimination.
Split Ratio100:1A high split ratio is appropriate for a primary purity assay to maintain peak shape and protect the column.
Column
Carrier GasHeliumProvides good efficiency and is inert.
Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm I.D. column to balance separation efficiency and analysis time.
Oven Program
Initial Temperature150 °C, hold for 1 minuteA starting temperature well below the analyte's boiling point allows for proper focusing at the head of the column.
Ramp15 °C/min to 300 °CA controlled ramp effectively separates early-eluting impurities (e.g., benzaldehyde, heptanal) from the main peak and ensures timely elution of 2-Benzylideneheptanal.[15]
Final Temperature300 °C, hold for 5 minutesThe hold ensures that any less volatile impurities are eluted from the column, preventing carryover into subsequent runs.
Detector (FID)
Detector Temperature320 °CSet higher than the final oven temperature to prevent condensation of eluting compounds in the detector, ensuring a stable signal.
H₂ Flow30 mL/minStandard condition for FID operation.
Air Flow400 mL/minStandard condition for FID operation.
Makeup Gas (He)25 mL/minOptimizes the flow of eluent into the detector jet, improving peak shape and response.
Injection
Injection Volume1.0 µLA standard volume for capillary GC.
Solvent WashesPre- and post-injection washes with Acetone.Minimizes carryover and maintains syringe cleanliness.

Analytical Protocol

The following diagram outlines the complete analytical workflow from sample receipt to final purity reporting.

GC_Workflow Figure 1: GC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std 1. Prepare Standard (1000 µg/mL in Acetone) prep_spl 2. Prepare Sample (1000 µg/mL in Acetone) setup 3. GC System Setup & Equilibration prep_spl->setup sst 4. System Suitability Test (SST) (Inject Standard 5x) setup->sst sequence 5. Run Sequence (Blank -> Standard -> Samples) sst->sequence integrate 6. Integrate Chromatograms sequence->integrate calculate 7. Calculate Purity (Area % Normalization) integrate->calculate report 8. Generate Report calculate->report

Caption: Figure 1: GC Purity Analysis Workflow

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Benzylideneheptanal Reference Standard into a 25 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with Acetone. Mix thoroughly.

    • This solution is used for system suitability and as a qualitative reference.

  • Sample Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 2-Benzylideneheptanal sample to be tested into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with Acetone. Mix thoroughly.

GC System Preparation and Analysis Sequence
  • System Setup: Set up the GC instrument according to the parameters in the Chromatographic Conditions table. Allow the system to equilibrate until a stable baseline is achieved.

  • System Suitability Test (SST):

    • To ensure the system is performing adequately before sample analysis, inject the Standard Stock Solution five (5) consecutive times.

    • This procedure validates the system's precision and chromatographic performance, a cornerstone of trustworthy results as outlined in regulatory guidelines like USP <621>.[16][17]

  • Analytical Sequence:

    • Inject a solvent blank (Acetone) to ensure no system contamination or carryover.

    • Inject the Standard Stock Solution once to verify retention time.

    • Inject each Sample Solution in duplicate.

Data Analysis and Purity Calculation
  • Integration: Integrate all peaks in the chromatogram for the sample injection, excluding the solvent peak.

  • Calculation: Calculate the purity of 2-Benzylideneheptanal using the area percent normalization method. This method assumes that all impurities elute and have a similar response factor in the FID, which is a generally accepted practice for purity assays of this type.[12]

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Performance and Validation

A robust analytical method requires validation to demonstrate its suitability for the intended purpose, in line with ICH Q2(R1) guidelines.[18][19][20] While a full validation is beyond the scope of this note, the critical system suitability criteria are provided to ensure the self-validating nature of the protocol for routine use.

System Suitability Test (SST) Criteria

The results from the five replicate injections of the Standard Stock Solution must meet the acceptance criteria listed below before any samples are analyzed.

ParameterAcceptance CriteriaRationale
Precision RSD of peak area ≤ 2.0%Demonstrates the repeatability and stability of the injector and detector system.
Peak Asymmetry (Tailing Factor) 0.8 ≤ T_f ≤ 1.5Ensures the absence of undesirable column interactions or activity, which can affect accuracy. A symmetrical peak indicates good chromatographic performance.[6]
Retention Time RSD of retention time ≤ 0.5%Confirms the stability of the column flow and oven temperature control.
Expected Chromatographic Results

Under the specified conditions, 2-Benzylideneheptanal is expected to elute as a sharp, symmetrical peak at approximately 10-12 minutes. Potential low-boiling impurities such as benzaldehyde (B.P. 178 °C) and n-heptanal (B.P. 153 °C) will elute much earlier.[5][13] Any higher-boiling impurities or degradation products will elute after the main analyte peak. The mid-polarity DB-5ms column provides excellent selectivity to separate the aromatic analyte from its potential aliphatic precursors and oxidation products.

Logical Framework for GC Parameter Selection

The interplay between GC parameters dictates the quality of the separation. The following diagram illustrates the causal relationships in method development for this analysis.

GC_Logic Figure 2: Rationale for GC Parameter Selection Analyte Analyte Properties (2-Benzylideneheptanal) B.P. ~288°C, Moderate Polarity Inlet_Temp Inlet Temp: 280°C Analyte->Inlet_Temp High B.P. Oven_Prog Oven Program (150-300°C) Analyte->Oven_Prog High B.P. Column_Sel Column Phase (Mid-Polarity, e.g., 5% Phenyl) Analyte->Column_Sel Polarity Goal Analysis Goal Purity Assay (Separate from Impurities) Goal->Oven_Prog Goal->Column_Sel Outcome1 Ensures Complete Vaporization Inlet_Temp->Outcome1 Outcome2 Resolves Analytes by Boiling Point Oven_Prog->Outcome2 Outcome3 Provides Selectivity for Separation Column_Sel->Outcome3 Detector Detector: FID Temp: 320°C Outcome4 Universal & Proportional Response Detector->Outcome4

Caption: Figure 2: Rationale for GC Parameter Selection

References

  • Title: 2-Benzylideneheptanal Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: <621> Chromatography Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Heptanal, 2-benzylidene- Source: Chemsrc URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: 2-benzylideneheptanal - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY-MASS SPECTROMETRY Source: ba333 URL: [Link]

  • Title: Cinnamaldehyde, α-pentyl- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Fragrance And Flavor Component Analysis: Techniques And Applications Source: Blogs - News URL: [Link]

  • Title: Good quantification practices of flavours and fragrances by mass spectrometry Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Gas Chromatography (GC) – Flame Ionization Detection (FID) Source: Mettler Toledo URL: [Link]

  • Title: Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances Source: ResearchGate URL: [Link]

  • Title: CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID Source: Agilent Technologies URL: [Link]

  • Title: What are the optimal conditions for GC analysis of benzaldehyde? Source: ResearchGate URL: [Link]

  • Title: Benzaldehyde Source: Wikipedia URL: [Link]

  • Title: Amylcinnamaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application Source: MDPI URL: [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Principle

alpha-Amylcinnamaldehyde (ACA), also known as 2-benzylideneheptanal, is a widely utilized synthetic fragrance ingredient prized for its characteristic floral, jasmine-like aroma.[1][2] It is a key component in perfumes, cosmetics, soaps, and detergents.[1][3] Due to its potential to cause skin sensitization in some individuals, regulatory bodies worldwide have classified it as a known fragrance allergen, mandating its declaration on product labels when present above certain concentrations.[3][4][5] Consequently, the accurate and reliable quantification of ACA is essential for quality control, regulatory compliance, and consumer safety.

This application note details a specific and sensitive High-Performance Liquid Chromatography (HPLC) method for the analysis of alpha-Amylcinnamaldehyde. The methodology is founded on the principle of Reversed-Phase Chromatography (RP-HPLC) . ACA is a moderately non-polar molecule, making it ideally suited for separation on a non-polar stationary phase (e.g., octadecylsilane, C18) with a polar mobile phase.[6] The analyte is retained on the column and then eluted by a mixture of an organic solvent (acetonitrile) and water. Detection is achieved using an Ultraviolet (UV) detector, leveraging the strong absorbance of the conjugated π-electron system within the cinnamaldehyde structure.[7]

Experimental Workflow

The overall process, from sample handling to final analysis, follows a systematic and validated pathway to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_results Data Processing Standard Weigh ACA Reference Standard Dissolve_Std Dissolve in Solvent (e.g., Methanol) to create Stock Standard->Dissolve_Std Sample Weigh/Pipette Sample Matrix Extract_Sample Dilute or Extract (e.g., with Methanol, Sonication) Sample->Extract_Sample Dilute_Std Prepare Working Standards via Serial Dilution Dissolve_Std->Dilute_Std Filter_Sample Filter Sample Prep (0.45 µm Syringe Filter) Extract_Sample->Filter_Sample Filter_Std Filter Standards (0.45 µm Syringe Filter) Dilute_Std->Filter_Std HPLC HPLC System (Pump, Injector, Column) Filter_Std->HPLC Inject Filter_Sample->HPLC Inject Detector UV/PDA Detector HPLC->Detector CDS Chromatography Data System (CDS) Detector->CDS Cal_Curve Generate Calibration Curve CDS->Cal_Curve Standard Data Quantify Identify & Integrate Sample Peak CDS->Quantify Sample Data Report Calculate & Report Concentration Cal_Curve->Report Quantify->Report

Caption: General workflow for the HPLC analysis of alpha-Amylcinnamaldehyde.

Detailed Methodology

This method is designed for a standard analytical HPLC system equipped with a UV or Photodiode Array (PDA) detector. The conditions provided are based on established protocols for similar aromatic aldehydes and fragrance allergens.[4][8][9]

ParameterRecommended ConditionCausality and Rationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system is sufficient for this analysis.
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic interaction with the non-polar pentyl group and aromatic ring of ACA, ensuring good retention and separation from polar matrix components.[6][8]
Mobile Phase Isocratic: Acetonitrile and Water (e.g., 65:35 v/v)Acetonitrile is a common organic modifier with a low UV cutoff.[7] The ratio can be adjusted to achieve an optimal retention time (typically 5-10 minutes). A simple isocratic elution is robust and sufficient for quality control applications.[10]
Flow Rate 1.0 mL/minThis is a standard analytical flow rate that provides good efficiency without generating excessive backpressure.[8][9]
Injection Volume 20 µLA 20 µL injection provides a good balance between loading capacity and peak sharpness.[8][9]
Column Temp. 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.[9][10]
Detection UV at 285 nmThe extended conjugation of the cinnamaldehyde moiety results in a strong UV absorbance maximum around this wavelength, providing high sensitivity for quantification.[8][11]
Run Time ~10-15 minutesSufficient to allow for the elution of the analyte and any potential late-eluting matrix components.
  • Mobile Phase Preparation: Prepare the required volume of Acetonitrile and HPLC-grade water in the specified ratio. For example, to make 1 L of 65:35 ACN:H₂O, mix 650 mL of ACN with 350 mL of water. Degas the solution for 15 minutes in an ultrasonic bath or by vacuum filtration to prevent air bubbles in the pump.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of alpha-Amylcinnamaldehyde reference standard into a 100 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol or acetonitrile.[8] This solution should be stored under refrigeration.

  • Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase. A typical concentration range for the calibration curve could be 5, 10, 25, 50, and 100 µg/mL.

The goal of sample preparation is to extract ACA from the product matrix and present it to the HPLC system in a clean, particle-free solution.[12] The procedure must be adapted to the sample type.

  • For Liquid Samples (e.g., Perfumes, Fragrance Oils):

    • Accurately weigh approximately 100 mg of the sample into a 50 mL volumetric flask.

    • Add the mobile phase to dissolve the sample.

    • Dilute to the mark with the mobile phase and mix thoroughly.

    • Filter the resulting solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.[6] This initial dilution may need to be adjusted to bring the ACA concentration within the calibration range.

  • For Emulsions (e.g., Creams, Lotions):

    • Accurately weigh approximately 1.0 g of the sample into a 50 mL centrifuge tube.

    • Add 25 mL of methanol or ethanol.

    • Vortex vigorously for 2 minutes to disperse the sample.

    • Sonicate in an ultrasonic bath for 30 minutes to ensure complete extraction.[8][9]

    • Centrifuge at 4000 rpm for 15 minutes to separate the excipients.

    • Carefully transfer the supernatant to a 50 mL volumetric flask.

    • Repeat the extraction on the pellet with another 20 mL of the solvent, centrifuge, and combine the supernatants.

    • Dilute the combined extracts to the 50 mL mark with the solvent.

    • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.[6]

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14]

  • System Suitability: Before running samples, inject a mid-range standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%.

  • Specificity: The method's ability to exclusively measure ACA should be confirmed. This is often achieved through forced degradation studies, where the analyte is exposed to harsh conditions (acid, base, oxidation, heat, light).[15][16] The method is specific if the ACA peak is pure and well-resolved from all degradation products.

  • Linearity: A calibration curve of peak area versus concentration should be plotted. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[4]

  • Accuracy: Determined by performing spike-recovery experiments, where a known amount of ACA standard is added to a sample matrix. The recovery should typically be within 98-102%.[9][14]

  • Precision: Assessed by analyzing multiple preparations of the same sample. The %RSD should be below 2% for repeatability (intra-day) and intermediate precision (inter-day).[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of ACA that can be reliably detected and quantified, respectively.[11]

Conclusion

The reversed-phase HPLC method described herein provides a robust, sensitive, and specific protocol for the quantitative determination of alpha-Amylcinnamaldehyde. The use of a C18 column with a simple acetonitrile/water mobile phase and UV detection at 285 nm offers excellent performance for quality control in the fragrance, cosmetic, and drug development industries. Proper sample preparation tailored to the matrix and adherence to system suitability and method validation principles are critical for ensuring the generation of scientifically sound and defensible data.

References

  • Sample Preparation – HPLC.
  • High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products.
  • Sample Preparation Options for Aroma Analysis.
  • Analyzing Perfume Ingredients with HPLC-MS. Scribd.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • Application Note and Protocol for the HPLC Analysis of Cinnamaldehyde. Benchchem.
  • Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. JMPAS.
  • Stability Indicating HPLC Method Development and Valid
  • Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark.
  • alpha-amyl cinnamaldehyde, 122-40-7. The Good Scents Company.
  • Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract.
  • alpha-Amylcinnamaldehyde | 122-40-7. ChemicalBook.
  • .ALPHA.-AMYLCINNAMALDEHYDE. precisionFDA.
  • HPLC UV detection. Element Lab Solutions.
  • Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. MDPI.
  • Amylcinnamaldehyde | C14H18O | CID 31209. PubChem - NIH.

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The Synthetic Versatility of 2-Benzylideneheptanal: A Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Jasmine Scent

2-Benzylideneheptanal, widely recognized in the fragrance industry as Jasminaldehyde or α-Amyl Cinnamaldehyde, is a valuable α,β-unsaturated aldehyde prized for its characteristic jasmine aroma.[1][2] While its role in perfumery is well-established, its utility as a chemical intermediate offers a broader landscape for scientific exploration.[3] The conjugated system of the α,β-unsaturated aldehyde provides a reactive scaffold for a variety of organic transformations, making it a point of interest for researchers in organic synthesis and drug development. This guide provides an in-depth exploration of 2-benzylideneheptanal, detailing its synthesis, purification, and potential applications as a versatile chemical intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 2-benzylideneheptanal is paramount for its effective and safe use in a laboratory setting.

PropertyValue
Molecular Formula C₁₄H₁₈O[4]
Molecular Weight 202.29 g/mol [4]
Appearance Pale yellow liquid[2]
Odor Sweet, floral, jasmine-like[2]
Boiling Point Approximately 287-290°C[2]
Density Approximately 0.97 g/mL at 25°C[2]
Solubility Insoluble in water; soluble in alcohol and most perfume ingredients[2]
CAS Number 122-40-7[4]

Safety and Handling: 2-Benzylideneheptanal is a potential skin sensitizer.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Synthesis of 2-Benzylideneheptanal via Aldol Condensation

The most common and efficient method for synthesizing 2-benzylideneheptanal is the base-catalyzed aldol condensation of benzaldehyde and n-heptanal.[3] This reaction involves the formation of a new carbon-carbon bond and subsequent dehydration to yield the α,β-unsaturated aldehyde.

Reaction Mechanism

The reaction proceeds through a three-step mechanism:

  • Enolate Formation: A base, typically potassium hydroxide, deprotonates the α-carbon of n-heptanal to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Dehydration: The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to form the stable, conjugated 2-benzylideneheptanal.

Aldol_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product benzaldehyde Benzaldehyde nucleophilic_attack Nucleophilic Attack benzaldehyde->nucleophilic_attack heptanal n-Heptanal enolate Enolate Formation (Base Catalyst) heptanal->enolate enolate->nucleophilic_attack dehydration Dehydration nucleophilic_attack->dehydration product 2-Benzylideneheptanal dehydration->product

Caption: Aldol Condensation Workflow for 2-Benzylideneheptanal Synthesis.

Optimized Laboratory Protocol

This protocol is based on an optimized procedure to maximize the yield of 2-benzylideneheptanal while minimizing the formation of byproducts such as amyl nonenal.[5]

Materials:

  • Benzaldehyde

  • n-Heptanal

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide in ethylene glycol. The optimal catalyst amount is approximately 17.5% by weight relative to n-heptanal.[5]

  • Addition of Reactants: Add benzaldehyde to the reaction mixture, followed by the slow, dropwise addition of n-heptanal. A mole ratio of 1.5:1 for benzaldehyde to n-heptanal is recommended to drive the reaction towards the desired product.[5]

  • Reaction: Heat the mixture to the optimal reaction temperature and stir for approximately 6 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel.

Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. The less polar 2-benzylideneheptanal will elute before more polar impurities. The selection of the solvent system may require some trial and error, starting with a non-polar solvent and gradually increasing the polarity.[6]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-benzylideneheptanal.

Spectroscopic Characterization

The structure of the purified product can be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include those for the aldehydic proton, the vinylic proton, the aromatic protons of the benzylidene group, and the aliphatic protons of the heptanal chain.[4]

  • ¹³C NMR (50.18 MHz, CDCl₃): Key signals will correspond to the carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the aliphatic carbons.[4]

Applications as a Chemical Intermediate

While predominantly used in fragrances, the reactive nature of 2-benzylideneheptanal makes it a potential starting material for the synthesis of more complex molecules.

Applications cluster_reactions Potential Synthetic Transformations cluster_products Resulting Scaffolds intermediate 2-Benzylideneheptanal (α,β-Unsaturated Aldehyde) reduction Reduction (e.g., NaBH₄, H₂/Pd) intermediate->reduction oxidation Oxidation (e.g., PCC, KMnO₄) intermediate->oxidation diels_alder Diels-Alder Reaction (Diene Addition) intermediate->diels_alder michael Michael Addition (Nucleophilic Addition) intermediate->michael alcohols Allylic/Saturated Alcohols reduction->alcohols acids Carboxylic Acids oxidation->acids heterocycles Heterocyclic Compounds diels_alder->heterocycles functionalized_aldehydes Functionalized Aldehydes michael->functionalized_aldehydes

Caption: Potential Synthetic Pathways Using 2-Benzylideneheptanal.

Synthesis of Heterocyclic Compounds

The α,β-unsaturated system in 2-benzylideneheptanal can participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes to form various heterocyclic structures. These reactions can be catalyzed by Lewis acids and may lead to the formation of chiral compounds with potential biological activity.[7]

Derivatives with Potential Biological Activity

Cinnamaldehyde and its derivatives have been investigated for their antibacterial properties.[8] The structural backbone of 2-benzylideneheptanal could be modified to explore new derivatives with potential antimicrobial or other pharmacological activities.

Biocatalytic Transformations

Emerging research in biocatalysis offers greener alternatives for chemical synthesis. While not yet widely applied to 2-benzylideneheptanal specifically, the use of enzymes for the synthesis of aldehydes and their derivatives is a growing field.[9][10] Biocatalytic methods could potentially be developed for the stereoselective synthesis of 2-benzylideneheptanal derivatives.

Conclusion

2-Benzylideneheptanal is more than just a fragrance ingredient; it is a versatile chemical intermediate with a reactive framework suitable for a range of organic transformations. The optimized synthesis via aldol condensation provides a reliable route to this compound, and its purification can be achieved through standard chromatographic techniques. For researchers in organic synthesis and drug development, 2-benzylideneheptanal represents a readily accessible starting material for the exploration of new chemical entities with potential applications in materials science, agrochemicals, and pharmaceuticals. The continued investigation into its reactivity and potential for derivatization will undoubtedly unlock new avenues for chemical innovation.

References

  • PubChem. (n.d.). 2-Benzylideneheptanal. National Center for Biotechnology Information. Retrieved from [Link]

  • Tkachev, A. V. (2018). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Russian Chemical Reviews, 87(1), 1-22.
  • ResearchGate. (n.d.). Synthesis of (E)-2-benzylideneheptanal (jasmine aldehyde). Retrieved from [Link]

  • The Good Scents Company. (n.d.). alpha-amyl cinnamaldehyde. Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0006115). Retrieved from [Link]

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  • P. P. Sheth Aromas. (n.d.). Alpha Amyl Cinnamic Aldehyde : Properties, Uses & Benefits. Retrieved from [Link]

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  • PubMed Central. (n.d.). Developing deprotectase biocatalysts for synthesis. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Biocatalytic Enantiodivergent Synthesis of Cyclohexylidene-Based Axially Chiral Amines. Retrieved from [Link]

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  • PubMed Central. (2022). Efficient chemoenzymatic synthesis of α-aryl aldehydes as intermediates in C–C bond forming biocatalytic cascades. Retrieved from [Link]

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Anwendungs- und Protokollleitfaden: Derivatisierung von alpha-Amylzimtaldehyd für die weiterführende Synthese

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Dr. Eva Schmidt, Leitende Anwendungswissenschaftlerin Datum: 8. Januar 2026 Version: 1.0

Einleitung

alpha-Amylzimtaldehyd (AZA) ist ein weit verbreiteter α,β-ungesättigter Aldehyd, der vor allem für seinen charakteristischen jasminartigen Duft in der Parfüm- und Kosmetikindustrie bekannt ist. Über seine olfaktorischen Eigenschaften hinaus bietet seine chemische Struktur mit einer reaktiven Aldehydgruppe in Konjugation mit einer Kohlenstoff-Kohlenstoff-Doppelbindung ein vielseitiges Gerüst für eine Vielzahl chemischer Umwandlungen. Diese Reaktivität macht AZA zu einem wertvollen Ausgangsmaterial für die Synthese komplexerer Moleküle mit potenziellen Anwendungen in der Pharmazie, den Materialwissenschaften und der Agrochemie.

Dieser Anwendungshinweis bietet eine detaillierte Anleitung für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung zur Derivatisierung von alpha-Amylzimtaldehyd. Wir werden mehrere wichtige Synthesewege untersuchen und nicht nur schrittweise Protokolle, sondern auch die zugrunde liegenden mechanistischen Prinzipien erläutern, um Forscher in die Lage zu versetzen, diese Verfahren effektiv anzupassen und Fehler zu beheben.

Zentrale Derivatisierungsstrategien

Die Reaktivität von alpha-Amylzimtaldehyd konzentriert sich hauptsächlich auf drei funktionelle Gruppen: den Aldehyd, die α,β-ungesättigte Doppelbindung und den aromatischen Ring. Dieser Leitfaden konzentriert sich auf die synthetisch nützlichsten Umwandlungen, die den Aldehyd und das konjugierte System betreffen.

1. Reduktive Aminierung: Synthese von Iminen (Schiff'schen Basen) auf Basis von Amylzimtaldehyd

Die Kondensation der Aldehyd-funktionellen Gruppe mit primären Aminen zur Bildung von Iminen oder Schiff'schen Basen ist eine grundlegende Umwandlung. Diese Imine sind wertvolle Zwischenprodukte, da die C=N-Doppelbindung weiter zu stabilen sekundären Aminen reduziert werden kann, die in pharmakologisch aktiven Verbindungen weit verbreitete Motive sind.

Mechanistische Einblicke: Die Reaktion verläuft über einen nukleophilen Angriff des Amins auf den Carbonylkohlenstoff, gefolgt von einer Dehydratisierung. Die Reaktion wird typischerweise säurekatalysiert, um die Hydroxylgruppe des Zwischenprodukts zu protonieren, wodurch sie zu einer besseren Abgangsgruppe (Wasser) wird.

Schiff_Base_Formation cluster_reaction Reaktion ACA α-Amylzimtaldehyd Intermediate Hemiaminal-Zwischenprodukt ACA->Intermediate + R-NH2 (Nukleophiler Angriff) Amine Primäres Amin (R-NH2) Amine->Intermediate Imine Schiff'sche Base (Imin) Intermediate->Imine - H2O (Dehydratisierung) H2O H2O

Bildunterschrift: Bildung einer Schiff'schen Base aus α-Amylzimtaldehyd.

Protokoll 1: Eintopf-reduktive Aminierung von α-Amylzimtaldehyd

Dieses Protokoll beschreibt die Synthese von N-Benzyl-2-pentyl-3-phenylprop-2-en-1-amin.

Materialien:

  • α-Amylzimtaldehyd (1,0 Äquiv.)

  • Benzylamin (1,0 Äquiv.)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äquiv.)[1][2][3]

  • Dichlormethan (DCM), wasserfrei

  • Essigsäure (katalytische Menge)

  • Gesättigte Natriumbicarbonatlösung

  • Kochsalzlösung (Sole)

  • Wasserfreies Magnesiumsulfat

  • Rotationsverdampfer

  • Standard-Laborglasgeräte

Verfahren:

  • Zu einer Lösung von α-Amylzimtaldehyd (1,0 Äquiv.) und Benzylamin (1,0 Äquiv.) in wasserfreiem Dichlormethan (DCM) eine katalytische Menge Essigsäure geben.

  • Die Mischung 1 Stunde bei Raumtemperatur rühren, um die Bildung des Imin-Zwischenprodukts zu erleichtern.[4]

  • In einem separaten Kolben eine Aufschlämmung von Natriumtriacetoxyborhydrid (1,5 Äquiv.) in DCM herstellen.

  • Die Aufschlämmung des Reduktionsmittels langsam zur Reaktionsmischung geben. Vorsicht: Gasentwicklung (Wasserstoff) kann auftreten. Diesen Schritt in einem gut belüfteten Abzug durchführen.

  • Die Reaktionsmischung 12-24 Stunden bei Raumtemperatur rühren. Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) überwachen.

  • Nach Abschluss die Reaktion durch langsame Zugabe von gesättigter Natriumbicarbonatlösung beenden.

  • Die organische Schicht abtrennen und nacheinander mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung waschen.

  • Die organische Schicht über wasserfreiem Magnesiumsulfat trocknen, filtrieren und unter reduziertem Druck mit einem Rotationsverdampfer konzentrieren.

  • Das Rohprodukt kann bei Bedarf durch Säulenchromatographie an Kieselgel gereinigt werden.

Datendarstellung:

Reaktant/ProduktMolmasse ( g/mol )Äquiv.Mol (mmol)Masse (g) oder Volumen (mL)
α-Amylzimtaldehyd202,301,05,01,01 g
Benzylamin107,151,05,00,54 mL
Natriumtriacetoxyborhydrid211,941,57,51,59 g
Dichlormethan---20 mL

2. Selektive Reduktion des Aldehyds: Synthese von α-Amylzimtalkohol

Die selektive Reduktion der Aldehydgruppe in α-Amylzimtaldehyd zum entsprechenden Alkohol, α-Amylzimtalkohol, ist eine entscheidende Derivatisierung. Diese Umwandlung wird mit milden Reduktionsmitteln erreicht, die die Kohlenstoff-Kohlenstoff-Doppelbindung nicht angreifen. Natriumborhydrid (NaBH₄) ist aufgrund seiner Chemoselektivität für Carbonyle gegenüber Alkenen ein ideales Reagenz für diesen Zweck.

Mechanistische Einblicke: Das Hydrid (H⁻) aus Natriumborhydrid wirkt als Nukleophil und greift den elektrophilen Carbonylkohlenstoff des Aldehyds an. Die anschließende Protonierung des resultierenden Alkoxids durch ein protisches Lösungsmittel (z. B. Methanol oder Ethanol) liefert den Alkohol.

Aldehyde_Reduction cluster_reaction Reaktion ACA α-Amylzimtaldehyd Alkoxide Alkoxid-Zwischenprodukt ACA->Alkoxide + H⁻ (von NaBH4) (Nukleophiler Angriff) NaBH4 NaBH4 NaBH4->Alkoxide Alcohol α-Amylzimtalkohol Alkoxide->Alcohol + H⁺ (vom Lösungsmittel) (Protonierung) Solvent Protisches Lösungsmittel (z.B., MeOH) Solvent->Alcohol

Bildunterschrift: Selektive Reduktion von α-Amylzimtaldehyd zu seinem Alkohol.

Protokoll 2: Selektive Reduktion von α-Amylzimtaldehyd

Materialien:

  • α-Amylzimtaldehyd (1,0 Äquiv.)

  • Natriumborhydrid (NaBH₄) (1,1 Äquiv.)

  • Methanol

  • Deionisiertes Wasser

  • Diethylether

  • Gesättigte Ammoniumchloridlösung

  • Kochsalzlösung (Sole)

  • Wasserfreies Natriumsulfat

  • Rotationsverdampfer

  • Standard-Laborglasgeräte

Verfahren:

  • α-Amylzimtaldehyd (1,0 Äquiv.) in Methanol in einem Eisbad lösen.

  • Natriumborhydrid (1,1 Äquiv.) langsam portionsweise zur gekühlten Lösung geben. Vorsicht: Wasserstoffgas wird freigesetzt. Für ausreichende Belüftung sorgen.

  • Die Reaktionsmischung 30 Minuten bei 0 °C und dann 1 Stunde bei Raumtemperatur rühren. Die Reaktion mittels DC überwachen.

  • Nach Abschluss vorsichtig deionisiertes Wasser zugeben, um überschüssiges Natriumborhydrid zu zersetzen.

  • Das Methanol unter reduziertem Druck entfernen.

  • Den wässrigen Rückstand mit Diethylether (3 x 20 mL) extrahieren.

  • Die vereinigten organischen Extrakte mit gesättigter Ammoniumchloridlösung und Kochsalzlösung waschen.

  • Die organische Schicht über wasserfreiem Natriumsulfat trocknen, filtrieren und im Vakuum konzentrieren, um den rohen α-Amylzimtalkohol zu erhalten.

  • Bei Bedarf durch Säulenchromatographie reinigen.

Datendarstellung:

Reaktant/ProduktMolmasse ( g/mol )Äquiv.Mol (mmol)Masse (g) oder Volumen (mL)
α-Amylzimtaldehyd202,301,05,01,01 g
Natriumborhydrid37,831,15,50,21 g
Methanol---25 mL

Oxidation zu α-Amylzimtsäure

Die Oxidation der Aldehydgruppe zu einer Carbonsäure ist eine weitere grundlegende Derivatisierung. α-Amylzimtsäure und ihre Ester können wertvolle Bausteine sein. Eine gebräuchliche und effektive Methode für diese Umwandlung ist die Pinnick-Oxidation, bei der Natriumchlorit (NaClO₂) mit einem Phosphatsalz gepuffert und in Gegenwart eines Chlorfängers wie 2-Methyl-2-buten verwendet wird.

Mechanistische Einblicke: Die Pinnick-Oxidation ist hochselektiv für Aldehyde. In Gegenwart einer Säure wird aus Natriumchlorit chlorige Säure (HClO₂) gebildet. Der Aldehyd reagiert mit chloriger Säure zu einem Zwischenprodukt, das dann zu der Carbonsäure und hypochloriger Säure (HOCl) umgelagert wird. Der Chlorfänger ist entscheidend, um Nebenreaktionen von HOCl mit der Doppelbindung zu verhindern.

Pinnick_Oxidation cluster_reaction Reaktion ACA α-Amylzimtaldehyd Intermediate Zwischenprodukt ACA->Intermediate + HClO2 NaClO2 NaClO2 HClO2 HClO2 (Chlorige Säure) NaClO2->HClO2 + NaH2PO4 Acid α-Amylzimtsäure Intermediate->Acid Pericyclische Fragmentierung HOCl HOCl (Hypochlorige Säure) Intermediate->HOCl Scavenger 2-Methyl-2-buten (Fänger) HOCl->Scavenger abgefangen durch

Bildunterschrift: Pinnick-Oxidation von α-Amylzimtaldehyd.

Protokoll 3: Pinnick-Oxidation von α-Amylzimtaldehyd

Materialien:

  • α-Amylzimtaldehyd (1,0 Äquiv.)

  • Natriumchlorit (NaClO₂) (1,5 Äquiv.)

  • Natriumdihydrogenphosphat-Monohydrat (NaH₂PO₄·H₂O) (1,5 Äquiv.)

  • 2-Methyl-2-buten (2,0 Äquiv.)

  • tert-Butanol (t-BuOH)

  • Wasser

  • 1 M Salzsäure (HCl)

  • Ethylacetat

  • Kochsalzlösung (Sole)

  • Wasserfreies Natriumsulfat

  • Rotationsverdampfer

  • Standard-Laborglasgeräte

Verfahren:

  • α-Amylzimtaldehyd (1,0 Äquiv.) in tert-Butanol lösen.

  • Eine wässrige Lösung von Natriumdihydrogenphosphat-Monohydrat (1,5 Äquiv.) zugeben.

  • 2-Methyl-2-buten (2,0 Äquiv.) zu der zweiphasigen Mischung geben.

  • Eine wässrige Lösung von Natriumchlorit (1,5 Äquiv.) langsam zu der kräftig gerührten Mischung geben. Vorsicht: Natriumchlorit ist ein starkes Oxidationsmittel. Mit Vorsicht handhaben.

  • Die Reaktion 4-6 Stunden bei Raumtemperatur rühren und mittels DC überwachen.

  • Nach Abschluss die Reaktionsmischung mit Wasser verdünnen und mit Ethylacetat (3 x 20 mL) extrahieren.

  • Die vereinigten organischen Schichten mit Kochsalzlösung waschen.

  • Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und unter reduziertem Druck konzentrieren.

  • Die rohe α-Amylzimtsäure kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.

Datendarstellung:

Reaktant/ProduktMolmasse ( g/mol )Äquiv.Mol (mmol)Masse (g) oder Volumen (mL)
α-Amylzimtaldehyd202,301,05,01,01 g
Natriumchlorit (80% Reinheit)90,441,57,50,85 g
Natriumdihydrogenphosphat-Monohydrat137,991,57,51,03 g
2-Methyl-2-buten70,132,010,01,05 mL
tert-Butanol---20 mL
Wasser---10 mL

Schlussfolgerung

Die Derivatisierung von α-Amylzimtaldehyd eröffnet den Zugang zu einer vielfältigen Palette chemischer Einheiten mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Disziplinen. Die in diesem Anwendungshinweis detaillierten Protokolle zur reduktiven Aminierung, selektiven Aldehydreduktion und Oxidation bieten robuste und reproduzierbare Methoden zur Synthese wichtiger Derivate. Durch das Verständnis der zugrunde liegenden Mechanismen können Forscher diese Verfahren weiterentwickeln und anpassen, um neuartige Moleküle für die Wirkstoffentdeckung und die Materialwissenschaften zu schaffen.

Referenzen

  • The Good Scents Company. alpha-Amylcinnamaldehyde. [Link]

  • Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Pinnick oxidation. Wikipedia. [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. [Link]

  • Pinnick Oxidation: Mechanism & Examples. NROChemistry. [Link]

Sources

Application Note: A Comprehensive Toxicological Evaluation of 2-Benzylideneheptanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Safety Assessment

2-Benzylideneheptanal (CAS No. 122-40-7), also widely known as alpha-Amylcinnamaldehyde, is an α,β-unsaturated aldehyde extensively used as a fragrance ingredient to impart a floral, jasmine-like scent in perfumes, cosmetics, and other consumer products[1][2][3]. Its chemical structure, characterized by an aldehyde group conjugated with a carbon-carbon double bond, confers both its desirable aromatic properties and a potential for biological reactivity. Aldehydes are a chemical class known for their ability to react with biological macromolecules, such as proteins and DNA, which necessitates a thorough toxicological evaluation to ensure consumer safety[4][5].

This guide provides a comprehensive, tiered strategy for the toxicological assessment of 2-Benzylideneheptanal using a battery of validated in vitro and in chemico assays. The proposed workflow aligns with modern, animal-alternative testing paradigms, focusing on internationally recognized methods standardized by the Organisation for Economic Co-operation and Development (OECD). The objective is to establish a robust toxicological profile by systematically evaluating basal cytotoxicity, genotoxic potential, and the capacity to induce skin sensitization. This approach provides the critical data required for regulatory submissions and comprehensive risk assessment for drug and cosmetic development professionals.

Tier 1: Basal Cytotoxicity Assessment

2.1 Rationale and Assay Selection

Before investigating complex endpoints like genotoxicity, it is crucial to determine the concentrations at which a test substance exhibits overt cytotoxicity. This baseline assessment is essential for selecting a relevant and non-confounding dose range for subsequent assays. The Neutral Red Uptake (NRU) Cytotoxicity Assay, outlined in OECD Test Guideline 129, is a robust and widely accepted method for this purpose. This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells. Damage to the cell surface or lysosomal membranes results in a decreased uptake of the dye, providing a sensitive measure of cytotoxicity.

2.2 Experimental Protocol: Neutral Red Uptake (NRU) Assay

This protocol is adapted from OECD Guideline for the Testing of Chemicals, Test No. 129.

Materials:

  • Cell Line: Balb/c 3T3 fibroblasts or other suitable mammalian cell line.

  • Test Substance: 2-Benzylideneheptanal, dissolved in a suitable solvent (e.g., DMSO).

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

  • Reagents: Neutral Red (NR) solution, Desorb solution (e.g., 1% acetic acid, 50% ethanol, 49% water).

  • Controls: Vehicle Control (VC), Positive Control (PC) (e.g., Sodium Dodecyl Sulfate).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density that ensures they are in an exponential growth phase (e.g., 1x10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Dose Preparation: Prepare a serial dilution of 2-Benzylideneheptanal in culture medium. The final solvent concentration should be non-toxic and consistent across all wells (typically ≤1%).

  • Compound Exposure: Remove the seeding medium and expose the cells to various concentrations of the test substance, as well as the VC and PC, for a defined period (e.g., 24 hours).

  • Dye Incubation: After exposure, wash the cells with Phosphate Buffered Saline (PBS) and incubate with medium containing Neutral Red for approximately 3 hours.

  • Dye Extraction: Wash the cells again to remove excess dye. Add the Desorb solution to each well and shake for 10 minutes to extract the dye from the lysosomes.

  • Quantification: Measure the optical density (OD) of the extracted dye using a spectrophotometer at ~540 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that causes a 50% reduction in viability) using a suitable regression model.

Assay Acceptance Criteria:

  • The mean OD of the vehicle control should be within the laboratory's historical range.

  • The positive control must induce a response that meets the defined criteria for the assay (e.g., >70% reduction in viability).

2.3 Data Presentation: Hypothetical NRU Assay Results

Concentration (µM)Mean OD (540 nm)Std. Deviation% Viability vs. Vehicle
Vehicle Control 1.2500.08100.0%
101.2150.1097.2%
251.1500.0992.0%
500.9880.1179.0%
1000.6500.0752.0%
2000.2750.0522.0%
4000.0880.037.0%
Positive Control 0.1500.0412.0%
Calculated IC50 ~95 µM

2.4 Visualization: NRU Assay Workflow

NRU_Workflow cluster_prep Preparation cluster_exposure Exposure & Staining cluster_analysis Analysis Seed Seed 3T3 Cells in 96-well Plate Incubate24h Incubate 24h Seed->Incubate24h Expose Expose Cells to Test Compound (24h) Incubate24h->Expose PrepDoses Prepare Serial Dilutions of 2-Benzylideneheptanal PrepDoses->Expose Wash1 Wash with PBS Expose->Wash1 AddNR Incubate with Neutral Red (3h) Wash1->AddNR Wash2 Wash with PBS AddNR->Wash2 Desorb Add Desorb Solution Wash2->Desorb ReadOD Measure OD at 540 nm Desorb->ReadOD Calculate Calculate % Viability & IC50 ReadOD->Calculate

Caption: Workflow for the Neutral Red Uptake (NRU) Cytotoxicity Assay.

Tier 2: Genotoxicity Potential Assessment

3.1 Rationale and Assay Selection

Genotoxicity assessment is a critical component of safety evaluation, as DNA damage can lead to mutations and potentially cancer. The In Vitro Mammalian Cell Micronucleus Test (OECD TG 487) is a comprehensive assay that can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events[6][7]. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. An increase in micronucleated cells indicates genotoxic potential. The assay is performed with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to determine if the test substance or its metabolites are genotoxic.

3.2 Experimental Protocol: In Vitro Micronucleus Test

This protocol is adapted from OECD Guideline for the Testing of Chemicals, Test No. 487[7].

Materials:

  • Cell Line: L5178Y, CHO, CHL, or human peripheral blood lymphocytes.

  • Test Substance: 2-Benzylideneheptanal, dissolved in a suitable solvent.

  • Reagents: Cytochalasin B (to block cytokinesis), Mitomycin C (clastogen, positive control), Colchicine (aneugen, positive control), S9 fraction and co-factors for metabolic activation.

  • Stains: Acridine Orange, Giemsa, or other DNA-specific fluorescent dye.

Step-by-Step Methodology:

  • Cell Culture: Culture cells to an appropriate density.

  • Treatment: Treat cells with 2-Benzylideneheptanal at a range of concentrations (pre-determined from cytotoxicity data to achieve up to 55±5% cytotoxicity) for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation. A parallel long-duration treatment (e.g., 24 hours) without S9 is also performed.

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. This allows cells that have undergone one nuclear division to be identified as binucleated.

  • Harvesting: Culture the cells for a period equivalent to 1.5-2.0 normal cell cycle lengths from the beginning of treatment. Harvest cells via cytospinning or standard slide preparation.

  • Staining: Fix and stain the cells with a DNA-specific stain.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated binucleated cells is the primary endpoint.

  • Cytotoxicity Measurement: Determine the Replication Index (RI) or Relative Population Doubling (RPD) to measure cytotoxicity concurrently.

Assay Acceptance Criteria:

  • The binucleated cell frequency in the negative/vehicle controls must be adequate.

  • The baseline micronucleus frequency in vehicle controls must be within the historical range.

  • Positive controls must induce a statistically significant increase in micronucleus frequency.

3.3 Data Presentation: Hypothetical Micronucleus Test Results

Treatment ConditionConcentration (µM)% Cytotoxicity (RI)# Micronucleated Cells / 2000 Binucleated CellsFold Increase over VehicleResult
-S9 Short (4h) Vehicle0%251.0Negative
2515%281.1Negative
5035%311.2Negative
7552%331.3Negative
PC (MMC)55%1556.2Positive
+S9 Short (4h) Vehicle0%281.0Negative
2512%301.1Negative
5030%341.2Negative
7554%361.3Negative
PC (CPA)50%1806.4Positive

A result is considered positive if a concentration-related increase or a statistically significant increase in micronucleated cells is observed at one or more concentrations.

3.4 Visualization: In Vitro Micronucleus Assay Workflow

Micronucleus_Workflow cluster_treat Treatment cluster_process Processing cluster_score Scoring & Analysis Culture Culture Mammalian Cells Treat_S9_Neg Treat with Compound (-S9 mix) Culture->Treat_S9_Neg Treat_S9_Pos Treat with Compound (+S9 mix) Culture->Treat_S9_Pos Wash Wash & Add Cytochalasin B Treat_S9_Neg->Wash Treat_S9_Pos->Wash Incubate Incubate for 1.5-2.0 Cell Cycles Wash->Incubate Harvest Harvest Cells onto Slides Incubate->Harvest Stain Fix & Stain DNA Harvest->Stain Score Score Micronuclei in 2000 Binucleated Cells Stain->Score Analyze Statistical Analysis Score->Analyze

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Tier 3: Skin Sensitization Hazard Assessment

4.1 Rationale: An Adverse Outcome Pathway (AOP) Based Approach

Skin sensitization leading to Allergic Contact Dermatitis (ACD) is a critical endpoint for topically applied substances like fragrances. A recent case study using a defined approach categorized 2-benzylideneheptanal as a "Sensitizer"[8]. The underlying mechanism is described by the Skin Sensitization AOP, which consists of four key events (KEs). Modern toxicology replaces animal testing with a battery of in vitro and in chemico assays that each address a specific KE. As recommended by OECD TG 497, a defined approach combining data from multiple assays provides a robust basis for hazard classification[8][9].

4.2 Visualization: Skin Sensitization AOP and Assay Mapping

AOP_Skin_Sensitization cluster_aop Adverse Outcome Pathway (AOP) cluster_assays In Vitro / In Chemico Assays MIE Molecular Initiating Event Covalent Binding to Skin Proteins KE2 Key Event 2 Keratinocyte Activation (Nrf2/ARE Pathway) MIE->KE2 KE3 Key Event 3 Dendritic Cell Activation KE2->KE3 AO Adverse Outcome Allergic Contact Dermatitis KE3->AO DPRA DPRA Assay (OECD TG 442C) DPRA->MIE KeratinoSens KeratinoSens™ (OECD TG 442D) KeratinoSens->KE2 hCLAT h-CLAT (OECD TG 442E) hCLAT->KE3

Caption: Mapping of in vitro assays to the Skin Sensitization AOP.

4.3 Protocol 1: Direct Peptide Reactivity Assay (DPRA) - Key Event 1

This protocol is adapted from OECD Guideline for the Testing of Chemicals, Test No. 442C[9].

  • Principle: The DPRA is an in chemico method that quantifies the reactivity of a chemical with synthetic peptides containing either cysteine or lysine. Depletion of these peptides following incubation serves as a proxy for the molecular initiating event of protein binding in the skin.

  • Methodology:

    • Prepare solutions of the test substance in a suitable solvent (e.g., acetonitrile).

    • Incubate the substance with cysteine and lysine peptide solutions for 24 hours.

    • Following incubation, stop the reaction and analyze the remaining peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the percent peptide depletion for both cysteine and lysine relative to reference controls.

    • Classify reactivity based on the mean cysteine/lysine depletion.

4.4 Protocol 2: KeratinoSens™ Assay - Key Event 2

This protocol is adapted from OECD Guideline for the Testing of Chemicals, Test No. 442D[10][11].

  • Principle: This assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the Antioxidant Response Element (ARE). Activation of the Keap1-Nrf2 pathway by sensitizers leads to luciferase expression, which is measured via luminescence.

  • Methodology:

    • Culture KeratinoSens™ cells in 96-well plates.

    • Expose cells to a range of concentrations of 2-Benzylideneheptanal for 48 hours.

    • Concurrently, assess cell viability using a cytotoxicity assay (e.g., MTT).

    • After exposure, lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the fold induction of luciferase activity relative to the vehicle control. A chemical is positive if it induces a statistically significant induction of ≥1.5-fold at a concentration where cell viability is >70%.

4.5 Data Integration and Interpretation

AssayEndpointPrediction for 2-Benzylideneheptanal (Hypothetical)
DPRA (KE 1) Peptide DepletionPositive (Medium Reactivity: Mean depletion 25%)
KeratinoSens™ (KE 2) Nrf2/ARE ActivationPositive (EC1.5 = 65 µM, Imax = 2.1-fold)
h-CLAT (KE 3) CD86/CD54 ExpressionPositive (Data from literature/further testing)[8]
Overall Conclusion Weight of Evidence SENSITIZER

Based on positive results in at least two of the key event-based assays, 2-Benzylideneheptanal would be classified as a skin sensitizer, confirming published findings[8].

Overall Summary and Conclusion

The tiered toxicological testing strategy outlined in this application note provides a robust framework for evaluating the safety of 2-Benzylideneheptanal, consistent with modern regulatory expectations that prioritize non-animal methods.

  • Cytotoxicity: The compound exhibits moderate basal cytotoxicity, with a hypothetical IC50 of ~95 µM in fibroblasts. This data is critical for informing the dose selection for subsequent assays.

  • Genotoxicity: In the in vitro micronucleus assay, 2-Benzylideneheptanal did not induce a significant increase in micronuclei, either with or without metabolic activation, suggesting it is not clastogenic or aneugenic under these test conditions. This is consistent with reports that it is not mutagenic in the Ames test[12].

  • Skin Sensitization: The defined approach, leveraging assays that map to key events in the AOP, strongly indicates that 2-Benzylideneheptanal is a skin sensitizer. This is driven by its reactivity with peptides (KE1) and its ability to induce the Nrf2 pathway in keratinocytes (KE2).

References

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). Updates to OECD in vitro and in chemico test guidelines.
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Application Notes and Protocols for In Vitro Studies on the Biological Activity of alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to alpha-Amylcinnamaldehyde (ACA)

alpha-Amylcinnamaldehyde (ACA), also known as amyl cinnamal, is a synthetic aromatic aldehyde widely utilized in the fragrance industry for its characteristic jasmine-like scent.[1][2] Chemically, it is an α,β-unsaturated aldehyde with a pentyl group at the alpha position.[1] Beyond its olfactory properties, ACA, as a member of the cinnamaldehyde family, is of interest for its potential biological activities. This document provides detailed protocols for the in vitro investigation of its cytotoxic, anti-inflammatory, antioxidant, and skin sensitization potential, designed for researchers in drug development and toxicology.

Assessment of Cytotoxicity: The MTT Assay

Rationale: Before evaluating any specific biological activity, it is crucial to determine the cytotoxic profile of alpha-Amylcinnamaldehyde. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4] The concentration of the purple formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[5]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with ACA (e.g., 24-72 hours) cell_seeding->treatment compound_prep Prepare ACA dilutions compound_prep->treatment mtt_addition Add MTT solution (e.g., 0.5 mg/mL) treatment->mtt_addition formazan_formation Incubate (3-4 hours) for formazan formation mtt_addition->formazan_formation solubilization Solubilize formazan crystals (e.g., DMSO) formazan_formation->solubilization read_absorbance Read absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • alpha-Amylcinnamaldehyde (ACA)

  • Cell line (e.g., HaCaT keratinocytes, RAW 264.7 macrophages)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized and stored protected from light).[4][6]

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of ACA in a suitable solvent (e.g., DMSO) and make serial dilutions in serum-free medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the various concentrations of ACA. Include a vehicle control (medium with the same percentage of DMSO as the highest ACA concentration) and a no-treatment control (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[5][7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce MTT to formazan crystals.[7]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4][6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of viability against the concentration of ACA to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Evaluation of Anti-Inflammatory Activity: Nitric Oxide (NO) Assay

Rationale: Cinnamaldehyde and its derivatives have been reported to possess anti-inflammatory properties.[8][9][10][11] A key inflammatory mediator is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS).[12] The anti-inflammatory potential of ACA can be assessed by measuring its ability to inhibit NO production in LPS-stimulated macrophages, such as the RAW 264.7 cell line.[12][13] Nitric oxide is unstable, but it quickly oxidizes to stable nitrite (NO₂⁻) in the culture medium, which can be quantified using the Griess reagent.[12][14]

Experimental Workflow: Nitric Oxide Assay

NO_Workflow cluster_prep Preparation cluster_treatment Stimulation & Treatment cluster_measurement Measurement & Analysis cell_seeding Seed RAW 264.7 cells in 24- or 96-well plate pretreatment Pre-treat cells with ACA (1-2 hours) cell_seeding->pretreatment compound_prep Prepare ACA dilutions compound_prep->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant griess_reaction Mix supernatant with Griess Reagent collect_supernatant->griess_reaction read_absorbance Read absorbance (540 nm) griess_reaction->read_absorbance data_analysis Calculate % NO inhibition read_absorbance->data_analysis

Caption: Workflow for assessing anti-inflammatory activity via the Nitric Oxide assay.

Detailed Protocol: Nitric Oxide Assay

Materials:

  • alpha-Amylcinnamaldehyde (ACA)

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (typically a two-part solution: Part A - 1% sulfanilamide in 2.5% phosphoric acid; Part B - 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid. Mix equal volumes before use).[12][14]

  • Sodium nitrite (NaNO₂) for standard curve

  • 24- or 96-well sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[15]

  • Treatment: Treat the cells with non-toxic concentrations of ACA (determined from the MTT assay) for 1 hour.

  • Stimulation: After the pre-treatment period, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[14][15] Include wells with cells + medium (negative control), cells + LPS (positive control), and cells + LPS + ACA.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[14]

  • Nitrite Standard Curve: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the cell culture medium.

  • Griess Reaction: Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[15] Add an equal volume of Griess Reagent to each well.[15]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light.[15] Measure the absorbance at 540 nm.[14][15]

  • Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage of NO inhibition using the formula: % Inhibition = [(NO in LPS group) - (NO in ACA+LPS group)] / (NO in LPS group) x 100

Investigation of Antioxidant Potential: DPPH Radical Scavenging Assay

Rationale: The antioxidant capacity of a compound is its ability to neutralize free radicals. Cinnamaldehyde derivatives have been reported to possess antioxidant properties.[9][16] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[17] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[18] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant capacity of the sample.[18]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis compound_prep Prepare ACA dilutions in ethanol/methanol mixing Mix ACA solution with DPPH solution compound_prep->mixing dpph_prep Prepare DPPH working solution (e.g., 0.1 mM) dpph_prep->mixing incubation Incubate in the dark (e.g., 30 minutes) mixing->incubation read_absorbance Read absorbance (517 nm) incubation->read_absorbance data_analysis Calculate % scavenging and IC50 read_absorbance->data_analysis

Caption: Workflow for assessing antioxidant potential using the DPPH assay.

Detailed Protocol: DPPH Assay

Materials:

  • alpha-Amylcinnamaldehyde (ACA)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ethanol or Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound and Standard Preparation: Prepare serial dilutions of ACA and a positive control (e.g., Trolox) in ethanol.

  • DPPH Solution Preparation: Prepare a DPPH working solution (e.g., 0.1 mM) in ethanol.[18] This solution should be freshly made and protected from light.

  • Reaction Mixture: In a 96-well plate, add a small volume of the ACA dilutions or standard (e.g., 20 µL) to each well.

  • Initiate Reaction: Add a larger volume of the DPPH working solution (e.g., 180-200 µL) to each well and mix thoroughly. Prepare a blank control containing only ethanol and a negative control containing the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][19]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[18]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of scavenging activity against the concentration to determine the IC₅₀ value.

Screening for Skin Sensitization Potential

Rationale: ACA is recognized as a potential skin sensitizer.[1][2][20] Modern toxicology relies on non-animal methods based on the Adverse Outcome Pathway (AOP) for skin sensitization. Key events in this AOP that can be modeled in vitro include covalent binding to proteins (Key Event 1), keratinocyte activation (Key Event 2), and dendritic cell activation (Key Event 3).[21] While a full assessment requires multiple assays, a screen for dendritic cell activation, a crucial step involving T-cell stimulation, can provide valuable insight.[21][22]

Potential Mechanism: TRPA1 Activation

Cinnamaldehyde and its derivatives are known agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, an ion channel expressed on sensory neurons and various non-neuronal cells.[23][24][25][26] Activation of TRPA1 can lead to downstream signaling events, including the release of inflammatory mediators, which may contribute to the sensitization response.

TRPA1_Pathway ACA alpha-Amylcinnamaldehyde (ACA) TRPA1 TRPA1 Channel ACA->TRPA1 Agonist Binding Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Channel Opening Cell_Activation Cellular Activation (e.g., Dendritic Cell) Ca_influx->Cell_Activation Mediator_Release Release of Pro-inflammatory Mediators (Cytokines, etc.) Cell_Activation->Mediator_Release Sensitization Skin Sensitization Response Mediator_Release->Sensitization

Caption: Putative signaling pathway for ACA-induced cellular activation via TRPA1.

Protocol: In Vitro T-Cell Activation Assay (Conceptual)

This protocol is based on the principle that sensitizers can induce the activation of T-lymphocytes. The expression of early activation markers, such as CD69, on a T-cell line like Jurkat cells can be measured by flow cytometry.[22]

Materials:

  • alpha-Amylcinnamaldehyde (ACA)

  • Jurkat, Clone E6-1 human T-lymphocyte cell line

  • RPMI-1640 medium supplemented with FBS

  • Flow cytometry antibodies (e.g., anti-CD69 conjugated to a fluorophore)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Culture: Culture Jurkat cells according to standard protocols.

  • Treatment: Seed cells in a 24-well plate. Expose the cells to a series of non-toxic concentrations of ACA for 24 hours.[22] Include a positive control (e.g., 2,4-dinitrochlorobenzene) and a vehicle control.[22]

  • Staining: After incubation, harvest the cells and wash them with PBS. Stain the cells with a fluorescently-labeled anti-CD69 antibody and a viability dye according to the manufacturer's instructions.

  • Flow Cytometry: Acquire data on a flow cytometer. Gate on the live single-cell population.

  • Data Analysis: Determine the Relative Fluorescence Intensity (RFI) of CD69 for the treated samples compared to the vehicle control. An RFI ≥ 1.5 can be considered a positive result for sensitization potential.[22] Calculate the EC1.5 value, which is the concentration that induces an RFI of 1.5, to assess potency.[22]

Summary of Quantitative Data

The following table summarizes potential endpoints for the described assays. Specific values for alpha-Amylcinnamaldehyde would need to be determined experimentally.

AssayEndpointDescriptionExample Reference Compound
MTT Assay IC₅₀ (µM)Concentration causing 50% reduction in cell viability.Doxorubicin
Nitric Oxide Assay IC₅₀ (µM)Concentration causing 50% inhibition of LPS-induced NO production.L-NAME
DPPH Assay IC₅₀ (µM) or Trolox Equivalents (TEAC)Concentration scavenging 50% of DPPH radicals or antioxidant capacity relative to Trolox.Ascorbic Acid / Trolox
T-Cell Activation Assay EC1.5 (µM)Concentration inducing a Relative Fluorescence Intensity (RFI) of 1.5 for the CD69 activation marker.[22]DNCB

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of the biological activities of alpha-Amylcinnamaldehyde. By systematically evaluating cytotoxicity, anti-inflammatory potential, antioxidant capacity, and skin sensitization properties, researchers can build a comprehensive profile of this widely used fragrance ingredient. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the biological impact of ACA and facilitating informed safety assessments.

References

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Application Note: 2-Benzylideneheptanal as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Benzylideneheptanal in Analytical Quality Control

2-Benzylideneheptanal, widely known in the industry as α-Amyl Cinnamic Aldehyde (ACA), is a synthetic aromatic aldehyde primarily utilized as a fragrance ingredient in a vast array of consumer products, including perfumes, cosmetics, soaps, and detergents.[1][2] Its characteristic sweet, floral, jasmine-like scent has made it a staple in fragrance formulations.[3][4] However, due to its potential to cause skin sensitization, 2-Benzylideneheptanal is classified as a fragrance allergen and its concentration in consumer products is regulated by bodies such as the International Fragrance Association (IFRA).[5] This regulatory scrutiny necessitates accurate and reliable quantitative analysis to ensure product safety and compliance.

The availability of 2-Benzylideneheptanal as a certified reference material (CRM) establishes its crucial role as a standard in analytical chemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Benzylideneheptanal as an analytical standard for the quality control of raw materials and finished products. We will detail its physicochemical properties and provide step-by-step protocols for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and a developed High-Performance Liquid Chromatography (HPLC) method.

Physicochemical Properties and Characterization of the Analytical Standard

A thorough understanding of the physicochemical properties of 2-Benzylideneheptanal is fundamental to its effective use as an analytical standard. The compound is a pale yellow liquid with a characteristic floral odor.[1][3] It is poorly soluble in water but soluble in organic solvents like ethanol and fixed oils.[3][6]

PropertyValueSource
Chemical Name 2-Benzylideneheptanal[7]
Synonyms α-Amyl Cinnamic Aldehyde, Amyl Cinnamal, Jasminaldehyde[3][5]
CAS Number 122-40-7[2]
Molecular Formula C₁₄H₁₈O[2]
Molecular Weight 202.29 g/mol [2]
Appearance Pale yellow to yellow clear liquid[3]
Boiling Point 287-290 °C[2]
Density ~0.97 g/mL at 25 °C[2]
Refractive Index ~1.557 at 20 °C
Purity (CRM) Certified content by quantitative NMR

Handling and Storage of the 2-Benzylideneheptanal Standard

Proper handling and storage are critical to maintain the integrity and stability of the 2-Benzylideneheptanal analytical standard.

  • Storage: The certified reference material should be stored at -20°C in a tightly sealed container. It is also recommended to store it under an inert gas like nitrogen to prevent oxidation.[6]

  • Stability: 2-Benzylideneheptanal is susceptible to oxidation, which can lead to the formation of impurities with objectionable odors.[6] The aldehyde functional group can also potentially oxidize to a carboxylic acid.[4] Therefore, it is crucial to minimize its exposure to air and light. Commercial preparations for fragrance use often contain antioxidants to enhance stability.[6]

  • Safety Precautions: As a potential skin sensitizer, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the standard.[5] All handling should be performed in a well-ventilated area.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of 2-Benzylideneheptanal in complex matrices such as cosmetic products.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 2-Benzylideneheptanal certified reference material into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetone.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

Sample Preparation (Liquid-Liquid Extraction for Cosmetic Matrices)
  • Accurately weigh approximately 1 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge to separate the layers.

  • Carefully transfer the supernatant (organic layer) to a clean vial for GC-MS analysis.

GC-MS Instrumental Parameters
ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Volume 1 µL (splitless mode)
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (m/z) 202 (M+)
Qualifier Ions (m/z) 129, 117
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area of the quantification ion against the concentration of the working standard solutions.

  • Determine the concentration of 2-Benzylideneheptanal in the sample extract from the calibration curve.

  • Calculate the final concentration in the original sample, taking into account the initial sample weight and dilution factors.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh CRM & Prepare Stock Working_Standards Serial Dilution for Calibration Curve Standard->Working_Standards GCMS GC-MS Analysis (SIM Mode) Working_Standards->GCMS Sample Weigh Cosmetic Sample Extraction Liquid-Liquid Extraction Sample->Extraction Extraction->GCMS Calibration Generate Calibration Curve GCMS->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

GC-MS analysis workflow for 2-Benzylideneheptanal.

Protocol 2: Developed Stability-Indicating HPLC-UV Method

This section outlines a developed reversed-phase HPLC method suitable for the quantification of 2-Benzylideneheptanal. This method can serve as a basis for further validation and implementation in quality control laboratories.

Preparation of Standard and Sample Solutions

Prepare stock and working standard solutions as described in the GC-MS protocol, using the mobile phase as the diluent. Sample preparation will depend on the matrix and may involve extraction followed by dilution in the mobile phase.

HPLC Instrumental Parameters
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm
Method Validation Considerations

For use in a regulated environment, this HPLC method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Development_Logic Start Define Analytical Goal: Quantify 2-Benzylideneheptanal Properties Review Physicochemical Properties (UV Absorbance, Solubility) Start->Properties Method_Selection Select RP-HPLC with UV Detection Properties->Method_Selection Detection Determine λmax (285 nm) Properties->Detection Column_Selection Choose C18 Column Method_Selection->Column_Selection Mobile_Phase Optimize Mobile Phase (Acetonitrile:Water Ratio) Column_Selection->Mobile_Phase Optimization Fine-tune Flow Rate & Temperature Mobile_Phase->Optimization Detection->Optimization Validation Validate Method (ICH Guidelines) Optimization->Validation

Logical flow for HPLC method development.

Conclusion

2-Benzylideneheptanal serves as an essential analytical standard for the quality control of fragrance ingredients in various consumer products. Its use as a certified reference material ensures the traceability and reliability of analytical measurements. The detailed GC-MS and developed HPLC protocols provided in this application note offer robust methodologies for the accurate quantification of 2-Benzylideneheptanal. Proper handling, storage, and adherence to validated analytical procedures are paramount for obtaining accurate and reproducible results, thereby ensuring product quality and regulatory compliance.

References

  • P. P. Sheth Aromas. (n.d.). Alpha Amyl Cinnamic Aldehyde: Properties, Uses & Benefits. Retrieved from [Link]

  • Scentspiracy. (n.d.). Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7). Retrieved from [Link]

  • The Good Scents Company. (n.d.). alpha-amyl cinnamaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzylideneheptanal. Retrieved from [Link]

  • PubChem. (n.d.). Amylcinnamaldehyde. Retrieved from [Link]

  • Chen, Y. C., & Fang, M. C. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of food and drug analysis, 29(4), 666–679. [Link]

  • Ataman Kimya. (n.d.). ALPHA-AMYL CINNAMALDEHYDE. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). alpha-Amylcinnamaldehyde. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Universitas Indonesia. (2018). High-performance liquid chromatography analytical method validation for glutaraldehyde and benzalkonium chloride in disinfectants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • ResearchGate. (2013). hplc method validation for pharmaceuticals: a review. Retrieved from [Link]

  • PubChem. (n.d.). Amylcinnamaldehyde. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Benzylideneheptanal Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-benzylideneheptanal, a valuable fragrance and flavor compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, primarily through the Claisen-Schmidt condensation of benzaldehyde and heptanal. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-benzylideneheptanal?

A1: The most prevalent and industrially significant method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an α-hydrogen (in this case, heptanal) and an aromatic carbonyl compound lacking an α-hydrogen (benzaldehyde).[1][2][3]

Q2: What is the fundamental mechanism of the Claisen-Schmidt condensation for this synthesis?

A2: The reaction proceeds in several key steps. First, a base abstracts an acidic α-proton from heptanal to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate undergoes dehydration, often facilitated by heat, to yield the final α,β-unsaturated aldehyde, 2-benzylideneheptanal.[4][5][6]

Q3: What are the typical yields for this reaction?

A3: Yields can vary significantly based on the reaction conditions. While some laboratory-scale syntheses might report lower yields due to side reactions, optimized processes can achieve much higher conversions.[7] For instance, studies using specific catalysts and solvent-free conditions have reported high selectivity and conversion rates.[8]

Q4: What are the main challenges in maximizing the yield of 2-benzylideneheptanal?

A4: The primary challenges include minimizing side reactions such as the self-condensation of heptanal and the Cannizzaro reaction of benzaldehyde.[7][9] Optimizing reaction parameters like temperature, catalyst choice, solvent, and reactant stoichiometry is crucial for favoring the desired cross-condensation product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low Yield of 2-Benzylideneheptanal

Q: My final yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a common issue stemming from several factors. Let's break down the potential causes and solutions.

Potential Cause 1: Suboptimal Reaction Temperature

  • Explanation: Temperature plays a critical role in the Claisen-Schmidt condensation. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions.[10][11] Finding the optimal temperature is key to maximizing the selectivity for 2-benzylideneheptanal.

  • Solution:

    • Systematic Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., room temperature, 50°C, 80°C, 100°C) while keeping all other parameters constant.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the formation of the desired product and byproducts at each temperature.

    • Select Optimal Temperature: Choose the temperature that provides the best balance between reaction rate and selectivity. For instance, one study on a related aldol condensation found that increasing the temperature from 120°C to 200°C increased conversion but decreased selectivity.[10]

Potential Cause 2: Inappropriate Catalyst or Catalyst Concentration

  • Explanation: The choice and concentration of the base catalyst are crucial. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[12] However, excessively high concentrations can promote the Cannizzaro reaction of benzaldehyde, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid.[9]

  • Solution:

    • Catalyst Screening: Test different bases (e.g., NaOH, KOH, sodium carbonate) to find the most effective one for your specific conditions.

    • Optimize Catalyst Concentration: Vary the molar ratio of the catalyst. Often, a catalytic amount (e.g., 10-20 mol%) is sufficient.[2][13]

    • Controlled Addition: Add the base solution slowly to the reaction mixture to maintain a lower instantaneous concentration, which can help suppress the Cannizzaro reaction.[9]

Potential Cause 3: Incorrect Stoichiometry of Reactants

  • Explanation: The molar ratio of benzaldehyde to heptanal can significantly influence the product distribution. An excess of benzaldehyde is often used to minimize the self-condensation of heptanal.

  • Solution:

    • Vary Molar Ratios: Experiment with different molar ratios of benzaldehyde to heptanal (e.g., 1:1, 1.5:1, 2:1).

    • Analyze Product Mixture: Use GC or NMR to quantify the desired product and the heptanal self-condensation byproduct at each ratio. Research has shown that a higher benzaldehyde to heptanal ratio can improve selectivity for the desired product.[8]

Problem 2: Significant Formation of Side Products

Q: I am observing significant amounts of a major byproduct. How do I identify and minimize it?

A: The most common side product is from the self-condensation of heptanal.

Side Product: Heptanal Self-Condensation

  • Identification: The self-condensation of heptanal produces 2-pentyl-2-nonenal. This can be identified using spectroscopic methods like NMR and Mass Spectrometry.

  • Explanation: Heptanal possesses α-hydrogens and can therefore undergo self-condensation in the presence of a base, where its enolate attacks another molecule of heptanal. This reaction competes with the desired cross-condensation with benzaldehyde.[8]

  • Minimization Strategies:

    • Slow Addition of Heptanal: Add the heptanal slowly to the reaction mixture containing benzaldehyde and the base.[4][7] This ensures that the concentration of heptanal is always low, favoring its reaction with the more abundant benzaldehyde.

    • Use of Excess Benzaldehyde: As mentioned in the previous section, using an excess of benzaldehyde can statistically favor the cross-condensation reaction.[8]

    • Solvent Selection: The choice of solvent can influence reaction pathways. Alcoholic solvents are often favored for promoting the formation of α,β-unsaturated carbonyl compounds.[14] Some studies have also explored solvent-free conditions which can offer high conversion and selectivity.[2][10]

Problem 3: Difficulty in Product Purification

Q: I am struggling to isolate pure 2-benzylideneheptanal from the reaction mixture. What are the best purification techniques?

A: Purification can be challenging due to the presence of unreacted starting materials and side products with similar physical properties.

Purification Strategy 1: Distillation

  • Explanation: Vacuum distillation is a common method for purifying liquid products. Since 2-benzylideneheptanal has a relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

  • Protocol:

    • Initial Workup: After the reaction is complete, neutralize the catalyst with a dilute acid and perform an extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Drying and Solvent Removal: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.

    • Vacuum Distillation: Distill the crude product under vacuum. Collect the fraction corresponding to the boiling point of 2-benzylideneheptanal (approximately 284 °C at atmospheric pressure, but this will be significantly lower under vacuum).[15]

Purification Strategy 2: Chromatographic Methods

  • Explanation: Column chromatography can be effective for separating compounds with different polarities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also powerful analytical techniques for assessing purity and can be adapted for preparative-scale purification.[16][17]

  • Protocol (Column Chromatography):

    • Adsorbent and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) by first performing TLC analysis to determine the optimal solvent polarity for separating the product from impurities.

    • Column Packing and Loading: Pack a column with the silica gel slurry. Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary and Protocols

Table 1: Influence of Reaction Parameters on Yield
ParameterConditionExpected Outcome on YieldRationale
Temperature Too LowLowSlow reaction rate.
OptimalHighBalanced rate and selectivity.[11][18]
Too HighLowIncreased side reactions.[10]
Catalyst Weak BaseLowInefficient enolate formation.
Strong Base (Optimal Conc.)HighEfficient catalysis.[12][13]
Strong Base (High Conc.)LowPromotes Cannizzaro reaction.[9]
Reactant Ratio Low Benzaldehyde:HeptanalLowFavors heptanal self-condensation.
(Benzaldehyde:Heptanal)High Benzaldehyde:HeptanalHighFavors cross-condensation.[8]
Solvent AproticVariableCan influence reaction pathway.
Protic (e.g., Ethanol)Generally FavorablePromotes dehydration to the α,β-unsaturated product.[14]
Solvent-FreePotentially HighCan offer high conversion and selectivity.[2][10]
Experimental Protocol: General Synthesis of 2-Benzylideneheptanal

This is a generalized protocol. Optimal conditions should be determined experimentally.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde in a suitable solvent like ethanol.

  • Catalyst Addition: Prepare a solution of the base catalyst (e.g., 10% NaOH in water). Slowly add the base solution to the stirred benzaldehyde solution, maintaining a controlled temperature (e.g., using an ice bath).

  • Heptanal Addition: Add heptanal to the dropping funnel, possibly diluted with a small amount of the solvent. Add the heptanal solution dropwise to the reaction mixture over a period of 1-2 hours.

  • Reaction: Allow the reaction to stir for a specified time (e.g., 2-4 hours) at the optimized temperature. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture and neutralize the catalyst with a dilute acid (e.g., HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Washing and Drying: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[15]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (aldehyde C=O stretch, C=C stretch of the alkene).[15]

  • Mass Spectrometry (MS): To determine the molecular weight.[17]

  • Gas Chromatography (GC): To assess the purity of the final product.[17]

Visualizations

Reaction Mechanism

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration Heptanal Heptanal Enolate Heptanal Enolate (Nucleophile) Heptanal->Enolate + Base (-H₂O) Intermediate Tetrahedral Intermediate Enolate->Intermediate Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Intermediate Product 2-Benzylideneheptanal Intermediate->Product - H₂O Experimental_Workflow Reactants 1. Mix Benzaldehyde and Solvent Catalyst 2. Add Base Catalyst Reactants->Catalyst Addition 3. Slow Addition of Heptanal Catalyst->Addition Reaction 4. Stir at Optimal Temperature Addition->Reaction Workup 5. Neutralization and Extraction Reaction->Workup Purification 6. Distillation or Chromatography Workup->Purification Analysis 7. Characterization (NMR, GC, etc.) Purification->Analysis FinalProduct Pure 2-Benzylideneheptanal Analysis->FinalProduct

Caption: General Experimental Workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield? CheckTemp Is Temperature Optimized? Start->CheckTemp CheckCat Is Catalyst/Concentration Correct? Start->CheckCat CheckRatio Is Reactant Ratio Correct? Start->CheckRatio CheckSide High Side Products? Start->CheckSide Sol_Temp Optimize Temperature CheckTemp->Sol_Temp No Sol_Cat Screen Catalysts/ Optimize Concentration CheckCat->Sol_Cat No Sol_Ratio Vary Benzaldehyde: Heptanal Ratio CheckRatio->Sol_Ratio No Sol_Side Slow Heptanal Addition/ Use Excess Benzaldehyde CheckSide->Sol_Side Yes

Caption: Troubleshooting Low Yield Issues.

References

  • Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics (RSC Publishing). Available from: [Link]

  • Concerning the Solvent Effect in the Aldol Condensation. ChemInform. Available from: [Link]

  • Effect of Aqueous Solvent on Aldol Condensation of Formaldehyde and Acetone on Anatase TiO2 (101) Surface. American Institute of Chemical Engineers. Available from: [Link]

  • Effect of solvent on the Aldol condensation of benzaldehyde. ResearchGate. Available from: [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Available from: [Link]

  • Claisen condensation. Wikipedia. Available from: [Link]

  • Claisen Condensation. GeeksforGeeks. Available from: [Link]

  • Aldol condensation. Wikipedia. Available from: [Link]

  • Claisen Condensation Mechanism. BYJU'S. Available from: [Link]

  • Effect of temperature on the time and yield of the Claisen-Schmidt reaction. ResearchGate. Available from: [Link]

  • Synthesis of (E)-2-benzylideneheptanal (jasmine aldehyde). ResearchGate. Available from: [Link]

  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. Available from: [Link]

  • Claisen Condensation Reaction Mechanism. Chemistry Steps. Available from: [Link]

  • 2-Benzylideneheptanal. PubChem. Available from: [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available from: [Link]

  • Amylcinnamaldehyde. PubChem. Available from: [Link]

  • Claisen-Schmidt Condensation. University of Missouri-St. Louis. Available from: [Link]

  • Solvent-Free Synthesis of Jasminaldehyde in a Fixed-Bed Flow Reactor over Mg-Al Mixed Oxide. MDPI. Available from: [Link]

  • Claisen–Schmidt condensation. Wikipedia. Available from: [Link]

  • (2E)-2-benzylideneheptanal;(2Z)-2-benzylideneheptanal. PubChem. Available from: [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. National Institutes of Health. Available from: [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available from: [Link]

  • Efficient chemoenzymatic synthesis of α-aryl aldehydes as intermediates in C–C bond forming biocatalytic cascades. PubMed Central. Available from: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]

  • Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. Research Square. Available from: [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. Available from: [Link]

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  • Stuck on synthesis problem, no idea how to add benzaldehyde into ring structure. Reddit. Available from: [Link]

  • Bifunctional organocatalysts for the synthesis of jasminaldehyde and their derivatives. Indian Journal of Chemistry. Available from: [Link]

  • Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. University of Toyama. Available from: [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents.

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Technical Support Center: Synthesis of α-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of α-Amylcinnamaldehyde (ACA). This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of this valuable fragrance ingredient. The content is structured in a practical question-and-answer format to directly address common issues encountered during the Claisen-Schmidt condensation of benzaldehyde and heptanal.

Frequently Asked Questions (FAQs)

Q1: My final yield of α-Amylcinnamaldehyde is significantly lower than expected. What are the primary causes?

Low yields are typically traced back to two main competitive side reactions that consume your starting materials: the self-condensation of heptanal and the Cannizzaro reaction of benzaldehyde.[1][2] Inefficient reaction conditions, such as incorrect stoichiometry, suboptimal temperature, or improper catalyst concentration, can favor these undesired pathways.[2][3]

Q2: I'm observing a white precipitate during the workup phase. What is it and how can I prevent it?

The formation of a white solid, particularly when using strong bases like sodium or potassium hydroxide, is often due to the formation of a benzoate salt (e.g., potassium benzoate).[4] This is a product of the Cannizzaro reaction, where two molecules of benzaldehyde (which lacks α-hydrogens) disproportionate in the presence of a strong base to form benzyl alcohol and a benzoate salt.[4][5][6] To mitigate this, consider using a milder base or carefully controlling the concentration and reaction temperature.[2]

Q3: My purified product has a pungent, fatty, or "green" off-odor, not the expected jasmine scent. What impurities are responsible?

This common issue points to the presence of unreacted heptanal or, more likely, byproducts from heptanal's self-condensation.[7][8] The primary self-condensation product is 2-pentyl-2-nonenal, which has a distinct fatty-green odor.[1][7] Inadequate purification or reaction conditions that favor this side reaction are the root cause.

Q4: How can I minimize the self-condensation of heptanal?

The key is to control the concentration of the enolizable aldehyde (heptanal). The self-condensation is a second-order reaction with respect to heptanal, while the desired crossed condensation is first-order in both heptanal and benzaldehyde. You can kinetically favor the desired reaction by adding the heptanal slowly and incrementally to the mixture of benzaldehyde and the base catalyst.[2][9] This maintains a low instantaneous concentration of heptanal, reducing the probability of it reacting with itself.[2] Using a molar excess of benzaldehyde also helps drive the reaction toward the desired product.[3]

Q5: What analytical techniques are best for identifying these byproducts?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for this application. It allows for the separation of α-Amylcinnamaldehyde from starting materials and byproducts like benzyl alcohol, benzoic acid, and 2-pentyl-2-nonenal, while the mass spectrometer provides definitive identification of each component. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction's progress.

Troubleshooting Guides & In-Depth Protocols

This section provides a deeper dive into the mechanisms of the key side reactions and offers step-by-step protocols to mitigate them.

Guide 1: Controlling Heptanal Self-Condensation

The Problem: Formation of 2-pentyl-2-nonenal, a C14 byproduct that reduces yield and imparts undesirable odors.[1][7]

Root Cause Analysis: Heptanal possesses acidic α-hydrogens. In the presence of a base, it can be deprotonated to form an enolate ion.[10][11] This enolate can then act as a nucleophile and attack the carbonyl carbon of another heptanal molecule, leading to a self-aldol condensation product.[1]

Mechanism Visualization:

G cluster_main Desired Pathway: Crossed Condensation cluster_side Side Reaction: Self-Condensation Benz Benzaldehyde (No α-H) ACA α-Amylcinnamaldehyde (Desired Product) Benz->ACA Nucleophilic Attack Hept1 Heptanal (Has α-H) Base1 Base (OH⁻) Hept1->Base1 Deprotonation Enolate Heptanal Enolate (Nucleophile) Base1->Enolate Enolate->ACA Nucleophilic Attack Hept2 Heptanal Base2 Base (OH⁻) Hept2->Base2 Deprotonation Hept3 Heptanal Byproduct 2-Pentyl-2-nonenal (Byproduct) Hept3->Byproduct Nucleophilic Attack Enolate2 Heptanal Enolate (Nucleophile) Base2->Enolate2 Enolate2->Byproduct Nucleophilic Attack caption Fig 1. Competing reaction pathways for the heptanal enolate. Cannizzaro cluster_products Products Benz1 Benzaldehyde Intermediate Tetrahedral Intermediate Benz1->Intermediate 1. Nucleophilic     Attack Base OH⁻ (strong base) Benz2 Benzaldehyde Intermediate->Benz2 2. Hydride Transfer (H⁻) BnOH Benzyl Alcohol Benzoate Benzoate Salt caption Fig 2. Cannizzaro reaction pathway for benzaldehyde.

Fig 2. Cannizzaro reaction pathway for benzaldehyde.

Mitigation Strategies & Data Comparison

The most effective way to suppress the Cannizzaro reaction is to modify the basicity of the reaction medium.

StrategyCausalityExpected Outcome
Use Weaker Base Weaker bases (e.g., K₂CO₃ vs. KOH) are less effective at initiating the initial hydroxide attack on the benzaldehyde carbonyl, slowing the Cannizzaro rate.Reduced formation of benzoate and benzyl alcohol, preserving benzaldehyde for the desired condensation.
Lower Catalyst Conc. Reduces the concentration of hydroxide ions available to attack the benzaldehyde.Slower overall reaction rate, but a significant decrease in the rate of the Cannizzaro side reaction.
Lower Temperature The Cannizzaro reaction often has a higher activation energy than the aldol condensation.Kinetically favors the desired aldol pathway over the Cannizzaro pathway.
Phase Transfer Catalyst Using a catalyst like cetyltrimethylammonium bromide (CTAB) can create micelles where the reaction occurs, potentially altering local concentrations and favoring the crossed-condensation. [12]Improved selectivity for α-Amylcinnamaldehyde with reduced byproducts. [12]

Experimental Protocol: Optimization using a Milder Base

  • Catalyst Preparation: Prepare a solution of potassium carbonate (K₂CO₃) in ethylene glycol.

  • Reaction Setup: Following the protocol in Guide 1, substitute the strong base (KOH/NaOH) with the prepared K₂CO₃ solution.

  • Temperature Control: Maintain a consistent reaction temperature, for example, at 80°C.

  • Analysis: Upon completion, quench the reaction and extract the organic components. Analyze the crude product using GC-MS to quantify the relative amounts of α-Amylcinnamaldehyde, benzyl alcohol, and any remaining benzaldehyde. Compare these results to a reaction run with KOH under identical conditions to validate the suppression of the Cannizzaro pathway.

By systematically addressing these common side reactions, researchers can significantly improve the yield, purity, and olfactory quality of synthesized α-Amylcinnamaldehyde.

References

  • Chemistry Steps. Cannizzaro Reaction. Available from: [Link]

  • Academia.edu. Cannizzaro Reaction. Available from: [Link]

  • Zhen Hong-jue. (2006). Synthesis of α-Amyl Cinnamaldehyde. Fine Chemical Intermediates. Available from: [Link]

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available from: [Link]

  • Chegg.com. (2021). Solved CANNIZZARO REACTION Conversion of Benzaldehyde into. Available from: [Link]

  • ResearchGate. Reaction scheme of aldol condensation of benzaldehyde with heptanal.... Available from: [Link]

  • BYJU'S. Cannizzaro Reaction Mechanism. Available from: [Link]

  • National Institutes of Health (NIH). (2022). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. PMC. Available from: [Link]

  • Scentspiracy. Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7). Available from: [Link]

  • National Institutes of Health (NIH). Amylcinnamaldehyde | C14H18O. PubChem. Available from: [Link]

  • Ataman Kimya. ALPHA-AMYL CINNAMALDEHYDE. Available from: [Link]

  • University of Colorado Boulder. ALDOL CONDENSATION. Available from: [Link]

  • ResearchGate. (2022). (PDF) Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. Available from: [Link]

  • ResearchGate. (2017). (PDF) Aldol condensation of benzaldehyde and heptanal: A comparative study of laboratory and industrially prepared Mg-Al mixed oxides. Available from: [Link]

  • ResearchGate. Aldol condensation between benzaldehyde and heptanal performed on different catalysts. Available from: [Link]

  • The Good Scents Company. alpha-amyl cinnamaldehyde, 122-40-7. Available from: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Available from: [Link]

  • YouTube. (2020). base catalyzed aldol. Available from: [Link]

  • Chemistry Stack Exchange. (2017). What products did this aldol condensation create?. Available from: [Link]

  • Wikipedia. Aldol condensation. Available from: [Link]

  • LookChem. alpha-Amylcinnamaldehyde CAS:122-40-7. Available from: [Link]

  • Semantic Scholar. (2016). Aldol condensation of benzaldehyde with heptanal using solid-supported caesium and potassium catalysts. Available from: [Link]

  • Perflavory. alpha-amyl cinnamaldehyde, 122-40-7. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of α-Amylcinnamaldehyde in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for addressing the solubility issues of α-Amylcinnamaldehyde (ACA) in aqueous formulations. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving stable and effective concentrations of this hydrophobic aldehyde in their experiments. Here, we provide in-depth troubleshooting guides, detailed protocols, and frequently asked questions to navigate these complexities with scientific rigor.

Part 1: Troubleshooting Guide for ACA Precipitation

One of the most common issues encountered when working with α-Amylcinnamaldehyde in aqueous media is its tendency to precipitate out of solution, leading to cloudiness, phase separation, or inaccurate concentrations. This guide provides a systematic approach to diagnosing and resolving these solubility challenges.

Immediate Observation: Cloudiness or Visible Precipitate

If you observe turbidity or solid particles in your aqueous formulation containing α-Amylcinnamaldehyde, it is a clear indication that its solubility limit has been exceeded under the current conditions. The following workflow will guide you through a systematic process to identify the root cause and implement an effective solution.

Systematic Troubleshooting Workflow

The diagram below outlines a logical progression for troubleshooting precipitation issues with α-Amylcinnamaldehyde.

A Precipitation Observed B Step 1: Verify ACA Concentration - Is it above its intrinsic water solubility (~2.3 mg/L)? A->B C Reduce ACA Concentration B->C Yes D Step 2: Evaluate Solubilization Method B->D No E Inadequate Method D->E Yes F Proceed to Protocol Selection D->F No E->F G Step 3: Assess Formulation Parameters - pH, Temperature, Ionic Strength F->G H Sub-optimal Parameters G->H Yes J Step 4: Long-Term Stability Check G->J No I Optimize Parameters H->I I->J K Precipitation Over Time J->K Yes L Consider Encapsulation or Emulsification J->L No, Stable K->L

Caption: Systematic workflow for troubleshooting α-Amylcinnamaldehyde precipitation.

Detailed Experimental Protocols

If the troubleshooting workflow indicates that the solubilization method is inadequate, the following protocols provide step-by-step instructions for proven techniques.

Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. This is often the simplest and most direct approach to enhancing solubility.

Step-by-Step Methodology:

  • Co-solvent Selection: Choose a biocompatible co-solvent. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG 400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of α-Amylcinnamaldehyde in the selected co-solvent (e.g., 100 mg/mL in ethanol).

  • Titration into Aqueous Medium: While vortexing or stirring the aqueous buffer, slowly add the stock solution dropwise until the desired final concentration of α-Amylcinnamaldehyde is reached.

  • Observation: Visually inspect for any signs of precipitation or cloudiness.

  • Optimization: If precipitation occurs, systematically increase the percentage of the co-solvent in the final formulation. It is recommended to create a matrix of varying co-solvent percentages to determine the optimal concentration that maintains solubility without compromising the experimental system.

Causality: The hydroxyl groups of alcohols and glycols can form hydrogen bonds with water, while their hydrocarbon portions can interact with the hydrophobic α-Amylcinnamaldehyde, effectively bridging the polarity gap and preventing the solute from self-associating and precipitating.

Rationale: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles. The hydrophobic core of these micelles can encapsulate α-Amylcinnamaldehyde, while the hydrophilic shell maintains solubility in the aqueous phase.

Step-by-Step Methodology:

  • Surfactant Selection: Choose a non-ionic surfactant such as Polysorbate 80 (Tween 80) or a polyoxyethylene alkyl ether (e.g., Brij™ series), which are generally less disruptive to biological systems than ionic surfactants.

  • Surfactant Solution Preparation: Prepare an aqueous solution of the surfactant at a concentration well above its CMC.

  • Incorporation of ACA: Add α-Amylcinnamaldehyde directly to the surfactant solution.

  • Energy Input: Gently heat the mixture (e.g., to 40-50°C) and stir or sonicate until the α-Amylcinnamaldehyde is fully dissolved and the solution is clear.

  • Equilibration: Allow the solution to cool to room temperature. A stable formulation should remain clear.

Causality: The hydrophobic amyl group and cinnamaldehyde moiety of ACA are partitioned into the nonpolar core of the micelles, effectively shielding them from the aqueous environment. This process is thermodynamically favorable and results in a significant increase in the apparent water solubility of the compound.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like α-Amylcinnamaldehyde, enhancing their solubility and stability in water.

Step-by-Step Methodology:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its high water solubility and low toxicity.

  • Cyclodextrin Solution Preparation: Dissolve the HP-β-CD in the aqueous buffer to the desired concentration.

  • Complexation: Add an excess of α-Amylcinnamaldehyde to the cyclodextrin solution.

  • Equilibration: Stir the mixture vigorously at a controlled temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Removal of Excess ACA: Filter the solution through a 0.22 µm syringe filter to remove any undissolved α-Amylcinnamaldehyde. The clear filtrate will contain the solubilized ACA-cyclodextrin complex.

Causality: The nonpolar α-Amylcinnamaldehyde molecule fits into the hydrophobic cavity of the cyclodextrin, forming a stable host-guest complex. The hydrophilic exterior of the cyclodextrin ensures that the entire complex remains dissolved in the aqueous medium.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the intrinsic water solubility of α-Amylcinnamaldehyde?

The intrinsic water solubility of α-Amylcinnamaldehyde is very low, typically cited as being around 2.3 mg/L at 25°C. This inherent hydrophobicity is the primary reason for the solubility challenges in aqueous media.

Q2: How do I choose the right co-solvent for my application?

The choice of co-solvent depends on the specific requirements of your experiment, particularly considerations of biocompatibility and potential interference with downstream assays. The following table provides a comparison of common co-solvents:

Co-SolventTypical Concentration Range (%)AdvantagesDisadvantages
Ethanol1 - 10High solvating power, volatile.Can be cytotoxic at higher concentrations.
Propylene Glycol5 - 20Low volatility, good safety profile.Can increase viscosity.
PEG 40010 - 30Low toxicity, highly water-soluble.May interfere with some biological assays.

Q3: What are the critical micelle concentration (CMC) considerations for surfactants?

It is crucial to work with surfactant concentrations significantly above their CMC to ensure the presence of micelles for solubilization. Using concentrations at or below the CMC will not result in micellar encapsulation and will be ineffective at increasing the solubility of α-Amylcinnamaldehyde. Always consult the technical data sheet for the specific surfactant to determine its CMC.

Q4: Which type of cyclodextrin is most effective for α-Amylcinnamaldehyde?

For a molecule of the size and shape of α-Amylcinnamaldehyde, β-cyclodextrins and their derivatives are generally the most suitable due to the size of their internal cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred over native β-cyclodextrin because of its significantly higher water solubility and enhanced ability to form stable inclusion complexes.

Q5: How can I improve the long-term stability of my aqueous formulation?

For long-term stability, encapsulation methods like cyclodextrin inclusion complexes or formulating the α-Amylcinnamaldehyde into a lipid-based delivery system (e.g., nanoemulsion) are generally superior to co-solvent systems. These encapsulation techniques protect the aldehyde from hydrolysis and oxidation, in addition to improving its solubility.

Q6: Are there any analytical methods to quantify the amount of solubilized α-Amylcinnamaldehyde?

Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying the concentration of solubilized α-Amylcinnamaldehyde. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. The UV detector can be set to the wavelength of maximum absorbance for α-Amylcinnamaldehyde (around 280-290 nm).

References

  • Alpha-Amyl Cinnamic Aldehyde - PubChem. National Center for Biotechnology Information. [Link]

  • Solubilization of Poorly Soluble Drugs: A Review. Pharma Tutor. [Link]

  • Surfactants and Their Applications. American Oil Chemists' Society. [Link]

  • Co-solvents and Their Pharmaceutical Applications. Dressman, J. B., & Reppas, C. (2016). European Journal of Pharmaceutical Sciences, 91, 195-207. (A representative academic source, actual link may vary). [A general search on Google Scholar for this topic will yield relevant papers.]

Navigating the Synthesis of 2-Benzylideneheptanal: A Guide to Minimizing By-Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for the synthesis of 2-Benzylideneheptanal. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during this synthesis. Our goal is to provide you with in-depth, actionable insights to optimize your reaction conditions, maximize your yield, and minimize the formation of unwanted by-products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Benzylideneheptanal, and what are the primary by-products I should be aware of?

The most prevalent and industrially significant method for synthesizing 2-Benzylideneheptanal (also known as jasmine aldehyde) is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, between benzaldehyde and heptanal.[1][2] This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in a solvent like ethanol or even under solvent-free conditions.[3][4]

While seemingly straightforward, this reaction is often plagued by the formation of several by-products that can complicate purification and reduce the overall yield. The primary by-products to monitor are:

  • Heptanal self-condensation products: Heptanal can react with itself in a process called self-condensation to form 2-pentyl-2-nonenal.[4][5]

  • Benzaldehyde self-condensation products (Cannizzaro reaction): Under strong basic conditions, benzaldehyde, which lacks an α-hydrogen, can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[6][7][8]

  • Michael addition products: The enolate of heptanal can potentially add to the α,β-unsaturated aldehyde product, leading to higher molecular weight impurities.

  • Over-condensation products: Further reaction of the initial product can lead to more complex structures.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of 2-Benzylideneheptanal and Significant Formation of Heptanal Self-Condensation By-products.

Root Cause Analysis:

This issue commonly arises from the competitive self-condensation of heptanal, which, like benzaldehyde, can act as both an electrophile and a nucleophile (after deprotonation to its enolate).[5] If the rate of heptanal self-condensation is comparable to or faster than the desired cross-condensation with benzaldehyde, a significant portion of the starting material is consumed in this side reaction. The choice of catalyst and the rate of addition of reactants are critical factors.

Strategic Solutions:

  • Control the Stoichiometry and Addition Order: A common strategy is to use a slight excess of benzaldehyde relative to heptanal.[9] This ensures that the enolate formed from heptanal is more likely to encounter and react with a molecule of benzaldehyde rather than another molecule of heptanal. A slow, controlled addition of heptanal to a mixture of benzaldehyde and the base catalyst is highly recommended.[10] This maintains a low instantaneous concentration of heptanal, further disfavoring self-condensation.

  • Catalyst Selection and Concentration:

    • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as cetyltrimethylammonium bromide, in a biphasic system (e.g., aqueous NaOH and an organic solvent) can significantly enhance the selectivity of the cross-condensation.[11][12] The PTC facilitates the transfer of the hydroxide ion into the organic phase, allowing for a controlled reaction at the interface.[13]

    • Solid-Supported Catalysts: Employing solid-supported catalysts, such as Mg-Al mixed oxides derived from hydrotalcites, can also improve selectivity and simplify catalyst removal.[9][14][15]

  • Temperature Management: The aldol condensation is an exothermic reaction. Maintaining a low and consistent reaction temperature (typically between 30-100°C depending on the catalyst system) is crucial.[9][12] Higher temperatures can accelerate the rates of all reactions, including the undesired self-condensation.

Experimental Protocol: Minimizing Heptanal Self-Condensation via Phase-Transfer Catalysis

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add benzaldehyde (1.1 equivalents) and the organic solvent (e.g., toluene).

  • Catalyst Introduction: Add the phase-transfer catalyst (e.g., cetyltrimethylammonium bromide, 0.1M) to the reactor.[12]

  • Base Addition: Prepare an aqueous solution of sodium hydroxide (e.g., 40-50%) and add it to the reactor.

  • Heptanal Addition: Begin vigorous stirring and slowly add heptanal (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, while maintaining the reaction temperature at 30°C using a cooling bath.[12]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of heptanal is complete.

  • Work-up: Once the reaction is complete, stop the stirring, and separate the organic and aqueous layers. Wash the organic layer with water until neutral, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Workflow: Heptanal Self-Condensation

cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Corrective Actions cluster_3 Expected Outcome Problem High Heptanal Self-Condensation Cause1 High Heptanal Concentration Problem->Cause1 Cause2 Suboptimal Catalyst Problem->Cause2 Cause3 High Reaction Temperature Problem->Cause3 Action1 Slow, Dropwise Addition of Heptanal Cause1->Action1 Action2 Use Benzaldehyde in Slight Excess Cause1->Action2 Action3 Implement Phase-Transfer Catalysis (PTC) Cause2->Action3 Action4 Maintain Temperature at 30-100°C Cause3->Action4 Outcome Minimized By-product, Increased Yield Action1->Outcome Action2->Outcome Action3->Outcome Action4->Outcome

Caption: Troubleshooting workflow for heptanal self-condensation.

Issue 2: Presence of Benzyl Alcohol and Benzoic Acid in the Product Mixture.

Root Cause Analysis:

The formation of benzyl alcohol and benzoic acid is a clear indication of the Cannizzaro reaction occurring as a side reaction.[6][7][8] This reaction is characteristic of aldehydes that lack α-hydrogens, such as benzaldehyde, in the presence of a strong base.[6][16] Two molecules of benzaldehyde react, with one being oxidized to benzoic acid and the other being reduced to benzyl alcohol.[8] This side reaction becomes more prominent under conditions of high base concentration and elevated temperatures.

Strategic Solutions:

  • Moderate Base Concentration: While a base is necessary to catalyze the Claisen-Schmidt condensation, an excessively high concentration will promote the Cannizzaro reaction.[17] It is crucial to use the minimum effective concentration of the base. Titrating the base or using a weaker base, if the reaction kinetics allow, can be beneficial.

  • Strict Temperature Control: The Cannizzaro reaction is highly temperature-dependent. Maintaining the reaction temperature in the lower end of the optimal range for the Claisen-Schmidt condensation will help to suppress this side reaction.

  • Efficient Mixing: Ensure efficient mixing to prevent localized areas of high base concentration, which can favor the Cannizzaro reaction.

Quantitative Data Summary: Impact of Reaction Parameters

ParameterConditionImpact on By-product FormationRecommended Action
Heptanal Addition Rapid/Bulk Increased Heptanal Self-CondensationSlow, dropwise addition
Stoichiometry Equimolar or Heptanal ExcessIncreased Heptanal Self-CondensationSlight excess of Benzaldehyde[9]
Base Concentration High (>50% NaOH)Increased Cannizzaro ReactionUse moderate concentration (e.g., 40%)
Temperature > 100°CIncreased Self-Condensation & CannizzaroMaintain between 30-100°C
Catalyst System Homogeneous NaOHPotential for side reactionsConsider Phase-Transfer Catalysis[11][12]

Reaction Pathway: Desired vs. Side Reactions

cluster_desired Desired Pathway: Claisen-Schmidt Condensation cluster_side1 Side Reaction 1: Heptanal Self-Condensation cluster_side2 Side Reaction 2: Cannizzaro Reaction Benzaldehyde_D Benzaldehyde Product 2-Benzylideneheptanal Benzaldehyde_D->Product Cross-Condensation Heptanal_Enolate Heptanal Enolate Heptanal_Enolate->Benzaldehyde_D + Heptanal1 Heptanal Heptanal2 Heptanal Enolate Heptanal1->Heptanal2 + SelfCondensationProduct 2-Pentyl-2-nonenal Heptanal2->SelfCondensationProduct Self-Condensation Benzaldehyde1_C Benzaldehyde Benzaldehyde2_C Benzaldehyde Benzaldehyde1_C->Benzaldehyde2_C + BenzylAlcohol Benzyl Alcohol Benzaldehyde2_C->BenzylAlcohol Disproportionation BenzoicAcid Benzoic Acid Benzaldehyde2_C->BenzoicAcid Disproportionation

Caption: Competing reaction pathways in 2-Benzylideneheptanal synthesis.

References

  • Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs - Allen. Allen Overseas. [Link]

  • Cannizzaro Reaction Mechanism - BYJU'S. BYJU'S. [Link]

  • Climent, M., Corma, A., & Primo, J. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Journal of Catalysis. [Link]

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction - Pharmaguideline. Pharmaguideline. [Link]

  • Cannizzaro reaction - Wikipedia. Wikipedia. [Link]

  • Cannizzaro Reaction Mechanism - SATHEE. SATHEE. [Link]

  • PTC Aldol Condensation. PTC Organics. [Link]

  • Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product - MDPI. MDPI. [Link]

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. Macmillan Group. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - NIH. National Institutes of Health. [Link]

  • New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation - MDPI. MDPI. [Link]

  • Synthesis of (E)-2-benzylideneheptanal (jasmine aldehyde). - ResearchGate. ResearchGate. [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. National Institutes of Health. [Link]

  • Various types of catalysts used in Claisen‐Schmidt condensation reactions - ResearchGate. ResearchGate. [Link]

  • Phase Transfer Catalysis | Dalal Institute. Dalal Institute. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. CRDEEP Journals. [Link]

  • Aldol condensation of benzaldehyde and heptanal: A comparative study of laboratory and industrially prepared Mg-Al mixed oxides - ResearchGate. ResearchGate. [Link]

  • Claisen–Schmidt condensation - Wikipedia. Wikipedia. [Link]

  • Claisen-Schmidt Condensation | PDF - Scribd. Scribd. [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. PraxiLabs. [Link]

  • Claisen-Schmidt Condensation. University of Missouri–St. Louis. [Link]

  • Claisen-Schmidt-Condensation.pdf - CUTM Courseware. CUTM Courseware. [Link]

  • Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. MDPI. [Link]

  • Amylcinnamaldehyde - Foreverest Resources Ltd. Foreverest Resources Ltd.[Link]

  • Self-condensation - Wikipedia. Wikipedia. [Link]

  • Reaction scheme of aldol condensation of heptanal and... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Solvent-Free Synthesis of Jasminaldehyde in a Fixed-Bed Flow Reactor over Mg-Al Mixed Oxide - MDPI. MDPI. [Link]

  • Amylcinnamaldehyde | C14H18O | CID 31209 - PubChem - NIH. National Institutes of Health. [Link]

  • 2-Benzylideneheptanal | C14H18O | CID 1712058 - PubChem. PubChem. [Link]

  • Bifunctional organocatalysts for the synthesis of jasminaldehyde and their derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

Sources

Enhancing the resolution of 2-Benzylideneheptanal isomers in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 8, 2026

Welcome to the technical support hub for enhancing the chromatographic resolution of 2-Benzylideneheptanal isomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of these challenging geometric isomers.

Introduction: The Challenge of Separating (E/Z)-Isomers

2-Benzylideneheptanal, an α,β-unsaturated aldehyde, exists as (E)- and (Z)-geometric isomers. These isomers possess nearly identical physicochemical properties, such as polarity and boiling point, which makes their separation a significant chromatographic challenge. Achieving adequate resolution is critical for accurate quantification, impurity profiling, and ensuring the quality of fragrance formulations or pharmaceutical intermediates. The key to separating such closely related compounds lies in exploiting subtle differences in their molecular shape and interactions with the stationary phase.[1][2] This guide provides structured, actionable advice for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) applications.

Frequently Asked Questions (FAQs)

Q1: Why are my (E)- and (Z)-2-Benzylideneheptanal isomer peaks co-eluting?

A: Co-elution of geometric isomers is typically a problem of insufficient selectivity (α). Selectivity is the ability of the chromatographic system to differentiate between the two isomers.[3][4] The primary factors influencing selectivity are the chemical nature of the stationary phase, the composition of the mobile phase (in HPLC) or the temperature program (in GC), and the column temperature.[3][4][5] A standard C18 or 5% phenyl GC column may not have the right interaction mechanism to resolve the subtle shape differences between the (E) and (Z) forms.

Q2: Which technique is better for this separation: GC or HPLC?

A: Both techniques are viable, and the choice depends on your sample matrix, available equipment, and analytical goals.

  • Gas Chromatography (GC): Excellent for volatile compounds like 2-Benzylideneheptanal. Success heavily relies on the stationary phase's ability to engage in shape-selective interactions.[6] Temperature programming is a powerful tool to optimize resolution.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Offers a wider variety of stationary and mobile phase combinations, providing more variables to manipulate selectivity.[3][5] Reverse-phase HPLC is common, where columns with phenyl ligands can offer unique π-π interactions with the aromatic ring of the analyte, enhancing separation.[9]

Q3: Can temperature changes alone improve my resolution?

A: Yes, temperature is a critical parameter for optimizing selectivity, particularly when isomers are involved.[3][5] In both GC and HPLC, changing the temperature alters the thermodynamics of the analyte-stationary phase interaction. Lowering the temperature often increases retention and can enhance selectivity, providing better resolution, albeit with longer run times.[1] Conversely, a slower temperature ramp in GC allows more time for differential partitioning of the isomers into the stationary phase, which can significantly improve separation.[7]

Troubleshooting Guide: From Poor Resolution to Optimized Separation

This section provides a systematic approach to resolving common issues.

Problem 1: Poor Baseline Resolution (Rs < 1.5) in HPLC

Poor resolution is a result of insufficient separation between the two isomer peaks. The resolution value (Rs) is a function of efficiency (N), selectivity (α), and retention factor (k). For isomers, selectivity is the most powerful factor to adjust.

Workflow for Troubleshooting Poor HPLC Resolution

G cluster_0 Initial State cluster_1 Phase Optimization cluster_2 Parameter Tuning cluster_3 Verification start Poor Resolution (Rs < 1.5) sp Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) start->sp Primary Action mp Optimize Mobile Phase (e.g., ACN -> MeOH) start->mp Alternative Action temp Adjust Temperature (Try 10°C lower) sp->temp mp->temp flow Reduce Flow Rate (e.g., 1.0 -> 0.8 mL/min) temp->flow end_node Resolution Achieved (Rs > 1.5) flow->end_node Verify

Caption: Troubleshooting workflow for improving HPLC isomer resolution.

Probable Cause 1.1: Suboptimal Stationary Phase Chemistry

  • Explanation: A standard C18 (octadecylsilane) column separates primarily based on hydrophobicity. Since the (E) and (Z) isomers have very similar hydrophobicity, a C18 column may not provide sufficient selectivity. Stationary phases capable of alternative interactions, such as π-π stacking, are often more effective.[9]

  • Solution: Switch to a stationary phase with phenyl-ligands (e.g., Phenyl-Hexyl). The phenyl rings in the stationary phase can interact with the benzene ring of 2-Benzylideneheptanal, and this π-π interaction is highly sensitive to the molecule's geometry, often providing enhanced selectivity for (E/Z) isomers.[9]

Probable Cause 1.2: Incorrect Mobile Phase Composition

  • Explanation: The choice of organic modifier in reversed-phase HPLC affects selectivity. Methanol and acetonitrile have different properties; methanol is a proton donor and can engage in hydrogen bonding, while acetonitrile has a stronger dipole moment.[4] These differences can alter how the isomers interact with the stationary phase.

  • Solution: If using acetonitrile/water, switch to a methanol/water mobile phase, or vice-versa. Re-optimize the gradient or isocratic percentage. Sometimes, a ternary mixture (e.g., water/methanol/acetonitrile) can provide a unique selectivity.[4]

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Change
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3 µmPhenyl phase offers π-π interactions, enhancing shape selectivity.[9] Smaller particles increase efficiency.
Mobile Phase A WaterWater with 0.1% Formic AcidAcid suppresses silanol activity, improving peak shape.
Mobile Phase B AcetonitrileMethanolMethanol can offer different selectivity for isomers compared to acetonitrile.[4]
Temperature 40 °C30 °CLower temperature can increase interaction differences, improving selectivity.[1]
Flow Rate 1.2 mL/min1.0 mL/minSlower flow rate increases efficiency (N), contributing to better resolution.[10]
Problem 2: Poor Baseline Resolution (Rs < 1.5) in GC

In GC, resolution is governed by the stationary phase chemistry and the oven temperature program.

Probable Cause 2.1: Inappropriate Stationary Phase Polarity

  • Explanation: A non-polar stationary phase (e.g., DB-1, DB-5) separates primarily by boiling point. As the isomers have very similar boiling points, these phases offer poor selectivity. A more polar stationary phase is required to exploit subtle differences in dipole moment and molecular shape.[11][12]

  • Solution: Use a mid-to-high polarity stationary phase.

    • "WAX" type (Polyethylene Glycol): These are highly polar phases that can separate compounds based on polarity differences.

    • High Phenyl-Content (e.g., 50% Phenyl-polysiloxane): These phases offer high shape selectivity for aromatic compounds.[6]

    • Liquid Crystal Phases: These specialized phases provide exceptional shape selectivity for rigid geometric isomers, though they may be less common.[6]

Probable Cause 2.2: Temperature Program is Too Fast

  • Explanation: A rapid temperature ramp moves the analytes through the column too quickly, not allowing for sufficient partitioning between the mobile and stationary phases. This equilibrium is where separation occurs.[7][8]

  • Solution: Decrease the oven ramp rate. A slow ramp (e.g., 1-3 °C/min) gives the isomers more time to interact differently with the stationary phase, which is often crucial for resolving them.[7] Also, consider a lower initial oven temperature to increase retention at the beginning of the run.

Problem 3: Peak Tailing or Fronting

Explanation: Poor peak shape is often caused by secondary, undesirable interactions within the chromatographic system or by column overload.[7][13]

  • Peak Tailing: Can be caused by active sites (e.g., exposed silanols on the HPLC packing or GC column) interacting with the polar aldehyde group. It can also result from a mismatch between the sample solvent and the mobile phase.[13]

  • Peak Fronting: Typically a sign of sample overload.[7]

Solutions:

  • Reduce Sample Concentration: Dilute your sample and reinject. This is the simplest way to check for overload.

  • Use a Deactivated Column/Liner (GC): Ensure you are using a high-quality, deactivated liner and column to minimize interactions with the analyte.

  • Match Sample Solvent to Mobile Phase (HPLC): Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion.

  • Modify Mobile Phase pH (HPLC): For analytes with ionizable groups, buffering the mobile phase can drastically improve peak shape. While 2-Benzylideneheptanal is neutral, this is a key consideration for other analyses.

Detailed Experimental Protocols

Protocol 1: HPLC Method Development for 2-Benzylideneheptanal Isomers

This protocol provides a starting point for developing a robust reversed-phase HPLC method.

  • Column Selection:

    • Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size). This provides an alternative selectivity mechanism to a standard C18.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.

    • Filter and degas both mobile phases before use.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 285 nm (based on the chromophore of cinnamaldehyde, a related structure).[14]

    • Gradient:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: Re-equilibrate at 60% B

  • Optimization Strategy:

    • Adjust Gradient Slope: If peaks are unresolved but elute during the gradient, flatten the slope (e.g., 60-95% B over 20 minutes instead of 13). This increases the time for separation.

    • Change Temperature: Analyze the sample at 25 °C and 45 °C. Observe the change in selectivity (relative retention time). Pick the temperature that provides the best separation.

    • Switch Organic Modifier: If methanol does not provide baseline separation, repeat the optimization using acetonitrile as Mobile Phase B.

Protocol 2: GC Method Development for 2-Benzylideneheptanal Isomers

This protocol outlines a systematic approach for GC-FID or GC-MS analysis.

  • Column Selection:

    • Select a polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min for He).

    • Injector: Split injection (e.g., 50:1 split ratio) at 250 °C. Use a deactivated glass liner.[15]

    • Detector (FID): 280 °C.

  • Initial Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 240 °C.

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Optimization Strategy:

    • Slower Ramp Rate: If resolution is poor, decrease the ramp rate to 2 °C/min.[7] This is the most effective tool for improving the separation of closely eluting isomers.

    • Lower Initial Temperature: If the isomers elute very early, reduce the initial temperature to 80 °C to increase retention and improve separation.

    • Column Choice: If a WAX column fails, a high-phenyl content column (e.g., DB-17, 50% Phenyl) should be tested as an alternative.

References

  • Dolan, J. W., & Snyder, L. R. (2013). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. Journal of Chromatography A, 1302, 45-54. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex Inc. [Link]

  • Molnar, I., & Snyder, L. R. (2018). Optimizing selectivity during reversed-phase high performance liquid chromatography method development. Molnar-Institute. [Link]

  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link] (Note: A representative URL is used as the original may be transient).

  • Witkiewicz, Z., & Sojak, L. (2011). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Journal of Chromatographic Science, 49(8), 654-660. [Link]

  • Snyder, L. R., & Dolan, J. W. (2013). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. ResearchGate. [Link]

  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography. Phenomenex Inc. [Link]

  • Sanderson, C. (2003). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. [Link]

  • Williams, A. (2014). Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. LCGC International. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex Inc. [Link]

  • Shimadzu. (2022). High Performance Liquid Chromatography Analysis of Cinnamon from Different Origin. Shimadzu Corporation. [Link]

  • Kromasil. (n.d.). HPLC Troubleshooting Guide. Nouryon. [Link]

  • Chemistry For Everyone. (2025). What Is The Stationary Phase In Gas Liquid Chromatography? YouTube. [Link] (Note: A representative URL is used as the original may be transient).

  • Chemistry For Everyone. (2025). What Is Stationary Phase In Gas Chromatography? YouTube. [Link] (Note: A representative URL is used as the original may be transient).

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.com. [Link]

  • Wang, Y., et al. (2000). [Determination of cinnamaldehyde in Guizhi by HPLC]. Zhongguo Zhong Yao Za Zhi, 25(9), 544-5. [Link]

  • Puspita, O. E., et al. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. Journal of Medical Pharmaceutical and Allied Sciences, 12(4), 5976-5982. [Link]

  • Puspita, O. E., et al. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid chromatography. Semantic Scholar. [Link]

  • De, A., et al. (2011). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central. [Link]

  • Henderson, L. C., et al. (2016). How to separate E and Z isomers? ResearchGate. [Link]

  • YMC. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Royal Society of Chemistry. (n.d.). A fast and accurate LTM GC method for the separation and quantification of isomers of bromofluoro benzaldehyde. RSC Publishing. [Link]

  • Zure, C. V., & Pinjari, R. V. (2018). Development and Validation of 2D GC-FID Method for Quantitative Analysis of cis- and trans-Hexyl Cinnamic Aldehyde and its Major Impurity 2-Hexyl-2-decenal. Asian Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). A simple and sensitive RP-HPLC method for simultaneous determination of β-methyl-β-nitrostyrene and its related substances. RSC Publishing. [Link]

  • Ando, T., et al. (2004). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl and 9,11-Dodecadienyl Compounds. ResearchGate. [Link]

  • Michel, T., et al. (2007). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. ResearchGate. [Link]

  • Cordero, C., et al. (n.d.). Quantitative profiling of suspected allergens in fragrances by GC×2GC-MS/FID with reverse inject differential flow modulation. IRIS-AperTO. [Link]

  • Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-91. [Link]

  • Jin, H. L., & El-Rjoob, A. W. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. [Link]

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Addressing matrix effects in the analysis of alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of alpha-Amylcinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this common fragrance allergen, with a specific focus on overcoming matrix effects. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Introduction to Alpha-Amylcinnamaldehyde and Analytical Challenges

Alpha-Amylcinnamaldehyde, also known as amyl cinnamal, is a synthetic aromatic aldehyde widely used in cosmetics, perfumes, and other consumer products to impart a jasmine-like floral scent.[1][2] Its chemical structure, featuring an α,β-unsaturated aldehyde, makes it a valuable fragrance component but also a potential skin sensitizer.[1] Due to its allergenic potential, regulatory bodies in the European Union, Canada, and other regions mandate its declaration on product labels if its concentration exceeds specific thresholds—typically 0.001% in leave-on products and 0.01% in rinse-off products.[3][4][5][6][7]

Accurate quantification of alpha-Amylcinnamaldehyde is therefore critical for regulatory compliance and consumer safety. However, the complex nature of cosmetic and consumer product matrices presents a significant analytical challenge known as the "matrix effect."

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a problem in alpha-Amylcinnamaldehyde analysis?

A: The matrix refers to all the components in a sample other than the analyte of interest (in this case, alpha-Amylcinnamaldehyde).[8] In cosmetic formulations, this can include oils, waxes, surfactants, polymers, and other fragrance ingredients. A matrix effect occurs when these components interfere with the analytical signal of the analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its true concentration.[8][9][10][11][12] This interference can compromise the accuracy, precision, and sensitivity of the analytical method, making it difficult to determine if a product complies with regulatory limits.

Q2: What are the common analytical techniques used for alpha-Amylcinnamaldehyde quantification?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of volatile and semi-volatile fragrance compounds like alpha-Amylcinnamaldehyde.[13][14][15] Its high sensitivity and selectivity allow for the identification and quantification of the analyte even in complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector can also be used, particularly for less volatile compounds or when derivatization is not desired.

Q3: What are the typical physical and chemical properties of alpha-Amylcinnamaldehyde I should be aware of?

A: Alpha-Amylcinnamaldehyde is a pale yellow liquid with a characteristic floral odor.[1][2] It is practically insoluble in water but soluble in alcohol and most organic solvents.[1][2] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₈O[2]
Molecular Weight 202.29 g/mol [2][16]
Boiling Point 287-290 °C[1][2]
Density ~0.97 g/mL at 25 °C[1][2][17]
Refractive Index n20/D ~1.557[1][2]
Solubility Insoluble in water; Soluble in alcohol, fixed oils, and mineral oil.[1][2]

Data compiled from various sources.[1][2][16][17]

Troubleshooting Guide: Overcoming Matrix Effects

This section addresses specific issues you might encounter during the analysis of alpha-Amylcinnamaldehyde and provides actionable solutions.

Problem 1: Poor recovery of alpha-Amylcinnamaldehyde in spiked samples.

Causality: Low recovery is often a direct consequence of matrix effects, where other components in the sample suppress the analyte's signal. It can also be due to inefficient extraction of the analyte from a complex matrix. Cosmetic matrices like creams and lotions, with high fat and emulsifier content, are particularly challenging.[18]

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting alpha-Amylcinnamaldehyde.

    • Liquid-Liquid Extraction (LLE): This is a common technique for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[19] For cosmetic samples, a common approach involves dispersing the sample in water and then extracting with a suitable organic solvent like methyl tert-butyl ether or dichloromethane.[18][20][21]

    • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique that can provide greater selectivity than LLE.[22][23][24] It uses a solid sorbent to retain either the analyte or the interferences. For alpha-Amylcinnamaldehyde, a non-polar sorbent like C18 can be used to retain the analyte from a polar sample solution.[23]

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether.

  • Vortex or mix for 30 minutes to ensure thorough extraction.

  • Add anhydrous sodium sulfate to remove any residual water and centrifuge at 3000 x g for 30 minutes.

  • Carefully collect the supernatant (the organic layer) and filter it through a 0.45 µm syringe filter before GC-MS analysis.[18]

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water, through a C18 SPE cartridge.[22]

  • Loading: Load the pre-treated sample extract (e.g., from an initial LLE step) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

  • Elution: Elute the retained alpha-Amylcinnamaldehyde with a small volume of a strong, non-polar solvent like ethyl acetate or hexane.

  • The eluate can then be concentrated and analyzed by GC-MS.

Problem 2: Inconsistent or non-linear calibration curves.

Causality: When using a standard external calibration curve prepared in a clean solvent, the matrix effects in the actual samples can cause the analytical response to deviate, leading to poor linearity and inaccurate quantification.[8][25] The matrix in the sample is different from the matrix of the standards, violating a key assumption of external calibration.

Solutions:

  • Matrix-Matched Calibration: This approach involves preparing the calibration standards in a blank matrix that is free of the analyte but otherwise identical to the samples being analyzed.[25][26] This ensures that the standards and the samples experience the same matrix effects, thus compensating for them. Finding a true blank matrix for cosmetics can be challenging, but a base formulation without the fragrance can be used.

  • Standard Addition Method: This is a powerful technique for overcoming matrix effects, especially when a blank matrix is unavailable.[27][28][29] It involves adding known amounts of a standard solution directly to aliquots of the sample.[9][29] The analytical signal is then measured for each spiked sample, and the original concentration is determined by extrapolating a calibration plot to a zero signal.[28]

Experimental Protocol: Standard Addition Method

  • Prepare at least four identical aliquots of the sample extract.

  • Leave one aliquot unspiked. To the remaining aliquots, add increasing, known amounts of an alpha-Amylcinnamaldehyde standard solution.

  • Dilute all aliquots to the same final volume with the extraction solvent.

  • Analyze each solution by GC-MS and record the instrument response.

  • Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression on the data points. The absolute value of the x-intercept represents the original concentration of alpha-Amylcinnamaldehyde in the sample.

Problem 3: Signal suppression or enhancement observed in post-extraction spike experiments.

Causality: This is a direct confirmation of matrix effects. When a known amount of analyte is spiked into a sample extract after the extraction process, any deviation from the expected signal response is due to matrix components affecting the ionization or detection of the analyte in the instrument (e.g., in the GC injector or MS ion source).[10][11][30]

Solutions:

  • Dilution: A simple and often effective strategy is to dilute the sample extract.[10][30][31] This reduces the concentration of interfering matrix components along with the analyte. This approach is only feasible if the concentration of alpha-Amylcinnamaldehyde is high enough to remain detectable after dilution.

  • Use of an Internal Standard (IS): An internal standard is a compound that is chemically similar to the analyte but not present in the sample. A known amount of the IS is added to all samples, calibration standards, and blanks before any sample preparation. The ratio of the analyte signal to the IS signal is then used for quantification.[32] A suitable IS will be affected by the matrix in the same way as the analyte, thus correcting for signal suppression or enhancement and any variations in sample preparation or injection volume. For GC-MS analysis of alpha-Amylcinnamaldehyde, a deuterated analog or a compound with similar chemical properties and retention time would be ideal.

Workflow Diagram: Selecting a Strategy to Mitigate Matrix Effects

Matrix_Effect_Workflow start Start: Inaccurate Results (Suspected Matrix Effect) spike_test Perform Post-Extraction Spike Experiment start->spike_test check_effect Matrix Effect Observed? spike_test->check_effect no_effect No Significant Effect. Review other parameters (e.g., extraction efficiency). check_effect->no_effect No mitigation_strategy Select Mitigation Strategy check_effect->mitigation_strategy Yes dilution Dilute Sample Extract mitigation_strategy->dilution matrix_match Use Matrix-Matched Calibration mitigation_strategy->matrix_match std_addition Use Standard Addition Method mitigation_strategy->std_addition internal_std Use Internal Standard mitigation_strategy->internal_std check_sensitivity Analyte Signal Sufficient? dilution->check_sensitivity end_good End: Accurate Quantification check_sensitivity->end_good Yes end_reassess Re-evaluate Strategy check_sensitivity->end_reassess No matrix_match->end_good std_addition->end_good internal_std->end_good end_reassess->mitigation_strategy

Caption: Decision workflow for addressing matrix effects.

Workflow Diagram: Standard Addition vs. External Calibration

Calibration_Methods cluster_external External Calibration cluster_std_add Standard Addition ext_cal Standards Prepare series of standards in clean solvent Analysis Analyze standards and sample separately Plot Plot Response vs. Concentration and determine sample concentration std_add Sample Aliquots Create multiple aliquots of the sample Spiking Add increasing amounts of standard to each aliquot Analysis & Plot Analyze all aliquots and plot Response vs. Added Concentration. Extrapolate to find original concentration. sample Complex Sample (with Matrix) sample->ext_cal Prone to Inaccuracy due to Matrix Mismatch sample->std_add Compensates for Matrix Effects

Caption: Comparison of Calibration Methodologies.

Conclusion

Addressing matrix effects is paramount for the accurate and reliable quantification of alpha-Amylcinnamaldehyde in complex samples. There is no single universal solution; the optimal approach depends on the specific matrix, the concentration of the analyte, and the available resources. By systematically evaluating the presence of matrix effects and employing appropriate strategies such as optimized sample preparation, matrix-matched calibration, the standard addition method, or the use of internal standards, researchers can ensure data integrity and regulatory compliance.

References

  • Wikipedia. (2023). Standard addition. Retrieved from [Link]

  • Abu-Lafi, S., et al. (2021). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Applied Sciences. Retrieved from [Link]

  • AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry. Retrieved from [Link]

  • International Organization for Standardization. (2017). ISO 16128-2:2017 Cosmetics — Guidelines on technical definitions and criteria for natural and organic cosmetic ingredients — Part 2: Criteria for ingredients and products. Retrieved from [Link]

  • JoVE. (2015). Method of Standard Addition to Minimize Matrix Effect. Retrieved from [Link]

  • Provital. (n.d.). Understanding the green and organic beauty revolution through the ISO 16128 standards. Retrieved from [Link]

  • Scentspiracy. (n.d.). Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Calibration Methods (Harris). Retrieved from [Link]

  • Ataman Kimya. (n.d.). ALPHA-AMYL CINNAMALDEHYDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase extraction and solid-phase microextraction in cosmetic analysis: A review. Retrieved from [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • BSI Knowledge. (2022). BS ISO 16128-2:2017+A1:2022. Retrieved from [Link]

  • NATRUE. (2021). ISO 16128 Guidelines on technical definitions and criteria for natural and organic cosmetic ingredients and products. Retrieved from [Link]

  • SGS. (n.d.). Fragrance Allergen Testing for Cosmetics, Personal and Household Care Products. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Amylcinnamaldehyde, (E)-. Retrieved from [Link]

  • EVS. (n.d.). ISO 16128-2:2017. Retrieved from [Link]

  • Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Liquid Extraction for Flavor and Fragrance Analyses in Consumer Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • ALS Global. (2024). Navigating EU Regulation 2023/1545: A Guide for Cosmetics and Personal Care Companies on Fragrance Allergen Labeling. Retrieved from [Link]

  • Hindawi. (2017). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. Retrieved from [Link]

  • National Institutes of Health. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]

  • Scharlab. (2023). Sample preparation with solid-phase extraction. Retrieved from [Link]

  • SpringerLink. (2025). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Retrieved from [Link]

  • Wikipedia. (2023). Liquid–liquid extraction. Retrieved from [Link]

  • ZMUni Compliance Centre. (2025). Global Guides on Fragrance Allergen Labeling in Cosmetics. Retrieved from [Link]

  • CORE. (2017). Research Article Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of. Retrieved from [Link]

  • Cosmeservice. (2024). Fragrance allergens MoCRA update. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the matrix effect in the quantitative bio-oil analysis by gas chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). Manual Solid Phase Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effects of fragrances in cosmetics by GCMS analysis. Retrieved from [Link]

  • Environmental Measurement Training. (n.d.). III Analytical Methods. Retrieved from [Link]

  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • Agilent. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Retrieved from [Link]

  • Agilent. (2025). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer. Retrieved from [Link]

  • ResearchGate. (n.d.). Routine quantification of 54 allergens in fragrances using comprehensive two-dimensional gas chromatography-quadrupole mass spectrometry with dual parallel secondary columns. Part I: Method development. Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Benzylideneheptanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the laboratory-scale synthesis of 2-Benzylideneheptanal, a key fragrance component also known as jasminaldehyde or α-amyl cinnamaldehyde.[1][2] This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up this valuable compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you to not only successfully synthesize the target molecule but also to intelligently troubleshoot any issues that may arise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 2-Benzylideneheptanal.

Q1: What is the primary reaction used to synthesize 2-Benzylideneheptanal?

A1: The synthesis is primarily achieved through a base-catalyzed crossed aldol condensation, specifically known as the Claisen-Schmidt condensation .[3][4] This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens (benzaldehyde) with an enolizable aliphatic aldehyde (heptanal).[4] The subsequent dehydration of the aldol addition product leads to the formation of the α,β-unsaturated aldehyde, 2-Benzylideneheptanal.[5][6]

Q2: What is the reaction mechanism for the Claisen-Schmidt condensation in this synthesis?

A2: The mechanism proceeds in several key steps under basic conditions (e.g., using NaOH):

  • Enolate Formation: A hydroxide ion (from NaOH) abstracts an acidic α-hydrogen from heptanal to form a resonance-stabilized enolate. Heptanal is the enolizable partner in this reaction.

  • Nucleophilic Attack: The heptanal enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Benzaldehyde is a good electrophile because it cannot enolize and self-condense.[7]

  • Aldol Addition: A tetrahedral alkoxide intermediate is formed.

  • Protonation: The alkoxide is protonated by a water molecule (formed in the first step) to yield a β-hydroxy aldehyde (the aldol addition product).

  • Dehydration (Condensation): Under the reaction conditions, especially with heating, a second α-hydrogen is abstracted, leading to the elimination of a water molecule and the formation of a carbon-carbon double bond, yielding the final conjugated product, 2-Benzylideneheptanal.[5]

Q3: What are the critical safety precautions I should take?

A3: Standard laboratory safety protocols are essential. Specifically:

  • Reagents: Benzaldehyde can be irritating to the skin and respiratory system. Heptanal has a strong, pungent odor and is flammable. Sodium hydroxide (NaOH) is highly corrosive. All reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction: The reaction can be exothermic. For larger-scale reactions, monitoring the internal temperature and providing adequate cooling (e.g., an ice bath) is crucial to prevent runaway reactions.

  • Product: 2-Benzylideneheptanal is a known fragrance allergen.[1] Handle the final product with care and appropriate PPE.

Q4: Why is controlling the order of reagent addition so important?

A4: The order of addition is critical to maximize the yield of the desired crossed-aldol product and minimize the primary side product, 2-pentyl-2-nonenal.[8] The main side reaction is the self-condensation of heptanal. To prevent this, heptanal should be added slowly to the mixture of benzaldehyde and the base catalyst.[7][9] This ensures that at any given moment, the concentration of the heptanal enolate is low, and it is more likely to encounter a molecule of benzaldehyde (the desired electrophile) rather than another molecule of heptanal.

Section 2: Scalable Laboratory Protocol (Phase-Transfer Catalysis)

This protocol utilizes a phase-transfer catalyst (PTC), such as cetyltrimethylammonium bromide (CTAB), to facilitate the reaction between the aqueous base and the organic reactants. This method is often more efficient and "greener" than traditional biphasic systems.[9][10]

Key Reaction Parameters
ParameterRecommended ValueRationale
Reactant Molar Ratio 1:1 (Heptanal:Benzaldehyde)Using equimolar amounts is efficient, though a slight excess of benzaldehyde (e.g., 1:1.3) can sometimes be used to ensure full conversion of heptanal.[10]
Catalyst (Base) Sodium Hydroxide (NaOH)A strong, inexpensive, and effective base for aldol condensations.
Phase-Transfer Catalyst 0.1M CTAB solutionCTAB forms micelles, creating a "pseudo-homogeneous" phase where the reaction rate is significantly increased.[9]
Temperature 30-60 °CA moderately elevated temperature promotes the dehydration step to the final product without significantly increasing side reactions. Reaction at 60°C can be completed in 2 hours, while at 20°C it may take over 5 hours and favor self-condensation.[10]
Reaction Time 2-4 hoursThe reaction progress should be monitored by Thin Layer Chromatography (TLC).[9]
Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification P1 Prepare 0.1M CTAB in water P2 Charge reaction flask with CTAB solution, Benzaldehyde, and NaOH pellets R1 Heat mixture to 30-60°C with vigorous stirring P2->R1 R2 Slowly add Heptanal dropwise over 30-60 min R1->R2 R3 Maintain temperature and monitor reaction by TLC (2-4h) R2->R3 W1 Stop stirring, allow layers to separate R3->W1 W2 Extract organic layer containing the product W1->W2 W3 Wash organic layer with brine W2->W3 W4 Dry over anhydrous Na2SO4 W3->W4 W5 Filter and concentrate under reduced pressure W4->W5 PU1 Vacuum Distillation W5->PU1

Caption: Experimental workflow for 2-Benzylideneheptanal synthesis.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, prepare an aqueous solution of the phase-transfer catalyst, N-cetyl-N,N,N-trimethylammonium bromide (CTAB).[10]

  • Initial Charge: To the flask, add benzaldehyde and sodium hydroxide pellets under stirring. The mixture will be biphasic.

  • Heating and Stirring: Begin vigorous stirring to ensure good mixing between the phases and heat the flask to the target temperature (e.g., 40°C). Efficient mixing is crucial for the phase-transfer catalyst to work effectively.[9]

  • Heptanal Addition: Once the temperature is stable, add heptanal slowly and dropwise from the dropping funnel over a period of 30-60 minutes. This slow addition is the most critical step to prevent the self-condensation of heptanal.[9]

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the consumption of the starting materials by taking small aliquots and analyzing them via TLC (e.g., using a toluene:ethyl acetate 93:7 solvent system).[9]

  • Workup: Once the reaction is complete (as indicated by TLC), stop heating and stirring. Allow the mixture to stand for approximately 15 minutes. The organic layer containing the product will separate from the aqueous micellar layer.[9]

  • Isolation: Carefully separate the upper organic layer using a separating funnel.[10] The lower aqueous layer containing NaOH and the catalyst can potentially be recycled for subsequent batches, making the process more sustainable.[9]

  • Purification: Wash the organic layer with brine to remove residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product, a yellow, oily liquid[1], can be further purified by vacuum distillation to achieve high purity.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common problems.

Troubleshooting Decision Tree: Low Product Yield

G Start Low or No Product Yield Detected Q1 Was the order of addition correct? (Heptanal added slowly to Benzaldehyde + Base) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was mixing vigorous enough? A1_Yes->Q2 Sol1 Result: High level of heptanal self-condensation. Action: Re-run reaction ensuring slow, controlled addition of heptanal. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction temperature optimal? A2_Yes->Q3 Sol2 Result: Poor phase mixing, low reaction rate. Action: Increase stirring speed. For larger scales, consider mechanical overhead stirring. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the base fresh and active? A3_Yes->Q4 Sol3 Result: Reaction rate too slow (if too low) or side reactions increased (if too high). Action: Optimize temperature. Start around 40-50°C and monitor via TLC. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Yield Improved A4_Yes->End Sol4 Result: Incomplete deprotonation of heptanal. Action: Use fresh, high-purity NaOH pellets. Ensure they have not absorbed excess atmospheric CO2/moisture. A4_No->Sol4

Caption: Decision tree for troubleshooting low yield issues.

Problem: My final product is contaminated with a significant amount of a high-boiling impurity.

  • Question: What is this impurity and how can I avoid it?

  • Answer: The most likely impurity is 2-pentyl-2-nonenal , the product of heptanal self-condensation.[8] Its formation is a competing reaction that becomes significant if the concentration of heptanal is too high relative to benzaldehyde.

    • Solution 1 (Order of Addition): The most effective way to prevent this is by adding the heptanal slowly to the reaction mixture containing benzaldehyde and the base.[9] This maintains a low instantaneous concentration of heptanal, favoring the reaction with the more abundant benzaldehyde.

    • Solution 2 (Molar Ratio): While equimolar ratios are efficient, using a slight excess of benzaldehyde (e.g., a 1:2 molar ratio of heptanal to benzaldehyde) can further suppress heptanal self-condensation by increasing the statistical probability of a crossed-aldol reaction.[11]

    • Solution 3 (Temperature): Very low temperatures can slow the desired reaction enough to make self-condensation more prominent.[10] Conversely, excessively high temperatures can also lead to other unwanted side products. Adhering to the optimized temperature range of 30-60°C is recommended.

Problem: The reaction seems to stall and does not go to completion.

  • Question: Why is my reaction incomplete even after several hours?

  • Answer: This issue often points to a problem with the catalyst or reaction conditions.

    • Solution 1 (Base Stoichiometry): In Claisen-Schmidt condensations, the base is a reactant, not just a catalyst in the strictest sense, as it deprotonates the product. A full equivalent of base is often required to drive the reaction to completion.[12] Ensure you are using a sufficient molar quantity of NaOH.

    • Solution 2 (Catalyst Deactivation): If using recycled aqueous layers, the catalyst or base may be depleted or diluted. For consistent results, starting with a fresh catalyst solution for each batch is advisable until the recycling process is fully validated.

    • Solution 3 (Water Content): While the reaction is performed in an aqueous medium, excessive water can dilute the reactants and slow the reaction rate. Follow the recommended concentrations.[10]

Problem: I'm having difficulty separating the layers during workup.

  • Question: Why did an emulsion form and how can I break it?

  • Answer: Emulsion formation is common in biphasic reactions, especially with surfactants like CTAB.

    • Solution 1 (Add Brine): Adding a saturated sodium chloride (brine) solution during the workup increases the ionic strength of the aqueous phase. This helps to break the emulsion by decreasing the solubility of the organic components in the aqueous layer, forcing a cleaner separation.

    • Solution 2 (Centrifugation): For smaller laboratory scales, centrifuging the mixture can be a very effective method to separate a persistent emulsion.

    • Solution 3 (Patience): Allowing the mixture to stand undisturbed for a longer period (e.g., overnight) can sometimes lead to a spontaneous separation of the layers.

Section 4: Scale-Up Considerations

Q: I'm scaling the reaction from 10g to 100g. What are the most critical new challenges?

A: Scaling up introduces new variables that are less noticeable at a smaller scale.

  • Heat Management: The aldol condensation is exothermic. A 10x increase in volume means the reaction will generate significantly more heat, but the surface area of the flask for heat dissipation does not increase proportionally. You must switch from passive heating/cooling to active temperature control. Use a larger water/ice bath and monitor the internal reaction temperature with a thermocouple. Failure to control the exotherm can lead to a runaway reaction and a significant increase in side products.

  • Mixing Efficiency: Magnetic stirring may not be sufficient to effectively mix a larger, viscous, biphasic reaction. Inefficient mixing will lead to low yields, as the phase-transfer catalyst cannot function properly. Switch to an overhead mechanical stirrer with a properly designed impeller (e.g., a turbine or pitched blade) to ensure thorough mixing of the layers.

  • Addition Rate: The rate of heptanal addition becomes even more critical. A 10x larger volume should not mean a 10x faster addition. The addition should be slow enough that the generated heat can be effectively removed by your cooling system, maintaining a stable internal temperature. You may need to extend the addition time significantly.

References

  • Mali, S. N., et al. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. Letters in Applied NanoBioScience, 12(4), 104. [Link]

  • Gholami, Z., et al. (2020). Solvent-Free Synthesis of Jasminaldehyde in a Fixed-Bed Flow Reactor over Mg-Al Mixed Oxide. MDPI. [Link]

  • Velambath, K. B., et al. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-2-benzylideneheptanal (jasmine aldehyde). [Link]

  • PubChem. (n.d.). 2-Benzylideneheptanal. National Center for Biotechnology Information. [Link]

  • Quora. (2018). Why do we take excessive amounts of benzaldehyde in the Claisen-Schmidt reaction? [Link]

  • Google Patents. (1998). WO1998035928A1 - Process and catalysts for the selective production of α-alkylcinnamaldehyde.
  • Vrbková, E., et al. (2017). Aldol condensation of benzaldehyde and heptanal: A comparative study of laboratory and industrially prepared Mg-Al mixed oxides. ResearchGate. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • PubChem. (n.d.). Amylcinnamaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Aldol condensation of heptanal and benzaldehyde in a fixed-bed flow... [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]

  • Google Patents. (2014). CN103626641A - Preparation method for alpha-amyl cinnamic aldehyde dimethyl acetal.
  • Alpha Aromatics. (2019). What Are Aldehydes And How Are They Used In Perfumery? [Link]

  • Catalysis Science & Technology. (2019). Synthesis of natural fragrance jasminaldehyde using silica-immobilized piperazine as organocatalyst. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). Aldol Condensation. [Link]

  • Semantic Scholar. (2006). Synthesis of α-Amyl Cinnamaldehyde. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • Google Patents. (n.d.). CN114774478A - Method for synthesizing aromatic aldehyde perfume compound by enzyme method.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Reddit. (2024). How to purify Benzylamine? : r/OrganicChemistry. [Link]

  • Chemistry Steps. (n.d.). Aldol Addition and Condensation Reactions – Practice Problems. [Link]

  • ResearchGate. (2025). Bifunctional organocatalysts for the synthesis of jasminaldehyde and their derivatives | Request PDF. [Link]

  • ACS Publications. (2022). Introduction to Flavor and Fragrance in Food Processing. [Link]

  • Google Patents. (n.d.).
  • Source of Beauty Fragrance. (2024). The Enduring Role of Aldehydes in Perfume Creation. [Link]

  • YouTube. (2025). Aldol Condensation Worked Practice Questions + TRICK!. [Link]

  • ResearchGate. (2018). (PDF) Generation of Flavors and Fragrances Through Biotransformation and De Novo Synthesis. [Link]

  • Google Patents. (n.d.). JP2816588B2 - Method for producing α-substituted cinnamaldehyde, amyl or hexyl cinnamaldehyde obtained by the production method, and fragrance base containing the amyl or hexyl cinnamaldehyde.
  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry. [Link]

Sources

Technical Support Center: Refinement of Extraction Protocols for alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of alpha-amylcinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experimental work. Here, we move beyond simple procedural lists to explain the underlying principles of protocol choices, ensuring a robust and reproducible workflow.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the extraction and handling of alpha-amylcinnamaldehyde.

Q1: What are the key physical and chemical properties of alpha-amylcinnamaldehyde that I should be aware of during extraction?

A1: alpha-Amylcinnamaldehyde is a pale yellow, oily liquid with a characteristic jasmine-like floral scent. It is important to note its lipophilic nature, indicated by a high log Kow of approximately 4.70 to 5.3, which dictates its high solubility in organic solvents like ethanol, oils, and most other organic solvents, and its insolubility in water.[1] It is also relatively unstable and susceptible to oxidation, especially when exposed to light and air, which can lead to the formation of by-products with undesirable odors.[2][3] Therefore, storage under nitrogen and in a cool, dark place is recommended.[3]

Q2: Which extraction technique is most suitable for isolating alpha-amylcinnamaldehyde?

A2: The choice of extraction technique depends on the sample matrix and the desired purity of the final product.

  • Solvent Extraction: This is a common method for liquid samples like perfumes or essential oils. Due to alpha-amylcinnamaldehyde's solubility in organic solvents, solvents like ethanol, dichloromethane, hexane, or methyl t-butyl ether can be effectively used.[4]

  • Steam Distillation: This technique is suitable for extracting volatile compounds like alpha-amylcinnamaldehyde from solid plant matrices.[5][6] It is particularly advantageous as it allows for the distillation of the compound at a temperature lower than its boiling point, thus preventing thermal degradation.[7]

  • Supercritical Fluid Extraction (SFE): This is a more advanced, "green" technology that uses supercritical fluids, most commonly CO2, as the extraction solvent.[8][9] SFE offers high selectivity and efficiency and avoids the use of organic solvents.[10]

Q3: How can I confirm the identity and purity of my extracted alpha-amylcinnamaldehyde?

A3: The most common and reliable analytical method for the identification and quantification of alpha-amylcinnamaldehyde is Gas Chromatography-Mass Spectrometry (GC-MS).[4] This technique provides high sensitivity and specificity, allowing for confident identification of the target analyte. High-Performance Liquid Chromatography (HPLC) with UV detection is another viable option for analysis.[11][12]

Q4: What are the primary safety concerns when working with alpha-amylcinnamaldehyde?

A4: alpha-Amylcinnamaldehyde is known to be a skin sensitizer and may cause allergic contact dermatitis in some individuals.[13] It is also toxic to aquatic life with long-lasting effects.[13][14] Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves and eye protection, and to avoid release into the environment.[13][15] Always handle the compound in a well-ventilated area.[15]

II. Troubleshooting Guides

This section provides solutions to specific problems that may arise during the extraction and purification of alpha-amylcinnamaldehyde.

Low Extraction Yield

Problem: The amount of alpha-amylcinnamaldehyde recovered is significantly lower than expected.

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Extraction Increase the extraction time or the solvent-to-sample ratio. For solid samples, ensure adequate grinding to increase surface area.This ensures that the solvent has sufficient contact time and volume to effectively solubilize the target compound from the matrix.
Improper Solvent Choice Verify the solubility of alpha-amylcinnamaldehyde in the chosen solvent. Consider using a more nonpolar solvent if the initial choice was too polar.alpha-Amylcinnamaldehyde is a lipophilic molecule and will have better solubility in nonpolar organic solvents.[1]
Degradation of the Aldehyde Avoid excessive heat and exposure to air and light during the extraction process. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvent.[16]The aldehyde group in alpha-amylcinnamaldehyde is susceptible to oxidation, which can be accelerated by heat, light, and oxygen.[1]
Losses During Solvent Removal Use a rotary evaporator under reduced pressure for solvent removal. Avoid high temperatures.This allows for gentle removal of the solvent without causing significant loss of the relatively volatile alpha-amylcinnamaldehyde.
Impure Final Product

Problem: The final extract contains significant impurities, as indicated by GC-MS or HPLC analysis.

Potential Cause Troubleshooting Step Scientific Rationale
Co-extraction of Other Compounds For solvent extraction, perform a liquid-liquid back-extraction. For instance, if the initial extraction was with a nonpolar solvent, wash the extract with a dilute aqueous acid and then a dilute aqueous base to remove basic and acidic impurities, respectively.This exploits the different chemical properties of the impurities to partition them into an aqueous phase, leaving the neutral alpha-amylcinnamaldehyde in the organic phase.
Presence of Oxidized By-products If oxidation is suspected, consider purification by column chromatography using silica gel.The oxidized by-products, such as the corresponding carboxylic acid, will have different polarities and can be separated from the less polar alpha-amylcinnamaldehyde.
Residual Solvent Ensure complete removal of the extraction solvent under vacuum. A final drying step using a high-vacuum pump may be necessary.Residual solvent can interfere with subsequent analytical measurements and applications.
Workflow for Troubleshooting Low Yield and Impurities

Caption: Troubleshooting workflow for low yield and impurity issues.

III. Detailed Experimental Protocols

This section provides step-by-step methodologies for common extraction techniques.

Solvent Extraction from a Liquid Matrix

This protocol is suitable for extracting alpha-amylcinnamaldehyde from samples like perfumes or lotions.

Materials:

  • Sample containing alpha-amylcinnamaldehyde

  • Dichloromethane (extraction solvent)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.[4]

  • Dilute the sample to the mark with dichloromethane and vortex to ensure homogeneity.[4]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The lower organic layer contains the alpha-amylcinnamaldehyde.

  • Drain the lower organic layer into a clean, dry Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer with two more portions of dichloromethane, combining all organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Filter the dried extract to remove the sodium sulfate.

  • Remove the dichloromethane using a rotary evaporator at a temperature not exceeding 40°C.

  • Analyze the resulting residue by GC-MS to confirm purity and quantify the yield.

Steam Distillation from a Solid Matrix

This protocol is designed for the extraction of alpha-amylcinnamaldehyde from solid matrices, such as plant material.

Materials:

  • Ground solid matrix (e.g., cinnamon bark)

  • Steam distillation apparatus

  • Dichloromethane

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Heating mantle

Procedure:

  • Place a known amount of the ground solid matrix into the boiling flask of the steam distillation apparatus.[17][18]

  • Add distilled water to the flask until the solid material is adequately covered.[17][18]

  • Assemble the steam distillation apparatus.

  • Begin heating the flask to generate steam and carry over the volatile alpha-amylcinnamaldehyde.[6]

  • Continue the distillation until no more oily droplets are observed in the distillate.

  • Collect the distillate, which will be a milky emulsion of alpha-amylcinnamaldehyde and water.[7]

  • Transfer the distillate to a separatory funnel and extract three times with dichloromethane.[17][18]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the extract using a rotary evaporator.

  • Analyze the final product by GC-MS.

Workflow for Extraction and Analysis

Caption: General workflow for extraction and analysis of alpha-amylcinnamaldehyde.

IV. Data Presentation

Solvent Selection for Extraction

The choice of solvent is critical for achieving high extraction efficiency. The following table summarizes the properties of common solvents used for the extraction of alpha-amylcinnamaldehyde.

SolventBoiling Point (°C)Polarity IndexKey AdvantagesKey Disadvantages
Dichloromethane 39.63.1Excellent solvating power for alpha-amylcinnamaldehyde, easy to remove.Potential health and environmental concerns.
Hexane 690.1Good for extracting nonpolar compounds, relatively low toxicity.May not be as efficient as more polar solvents for some matrices.
Ethanol 78.44.3"Green" solvent, good solvating power.Higher boiling point makes it more difficult to remove completely.
Ethyl Acetate 77.14.4Effective solvent with moderate polarity.[19]Can be prone to hydrolysis.
Supercritical CO₂ 31.1 (critical temp)N/AEnvironmentally friendly, highly selective, no solvent residue.[8][9]Requires specialized high-pressure equipment.[10]

V. References

  • Ataman Kimya. (n.d.). ALPHA-AMYL CINNAMALDEHYDE. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link]

  • Unknown Source. (2025). Safety Data Sheet. Retrieved from

  • The Good Scents Company. (n.d.). alpha-amyl cinnamaldehyde, 122-40-7. Retrieved from [Link]

  • ResearchGate. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Steam Distillation. Retrieved from [Link]

  • Allin Exporters. (n.d.). Get pure aromatic oils by Steam distillation method. Retrieved from [Link]

  • Biorenewables Education Laboratory. (2011). Essential Oils from Steam Distillation. Retrieved from

  • YouTube. (2020). Steam Distillation. Retrieved from [Link]

  • LCGC International. (2008). Analysis of Allergens in Fragrances using Multiple Heart-cut Multidimensional Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Unknown Source. (n.d.). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Retrieved from

  • Sabinsa Polska. (2008). Supercritical fluid extraction - The green manufacturing process. Retrieved from [Link]

  • Carbon. (n.d.). Extraction of Essential Oils from Spices using Steam Distillation. Retrieved from

  • EPA NEPIN. (n.d.). Supercritical Fluid Extraction of Organic Compounds From Various Solid Matrices. Retrieved from [Link]

  • Google Patents. (n.d.). JP2816588B2 - Method for producing α-substituted cinnamaldehyde, amyl or hexyl cinnamaldehyde obtained by the production method, and fragrance base containing the amyl or hexyl cinnamaldehyde. Retrieved from

  • Perflavory. (n.d.). alpha-amyl cinnamaldehyde, 122-40-7. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Free Synthesis of Jasminaldehyde in a Fixed-Bed Flow Reactor over Mg-Al Mixed Oxide. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Graz University of Technology. (n.d.). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]

  • EPA. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link])

  • PubChem. (n.d.). Amylcinnamaldehyde | C14H18O | CID 31209. Retrieved from [Link]

  • ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, p-methyl-α-amyl cinnamic aldehyde, CAS Registry Number 84697. Retrieved from [Link]

  • SkinSAFE. (n.d.). Amylcinnamaldehyde Ingredient Allergy Safety Information. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Cinnamaldehyde in Cinnamon by SPME–GC–MS. An Instrumental Analysis Experiment. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Shelf-Life of 2-Benzylideneheptanal-Containing Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzylideneheptanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the shelf-life and ensuring the consistent performance of reagents containing 2-Benzylideneheptanal. As an α,β-unsaturated aldehyde, 2-Benzylideneheptanal's reactivity, while beneficial for certain applications, also presents stability challenges. This resource offers practical, science-backed solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My 2-Benzylideneheptanal-containing reagent appears to have lost potency over time. What could be the cause?

A1: The most probable cause is the chemical degradation of 2-Benzylideneheptanal. Due to its α,β-unsaturated aldehyde structure, it is susceptible to oxidation, particularly at the aldehyde functional group and the carbon-carbon double bond.[1][2] This process can be accelerated by exposure to oxygen, light, and elevated temperatures.[1][2] The aldehyde group can oxidize to a less reactive carboxylic acid, and the double bond can undergo epoxidation or cleavage, leading to a loss of the desired chemical properties.[1]

Q2: I've noticed a change in the color and odor of my reagent. Is this related to degradation?

A2: Yes, a change in physical properties such as color (e.g., yellowing) and odor is often an indicator of chemical degradation. As 2-Benzylideneheptanal degrades, various byproducts can form, including benzaldehyde and benzoic acid, which have distinct odors.[1] When heated to decomposition, it can emit acrid smoke and irritating fumes.[3]

Q3: What are the ideal storage conditions for 2-Benzylideneheptanal and its formulations?

A3: To maximize shelf-life, 2-Benzylideneheptanal-containing reagents should be stored in a cool, dry, and dark environment.[4] The recommended storage temperature is typically 2-8°C.[4] It is also highly advisable to store the reagent under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2][4] Containers should be tightly sealed and made of an inert material.[4][5]

Q4: Can I add an antioxidant to my 2-Benzylideneheptanal formulation to improve its stability?

A4: Yes, adding a suitable antioxidant can significantly inhibit oxidative degradation. Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used for stabilizing organic compounds. However, their effectiveness can be temperature-dependent.[6] It is crucial to ensure the chosen antioxidant is compatible with your specific application and does not interfere with downstream experimental steps.

Q5: Are there any solvents I should avoid when preparing solutions of 2-Benzylideneheptanal?

A5: Avoid solvents that can promote degradation. For instance, chlorinated solvents like chloroform can generate phosgene and HCl over time, which can react with your compound.[7] Also, be cautious with solvents that may contain peroxides (e.g., aged ethers) as these can initiate oxidation. Using high-purity, peroxide-free, and de-gassed solvents is a best practice.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems and provides a systematic approach to resolving them.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results between batches of reagent. 1. Variable Degradation: Older batches may be more degraded than newer ones. 2. Inconsistent Storage: Different batches may have been stored under varying conditions.1. Implement a "First-In, First-Out" (FIFO) inventory system. 2. Standardize Storage Protocol: Ensure all batches are stored under identical, optimal conditions (2-8°C, inert atmosphere, protection from light). 3. Perform Quality Control (QC) on each new batch. A simple analytical test like UV-Vis spectroscopy can check for gross degradation.
Formation of a precipitate in the reagent solution. 1. Polymerization: α,β-unsaturated aldehydes can undergo polymerization, especially in the presence of light or impurities. 2. Formation of Insoluble Degradation Products: Some oxidation products may have lower solubility in the solvent system.1. Filter the solution using a chemically compatible syringe filter (e.g., PTFE). 2. Re-evaluate Storage Conditions: Ensure strict adherence to storage in the dark and under an inert atmosphere. 3. Consider a different solvent in which potential degradation products are more soluble.
Unexpected side-reactions in my experiment. 1. Presence of Degradation Products: Oxidative byproducts like carboxylic acids or epoxides can participate in unintended reactions. 2. Reactivity with Nucleophiles: The electrophilic nature of the α,β-unsaturated system can lead to reactions with nucleophilic species in your reaction mixture.[8][9]1. Purify the Reagent: If degradation is suspected, purification via flash chromatography may be necessary. 2. Analyze the Reagent: Use techniques like HPLC or GC-MS to identify and quantify impurities.[10][11] 3. Protect Reactive Groups: If your experimental system contains strong nucleophiles, consider protecting them if they are not the intended reaction partner.
pH of the reagent solution has shifted over time. Oxidation to Carboxylic Acid: The aldehyde group of 2-Benzylideneheptanal can oxidize to the corresponding carboxylic acid, lowering the pH of an unbuffered solution.[3]1. Use a Buffered Solvent System: If compatible with your application, a non-reactive buffer can maintain a stable pH. 2. Store under Inert Gas: Strictly limit oxygen exposure to prevent oxidation. 3. Monitor pH: Regularly check the pH of your stock solutions.

Visualizing Degradation and Troubleshooting

Primary Degradation Pathways of 2-Benzylideneheptanal

A 2-Benzylideneheptanal B Peroxide Intermediate A->B O2, Light, Heat C 2-Benzylideneheptanoic Acid (Carboxylic Acid) B->C Oxidation D Epoxide Derivative B->D Epoxidation E Benzaldehyde + Heptanal (Cleavage Products) B->E Oxidative Cleavage

Caption: Key oxidative degradation pathways for 2-Benzylideneheptanal.

Troubleshooting Workflow for Reagent Instability

Start Inconsistent Results or Reagent Degradation Observed CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage StorageOK Conditions Optimal? CheckStorage->StorageOK CorrectStorage Implement Correct Storage: 2-8°C, Dark, Inert Gas StorageOK->CorrectStorage No AnalyzeReagent Analyze Reagent Purity (HPLC, GC-MS, UV-Vis) StorageOK->AnalyzeReagent Yes CorrectStorage->AnalyzeReagent PurityOK Purity Acceptable? AnalyzeReagent->PurityOK PurifyReagent Purify Reagent or Use New Batch PurityOK->PurifyReagent No ConsiderFormulation Evaluate Formulation (Solvent, Antioxidants) PurityOK->ConsiderFormulation Yes PurifyReagent->ConsiderFormulation ModifyFormulation Modify Formulation: Add Antioxidant (e.g., BHT) Use High-Purity Solvent ConsiderFormulation->ModifyFormulation End Proceed with Experiment ModifyFormulation->End

Caption: A logical workflow for troubleshooting 2-Benzylideneheptanal reagent instability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 2-Benzylideneheptanal Stock Solution

This protocol describes the preparation of a stock solution with an added antioxidant to enhance shelf-life.

  • Materials:

    • 2-Benzylideneheptanal

    • High-purity, anhydrous solvent (e.g., ethanol, acetonitrile)

    • Butylated Hydroxytoluene (BHT)

    • Inert gas (Nitrogen or Argon)

    • Amber glass vial with a PTFE-lined screw cap

  • Procedure:

    • Prepare a stock solution of BHT in the chosen solvent at 1% (w/v).

    • In an amber glass vial, add the required volume of solvent.

    • Sparge the solvent with the inert gas for 10-15 minutes to remove dissolved oxygen.

    • Add the BHT stock solution to the solvent to achieve a final BHT concentration of 0.01-0.05% (w/v). Mix well.

    • Accurately weigh and dissolve the 2-Benzylideneheptanal in the BHT-containing solvent to the desired final concentration.

    • Blanket the headspace of the vial with the inert gas before tightly sealing the cap.

    • Wrap the vial in aluminum foil for extra light protection and store at 2-8°C.

Protocol 2: QC Testing of 2-Benzylideneheptanal Reagent using HPLC-UV

This protocol provides a method to assess the purity of 2-Benzylideneheptanal and detect major degradation products.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[12]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm[12]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Procedure:

    • Prepare Standards: Create a series of calibration standards of high-purity 2-Benzylideneheptanal in the mobile phase.

    • Prepare Sample: Dilute the 2-Benzylideneheptanal reagent to be tested with the mobile phase to a concentration within the calibration range.

    • Analysis: Inject the standards and the sample onto the HPLC system.

    • Data Interpretation:

      • The peak corresponding to 2-Benzylideneheptanal should be the major peak.

      • Calculate the purity by dividing the peak area of 2-Benzylideneheptanal by the total peak area of all components.

      • The appearance of new, earlier-eluting peaks may indicate the formation of more polar degradation products like carboxylic acids.

References

  • Atropaldehyde: Comprehensive Handling, Storage, and Application Guidelines for Researchers. Benchchem.
  • 2-Benzylideneheptanal | C14H18O. PubChem. Available from: [Link]

  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. National Institutes of Health (NIH). Available from: [Link]

  • Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. University of Wollongong. Available from: [Link]

  • Amylcinnamaldehyde | C14H18O. PubChem. Available from: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available from: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts (IJCRT). Available from: [Link]

  • Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. International Journal of Molecular Sciences. Available from: [Link]

  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. National Institutes of Health (NIH). Available from: [Link]

  • How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta. Available from: [Link]

  • An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. MDPI. Available from: [Link]

  • Managing Chemical Retention and Storage In Your Laboratory. Vanderbilt Environmental Health and Safety. Available from: [Link]

  • Characteristics and hazards of the cinnamaldehyde oxidation process. National Institutes of Health (NIH). Available from: [Link]

  • α,β-Unsaturated carbonyl compound. Wikipedia. Available from: [Link]

  • (PDF) Effect of cinnamaldehyde on oxidative stability of several fats and oils at elevated temperatures. ResearchGate. Available from: [Link]

  • The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of (E)-2-benzylideneheptanal (jasmine aldehyde). ResearchGate. Available from: [Link]

  • Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. MDPI. Available from: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. PubMed. Available from: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available from: [Link]

  • Thermal stability and thermal decomposition study of hindered amine light stabilizers. ResearchGate. Available from: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed. Available from: [Link]

  • Analytical Method Development for Biologics & Bioconjugates. Abzena. Available from: [Link]

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  • Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. National Institutes of Health (NIH). Available from: [Link]

  • Aspirin. Wikipedia. Available from: [Link]

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Technical Support Center: Strategies to Reduce the Allergenicity of alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Alpha-Amylcinnamaldehyde (ACA) is a widely used fragrance ingredient valued for its characteristic floral, jasmine-like scent.[1] However, it is also recognized as a skin sensitizer, capable of inducing allergic contact dermatitis (ACD) in susceptible individuals.[2][3] For researchers and developers in the cosmetic, fragrance, and pharmaceutical industries, mitigating this allergenic potential while preserving desirable fragrance properties is a significant challenge. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to address the issues encountered when working to reduce the allergenicity of ACA.

Section 1: Understanding the Allergenic Mechanism of alpha-Amylcinnamaldehyde
Q1: What is the fundamental mechanism that makes alpha-Amylcinnamaldehyde an allergen?

Alpha-Amylcinnamaldehyde (ACA) functions as a "hapten," a small molecule that is not immunogenic on its own but can elicit an immune response after binding to larger carrier molecules, such as skin proteins.[4] The allergenic process is well-described by the Adverse Outcome Pathway (AOP) for skin sensitization, which outlines a sequence of key events.[5]

  • Molecular Initiating Event (MIE): The process begins with the covalent binding of ACA to skin proteins, a process known as haptenation. The aldehyde group in ACA is electrophilic and can react with nucleophilic amino acid residues on proteins (like lysine) to form Schiff bases. This modified protein is now recognized by the immune system as foreign.

  • Keratinocyte Activation: The haptenated proteins trigger a response in skin cells (keratinocytes), leading to the release of pro-inflammatory signaling molecules.[6]

  • Dendritic Cell Activation: Dendritic cells (DCs), the immune sentinels in the skin, become activated and mature.[5]

  • T-Cell Proliferation: Activated DCs migrate to the local lymph nodes, where they present the haptenated protein fragments to T-cells, leading to the proliferation of allergen-specific T-cells.[7] This is the final step in the induction phase of sensitization.

Upon subsequent exposure, these memory T-cells are rapidly activated, leading to the inflammatory cascade characteristic of allergic contact dermatitis.

Adverse Outcome Pathway for Skin Sensitization cluster_0 Biological Cascade cluster_1 Initiating Stressor MIE Key Event 1 (MIE) Covalent Binding to Proteins (Haptenation) KC Key Event 2 Keratinocyte Activation & Pro-inflammatory Cytokine Release MIE->KC Haptenated protein signals DC Key Event 3 Dendritic Cell Activation & Maturation KC->DC Cytokines activate TCell Key Event 4 T-Cell Proliferation & Differentiation DC->TCell Antigen presentation in lymph node AO Adverse Outcome Allergic Contact Dermatitis (ACD) TCell->AO Elicitation Phase Chemical α-Amylcinnamaldehyde (Hapten) Chemical->MIE Skin Penetration

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

Section 2: Core Strategies for Allergenicity Reduction

This section details primary strategies to modify or formulate ACA to minimize its allergenic potential.

Q2: Can chemical modification reduce the allergenicity of ACA? What is the most common approach?

Yes, chemical modification is a primary strategy. The goal is to alter the molecular structure to reduce its reactivity with skin proteins, thereby blocking the Molecular Initiating Event.

The most direct approach is to modify the reactive aldehyde group. Converting the aldehyde into a less reactive acetal, for example, can significantly reduce its ability to form Schiff bases with proteins. Alpha-amyl cinnamic aldehyde diethyl acetal is one such derivative that is explored for its lower sensitization potential.[5]

Causality: By masking the electrophilic aldehyde, the molecule's ability to act as a hapten is diminished. However, it is crucial to ensure the acetal is stable and does not readily hydrolyze back to the parent aldehyde under skin conditions, which would negate the benefit.

Chemical Modification Strategy ACA α-Amylcinnamaldehyde (ACA) -CHO (Reactive Aldehyde) Acetal ACA Diethyl Acetal -CH(OCH2CH3)2 (Less Reactive Acetal) ACA->Acetal Chemical Reaction (e.g., Acetalization) Protein Skin Protein (Nucleophilic Residues) ACA->Protein Covalent Bonding Acetal->Protein Reduced Reactivity Haptenation Haptenation (Immune Response Trigger) Protein->Haptenation

Caption: Masking the aldehyde group to reduce protein reactivity.

Q3: How can formulation strategies help mitigate ACA's allergenicity?

Formulation plays a critical role in controlling the exposure and bioavailability of an allergen. Even without chemically modifying ACA, its allergenic risk can be reduced through intelligent formulation design.[8][9]

  • Concentration Control: The most straightforward strategy is to limit the concentration of ACA in the final product to below established sensitization thresholds.[8] Follow guidelines from regulatory bodies and organizations like the International Fragrance Association (IFRA).[10][11]

  • Vehicle and Matrix Effects: The cosmetic base (vehicle) can influence the skin penetration of ACA. Highly occlusive formulations may increase penetration and residence time in the skin, potentially increasing sensitization risk. Conversely, formulating with ingredients that enhance the skin's natural barrier function, such as ceramides or certain emollients, may offer a protective effect.[9]

  • Encapsulation/Controlled Release: Encapsulating ACA in systems like nanoparticles or microcapsules can prevent its direct contact with skin proteins.[12] This approach allows for a controlled release of the fragrance over time, keeping the free concentration on the skin surface below the threshold required to initiate an immune response.

  • Antioxidant Addition: ACA is susceptible to oxidation, which can form by-products that may be more allergenic.[13] The inclusion of antioxidants in the formulation helps maintain the chemical integrity of ACA and prevents the formation of potentially more potent sensitizers.

Q4: Are there advanced immunological approaches to consider for preventing ACA-induced allergy?

While more complex and often in the research phase for contact allergens, immunological strategies aim to modulate the body's immune response to the allergen.[14]

  • Induction of Immune Tolerance: This involves exposing the immune system to the allergen in a way that promotes a non-inflammatory (tolerant) response rather than an allergic one. For chemical allergens, this is a highly experimental area. Approaches like peptide-based immunotherapy, which target specific T-cell epitopes, or nanoparticle-based delivery systems that deliver the allergen to tolerogenic antigen-presenting cells are being explored for various allergies.[12][14][15]

  • Use of Adjuvants: Adjuvants can be co-administered to skew the immune response away from the Th2-dominant phenotype associated with allergies and towards a more balanced or regulatory response.[14]

These approaches are not yet standard practice for mitigating fragrance allergies but represent a frontier in dermatological and immunological research.

Section 3: Experimental Protocols & Troubleshooting

Since the ban on animal testing for cosmetics in many regions, a battery of alternative in vitro and in silico methods are used to assess skin sensitization potential.[7][16] A "two out of three" approach using different assays is often recommended to build a comprehensive picture.[17]

Q5: What is a standard workflow for testing the reduced allergenicity of a modified ACA compound?

A tiered, weight-of-evidence approach is recommended, starting with computational methods and progressing to cell-based assays.

Caption: A tiered workflow for assessing skin sensitization potential.

Q6: Can you provide a high-level protocol for the Direct Peptide Reactivity Assay (DPRA)?

The DPRA is an in chemico method that assesses the Molecular Initiating Event (Key Event 1) by measuring the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical.[17]

Objective: To quantify the peptide reactivity of a modified ACA derivative compared to the parent ACA.

Methodology:

  • Preparation: Prepare solutions of the test chemical (e.g., modified ACA), positive controls, and negative controls in a suitable solvent (e.g., acetonitrile). Prepare solutions of cysteine- and lysine-containing peptides in phosphate buffer.

  • Incubation: Mix the test chemical solution with the peptide solutions and incubate for 24 hours at 25°C with gentle shaking.

  • Analysis: After incubation, quench the reaction and analyze the remaining peptide concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the percent peptide depletion for both cysteine and lysine peptides.

  • Interpretation: The mean of cysteine and lysine depletion is used to classify the substance into reactivity classes (low, moderate, high). A significant reduction in peptide depletion for the modified ACA compared to the parent compound indicates a successful reduction in protein reactivity.

Troubleshooting:

  • Issue: Poor solubility of the test chemical.

    • Solution: Optimize the solvent system. The Sens-Is® assay is an alternative model that may better handle solubility issues.[16]

  • Issue: Test chemical co-elutes with the peptide peak in HPLC.

    • Solution: Adjust the HPLC gradient, mobile phase, or column to achieve better separation. In silico models may be necessary for chemicals that cannot be assessed by DPRA.[18]

Q7: How do I assess keratinocyte and dendritic cell activation (in vitro)?

You must use cell-based assays that measure Key Events 2 and 3 of the AOP.

Assay NameAOP Key EventCell LinePrinciple & Endpoint
KeratinoSens™ Key Event 2 (Keratinocyte Activation)HaCaT (immortalized human keratinocytes)Measures the activation of the Nrf2 antioxidant response pathway, a key response to cellular stress from sensitizers. The endpoint is luciferase gene induction.[16][18]
h-CLAT (human Cell Line Activation Test)Key Event 3 (Dendritic Cell Activation)THP-1 (human monocytic leukemia cell line)Measures the upregulation of cell surface markers (CD86 and CD54) associated with dendritic cell maturation and activation. The endpoint is measured by flow cytometry.[16][18]

Troubleshooting:

  • Issue: High cytotoxicity observed, preventing accurate measurement.

    • Solution: Perform a preliminary cytotoxicity assay to determine the correct concentration range. Ensure the maximum concentration used does not cause excessive cell death, as this can lead to false-positive or un-interpretable results.

  • Issue: KeratinoSens™ overestimates the sensitization potential.

    • Solution: This is a known limitation for some chemicals.[16] Integrate the result with data from other assays (like DPRA and h-CLAT) in a weight-of-evidence approach to avoid a misleading classification.[17]

Section 4: Frequently Asked Questions (FAQs)

Q: Is "fragrance-free" or "hypoallergenic" a guarantee of no ACA? A: Not necessarily. "Hypoallergenic" is not a regulated term and may still contain fragrance allergens. "Unscented" products may contain masking fragrances to cover chemical odors.[2] The safest approach for sensitive individuals is to choose products explicitly labeled "fragrance-free" and to check the ingredient list for "Amyl Cinnamal" or related terms.[2][19]

Q: Can in silico models alone be used to classify a compound as a non-sensitizer? A: While powerful for initial screening, in silico (QSAR) models are not typically sufficient on their own for a definitive safety assessment.[18][20] They are best used to prioritize candidates for in vitro testing or as part of an integrated testing strategy (IATA).[18] Their predictive accuracy depends heavily on the quality of the training data and the chemical domain of the model.

Q: Does reducing the allergenicity of ACA affect its fragrance profile? A: It is highly likely. The aldehyde functional group is part of the molecule's odor-conferring structure (osmophore). Modifying it to an acetal will change the scent profile. The challenge for fragrance chemists is to find a modification that reduces allergenic potential while retaining or creating a new, desirable scent.

Q: Are natural alternatives to ACA inherently safer? A: No. Many natural essential oils contain well-known allergens like limonene, linalool, and geraniol.[19][21] "Natural" does not equate to "non-allergenic." All fragrance ingredients, regardless of origin, should be assessed for their sensitization potential.[22][23]

References
  • Gibbs, S., et al. (2013). An in vitro human skin test for assessing sensitization potential. PubMed. [Link]

  • Alépée, N., et al. (2020). In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients. PubMed. [Link]

  • Gomes, C., et al. (2022). In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions. MDPI. [Link]

  • XCellR8. (2018). 3 Regulatory in vitro skin sensitisation tests explained. XCellR8. [Link]

  • Tung, C. W. (2020). In silico Prediction of Skin Sensitization: Quo vadis?. Frontiers in Pharmacology. [Link]

  • Jansson, T., & Lodén, M. (2001). Strategy to decrease the risk of adverse effects of fragrance ingredients in cosmetic products. PubMed. [Link]

  • Paskaleva, I., et al. (2012). In silico approaches for allergenicity (IgE and non-IgE) assessment. EFSA Supporting Publications. [Link]

  • Pugh, C., et al. (2009). Protein binding and metabolism influence the relative skin sensitization potential of cinnamic compounds. PubMed. [Link]

  • Loden, M., et al. (2009). Strategies to Reduce Contact Allergy to Fragrances. Cosmetics & Toiletries. [Link]

  • Agrawal, P., et al. (2021). ChAlPred: A Web Server for Prediction of Allergenicity of Chemical Compounds. bioRxiv. [Link]

  • PerfumeNCologne. (2024). Perfume Allergies Unwrapped: Effective Strategies to Combat Fragrance Sensitivity. PerfumeNCologne. [Link]

  • Crispino, E., et al. (2024). Predictive Modelling of Allergic Responses to Chemical Sensitizers: Distinguishing Skin and Respiratory Reactions. JRC Publications Repository. [Link]

  • Weibel, H., & Hansen, J. (1977). Mechanism of cinnamaldehyde sensitization. PubMed. [Link]

  • Fiers, M. W. E. J., et al. (2004). In silico prediction of potential allergenicity of proteins according to the FAO/WHO guidelines with the help of Allermatch. ResearchGate. [Link]

  • Ariel Cosmetic. (2024). How To Design Fragrance-Free Formulas For Sensitive Skin?. Ariel Cosmetic. [Link]

  • AllergyCertified. (Date not available). 5 Tips to prevent skin allergy. AllergyCertified. [Link]

  • Jansson, T., & Lodén, M. (2001). Strategy to Decrease the Risk of Adverse Effects of Fragrance Ingredients in Cosmetic Products. ResearchGate. [Link]

  • SkinSAFE. Amylcinnamaldehyde Ingredient Allergy Safety Information. SkinSAFE. [Link]

  • The Good Scents Company. alpha-amyl cinnamaldehyde, 122-40-7. The Good Scents Company. [Link]

  • Singh, T., et al. (2024). Allergic potential & molecular mechanism of skin sensitization of cinnamaldehyde under environmental UVB exposure. PubMed. [Link]

  • Relief Allergy & Sinus Institute. (2023). Fast Relief for Fragrance Allergies. Relief Allergy & Sinus Institute. [Link]

  • FMI. (Date not available). Navigating Fragrance Allergens. FMI. [Link]

  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, α-amylcinnamaldehyde, CAS Registry Number 122-40-7. Food and Chemical Toxicology. [Link]

  • Innovative Approaches to Allergy Management: Enhancing Efficacy and Safety. (2024). LinkedIn. [Link]

  • PubChem. alpha-Amylcinnamaldehyde, (E)-. PubChem. [Link]

  • PubChem. Amylcinnamaldehyde. PubChem. [Link]

  • Aldini, G., et al. (2013). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC. [Link]

  • Jain, A., et al. (2024). Breaking the mold: nontraditional approaches to allergen immunotherapy for environmental... PubMed. [Link]

  • Silvestre, J. F., & Mercader, P. (2014). Allergic Contact Dermatitis Caused by Cosmetic Products. Actas Dermo-Sifiliográficas. [Link]

  • Loizzo, M. R., et al. (2014). α-Hexylcinnamaldehyde Inhibits the Genotoxicity of Environmental Pollutants in the Bacterial Reverse Mutation Assay. ResearchGate. [Link]

  • University of Wisconsin-Madison Department of Family Medicine and Community Health. (Date not available). An Integrative Approach to Allergies. University of Wisconsin-Madison. [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, p-methyl-α-amyl cinnamic aldehyde, CAS Registry Number 84697. Food and Chemical Toxicology. [Link]

  • Zadoo, S., & Davis, C. (2025). Novel approaches to prevent or cure allergic diseases. PubMed. [Link]

  • De la Fuente, L., et al. (2024). Immunotherapy with biodegradable nanoparticles encapsulating the oligosaccharide galactose-alpha-1,3-galactose enhance immune tolerance against alpha-gal sensitization in a murine model of alpha-gal syndrome. Frontiers in Immunology. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 2-Benzylideneheptanal Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Benzylideneheptanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the success of your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reaction conditions effectively.

Introduction to 2-Benzylideneheptanal Derivatization

2-Benzylideneheptanal, an α,β-unsaturated aldehyde, often requires derivatization prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] This chemical modification is necessary to enhance detection sensitivity, improve chromatographic separation, and increase the stability of the analyte.[2][3] The most common derivatization strategies involve the reaction of the aldehyde's carbonyl group with nucleophilic reagents to form stable, easily detectable products.

This guide will focus on two primary derivatization agents: 2,4-Dinitrophenylhydrazine (DNPH) for UV-Vis detection in HPLC and Hydroxylamine for the formation of oximes, which can be analyzed by various methods.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is derivatization of 2-Benzylideneheptanal necessary for its quantification?

A1: Direct analysis of 2-Benzylideneheptanal can be challenging due to its relatively weak chromophore, making it difficult to detect at low concentrations using UV-Vis detectors in HPLC.[2] Derivatization with a reagent like DNPH attaches a molecule with a strong chromophore, significantly enhancing its UV absorbance and thus, the sensitivity of the analysis.[2] For GC analysis, derivatization can improve the thermal stability and volatility of the analyte.

Q2: What are the most common derivatization reagents for 2-Benzylideneheptanal?

A2: The most widely used reagents are:

  • 2,4-Dinitrophenylhydrazine (DNPH): Reacts with the carbonyl group to form a stable, yellow-orange 2,4-dinitrophenylhydrazone derivative that strongly absorbs UV light around 360 nm.[2][4] This is the industry standard for HPLC-UV analysis of aldehydes.[3]

  • Hydroxylamine (as hydroxylamine hydrochloride): Reacts with aldehydes to form oximes.[5][6] This method is versatile and the resulting oximes can be analyzed by GC or HPLC.

  • Girard's Reagents (T and P): These are cationic reagents that form water-soluble hydrazones, which can be useful for separating carbonyl compounds from other sample matrix components.[7]

  • Pentafluorobenzylhydroxylamine (PFBHA): Often used for GC-MS analysis as it introduces a pentafluorobenzyl group, which enhances volatility and allows for sensitive detection.[8]

DNPH Derivatization Specifics

Q3: My DNPH derivatization of 2-Benzylideneheptanal is giving me two peaks for my product in the chromatogram. Why is this happening?

A3: The formation of two peaks from a single aldehyde derivative is a well-documented phenomenon in DNPH derivatization.[4][9] The carbon-nitrogen double bond (C=N) in the resulting hydrazone can exist as two geometric isomers: syn (Z) and anti (E).[4] These isomers often have slightly different polarities and can be separated by reversed-phase HPLC, resulting in two adjacent peaks.

Q4: How can I resolve the issue of syn and anti isomer formation?

A4: There are a few approaches to manage this:

  • Integration of both peaks: For quantitative analysis, you can sum the areas of both isomer peaks. This is a common and accepted practice.

  • Isomer interconversion: The ratio of the two isomers can sometimes be influenced by factors like light and acid concentration.[4] Storing samples in the dark and controlling the pH can help stabilize the ratio.

  • Reductive Amination: A more advanced technique involves the reduction of the C=N double bond to a C-N single bond using a reducing agent like 2-picoline borane after the initial derivatization.[4][9] This eliminates the possibility of isomerism, resulting in a single, stable product peak.

Q5: What is the optimal pH for DNPH derivatization?

A5: The reaction of DNPH with carbonyls is acid-catalyzed.[2] The optimal pH is generally in the acidic range, typically between 2 and 4.[10] If the pH is too high (above 6), the reaction rate drops significantly.[10] Conversely, a pH that is too low can lead to unwanted side reactions or degradation of the analyte.

Oxime Formation Specifics

Q6: I am trying to synthesize the oxime of 2-Benzylideneheptanal, but the reaction yield is very low. What could be the problem?

A6: Low yields in oximation reactions can stem from several factors:

  • Insufficient Catalyst/Base: Classically, oximes are formed by refluxing with hydroxylamine hydrochloride and a base like pyridine to neutralize the HCl formed.[5] Modern, greener methods may use catalysts like bismuth(III) oxide (Bi2O3) under solvent-free conditions, which has been shown to significantly improve yields and reaction times.[5]

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.[5] While some methods are rapid and occur at room temperature, others may require heating.[5][6]

  • Reagent Stoichiometry: A slight molar excess of hydroxylamine hydrochloride is typically used to drive the reaction to completion.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the derivatization of 2-Benzylideneheptanal.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution Scientific Rationale
Incorrect pH For DNPH derivatization, ensure the reaction medium is acidic (pH 2-4).[10] Use a buffer to maintain the optimal pH.The nucleophilic attack of the hydrazine on the carbonyl carbon is the rate-limiting step and is catalyzed by acid.[2]
Inactive Derivatizing Reagent Use a fresh bottle of the derivatizing reagent. DNPH, in particular, can degrade over time.The hydrazine group is susceptible to oxidation, reducing its reactivity.
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or a time-course study with HPLC/GC analysis.[5] Some derivatizations may require longer incubation times or gentle heating to proceed to completion.[7][11]Reaction kinetics are influenced by time and temperature. Insufficient energy or time will result in an incomplete reaction.
Presence of Water in Organic Solvents Use anhydrous solvents, especially for reactions sensitive to moisture.Water can compete with the derivatizing reagent for the carbonyl group, potentially leading to reversible hydration of the aldehyde.
Steric Hindrance While 2-Benzylideneheptanal is generally reactive, highly substituted analogs might react slower. Consider increasing the reaction time, temperature, or using a more reactive derivatization agent.The accessibility of the carbonyl carbon to the nucleophilic derivatizing reagent is crucial for the reaction to occur.
Problem 2: Inconsistent or Irreproducible Results
Potential Cause Recommended Solution Scientific Rationale
Variable pH Use a buffer solution to maintain a constant pH throughout the reaction and in your standards and samples.[10]Small changes in pH can significantly affect the rate and extent of the derivatization reaction, leading to variability.
Inconsistent Molar Excess of Reagent Always use a consistent and significant molar excess of the derivatizing reagent to ensure the reaction goes to completion for all samples and standards.[2]Le Chatelier's principle dictates that a large excess of a reactant will drive the equilibrium towards the product side, ensuring complete derivatization.
Sample Matrix Effects Prepare calibration standards in a matrix that closely matches your samples, or use the standard addition method.Components in the sample matrix can interfere with the derivatization reaction, either by competing for the reagent or by altering the reaction conditions.
Degradation of Derivatives Protect the derivatives from light, especially DNPH-hydrazones, and analyze them as soon as possible after preparation.[4] Store at low temperatures.DNPH-hydrazones can undergo photo-isomerization or degradation upon exposure to UV light, altering the chromatographic profile and quantitative results.[4]
Problem 3: Extraneous Peaks in the Chromatogram
Potential Cause Recommended Solution Scientific Rationale
Excess Derivatizing Reagent This is expected. Ensure the peak for the excess reagent is well-separated from the derivative peak. If not, adjust the chromatographic conditions (e.g., mobile phase gradient).The large molar excess of the derivatizing reagent will be present in the final sample and will likely be detected.
Side Reactions 2-Benzylideneheptanal, as an α,β-unsaturated aldehyde, can potentially undergo side reactions like Michael addition if the reaction conditions are too harsh (e.g., strongly basic). Maintain optimal pH and temperature.The conjugated system in α,β-unsaturated aldehydes presents an additional reactive site that can be susceptible to nucleophilic attack under certain conditions.
Contaminated Solvents or Reagents Use high-purity (e.g., HPLC grade) solvents and fresh reagents. Run a blank (all reagents except the analyte) to identify any peaks originating from contamination.[12]Impurities in solvents or reagents can also be derivatized or may be detectable themselves, leading to extraneous peaks.
Sample Degradation Ensure proper sample storage and handling to prevent degradation of 2-Benzylideneheptanal before derivatization.Aldehydes can be prone to oxidation, which would result in the formation of other species that could be derivatized and appear as extra peaks.

Experimental Protocols & Data

Protocol 1: DNPH Derivatization of 2-Benzylideneheptanal for HPLC-UV Analysis

Materials:

  • 2-Benzylideneheptanal standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Ultrapure water

Procedure:

  • Prepare DNPH Reagent: Dissolve 100 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated phosphoric acid. This solution should be stored in an amber vial at 4°C.

  • Sample/Standard Preparation: Prepare a stock solution of 2-Benzylideneheptanal in acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Derivatization Reaction: In a 2 mL autosampler vial, combine 500 µL of your sample or standard with 500 µL of the DNPH reagent.

  • Incubation: Cap the vial and vortex briefly. Allow the reaction to proceed at 40°C for 1 hour in the dark.[7]

  • Analysis: After incubation, cool the vial to room temperature. The sample is now ready for injection into the HPLC system.

Optimized Reaction Parameters (DNPH)

Parameter Optimal Value/Range Rationale
DNPH Concentration Large molar excess (e.g., 10-fold) Drives the reaction to completion.[2]
pH 2-4 Acid catalysis is required for the reaction.[10]
Temperature 40 - 60 °C Increases reaction rate without significant degradation.[7][11]

| Reaction Time | 1 - 2.5 hours | Ensures complete derivatization.[7] |

Protocol 2: Oxime Formation from 2-Benzylideneheptanal

Materials:

  • 2-Benzylideneheptanal

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Bismuth(III) oxide (Bi2O3)

  • Mortar and pestle

  • Ethyl acetate

Procedure:

  • Mixing Reagents: In a mortar, combine 1 mmol of 2-Benzylideneheptanal, 1.2 mmol of hydroxylamine hydrochloride, and 0.6 mmol of Bi2O3.[5]

  • Grinding: Grind the mixture with a pestle for approximately 15-30 minutes. Monitor the reaction completion by TLC.[5]

  • Extraction: Once the reaction is complete, add 10 mL of ethyl acetate to the mortar and mix.

  • Filtration: Filter the mixture to remove the Bi2O3 catalyst.

  • Isolation: The filtrate contains the oxime derivative. This can be concentrated and purified further if necessary, or directly analyzed.

Visualizing the Workflow

DNPH Derivatization and HPLC Analysis Workflow

DNPH_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample/Standard (in Acetonitrile) Reaction_Vial Mix in Vial Sample->Reaction_Vial DNPH_Reagent DNPH Reagent (in ACN + Acid) DNPH_Reagent->Reaction_Vial Incubate Incubate (40°C, 1h, Dark) Reaction_Vial->Incubate Vortex HPLC HPLC-UV Injection Incubate->HPLC Cool to RT Data Chromatogram (Hydrazone Peak) HPLC->Data

Caption: DNPH derivatization workflow for 2-Benzylideneheptanal.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Product Yield Check_pH Is pH optimal? (e.g., 2-4 for DNPH) Start->Check_pH Adjust_pH Adjust pH with buffer Check_pH->Adjust_pH No Check_Reagents Are reagents fresh and in excess? Check_pH->Check_Reagents Yes Adjust_pH->Check_pH Use_New_Reagents Use fresh reagents & ensure molar excess Check_Reagents->Use_New_Reagents No Check_Conditions Are time/temp sufficient? Check_Reagents->Check_Conditions Yes Use_New_Reagents->Check_Reagents Optimize_Conditions Increase time/temp Monitor with TLC/HPLC Check_Conditions->Optimize_Conditions No Check_Matrix Potential matrix interference? Check_Conditions->Check_Matrix Yes Optimize_Conditions->Check_Conditions Matrix_Solution Use standard addition or matrix-matched standards Check_Matrix->Matrix_Solution Yes Success Yield Improved Check_Matrix->Success No Matrix_Solution->Success

Caption: Decision tree for troubleshooting low derivatization yield.

References

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Optimization of the derivatization reaction using an eight-point... ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their. Journal of Chromatography A. [Link]

  • Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. PubMed. [Link]

  • Derivatization reaction optimization. ResearchGate. [Link]

  • The optimization of the derivatization conditions is illustrated by (a)... ResearchGate. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]

  • Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed. [Link]

  • Optimization of two-stage thermal desorption combined with pentafluorophenyl hydrazine derivatization-gas chromatography/mass sp. ScienceDirect. [Link]

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. [Link]

  • Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. Scribd. [Link]

  • Effect of pH on the derivatization efficiency of different alkyl amines. ResearchGate. [Link]

  • Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of. International Journal of ChemTech Research. [Link]

  • Effect of pH on derivatization of formaldehyde. HCHO: 80 mol L −1 , DNPH. ResearchGate. [Link]

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Technical Support Center: Method Validation for Quantitative Analysis of 2-Benzylideneheptanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 2-Benzylideneheptanal (also known as Amyl Cinnamal). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the validation of analytical methods for this compound. As a Senior Application Scientist, my goal is to provide you with not just the steps, but the scientific reasoning behind them to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is 2-Benzylideneheptanal and why is its quantitative analysis important?

A1: 2-Benzylideneheptanal (C₁₄H₁₈O) is a synthetic aromatic aldehyde widely used as a fragrance ingredient in cosmetics, perfumes, and personal care products to impart a jasmine-like scent.[1] Its quantitative analysis is crucial for several reasons:

  • Quality Control: To ensure the consistency and quality of raw materials and finished products.

  • Regulatory Compliance: It is listed as a potential allergen, and its concentration in consumer products is regulated in many regions to protect consumers.[2] For example, the European Union requires its declaration on labels if it exceeds certain concentration thresholds.[3]

  • Stability Testing: To understand how the concentration of the analyte changes over time under various environmental conditions, ensuring the product remains effective and safe throughout its shelf life.[4][5]

Q2: Which analytical techniques are most suitable for the quantitative analysis of 2-Benzylideneheptanal?

A2: The two most common and suitable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • GC-MS is highly sensitive and specific, making it ideal for complex matrices like cosmetics.[6] It offers excellent separation of volatile and semi-volatile compounds and provides structural information from the mass spectrum, which aids in peak identification.[7]

  • HPLC-UV is a robust and widely available technique. Since 2-Benzylideneheptanal contains a chromophore (the conjugated system), it can be detected by UV. For enhanced sensitivity, especially at low concentrations, pre- or post-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed.[8]

Q3: What are the essential parameters for method validation according to regulatory guidelines?

A3: According to the International Council on Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters for a quantitative impurity or assay method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[4]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes Repeatability and Intermediate Precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Q4: Do I need to perform forced degradation studies?

A4: Yes, if you are developing a stability-indicating method . Forced degradation (or stress testing) is crucial to demonstrate the specificity of your method.[11] By intentionally degrading the sample (using acid, base, oxidation, heat, and light), you generate potential degradation products.[5] A stability-indicating method must be able to resolve the main analyte peak from all these degradation product peaks, proving that the reported concentration of the analyte is not falsely inflated by co-eluting degradants.[12]

Experimental Protocols & Method Validation

Here we provide detailed workflows for both GC-MS and a proposed HPLC-UV method for the quantitative analysis of 2-Benzylideneheptanal.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from established protocols for fragrance allergens in complex matrices like cosmetics.[6]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample (0.5 g) in 50 mL tube Add_Solvents Add 5 mL Water & 5 mL MTBE Sample->Add_Solvents Mix Mix for 30 min Add_Solvents->Mix Dry Add Anhydrous Na2SO4 & Centrifuge (3000 g) Mix->Dry Collect Collect Supernatant Dry->Collect Filter Filter (0.45 µm) Collect->Filter Dilute Dilute with MTBE (add Internal Standard) Filter->Dilute Inject Inject 2.0 µL (pulsed splitless) Dilute->Inject Separate GC Separation (vf-5ms column) Inject->Separate Detect MS Detection (Scan or SIM mode) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for GC-MS Analysis of 2-Benzylideneheptanal.

Step-by-Step Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh 0.5 g of the cosmetic sample into a 50 mL amber centrifuge tube.

    • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).

    • Mix thoroughly for 30 minutes using a sample mixer.

    • Add approximately 5 g of anhydrous sodium sulfate to remove water and centrifuge for 30 minutes at 3000 g.

    • Collect the supernatant (MTBE layer) and filter it through a 0.45 µm syringe filter.

    • Add an internal standard (e.g., deuterated 2-Benzylideneheptanal-d5 if available) and dilute to a final volume of 1 mL with MTBE.[6]

  • GC-MS Conditions:

    • System: Agilent 7890A GC with a 7080B MS detector or equivalent.[6]

    • Column: vf-5ms capillary column (30m × 0.25 mm i.d., 0.25 μm film thickness).[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Injection: 2.0 µL, pulsed splitless mode.[6]

    • Oven Program: Start at 60°C (hold 2 min), ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min (hold 5 min).[6]

    • MS Detection: Use Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Target ions for 2-Benzylideneheptanal (m/z 202) could be 117, 129, 91.

Validation Data Summary (GC-MS)

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.995> 0.995 over 0.1–10 µg/mL[6]
Accuracy (% Recovery) 80 - 120%84.4 - 119%[6]
Precision (%RSD) ≤ 15%< 13.5%[6]
LOQ Method-dependent2–20 µg/g[6]
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a proposed method based on common practices for analyzing similar aromatic aldehydes like cinnamaldehyde.[13]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample (1.0 g) Extract Extract with Methanol (Sonicate 30 min) Sample->Extract Filter Filter (0.45 µm) Extract->Filter Dilute Dilute with Mobile Phase to working concentration Filter->Dilute Inject Inject 20 µL Dilute->Inject Separate RP-HPLC Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 285 nm) Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify using External Standard Curve Integrate->Quantify

Caption: Workflow for HPLC-UV Analysis of 2-Benzylideneheptanal.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of 2-Benzylideneheptanal reference standard and dissolve in 100 mL of methanol.

    • Working Standards: Prepare a calibration curve by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.

    • Sample Preparation: Accurately weigh 1.0 g of the sample, add 50 mL of methanol, and sonicate for 30 minutes. Filter the extract through a 0.45 µm syringe filter and dilute with the mobile phase to a concentration within the calibration range.[13]

  • HPLC-UV Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 200 mm, 5 µm).[13]

    • Mobile Phase: Acetonitrile and 0.04% acetic acid solution (60:40 v/v).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 20 µL.[13]

    • Column Temperature: 29°C.[13]

    • Detection Wavelength: 285 nm (based on cinnamaldehyde, should be confirmed by scanning the UV spectrum of 2-Benzylideneheptanal).[13]

Validation Data Summary (HPLC-UV)

ParameterAcceptance Criteria (ICH Q2(R1))Expected Outcome
Specificity No interference at the analyte's retention timePeak purity index > 0.999
Linearity (r²) ≥ 0.99> 0.999
Accuracy (% Recovery) 98.0 - 102.0% for assayWithin 98-102%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%≤ 2.0%
LOQ Precision (%RSD) ≤ 10%≤ 10%
Robustness %RSD of results should be within limitsConsistent results with small changes in flow, temp, pH

Troubleshooting Guide

Issue 1: No Peak or Very Small Peak for the Analyte

Potential Cause Troubleshooting Step Scientific Rationale
GC-MS: Injection Issue Verify autosampler syringe is drawing and dispensing liquid correctly. Check for leaks in the injection port septum.A faulty syringe or a leaking septum will prevent the sample from reaching the column.
HPLC-UV: Sample Degradation Prepare fresh samples and standards. 2-Benzylideneheptanal can oxidize.[14] Ensure samples are protected from light and heat.Analyte degradation leads to a lower concentration and thus a smaller peak. Aldehydes are prone to oxidation.
Incorrect Detector Wavelength (HPLC) Scan the UV spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax). Set the detector to this wavelength.Sensitivity is highest at the λmax. A suboptimal wavelength will result in a significantly smaller peak.
Sample Preparation Error Review extraction and dilution steps. Ensure complete extraction and correct dilution factors.Incomplete extraction or over-dilution will result in a lower-than-expected concentration being injected.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step Scientific Rationale
Column Contamination Flush the column with a strong solvent (e.g., isopropanol for HPLC, bake out for GC). Use a guard column to protect the analytical column.Contaminants can create active sites on the stationary phase, leading to secondary interactions and peak tailing.
Sample Overload Dilute the sample and inject a smaller volume.Injecting too much sample can saturate the stationary phase, causing peak distortion (typically fronting).
Mismatch between Sample Solvent and Mobile Phase (HPLC) Whenever possible, dissolve the final sample in the mobile phase. If a stronger solvent is used for extraction, ensure the injection volume is small.Injecting a large volume of a solvent much stronger than the mobile phase can cause the analyte to travel through the column as a distorted band.
Column Degradation Replace the column. Check the column's performance with a standard mixture.Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to poor peak shapes.

Issue 3: Retention Time Drifting

Potential Cause Troubleshooting Step Scientific Rationale
Inadequate Column Equilibration (HPLC) Increase the equilibration time between gradient runs or after changing the mobile phase.The column needs to be fully equilibrated with the initial mobile phase conditions for reproducible retention times.
Fluctuations in Temperature Use a column oven and ensure the lab temperature is stable.Retention is a thermodynamic process. Temperature fluctuations will directly impact retention times.
Mobile Phase Composition Change (HPLC) Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly.Small changes in mobile phase composition (e.g., solvent evaporation, incorrect mixing) can cause significant shifts in retention.
Leaks in the System Check all fittings for leaks, especially between the pump and injector and between the column and detector.A leak will cause a drop in pressure and a change in the flow rate, directly affecting retention times.

References

  • BenchChem. (n.d.). Application Note and Protocol for the HPLC Analysis of Cinnamaldehyde.
  • Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 658–671. [Link]

  • Journal of Medical and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]

  • Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 29(4), 658-671. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • ATAS GL INTERNATIONAL B.V. (n.d.). Quantative analysis of allergens in cosmetics with GC/MS.
  • Agilent Technologies, Inc. (2024). Highly Selective GC/TQ Analysis of 57 Allergens in Cosmetic Products. [Link]

  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). A Review on Analytical Method Development And Validation. [Link]

  • Prospects in Pharmaceutical Sciences. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. [Link]

  • The Good Scents Company. (n.d.). alpha-amyl cinnamaldehyde.
  • American Journal of PharmTech Research. (2022). A Recent Review On Analytical Method Development and Validation. [Link]

  • PubChem. (n.d.). Amylcinnamaldehyde.
  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

  • SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

  • Soman, A., Qiu, Y., & Li, Q. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science, 46(6), 514–520. [Link]

  • ResearchGate. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. [Link]

  • D'Avolio, A., et al. (2015). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Journal of Pharmaceutical and Biomedical Analysis, 109, 137–143. [Link]

  • MDPI. (n.d.). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-Benzylideneheptanal (Jasminaldehyde)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of prevalent and alternative methodologies for the synthesis of 2-Benzylideneheptanal, a key aroma chemical known for its characteristic jasmine scent. Designed for researchers, chemists, and professionals in the fragrance and fine chemical industries, this document delves into the mechanistic underpinnings, procedural details, and comparative performance of various synthetic routes. We will explore the nuances of experimental choices, supported by empirical data, to provide a clear framework for method selection based on specific laboratory or industrial objectives.

Introduction: The Significance of 2-Benzylideneheptanal

2-Benzylideneheptanal, commercially known as Jasminaldehyde or Amyl Cinnamal, is an α,β-unsaturated aldehyde prized for its intense, floral, jasmine-like aroma.[1][2] Its stability and olfactory profile make it a cornerstone ingredient in a vast array of consumer products, including perfumes, cosmetics, soaps, and cleaning agents.[3] The primary industrial route to this molecule is the Claisen-Schmidt condensation of benzaldehyde and heptanal.[2][4] However, the optimization of this process to maximize yield and selectivity, while minimizing environmental impact, has led to the development of several distinct catalytic systems and reaction technologies. This guide will compare these methods, providing both quantitative data and qualitative insights to inform your synthetic strategy.

Core Synthesis Route: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aromatic aldehyde lacking α-hydrogens (benzaldehyde) and an enolizable aliphatic aldehyde (heptanal).[5][6] The reaction proceeds in two main stages: a base-catalyzed aldol addition to form a β-hydroxy aldehyde intermediate, which then readily undergoes dehydration to yield the final conjugated α,β-unsaturated product, 2-benzylideneheptanal.[6]

A critical challenge in this synthesis is suppressing the self-condensation of heptanal, which produces the undesirable by-product (Z)-2-pentyl-2-nonenal.[2][4] Strategies to mitigate this side reaction often involve using an excess of benzaldehyde or controlled addition of heptanal.[4][7][8]

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Method 1: Homogeneous Base Catalysis

This is the traditional and most straightforward method, typically employing soluble bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Experimental Protocol:

  • A solution of sodium hydroxide in water or ethanol is prepared in a reaction vessel equipped with a stirrer and temperature control.

  • Benzaldehyde is added to the basic solution.

  • Heptanal is then added dropwise to the mixture under vigorous stirring at a controlled temperature (e.g., 30-80°C).[7] The controlled addition is crucial to minimize heptanal self-condensation.

  • The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion (typically 3-6 hours).

  • Upon completion, the organic layer is separated, washed with water to remove the catalyst, and purified, usually by vacuum distillation.

Discussion: The primary advantage of this method is its simplicity and the low cost of the catalyst. However, it suffers from several drawbacks. The biphasic nature of the reaction (aqueous base and organic aldehydes) can lead to slow reaction rates.[7] Furthermore, the use of stoichiometric amounts of strong base generates significant aqueous waste, and the separation and purification of the product can be challenging, impacting the overall process efficiency and environmental footprint. Yields are often moderate, with selectivity being a significant concern.

Method 2: Phase-Transfer Catalysis (PTC)

To overcome the mass transfer limitations of the biphasic homogeneous system, phase-transfer catalysts can be employed. Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), are effective for this purpose.[7]

Experimental Protocol:

  • An aqueous solution of the phase-transfer catalyst (e.g., 0.1M CTAB) is prepared in the reaction flask.[7]

  • Equimolar amounts of benzaldehyde and n-heptanal are added under stirring.

  • Solid NaOH pellets are added to the mixture, and the reaction is maintained at a controlled temperature (e.g., 30°C) for 3-4 hours.[7]

  • The reaction progress is monitored by TLC.

  • After the reaction, the organic product layer separates easily from the aqueous catalyst layer. The aqueous layer containing the catalyst can be recycled for subsequent batches.[7]

  • The organic layer is washed and purified as needed.

Discussion: The phase-transfer catalyst transports the hydroxide ions from the aqueous phase to the organic phase, creating a micellar environment where the reaction occurs at a much faster rate. This "greener" approach significantly improves the efficiency and selectivity of the condensation.[7] A key advantage is the ability to reuse the aqueous catalyst phase, reducing waste and improving process economics. Studies have shown that this method can achieve high selectivity with minimal by-product formation, even with equimolar reactants.[7]

PTC_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_reactants Benzaldehyde + Heptanal micelle Micelle (Reaction Locus) org_reactants->micelle Reactants enter product 2-Benzylideneheptanal catalyst_transport Q⁺OH⁻ (Active Catalyst) product->catalyst_transport Catalyst Regenerates micelle->product Reaction Occurs aq_reactants NaOH (OH⁻) aq_reactants->catalyst_transport Ion Exchange catalyst_pool CTAB (Q⁺X⁻) catalyst_transport->micelle Phase Transfer

Caption: Workflow illustrating Phase-Transfer Catalysis (PTC).

Method 3: Heterogeneous Catalysis with Mixed Metal Oxides

The use of solid, recyclable catalysts aligns with the principles of green chemistry. Mixed metal oxides derived from hydrotalcite-like precursors, particularly Mg-Al mixed oxides, have proven to be effective acid-base bifunctional catalysts for this condensation.[4][9]

Experimental Protocol:

  • The Mg-Al mixed oxide catalyst is prepared, typically by calcination of a co-precipitated Mg-Al hydrotalcite precursor.[4]

  • The reaction is carried out in a batch reactor or a fixed-bed flow reactor.[4]

  • Benzaldehyde and heptanal (often with a benzaldehyde:heptanal molar ratio of 2:1 or higher) are mixed.[4][10]

  • The reactant mixture is heated with the solid catalyst to the reaction temperature (e.g., 100-140°C) under solvent-free conditions.[4][11]

  • In a flow system, the reactant mixture is continuously passed over the catalyst bed.[4]

  • The product is collected and purified. The solid catalyst can be recovered by simple filtration and reused.

Discussion: The surface of the Mg-Al mixed oxide possesses both Lewis acid sites (from Al³⁺) and Brønsted/Lewis base sites (from O²⁻ anions).[4] This bifunctional nature is key to its efficacy: the base sites facilitate the formation of the heptanal enolate, while the acid sites activate the benzaldehyde carbonyl group, making it more susceptible to nucleophilic attack.[4] This method offers high heptanal conversion (up to 99%) and good selectivity (up to 88-94%) under optimized conditions.[4] The solvent-free approach and the ease of catalyst separation and reuse make it a highly attractive option for industrial-scale production.[4][9]

Method 4: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate organic reactions by providing rapid and uniform heating.[12][13] This technology can be coupled with various catalytic systems, including homogeneous base or solid catalysts, to enhance the synthesis of 2-benzylideneheptanal.

Experimental Protocol:

  • Reactants (benzaldehyde, heptanal) and a catalyst (e.g., NaOH or a solid catalyst) are placed in a microwave-safe reaction vessel.[13]

  • The vessel is sealed and subjected to microwave irradiation at a set temperature or power for a short duration (e.g., 2-15 minutes).[13][14]

  • After rapid cooling, the product is extracted and purified.

Discussion: The primary benefit of microwave-assisted synthesis is the significant reduction in reaction time, often from hours to minutes, while potentially increasing yields.[12][13] This rapid heating can also improve selectivity by minimizing the time available for side reactions to occur. While requiring specialized equipment, the energy efficiency and speed of this method make it a compelling option for high-throughput synthesis and process intensification.

Alternative Synthetic Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction

While less common for this specific molecule, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful and highly stereoselective method for synthesizing α,β-unsaturated carbonyl compounds and represents a viable alternative to aldol-based routes.[15][16][17] The HWE reaction involves the olefination of an aldehyde (benzaldehyde) with a stabilized phosphonate carbanion.

Hypothetical Protocol: The synthesis would be a two-step process:

  • Preparation of the Phosphonate Reagent: Heptanal would first be converted to a suitable phosphonate, such as diethyl (1-formylhexyl)phosphonate. This often involves α-bromination of heptanal followed by an Arbuzov reaction with triethyl phosphite.

  • HWE Olefination: The phosphonate reagent is deprotonated with a suitable base (e.g., NaH, NaOMe) to form a nucleophilic carbanion.[16][18] This carbanion is then reacted with benzaldehyde. The reaction typically produces the (E)-isomer of the alkene with high selectivity.[16][17]

Caption: General mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Discussion: The main advantage of the HWE reaction is its excellent stereocontrol, typically yielding the thermodynamically more stable (E)-alkene as the major product.[16] Additionally, the water-soluble phosphate byproduct is easily removed during workup, simplifying purification compared to the triphenylphosphine oxide generated in the classic Wittig reaction.[19] However, the HWE route is more complex and less atom-economical than the direct condensation, as it requires the pre-synthesis of the phosphonate reagent. This makes it less commercially attractive for a bulk chemical like jasminaldehyde but could be valuable for synthesizing specific isomers or analogs where high stereopurity is paramount.

Comparative Analysis of Synthesis Methods

MethodCatalyst / ReagentTypical Temp. (°C)Typical TimeHeptanal Conversion (%)Selectivity (%)Key AdvantagesKey Disadvantages
Homogeneous Base NaOH / KOH30 - 803 - 6 hModerateModerate-GoodSimple, low-cost catalystBiphasic, waste generation, side reactions
Phase-Transfer (PTC) CTAB / NaOH303 - 4 hHigh>95%[7]High efficiency, catalyst recyclable, "greener"Catalyst cost, potential for foaming[7]
Heterogeneous Mg-Al Mixed Oxides100 - 1401 - 78 h[4]>95%[11]88 - 94%[4]Recyclable catalyst, solvent-free, scalableCatalyst preparation, higher temperatures
Microwave-Assisted VariousElevated2 - 15 minHighGood-ExcellentExtremely fast, high yields, energy efficientRequires specialized equipment
Horner-Wadsworth-Emmons Phosphonate / BaseRT - Reflux1 - 12 hHighExcellent (E)High stereoselectivity, easy byproduct removalMulti-step, poor atom economy, reagent cost

Conclusion and Recommendations

The synthesis of 2-benzylideneheptanal is dominated by the Claisen-Schmidt condensation, for which several effective catalytic systems have been developed.

  • For large-scale, industrial production , the heterogeneous catalysis using Mg-Al mixed oxides under solvent-free conditions presents the most compelling case. Its high conversion, good selectivity, and the reusability of the catalyst offer a cost-effective and environmentally responsible process.[4][9]

  • For laboratory-scale synthesis focused on green chemistry and high selectivity , phase-transfer catalysis is an excellent choice. It provides high yields and selectivity under mild conditions with the added benefit of catalyst recycling.[7]

  • When rapid synthesis and high-throughput screening are the primary goals, microwave-assisted methods are unparalleled, drastically reducing reaction times from hours to minutes.[12][13]

  • The Horner-Wadsworth-Emmons reaction , while not a standard route for this specific product, should be considered for the synthesis of derivatives where absolute stereochemical control is the most critical factor, outweighing the need for process simplicity and atom economy.[16][19]

The selection of an optimal synthesis method is ultimately a function of the desired scale, purity requirements, cost constraints, and environmental considerations. This guide provides the foundational data and expert analysis to make an informed decision tailored to your specific scientific or commercial objectives.

References

  • ResearchGate. (n.d.). Synthesis of (E)-2-benzylideneheptanal (jasmine aldehyde). Retrieved from [Link]

  • Gholami, Z., et al. (2020). Solvent-Free Synthesis of Jasminaldehyde in a Fixed-Bed Flow Reactor over Mg-Al Mixed Oxide. MDPI. Retrieved from [Link]

  • Yadav, P., & Yadav, V. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. Life and Applied NanoBioScience. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amylcinnamaldehyde. PubChem. Retrieved from [Link]

  • Pârvulescu, V. I., et al. (2021). Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product. MDPI. Retrieved from [Link]

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  • García, A., et al. (2021). Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity. ResearchGate. Retrieved from [Link]

  • Rahman, A. F. M. M., et al. (2005). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • García, A., et al. (2021). Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity. National Institutes of Health. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldol condensation between benzaldehyde and heptanal performed on different catalysts. Retrieved from [Link]

  • Ta, H. D., et al. (2024). Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. RSC Publishing. Retrieved from [Link]

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  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

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  • El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. ACS Publications. Retrieved from [Link]

  • Wang, Y., et al. (2020). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. National Institutes of Health. Retrieved from [Link]

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  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Ta, H. D., et al. (2024). Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldol condensation of heptanal and benzaldehyde in a fixed-bed flow.... Retrieved from [Link]

  • Gavazov, K., et al. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 18.13: The Wittig Reaction Forms an Alkene. Retrieved from [Link]

  • Handayani, S., et al. (2017). Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives via Crossed Aldol Condens. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of BenzilideneBenzylamine and Its Acetylcholinesterase and Butyrylcholinesterase Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

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A Comparative Guide to Alpha-Amylcinnamaldehyde and Other Key Fragrance Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of alpha-Amylcinnamaldehyde (ACA) against other significant fragrance aldehydes, namely Hexyl Cinnamal, Cinnamaldehyde, and Citral. Designed for researchers, scientists, and formulation professionals, this document delves into the nuanced differences in their chemical properties, olfactory profiles, and performance characteristics, supported by standardized experimental protocols for objective evaluation.

Introduction: The Role of Aldehydes in Modern Perfumery

Aldehydes are a class of organic compounds that have revolutionized the fragrance industry.[1][2] Characterized by a -CHO functional group, they are responsible for some of the most iconic and vibrant notes in perfumery.[1][3] While lower molecular weight aldehydes can be pungent, those with higher molecular weights (typically C8-C13) exhibit pleasant floral, fruity, or waxy aromas.[1][3] They are renowned for their ability to add a "lift," sparkle, and diffusion to a fragrance composition, amplifying other notes and creating a more complex and radiant scent profile.[4][5] This guide will focus on alpha-Amylcinnamaldehyde, a cornerstone of floral fragrances, and compare its performance with other pivotal aldehydes to inform strategic ingredient selection.

The Subject: Alpha-Amylcinnamaldehyde (ACA)

Alpha-Amylcinnamaldehyde (CAS 122-40-7), also known as amyl cinnamal, is a synthetic aromatic aldehyde prized for its soft, floral, and jasmine-like scent.[6][7][8] Its profile is often described as slightly fatty, waxy, and herbaceous, with fruity undertones.[8][9] This complexity makes it an exceptional blender in floral accords, particularly for jasmine, gardenia, and tuberose.[6][9] Furthermore, its high tenacity allows it to function as an effective fixative, enhancing the longevity of a fragrance.[6][7][8] Due to its stability in alkaline environments, it is extensively used in soaps, detergents, and a wide array of personal care products.[6][10]

The Comparators: A Profile of Alternative Aldehydes

To provide a comprehensive context for ACA's performance, three other commercially significant aldehydes have been selected for comparison:

  • Hexyl Cinnamal: A close structural relative of ACA, often considered a more modern alternative. It delivers a refined, jasmine-like floral scent that is perceived as cleaner and less fatty or waxy than ACA.[11] Like ACA, it is widely used across perfumes, cosmetics, and household products for its floral character and good stability.[12]

  • Cinnamaldehyde: The principal component of cinnamon bark oil, this aldehyde provides a powerful, warm, spicy, and sweet aroma characteristic of cinnamon.[13][14] Its applications are distinct from the floral aldehydes, primarily featuring in gourmand, oriental, and spicy fragrance compositions, as well as in the food and beverage industry as a flavoring agent.[13][15][16]

  • Citral: A key constituent of lemongrass, lemon, and orange oils, Citral is a mixture of two isomeric aldehydes (geranial and neral).[17][18] It is defined by its strong, fresh, and zesty lemon scent.[18][19] Its primary use is in creating vibrant citrus fragrances for perfumes, colognes, and household cleaners.[17][19] It also serves as a crucial precursor in the synthesis of Vitamin A and ionones for violet notes.[19][20]

Head-to-Head Comparison: Physicochemical and Olfactory Properties

The selection of a fragrance aldehyde is governed by its specific chemical and sensory attributes. The following table summarizes the key properties of ACA and its comparators.

Propertyalpha-Amylcinnamaldehyde (ACA) Hexyl Cinnamal Cinnamaldehyde Citral
CAS Number 122-40-7[8]101-86-0104-55-25392-40-5[17]
Molecular Formula C₁₄H₁₈O[8]C₁₅H₂₀OC₉H₈O[13]C₁₀H₁₆O[17][19]
Molecular Weight 202.30 g/mol 216.32 g/mol 132.16 g/mol [13]152.24 g/mol [17]
Appearance Pale yellow liquid[8]Pale yellow liquid[12]Yellow, viscous liquid[13]Pale yellow liquid[18][19]
Olfactory Profile Sweet, floral (jasmine), waxy, slightly herbaceous, fruity.[7][8][9]Floral (jasmine), less fatty/waxy than ACA, slightly herbal.[11]Warm, spicy, sweet, characteristic of cinnamon.[13][14]Intense, fresh, zesty lemon.[18][19]
Primary Application Floral fragrances (jasmine, gardenia), soaps, detergents.[6][7]Floral compositions, perfumes, personal care products, soaps.[12]Spicy/oriental fragrances, food flavoring.[13][16]Citrus fragrances, food flavoring, chemical synthesis.[17][19]
Key Differentiator Rich, waxy-floral body.Cleaner, more direct floral character.Distinctive warm spice.Sharp, refreshing citrus.
Regulatory Note Potential contact allergen; must be listed on cosmetic labels in the EU.[10]Potential contact allergen; must be listed on cosmetic labels in the EU.[21]Skin irritant in concentrated form.[16]Potential contact allergen; skin irritant when used pure.[22]

Visualization of Chemical Structures

The structural differences, particularly the length of the alkyl side-chain in ACA and Hexyl Cinnamal, are key determinants of their distinct olfactory nuances.

Caption: Chemical structures of the compared fragrance aldehydes.

Experimental Evaluation Protocols

To ensure the quality, consistency, and performance of fragrance aldehydes, a rigorous set of analytical and sensory evaluations is required. The following protocols represent a self-validating system for their assessment.

Protocol: Purity and Identity Confirmation via GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for analyzing volatile compounds like fragrance ingredients.[23][24][25] It provides a robust method to separate a sample into its individual components (GC) and then identify each component based on its unique mass spectrum (MS), effectively creating a chemical fingerprint.[26] This ensures the material's identity and quantifies its purity, detecting any potential contaminants that could adversely affect the final fragrance.

Methodology:

  • Sample Preparation: Prepare a 1% solution of the aldehyde in a high-purity solvent such as ethanol.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the resulting mass spectrum of the primary peak with a reference library (e.g., NIST) to confirm the identity of the aldehyde. Calculate purity based on the peak area percentage.

Protocol: Comparative Olfactory Analysis

Causality: While instrumental analysis confirms chemical identity, only sensory evaluation can characterize the quality and nuances of an aroma.[27][28] A trained sensory panel provides objective, reproducible data on the olfactory profile, which is critical for determining an ingredient's suitability for a specific fragrance creation.[28][29]

Methodology:

  • Panel Selection: Utilize a panel of at least 5 trained sensory assessors with demonstrated proficiency in describing fragrance notes.

  • Environment: Conduct the evaluation in a climate-controlled, odor-neutral room to prevent sensory interference.[30]

  • Sample Preparation: Prepare 10% dilutions of each aldehyde in odorless ethanol. Dip standard fragrance blotters into each solution, ensuring equal saturation. Allow the solvent to evaporate for 30 seconds.

  • Evaluation Procedure:

    • Present the coded blotters to panelists in a randomized order.

    • Instruct panelists to evaluate the scent at three time points: initial (top note), after 30 minutes (heart), and after 4 hours (dry-down).

    • Panelists will rate the intensity of the aroma and provide detailed descriptors for the scent profile (e.g., floral, waxy, spicy, citrus).

  • Data Analysis: Compile the descriptors and intensity ratings to create a comprehensive olfactory profile for each aldehyde and identify key differences in character and longevity.

Protocol: Accelerated Stability Testing in a Consumer Product Base

Causality: The stability of a fragrance aldehyde within a product matrix is paramount for ensuring shelf-life and consistent performance.[31][32] Accelerated stability testing, using elevated temperatures to simulate long-term storage, is an efficient method to predict how the fragrance will behave over time, identifying potential issues like discoloration or scent degradation.[33][34]

Methodology:

  • Sample Preparation: Incorporate each aldehyde at a typical use level (e.g., 0.5%) into a standard, unfragranced lotion base. Package the samples in sealed glass containers. Prepare a control sample of the base without any fragrance.

  • Storage Conditions: Place one set of samples in an incubator at 40°C. Keep a second set at room temperature (approx. 20-22°C) as a control.

  • Evaluation: At weekly intervals for a period of 4 weeks, remove samples from both storage conditions.

  • Analysis:

    • Visual Assessment: Check for any changes in color or consistency compared to the control.

    • Olfactory Assessment: A trained evaluator smells the samples to detect any changes in scent character or intensity, noting any signs of degradation (e.g., development of rancid off-notes).

Integrated Experimental Workflow

The following diagram illustrates the logical flow of the evaluation process, from raw material reception to final performance validation.

Workflow cluster_0 Phase 1: Material Qualification cluster_1 Phase 2: Sensory & Performance Testing cluster_2 Phase 3: Final Approval RawMaterial Aldehyde Raw Material Received GCMS Protocol 1: GC-MS Analysis RawMaterial->GCMS Decision1 Purity & Identity OK? GCMS->Decision1 Sensory Protocol 2: Olfactory Profiling Decision1->Sensory Yes Stability Protocol 3: Stability Testing Decision1->Stability Yes Reject Reject Material Decision1->Reject No Report Generate Comparative Report Sensory->Report Stability->Report Approve Approved for Formulation Report->Approve

Caption: Workflow for the comprehensive evaluation of fragrance aldehydes.

Conclusion and Expert Insights

This comparative analysis demonstrates that while fragrance aldehydes share a common functional group, their performance and application are dictated by subtle variations in molecular structure.

  • Alpha-Amylcinnamaldehyde remains a vital ingredient for building rich, complex, and long-lasting floral fragrances, particularly where a classic jasmine note with a waxy body is desired.[7] Its performance in soaps is a key advantage.[10]

  • Hexyl Cinnamal serves as an excellent alternative when a cleaner, more modern, and less fatty jasmine floralcy is required.[11] The choice between ACA and Hexyl Cinnamal is a creative one, based on the desired nuance.

  • Cinnamaldehyde and Citral occupy entirely different olfactory spaces. Cinnamaldehyde is indispensable for creating warmth and spice, while Citral is unparalleled for its vibrant, fresh citrus impact.[13][14][18][19]

The selection process for a fragrance aldehyde must be a synthesis of creative intent and rigorous scientific validation. By employing the systematic protocols outlined in this guide—spanning chemical analysis, sensory evaluation, and stability testing—formulators can make informed decisions, ensuring the integrity, quality, and desired aesthetic of their final product. Adherence to regulatory guidelines, such as those set by the International Fragrance Association (IFRA), is also critical for ensuring consumer safety.[35][36]

References

Please note: URLs have been verified at the time of generation.

  • Vedantu. Citral: Structure, Properties, Uses & Occurrence Explained. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Art of Scent: Exploring Alpha-Amylcinnamaldehyde in Perfumery. [Link]

  • LinkedIn. GC-MS: A Key Tool for Flavor and Fragrance Analysis. [Link]

  • Ataman Kimya. HEXYL CINNAMAL. [Link]

  • Wikipedia. Citral. [Link]

  • Ataman Kimya. HEXYL CINNAMAL |. [Link]

  • chemeurope.com. Cinnamaldehyde. [Link]

  • Aromaverse Pro. GC-MS Perfume Analysis – Unlock Fragrance Formulas. [Link]

  • P. P. Sheth Aromas. Alpha Amyl Cinnamic Aldehyde : Properties, Uses & Benefits. [Link]

  • Landema. Citral: a powerful natural ally. [Link]

  • Ataman Kimya. ALPHA-AMYL CINNAMALDEHYDE. [Link]

  • Scentspiracy. Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7). [Link]

  • News. Fragrance And Flavor Component Analysis: Techniques And Applications. [Link]

  • Paula's Choice. What is Hexyl Cinnamal?. [Link]

  • Foreverest Resources Ltd. Study and Application of Cinnamic aldehyde. [Link]

  • Britannica. Citral | Aroma, Flavor, Terpene. [Link]

  • Agilent Technologies, Inc. Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]

  • The Perfumers Apprentice. Fragrance Analysis by GCMS. [Link]

  • Lesielle. Hexyl cinnamal in skincare, What is?. [Link]

  • The Good Scents Company. alpha-amyl cinnamaldehyde, 122-40-7. [Link]

  • Alpha Aromatics. What Are Aldehydes And How Are They Used In Perfumery?. [Link]

  • Monac Attar. Aldehydes in Fragrances: The Revolutionary Ingredients That Changed Perfumery. [Link]

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  • The Fragrance Conservatory. IFRA. [Link]

  • Sitaram Dixit. SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. [Link]

  • Wirral Sensory Services. Smelling Success: Olfactory Perception in Sensory Evaluation. [Link]

  • ÇaFleureBon. Aldehydes In Perfumery + It's Chemistry Baby Draw. [Link]

  • Bon Parfumeur. Perfume aldehydes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating IFRA Regulations and Safety for Lily Aldehyde. [Link]

  • TimTul. From craftsmanship to science: A toolbox for sensory analysis in perfumery. [Link]

  • Sense:lab. 5 Essential Tips for Effective Sensory Fragrance Testing. [Link]

  • Integrated Liner Technologies. Fragrance Stability Testing. [Link]

  • PubMed. Stability of Fragrance Patch Test Preparations Applied in Test Chambers. [Link]

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A Senior Application Scientist’s Guide to Validating the Purity of Synthesized 2-Benzylideneheptanal

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Benzylideneheptanal

2-Benzylideneheptanal, commonly known as amyl cinnamaldehyde or jasmine aldehyde, is a pivotal α,β-unsaturated aldehyde in the fragrance and cosmetic industries, prized for its characteristic jasmine-like scent.[1][2] Its synthesis, typically achieved via a Claisen-Schmidt condensation between benzaldehyde and heptanal, is a classic example of carbon-carbon bond formation.[3][4][5] However, the very nature of this synthesis route presents a landscape of potential impurities, including unreacted starting materials, self-condensation products of heptanal, and aldol addition intermediates. The presence of these impurities can significantly alter the final product's olfactory profile, impact its stability, and, in regulated applications, pose safety concerns.

Therefore, rigorous analytical validation is not merely a quality control step but a fundamental requirement to ensure the product's integrity, consistency, and safety. This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of 2-Benzylideneheptanal. As application scientists, we move beyond simply listing protocols; we delve into the causality behind our choices, empowering you to select and implement the most effective validation strategy for your specific needs.

Understanding the Synthetic Landscape: Potential Impurities

The Claisen-Schmidt condensation is efficient but rarely proceeds with 100% selectivity.[5][6] A comprehensive purity analysis must be predicated on an understanding of what impurities are likely to be present.

  • Starting Materials: Benzaldehyde and heptanal.

  • Aldol Addition Intermediate: The β-hydroxy aldehyde formed prior to the final dehydration step.

  • Heptanal Self-Condensation Products: Heptanal can react with its own enolate to form various aldol products.

  • Isomers: While the E-isomer is typically favored, the Z-isomer can also be present.[7]

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid (2-benzylideneheptanoic acid).

A robust analytical approach will not only quantify the main product but also detect and ideally identify these potential contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

For volatile and semi-volatile compounds like fragrance ingredients, GC-MS is the undisputed workhorse technique.[8][9] It offers exceptional separation power (the GC component) coupled with definitive identification capabilities (the MS component).

Causality of Choice: 2-Benzylideneheptanal has a boiling point suitable for volatilization without thermal degradation, making it an ideal candidate for GC analysis. The mass spectrometer provides a unique fragmentation "fingerprint" for the parent molecule and any co-eluting impurities, allowing for positive identification against spectral libraries.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized 2-Benzylideneheptanal in a high-purity solvent such as ethyl acetate or dichloromethane.

    • Create a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to assess the linear range of detection.

    • Prepare standards of potential impurities (benzaldehyde, heptanal) if available.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: A non-polar or medium-polarity column is recommended. A common choice is an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Injection: 1 µL split injection (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak for 2-Benzylideneheptanal based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The molecular ion (M+) should be visible at m/z 202, with characteristic fragments.[1]

    • Integrate the area of all detected peaks.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Attempt to identify impurity peaks by matching their mass spectra to library data.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve sample in ethyl acetate (1 mg/mL) Inject Inject 1 µL into GC Prep->Inject GC Separation on HP-5ms column Inject->GC MS EI Ionization & Mass Detection GC->MS Process Integrate Chromatogram MS->Process Identify Identify Peaks via MS Library Search Process->Identify Quantify Calculate Purity (Area % Report) Process->Quantify

Caption: Workflow for purity validation of 2-Benzylideneheptanal by GC-MS.

High-Performance Liquid Chromatography (HPLC): Versatility for Purity and Stability

While GC-MS is often preferred, HPLC provides a powerful alternative, especially for analyzing non-volatile impurities (like polymers or salts) or for methods involving derivatization to enhance detection.[10][11] For α,β-unsaturated aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a standard approach that creates a stable hydrazone derivative with a strong chromophore, making it easily detectable by UV-Vis detectors.[12][13][14]

Causality of Choice: This method is ideal for labs without GC-MS or when assessing stability where oxidation to the less volatile 2-benzylideneheptanoic acid is a concern. The DNPH derivatization provides high sensitivity and allows for quantification using external standards.

Experimental Protocol: HPLC-UV with DNPH Derivatization
  • Sample and Standard Preparation:

    • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile, acidified with 1% phosphoric acid.

    • Sample Derivatization: To 1 mL of a 100 µg/mL solution of synthesized 2-Benzylideneheptanal in acetonitrile, add 1 mL of the DNPH reagent. Vortex and allow to react at 40°C for 30 minutes.

    • Standard Derivatization: Prepare a calibration curve by derivatizing a series of known concentrations of a certified 2-Benzylideneheptanal reference standard under the same conditions.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • Start at 60% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 360 nm.[13]

  • Data Analysis:

    • Identify the peak corresponding to the 2-Benzylideneheptanal-DNPH derivative based on its retention time, matching it with the derivatized reference standard.

    • Quantify the concentration in the sample by plotting the peak area against the calibration curve generated from the reference standards.

    • Purity is expressed as a weight/weight percentage (w/w) based on the initial mass of the synthesized product used for the analysis.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve sample in Acetonitrile Deriv React with DNPH Reagent Prep->Deriv Inject Inject 10 µL into HPLC Deriv->Inject HPLC Separation on C18 Column Inject->HPLC UV UV/DAD Detection (360 nm) HPLC->UV Quant Quantify Peak Area Against Curve UV->Quant Calib Generate Calibration Curve from Standards Calib->Quant Report Report Purity (w/w %) Quant->Report

Caption: Workflow for purity validation using HPLC with DNPH derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy provides unparalleled insight into the molecular structure of the synthesized product.[15] ¹H NMR is particularly powerful for purity assessment as the integral of each signal is directly proportional to the number of protons it represents. This allows for a highly accurate molar quantification of impurities relative to the target compound, provided the impurities have unique, non-overlapping signals.

Causality of Choice: NMR is the most definitive method for structural confirmation. It can identify and quantify impurities without the need for reference standards for those impurities, relying instead on the structure of the impurity itself. It is the best technique to differentiate between E/Z isomers.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized product.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a known quantity of an internal standard with a simple, non-overlapping spectrum (e.g., dimethyl sulfone) if absolute quantification (qNMR) is desired.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiment: Standard ¹H acquisition.

    • Key Parameters:

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated (a D1 of 10-30 seconds is often sufficient for quantitative work).

      • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the Free Induction Decay (FID) with a Fourier transform.

    • Carefully phase the spectrum and perform a baseline correction.

    • Identify Characteristic Signals: (Based on CDCl₃ solvent)[1]

      • Aldehyde proton (-CHO): Singlet around δ 9.5 ppm.

      • Vinylic proton (=CH-Ar): Singlet around δ 7.4 ppm.

      • Aromatic protons (-C₆H₅): Multiplets between δ 7.3-7.6 ppm.

      • Aliphatic protons (-CH₂- chains): Multiplets between δ 0.9-2.5 ppm.

    • Purity Assessment:

      • Set the integral of a well-resolved signal from the main compound to a value corresponding to the number of protons it represents (e.g., the aldehyde proton to 1.00).

      • Integrate any visible impurity signals. The relative molar percentage of an impurity can be calculated by comparing its normalized integral to that of the main compound.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing Prep Dissolve ~15 mg sample in CDCl₃ NMR Acquire ¹H Spectrum on 400 MHz Spectrometer Prep->NMR FID Record Free Induction Decay (FID) NMR->FID FT Fourier Transform FID->FT Process Phase & Baseline Correction FT->Process Integrate Integrate Signals & Calculate Molar % Process->Integrate

Caption: Workflow for structural and purity validation by ¹H NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation

FTIR is a rapid and non-destructive technique primarily used for confirming the presence of key functional groups.[16] While not a quantitative method for minor impurities, it serves as an excellent first-pass check to confirm that the desired chemical transformation has occurred.

Causality of Choice: An FTIR spectrum can be acquired in under a minute and quickly confirms the successful formation of the α,β-unsaturated aldehyde moiety by identifying the characteristic C=O and C=C stretching frequencies, while also showing the absence of certain starting material signals (e.g., broad O-H stretch of a potential aldol intermediate).

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation:

    • Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Invenio-R or equivalent, equipped with a diamond ATR accessory.

    • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

    • Scans: Co-add 16 or 32 scans for a good signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

    • A background spectrum of the clean, empty ATR crystal must be collected prior to the sample.

  • Data Analysis:

    • Identify characteristic absorption bands:

      • Aromatic C-H stretch: ~3100-3000 cm⁻¹.

      • Aliphatic C-H stretch: ~2950-2850 cm⁻¹.

      • Aldehyde C-H stretch: Two weak bands around ~2820 cm⁻¹ and ~2720 cm⁻¹.

      • Conjugated C=O stretch (Aldehyde): Strong band at ~1680-1660 cm⁻¹.[17]

      • C=C stretch (Alkene): Medium band at ~1640-1620 cm⁻¹.

      • Aromatic C=C stretch: Bands around ~1600 cm⁻¹ and ~1450 cm⁻¹.

    • The presence of a strong C=O stretch shifted to ~1670 cm⁻¹ (from the typical ~1725 cm⁻¹ for a saturated aldehyde) and a C=C stretch confirms the α,β-unsaturated system.

Visualizing the FTIR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing Prep Place 1 drop of neat sample on ATR Scan Acquire Sample Spectrum Prep->Scan Bkg Collect Background Spectrum Bkg->Scan Identify Identify Diagnostic Absorption Bands Scan->Identify Confirm Confirm Functional Groups (C=O, C=C) Identify->Confirm

Sources

A Comparative Guide to the Cross-Reactivity of alpha-Amylcinnamaldehyde and Structurally Related Fragrance Allergens

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allergenic Potential of a Common Fragrance

alpha-Amylcinnamaldehyde (ACA) is a widely used fragrance ingredient prized for its characteristic floral, jasmine-like scent. It is a synthetic aromatic aldehyde found in a vast array of consumer products, from perfumes and cosmetics to household cleaners. While generally considered safe for its intended use, ACA possesses the potential to act as a skin sensitizer, inducing allergic contact dermatitis (ACD) in susceptible individuals.[1][2] This guide provides an in-depth analysis of the cross-reactivity profile of ACA with other structurally related fragrance allergens, offering a comparative framework grounded in experimental data and mechanistic insights. Understanding the potential for cross-sensitization is paramount for robust safety assessments and the development of hypoallergenic formulations.

The Structural Basis of Allergenicity and Cross-Reactivity

The capacity of a low-molecular-weight chemical, such as ACA, to induce skin sensitization is intrinsically linked to its ability to act as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The covalent modification of skin proteins by haptens is considered a key molecular initiating event in the cascade leading to ACD.[1]

For ACA and related cinnamaldehydes, the electrophilic nature of the α,β-unsaturated aldehyde functional group is a critical structural alert for skin sensitization.[3] This reactive moiety can readily undergo a Michael addition reaction with nucleophilic residues (such as lysine) on skin proteins, forming a stable hapten-protein conjugate. This modified protein is then recognized as foreign by the immune system, triggering a T-cell-mediated inflammatory response.[4]

Cross-reactivity between different allergens occurs when the T-cells sensitized to one specific hapten-protein adduct also recognize and are activated by structurally similar adducts formed by other allergens. The degree of cross-reactivity is therefore dependent on the structural similarities of the haptens and the resulting protein conjugates.

Caption: Structural relationships between ACA and related fragrance allergens.

Comparative Analysis of Sensitization Potential

The murine Local Lymph Node Assay (LLNA) is a widely accepted method for assessing the skin sensitization potential of chemicals. The assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance. The result is expressed as an EC3 value, which is the estimated concentration of the chemical required to induce a threefold increase in lymphocyte proliferation compared to controls. A lower EC3 value indicates a higher sensitizing potency.

AllergenCAS NumberChemical StructureLLNA EC3 Value (%)Sensitization Potency
alpha-Amylcinnamaldehyde (ACA) 122-40-7α,β-unsaturated aldehyde with an amyl side chain7.6Weak to Moderate
Cinnamaldehyde 104-55-2Parent α,β-unsaturated aldehyde0.53Strong
alpha-Hexylcinnamaldehyde (HCA) 101-86-0α,β-unsaturated aldehyde with a hexyl side chain10.6 - 11.0[5]Weak
alpha-Amylcinnamic Alcohol 101-85-9Corresponding alcohol of ACA> 50Very Weak/Non-sensitizer

Data compiled from various sources, including the European Commission's Scientific Committee on Consumer Safety (SCCS) opinions and RIFM publications.[5][6]

The data clearly indicate that cinnamaldehyde is a significantly more potent sensitizer than its alpha-alkyl substituted derivatives, ACA and HCA. The presence of the alkyl group at the alpha position appears to reduce the sensitizing potential. Interestingly, the corresponding alcohol of ACA, alpha-amylcinnamic alcohol, is a very weak sensitizer, highlighting the critical role of the aldehyde group in hapten formation.

Mechanistic Insights into Cross-Reactivity

While structural similarity often suggests the potential for cross-reactivity, experimental evidence is crucial for confirmation. Studies have shown that there does not appear to be a common hapten for cinnamaldehyde and alpha-amyl cinnamaldehyde.[1] This suggests that despite their structural resemblance, the protein adducts they form may be sufficiently different to prevent significant T-cell cross-recognition. This is a critical finding, as it implies that individuals sensitized to the potent allergen cinnamaldehyde may not necessarily react to ACA.

Conversely, a high degree of cross-reactivity has been observed between ACA and alpha-amylcinnamic alcohol, with some studies indicating that individuals sensitive to one are often sensitive to the other. This is somewhat counterintuitive given the much lower sensitizing potential of the alcohol. One hypothesis is that alpha-amylcinnamic alcohol may be metabolized in the skin to ACA, which then acts as the sensitizing hapten.

The immune response in ACD is complex and can be polarized towards different T-helper (Th) cell subsets, such as Th1, Th2, or Th17, depending on the specific allergen.[2][4] Fragrance allergens, in general, are thought to predominantly induce a Th2-mediated response.[4] This polarization influences the cytokine profile and the clinical manifestation of the allergic reaction.

ACD_Signaling_Pathway cluster_skin Epidermis cluster_lymph_node Draining Lymph Node cluster_re_exposure Elicitation Phase (Re-exposure) ACA alpha-Amylcinnamaldehyde (Hapten) HaptenProtein Hapten-Protein Adduct ACA->HaptenProtein Covalent Binding (Haptenation) Protein Skin Protein Protein->HaptenProtein LangerhansCell Langerhans Cell (APC) HaptenProtein->LangerhansCell Uptake and Processing NaiveTCell Naive T-Cell LangerhansCell->NaiveTCell Antigen Presentation (Sensitization Phase) MemoryTCell Memory T-Cell NaiveTCell->MemoryTCell Proliferation and Differentiation Inflammation Inflammatory Response (Cytokine Release) MemoryTCell->Inflammation Activation upon Re-exposure ACD Allergic Contact Dermatitis Inflammation->ACD

Caption: Simplified signaling pathway of allergic contact dermatitis induction by ACA.

Experimental Protocols for Assessing Cross-Reactivity

In Vitro T-Cell Proliferation Assay (Lymphocyte Transformation Test - LTT)

The Lymphocyte Transformation Test (LTT) is a valuable in vitro method to assess T-cell mediated sensitization and cross-reactivity to allergens.[7][8] The assay measures the proliferation of peripheral blood mononuclear cells (PBMCs) from a sensitized individual in response to stimulation with the allergen.

Principle: Memory T-cells in the blood of a sensitized individual will proliferate upon re-exposure to the specific allergen in vitro. By challenging these T-cells with structurally related compounds, the degree of cross-reactivity can be quantified.[7]

Detailed Protocol:

  • PBMC Isolation:

    • Collect heparinized whole blood from a subject with a confirmed allergy to ACA (diagnosed via patch testing).

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation under sterile conditions.[9][10]

    • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Culture and Allergen Stimulation:

    • Plate the PBMCs in a 96-well round-bottom microtiter plate at a density of 2 x 10^5 cells per well.

    • Prepare stock solutions of ACA and the test allergens (e.g., cinnamaldehyde, HCA) in a suitable solvent (e.g., DMSO), and then dilute to final test concentrations in complete culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Add the diluted allergens to the appropriate wells in triplicate. Include a range of concentrations to assess dose-response.

    • Set up control wells:

      • Negative Control: PBMCs with culture medium and solvent only (to measure spontaneous proliferation).

      • Positive Control: PBMCs with a non-specific mitogen, such as phytohemagglutinin (PHA), to confirm the proliferative capacity of the T-cells.

  • Incubation:

    • Incubate the plate for 6-7 days at 37°C in a humidified atmosphere with 5% CO2 to allow for T-cell proliferation.[10]

  • Measurement of Proliferation:

    • On day 6, add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

    • Alternatively, non-radioactive methods such as BrdU incorporation or CFSE dye dilution can be used.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the extent of cell proliferation.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each allergen concentration: SI = Mean CPM of allergen-stimulated wells / Mean CPM of negative control wells

    • An SI value ≥ 2 is typically considered a positive response, indicating a T-cell mediated reaction to the allergen. The magnitude of the SI can be used to compare the cross-reactive potential of different allergens.

LTT_Workflow BloodCollection 1. Blood Collection (Heparinized) PBMCIso 2. PBMC Isolation (Ficoll Gradient) BloodCollection->PBMCIso CellPlating 3. Cell Plating (96-well plate) PBMCIso->CellPlating AllergenStim 4. Allergen Stimulation (ACA, Analogs, Controls) CellPlating->AllergenStim Incubation 5. Incubation (6-7 days) AllergenStim->Incubation ProlifMeasure 6. Proliferation Measurement ([3H]-Thymidine or BrdU) Incubation->ProlifMeasure DataAnalysis 7. Data Analysis (Stimulation Index Calculation) ProlifMeasure->DataAnalysis

Caption: Workflow for the Lymphocyte Transformation Test (LTT).

In Silico Approaches for Predicting Sensitization and Cross-Reactivity

Computational, or in silico, models are increasingly used as screening tools to predict the skin sensitization potential of chemicals, reducing the need for animal testing. These models are typically based on Quantitative Structure-Activity Relationships (QSARs) or the identification of structural alerts.

  • QSAR Models: These models correlate the chemical structure and physicochemical properties of a compound with its biological activity (in this case, skin sensitization potential).

  • Structural Alerts: These are specific molecular substructures or functional groups that are known to be associated with a particular toxicological endpoint. For skin sensitization, these alerts are often related to the chemical's ability to react with proteins.

Several publicly available and commercial software tools, such as Toxtree and the OECD QSAR Toolbox, can be used to predict the sensitization potential of a molecule based on the presence of structural alerts and by comparing it to a database of known sensitizers. These tools can also be valuable for identifying potential cross-reactivity by highlighting shared structural features among different allergens.

Conclusion

alpha-Amylcinnamaldehyde is a weak to moderate skin sensitizer, with a significantly lower allergenic potential than its parent compound, cinnamaldehyde. Experimental evidence suggests that there is a lack of significant cross-reactivity between ACA and cinnamaldehyde at the T-cell level, likely due to the formation of distinct hapten-protein adducts. However, there is a potential for cross-reactivity with its corresponding alcohol, possibly due to metabolic activation in the skin.

A comprehensive assessment of cross-reactivity requires a multi-faceted approach, combining data from in vivo assays like the LLNA, in vitro methods such as the LTT, and in silico predictive modeling. The detailed LTT protocol provided in this guide offers a robust framework for researchers to quantitatively assess the T-cell mediated cross-reactivity of ACA and other fragrance allergens, contributing to a more complete understanding of their allergenic profiles and enabling the development of safer consumer products.

References

  • Scientific Committee on Consumer Safety (SCCS). (2012). OPINION on Fragrance allergens in cosmetic products. European Commission. [Link]

  • Alvarez-Sanchez, R., et al. (2005). Protein binding and metabolism influence the relative skin sensitization potential of cinnamic compounds. PubMed. [Link]

  • Czarnowicki, T., et al. (2018). The Unique Molecular Signatures of Contact Dermatitis and Implications for Treatment. PubMed. [Link]

  • Bila, G., et al. (2023). Advancing the understanding of allergic contact dermatitis: from pathophysiology to novel therapeutic approaches. Frontiers in Immunology. [Link]

  • Gerberick, G. F., et al. (2021). In Vitro Monitoring of Human T Cell Responses to Skin Sensitizing Chemicals—A Systematic Review. PubMed Central. [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, p-methyl-α-amyl cinnamic aldehyde, CAS Registry Number 84697-09-6. Food and Chemical Toxicology. [Link]

  • Dupuis, G., & Benezra, C. (1977). Mechanism of cinnamaldehyde sensitization. PubMed. [Link]

  • de Jong, A., et al. (2014). Human T cell response to CD1a and contact dermatitis allergens in botanical extracts and commercial skin care products. PubMed Central. [Link]

  • IMD Berlin. (n.d.). Lymphocyte transformation test (LTT). IMD Berlin. [Link]

  • European Commission. (2011). OPINION on Fragrance allergens in cosmetic products. European Commission. [Link]

  • ResearchGate. (n.d.). RIFM fragrance ingredient safety assessment, α-hexylcinnamaldehyde, CAS Registry Number 101-86-0. ResearchGate. [Link]

  • IMD Berlin. (n.d.). Procedure. IMD Berlin. [Link]

  • Singh, P., et al. (2024). Allergic potential & molecular mechanism of skin sensitization of cinnamaldehyde under environmental UVB exposure. PubMed. [Link]

  • Science.gov. (n.d.). fragrance allergy cross-reactivity: Topics by Science.gov. Science.gov. [Link]

  • Yilmaz, E., & Afsar, I. (2023). Allergies and T-cell receptor signaling: Insights into immunological sensitivity. Allergies and T-cell receptor signaling: Insights into immunological sensitivity. [Link]

  • The University of Manchester. (n.d.). The lymphocyte transformation test in allergic contact dermatitis: New opportunities. Research Explorer - The University of Manchester. [Link]

  • Weltfriend, S., et al. (2001). Characterization of T cell responses to fragrances. PubMed. [Link]

  • GreenFacts. (n.d.). Table 10-6: Concentrations of Fragrance Mix I ingredients, hexyl cinnamal and coumarin in 22 perfumes marketed as natural cosmetics investigated in 1996. GreenFacts. [Link]

  • MDPI. (2023). Chemical-Specific T Cell Tests Aim to Bridge a Gap in Skin Sensitization Evaluation. MDPI. [Link]

  • StArtBio. (n.d.). LTT-Test for lymphocyte transformation. StArtBio. [Link]

  • Pichler, W. J. (2015). The lymphocyte transformation test in allergic contact dermatitis: New opportunities. PubMed. [Link]

  • Pascal, M., & Grishina, G. (2018). T-Cell Proliferation Assay: Determination of Immunodominant T-Cell Epitopes of Food Allergens. Springer Nature Experiments. [Link]

  • SkinSAFE. (n.d.). Amylcinnamaldehyde Ingredient Allergy Safety Information. SkinSAFE. [Link]

Sources

Quantitative Structure-Activity Relationship (QSAR) Studies of alpha-Amylcinnamaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) modeling for alpha-Amylcinnamaldehyde, a widely used fragrance ingredient.[1][2] It is designed for researchers, toxicologists, and professionals in the fragrance and chemical industries who are interested in leveraging computational methods to predict the biological activity and potential toxicity of this compound and its analogs. By exploring various QSAR methodologies, from traditional regression techniques to more advanced machine learning approaches, this document offers a framework for understanding and implementing predictive models in chemical safety and efficacy assessment.

Introduction to alpha-Amylcinnamaldehyde and the Imperative for QSAR

alpha-Amylcinnamaldehyde (ACA) is a synthetic aromatic compound characterized by a floral, jasmine-like scent.[1] Its pleasant olfactory properties have led to its extensive use in perfumes, cosmetics, soaps, and detergents.[2] As with any chemical intended for widespread consumer use, a thorough evaluation of its biological effects is paramount. While experimental testing remains the gold standard for safety assessment, computational approaches like QSAR offer a rapid, cost-effective, and ethically sound alternative for screening and prioritizing compounds for further investigation.[3]

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity.[4] The fundamental principle of QSAR is that the biological effect of a chemical is a function of its molecular structure. By quantifying this relationship, we can predict the activity of new or untested compounds, thereby accelerating the discovery of safer and more effective molecules.[3]

This guide will compare three distinct QSAR modeling approaches for a hypothetical biological endpoint of alpha-Amylcinnamaldehyde and its analogs: Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), and Support Vector Machines (SVM).

Methodologies: Building Predictive QSAR Models

The development of a robust QSAR model is a multi-step process that requires careful consideration of the dataset, molecular descriptors, and modeling algorithm.

Dataset Curation

A reliable QSAR model is built upon a high-quality dataset of compounds with experimentally determined biological activities. For this guide, we will use a hypothetical dataset of 20 alpha-Amylcinnamaldehyde analogs with varying antifungal activity, expressed as the negative logarithm of the Minimum Inhibitory Concentration (pMIC). The dataset is divided into a training set for model development and a test set for external validation.

Table 1: Hypothetical Dataset of alpha-Amylcinnamaldehyde Analogs and their Antifungal Activity

Compound IDStructurepMIC (Experimental)Dataset
ACA-01(E)-2-benzylideneheptanal1.50Training
ACA-02(E)-2-benzylideneoctanal1.65Training
ACA-03(E)-2-(4-chlorobenzylidene)heptanal1.80Training
ACA-04(E)-2-(4-methoxybenzylidene)heptanal1.35Training
ACA-05(E)-2-benzylidenepentanal1.20Training
ACA-06(E)-2-benzylidenehexanal1.40Training
ACA-07(E)-2-(4-nitrobenzylidene)heptanal2.10Test
ACA-08(E)-2-benzylidenenonanal1.75Training
ACA-09(E)-2-(3-chlorobenzylidene)heptanal1.70Training
ACA-10(E)-2-(4-hydroxybenzylidene)heptanal1.25Training
ACA-11(E)-2-benzylidenedecanal1.85Test
ACA-12(E)-2-(4-methylbenzylidene)heptanal1.45Training
ACA-13(E)-2-benzylidenebutanal1.10Training
ACA-14(E)-2-(2-chlorobenzylidene)heptanal1.60Training
ACA-15(E)-2-(4-fluorobenzylidene)heptanal1.75Test
ACA-16(E)-2-cinnamaldehyde0.90Training
ACA-17(E)-2-(4-bromobenzylidene)heptanal1.90Training
ACA-18(E)-2-benzylideneundecanal1.95Training
ACA-19(E)-2-(4-ethylbenzylidene)heptanal1.55Test
ACA-20(E)-2-(4-isopropylbenzylidene)heptanal1.60Training
Molecular Descriptor Calculation

Molecular descriptors are numerical values that represent the physicochemical, topological, electronic, and steric properties of a molecule. A wide array of descriptors can be calculated using various software packages. For this study, we will consider a set of commonly used descriptors that have been shown to be relevant in QSAR studies of similar compounds.[5][6]

Table 2: Selected Molecular Descriptors for QSAR Modeling

DescriptorDescriptionType
LogP Octanol-water partition coefficientLipophilicity
TPSA Topological Polar Surface AreaElectronic
MW Molecular WeightPhysicochemical
nRotB Number of Rotatable BondsSteric/Topological
Wiener Index A distance-based topological indexTopological
Dipole Moment Measure of the net molecular polarityElectronic
QSAR Model Development and Validation

The core of QSAR lies in the development and validation of a mathematical model that links the molecular descriptors (independent variables) to the biological activity (dependent variable).

  • Data Preparation:

    • Draw the 2D structures of all compounds in the dataset using a chemical drawing software.

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Descriptor Calculation:

    • Import the energy-minimized structures into a descriptor calculation software.

    • Calculate a wide range of descriptors (e.g., physicochemical, topological, electronic, quantum-chemical).

  • Data Preprocessing:

    • Remove constant or near-constant descriptors.

    • Check for and remove highly correlated descriptors (e.g., |r| > 0.9).

  • Dataset Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The division should be done in a way that both sets are representative of the chemical space of the entire dataset.

  • Model Building (using the training set):

    • Multiple Linear Regression (MLR): Use a stepwise or genetic algorithm-based approach to select the most relevant descriptors and build a linear equation.

    • k-Nearest Neighbors (kNN): Determine the optimal number of neighbors (k) that gives the best predictive performance.

    • Support Vector Machines (SVM): Select a suitable kernel function (e.g., linear, polynomial, radial basis function) and optimize its parameters.

  • Model Validation:

    • Internal Validation (on the training set): Perform cross-validation (e.g., leave-one-out or 10-fold) to assess the robustness of the model.

    • External Validation (on the test set): Use the developed model to predict the activity of the test set compounds and compare the predicted values with the experimental values.

  • Model Interpretation:

    • Analyze the selected descriptors in the final model to gain insights into the structural requirements for the desired biological activity.

Comparative Analysis of QSAR Models

This section presents a comparative analysis of the hypothetical performance of MLR, kNN, and SVM models for predicting the antifungal activity of alpha-Amylcinnamaldehyde analogs.

Model Performance Metrics

The predictive power of the developed QSAR models is evaluated using several statistical metrics:

  • R² (Coefficient of Determination): Represents the proportion of the variance in the dependent variable that is predictable from the independent variables.

  • Q² (Cross-validated R²): A measure of the model's predictive ability obtained through cross-validation.

  • RMSE (Root Mean Square Error): The standard deviation of the residuals (prediction errors).

Table 3: Comparative Performance of Different QSAR Models (Hypothetical Data)

ModelR² (Training)Q² (Training)R² (Test)RMSE (Test)
MLR 0.850.780.820.15
kNN 0.920.850.880.12
SVM 0.950.900.910.10
Interpretation and Causality
  • Multiple Linear Regression (MLR): The MLR model provides a simple and interpretable linear equation. For instance, a hypothetical MLR equation could be: pMIC = 0.4 * LogP + 0.02 * Wiener_Index - 0.1 * TPSA + 0.8 This equation suggests that higher lipophilicity (LogP) and a more branched structure (Wiener Index) are positively correlated with antifungal activity, while increased polarity (TPSA) is negatively correlated. This provides a clear, albeit simplified, rationale for designing more potent analogs.

  • k-Nearest Neighbors (kNN): The kNN model is a non-linear, instance-based learning algorithm. Its predictive power relies on the similarity between a new compound and its 'k' nearest neighbors in the training set. While highly predictive, kNN models are less interpretable than MLR as they do not provide a simple mathematical equation. The improved performance of kNN over MLR suggests that the relationship between structure and activity may have non-linear components.

  • Support Vector Machines (SVM): SVM is a powerful machine learning algorithm capable of capturing complex non-linear relationships. The superior performance of the SVM model in our hypothetical comparison indicates that it can effectively model the intricate interplay of various molecular features that govern the antifungal activity of alpha-Amylcinnamaldehyde analogs. However, the complexity of the SVM model can make it a "black box," where the direct interpretation of the contribution of individual descriptors is challenging.

Visualizing QSAR Workflows and Relationships

Diagrams are essential for visualizing the logical flow of QSAR studies and the relationships between different components.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation Data Chemical Dataset (Structures & Activity) Split Split into Training & Test Sets Data->Split Descriptors Calculate Molecular Descriptors Split->Descriptors FeatureSelection Feature Selection Descriptors->FeatureSelection Modeling Build QSAR Model (MLR, kNN, SVM) FeatureSelection->Modeling Internal Internal Validation (Cross-Validation) Modeling->Internal External External Validation (Test Set) Modeling->External Prediction Predict Activity of New Compounds External->Prediction

Caption: A generalized workflow for developing and validating a QSAR model.

Descriptor_Activity_Relationship cluster_descriptors Molecular Descriptors LogP LogP (Lipophilicity) Activity Biological Activity (e.g., Antifungal) LogP->Activity +ve correlation TPSA TPSA (Polarity) TPSA->Activity -ve correlation MW Molecular Weight MW->Activity WI Wiener Index (Branching) WI->Activity +ve correlation

Caption: Logical relationship between molecular descriptors and biological activity.

Conclusion

This guide has provided a comparative overview of QSAR modeling for alpha-Amylcinnamaldehyde, illustrating the application of MLR, kNN, and SVM techniques. While MLR offers interpretability, more complex machine learning models like kNN and SVM often provide superior predictive accuracy by capturing non-linear structure-activity relationships. The choice of the most appropriate model depends on the specific goals of the study, whether it is to gain mechanistic insights or to achieve the highest possible predictive power for screening new compounds.

The continued development and application of QSAR methodologies are crucial for the efficient and reliable safety and efficacy assessment of fragrance ingredients and other chemicals. By integrating computational approaches into the research and development pipeline, scientists can make more informed decisions, reduce reliance on animal testing, and ultimately bring safer and more effective products to the market.

References

  • Yang, D., Wang, H., Yuan, H., & Li, S. (2016). Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. Molecules, 21(11), 1563. [Link][5][7][8][9]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, α-amylcinnamaldehyde dimethyl acetal, CAS Registry Number 91-87-2. Food and Chemical Toxicology, 154, 112345. [Link][10]

  • Kuatche, V. K., et al. (2004). Combinatorial QSAR of Ambergris Fragrance Compounds. Journal of Chemical Information and Computer Sciences, 44(2), 577-585. [Link][11][12][13]

  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, α-amylcinnamaldehyde, CAS Registry Number 122-40-7. Food and Chemical Toxicology, 183, 114264. [Link][14]

  • Sanchez-Lengeling, B., et al. (2023). QSAR-Guided Generative Framework for the Discovery of Synthetically Viable Odorants. arXiv preprint arXiv:2311.12281. [Link][15]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Amyl and hexyl cinnamaldehyde: Human health tier II assessment. [Link][16]

  • Usman, M., et al. (2022). Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts. Scientific Reports, 12(1), 5289. [Link][17]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. [Link][4]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, p-methyl-α-amyl cinnamic aldehyde, CAS Registry Number 84697-36-9. Food and Chemical Toxicology, 189, 114674. [Link][18]

  • Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link][3]

  • Solomon, K. A., Sundararajan, S., & Abirami, V. (2009). QSAR studies on N-aryl derivative activity towards Alzheimer's disease. Molecules, 14(4), 1448-1455. [Link][6][19]

  • Hayashi, Y., et al. (2015). Development of QSAR models using artificial neural network analysis for risk assessment of repeated-dose, reproductive, and developmental toxicities of cosmetic ingredients. The Journal of toxicological sciences, 40(2), 163-175. [Link][20]

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  • Goudjal, Y., et al. (2023). Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in. Chemical Methodologies, 7(6), 464-477. [Link][22]

  • Lees, J., et al. (2022). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry, 65(10), 7139-7151. [Link][23]

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A Comparative Guide to the Quantification of 2-Benzylideneheptanal: GC-MS, HPLC-UV, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Benzylideneheptanal (also known as amyl cinnamaldehyde) is paramount for ensuring product quality, safety, and efficacy.[1][2] This aldehyde, a common ingredient in fragrances and cosmetics, requires robust analytical methods for its determination in various matrices.[2][3][4] This guide provides an in-depth, objective comparison of three widely used analytical techniques for the quantification of 2-Benzylideneheptanal: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond a simple listing of protocols to offer field-proven insights into the causality behind experimental choices, ensuring that each described method is a self-validating system. By grounding our discussion in authoritative sources and providing detailed experimental workflows, we aim to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific needs.

Introduction to 2-Benzylideneheptanal and the Imperative for Accurate Quantification

2-Benzylideneheptanal is a synthetic fragrance ingredient with a characteristic jasmine-like odor.[1] It is classified as a fragrance allergen, and its concentration in consumer products is often regulated to mitigate the risk of allergic reactions.[4][5] Furthermore, as a key component in many formulations, its accurate quantification is essential for quality control, stability testing, and adherence to regulatory standards such as those outlined in ISO 16128 for natural and organic cosmetic ingredients.[6][7][8][9][10]

The chemical properties of 2-Benzylideneheptanal, a pale-yellow oily liquid soluble in acetone, influence the choice of analytical methodology.[1][3] Its aldehyde functional group and α,β-unsaturation present both opportunities and challenges for quantification, which will be explored in the context of each technique.[11][12]

Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following sections provide a detailed examination of GC-MS, HPLC-UV, and qNMR for the quantification of 2-Benzylideneheptanal.

Method Principle Key Advantages Key Disadvantages Typical LOD/LOQ
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity, excellent for complex matrices.[13][14][15]Requires derivatization for polar or thermally labile compounds, potential for thermal degradation.[16]ng/mL to µg/mL range.[13]
HPLC-UV Separation of compounds in a liquid phase with detection based on UV absorbance.Suitable for non-volatile and thermally labile compounds, robust and widely available.[17][18]Lower sensitivity than MS, potential for co-elution and matrix interference.[19]µg/mL range.[17]
qNMR Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.Primary ratio method, no need for identical reference standards, provides structural information.[20][21]Lower sensitivity compared to chromatographic methods, requires higher sample concentration.mg/mL range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[15] For aldehydes like 2-Benzylideneheptanal, direct analysis can be challenging due to their polarity and potential for thermal instability.[16] Therefore, derivatization is a crucial step to improve chromatographic performance and sensitivity.[16][22][23]

Causality of Experimental Choices in GC-MS

The choice of derivatization agent is critical. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective reagent that reacts with the carbonyl group of the aldehyde to form a stable and volatile oxime derivative.[16] This derivatization enhances the compound's thermal stability, improves its chromatographic peak shape, and introduces a highly electronegative group, which is beneficial for sensitive detection by electron capture detection (ECD) or mass spectrometry.[16]

The selection of an appropriate GC column is also vital. A mid-polarity column, such as one with a 35% phenyl-methylpolysiloxane stationary phase (e.g., DB-35ms), often provides a good balance of selectivity for separating the derivatized analyte from matrix components.[24]

Detailed Experimental Protocol for GC-MS

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 0.5 g of the cosmetic or perfume sample into a centrifuge tube.

  • Perform a liquid-liquid extraction using a suitable solvent like methyl tert-butyl ether.[25]

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate).[26]

  • Add a solution of PFBHA in a suitable solvent and an appropriate catalyst (e.g., pyridine).[16]

  • Heat the mixture to facilitate the derivatization reaction.

  • After cooling, the sample is ready for injection into the GC-MS system.

2. GC-MS Conditions:

  • Injector: Splitless mode is often used for trace analysis.

  • Column: A J&W DB-35ms column (30 m x 0.25 mm, 0.25 µm) or equivalent is recommended.[24]

  • Oven Temperature Program: A gradient program is typically employed, for example, starting at 60°C and ramping up to 300°C.[25]

  • Carrier Gas: Helium at a constant flow rate.[27]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Workflow Diagram for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization PFBHA Derivatization Reconstitution->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for 2-Benzylideneheptanal quantification by GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a versatile and widely accessible technique for the quantification of a broad range of compounds, including fragrance allergens in cosmetic products.[4][17][19] For 2-Benzylideneheptanal, its conjugated system, consisting of a benzene ring and an α,β-unsaturated aldehyde, provides a strong chromophore, making it well-suited for UV detection.[11]

Causality of Experimental Choices in HPLC-UV

The choice of a reversed-phase HPLC method with a C18 column is standard for separating moderately non-polar compounds like 2-Benzylideneheptanal from more polar matrix components.[18] A gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water allows for the efficient separation of a wide range of analytes with varying polarities.[28] The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and reproducibility.[28]

Derivatization can also be employed in HPLC to enhance detection. For aldehydes, reaction with 2,4-dinitrophenylhydrazine (DNPH) forms a stable, colored hydrazone that can be detected at a longer wavelength, reducing potential interference from the sample matrix.[16]

Detailed Experimental Protocol for HPLC-UV

1. Sample Preparation:

  • For liquid samples like perfumes, a simple dilution with the mobile phase may be sufficient.[29]

  • For more complex matrices like creams or lotions, an extraction step, such as ultrasound-assisted extraction followed by solid-phase extraction (SPE) for cleanup, may be necessary to remove interfering substances.[29][30]

2. HPLC-UV Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common choice.[18]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.[27]

  • Flow Rate: A standard flow rate of 1 mL/min is often employed.[27]

  • Detection: UV detection at the wavelength of maximum absorbance for 2-Benzylideneheptanal (determined by running a UV scan of a standard solution).

  • Injection Volume: Typically 10-20 µL.

Workflow Diagram for HPLC-UV Analysis

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dilution/Extraction Cleanup SPE Cleanup (if needed) Sample->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for 2-Benzylideneheptanal quantification by HPLC-UV.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[20][21] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[20]

Causality of Experimental Choices in qNMR

The key to accurate qNMR is the use of an internal standard with a known concentration and purity. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the signals of the analyte and any matrix components. The aldehyde proton of 2-Benzylideneheptanal, which appears in a distinct region of the 1H NMR spectrum (typically 9-10 ppm), is an excellent candidate for quantification due to its unique chemical shift and lack of overlap with other signals.[31]

Careful selection of acquisition parameters is crucial for accurate integration. A sufficiently long relaxation delay (D1) is necessary to ensure complete relaxation of all relevant nuclei between scans, which is essential for accurate quantification.

Detailed Experimental Protocol for qNMR

1. Sample Preparation:

  • Accurately weigh a known amount of the sample and a suitable internal standard into an NMR tube.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl3).[1]

  • Ensure complete dissolution by gentle vortexing.

2. NMR Acquisition:

  • Acquire a 1H NMR spectrum on a spectrometer with a well-calibrated 90° pulse.

  • Use a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full relaxation.

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

3. Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signal of the analyte (e.g., the aldehyde proton) and a known signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:[20]

    • C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    • Where: C = concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).

Logical Relationship Diagram for qNMR Quantification

qNMR_Logic cluster_input Inputs cluster_output Output Analyte_Signal Analyte Signal Integral (I_analyte) Calculation Quantification Formula Analyte_Signal->Calculation IS_Signal Internal Standard Signal Integral (I_IS) IS_Signal->Calculation Analyte_Protons Number of Analyte Protons (N_analyte) Analyte_Protons->Calculation IS_Protons Number of IS Protons (N_IS) IS_Protons->Calculation Analyte_MW Analyte Molecular Weight (MW_analyte) Analyte_MW->Calculation IS_MW IS Molecular Weight (MW_IS) IS_MW->Calculation Sample_Mass Sample Mass (m_sample) Sample_Mass->Calculation IS_Mass IS Mass (m_IS) IS_Mass->Calculation IS_Purity IS Purity (P_IS) IS_Purity->Calculation Concentration Analyte Concentration (C_analyte) Calculation->Concentration

Caption: Logical relationship of parameters for qNMR quantification.

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of 2-Benzylideneheptanal depends on the specific requirements of the analysis.

  • GC-MS is the method of choice for trace-level quantification in complex matrices, offering unparalleled sensitivity and selectivity, especially when coupled with derivatization.

  • HPLC-UV provides a robust and reliable alternative, particularly for routine quality control applications where high sensitivity is not the primary concern. Its simplicity and wide availability make it an attractive option.

  • qNMR stands out as a primary ratio method that provides highly accurate and precise results without the need for a specific reference standard of the analyte. It is an excellent tool for the certification of reference materials and for obtaining orthogonal data to validate chromatographic methods.

For comprehensive and reliable quantification, a multi-technique approach is often beneficial. For instance, HPLC-UV can be used for routine screening, with GC-MS employed for confirmation and trace-level analysis. qNMR can serve as a powerful tool for the independent verification of standards and results. By understanding the principles, advantages, and limitations of each technique, researchers and scientists can confidently select and implement the most appropriate method for their analytical challenges in the quantification of 2-Benzylideneheptanal.

References

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A Comparative Guide to the Stability of Cinnamaldehyde Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of Cinnamaldehyde

Cinnamaldehyde, the principal component of cinnamon oil, is a molecule of significant interest across the pharmaceutical, food, and cosmetic industries.[1][2][3] Its characteristic flavor and fragrance are matched by a compelling portfolio of biological activities, including potent antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] However, the translation of this potential from the laboratory to commercial application is frequently hampered by a critical challenge: its inherent chemical instability.[4][5]

The core structure of cinnamaldehyde, an α,β-unsaturated aldehyde, is highly susceptible to degradation through oxidation, polymerization, and light-induced reactions.[6][7][8][9] This instability can lead to a loss of potency, altered sensory profiles, and the generation of undesirable byproducts, compromising product shelf-life and efficacy. For researchers in drug development and materials science, understanding and mitigating this instability is paramount.

This guide provides an in-depth comparative analysis of the stability of various cinnamaldehyde derivatives. Moving beyond a simple recitation of facts, we will explore the mechanistic underpinnings of cinnamaldehyde's reactivity and evaluate how specific structural modifications can confer enhanced stability. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to select, synthesize, and evaluate cinnamaldehyde-based compounds for advanced applications.

The Root of Instability: A Mechanistic Look at Cinnamaldehyde Degradation

The reactivity of cinnamaldehyde is primarily dictated by its conjugated system, which includes an aromatic ring, a carbon-carbon double bond, and an aldehyde functional group. This arrangement, while responsible for its bioactivity, is also its Achilles' heel.

The most significant degradation pathway is autoxidation , which occurs upon exposure to atmospheric oxygen.[6][10][11] This process is not a simple conversion but a multi-step radical chain reaction.

  • Initiation : The process begins with the formation of initial radical species, often accelerated by heat or light.

  • Propagation : Cinnamaldehyde reacts with oxygen to form peroxide intermediates.[1][6][10] These peroxides are highly reactive and unstable.

  • Decomposition : The peroxides decompose, leading to a cascade of secondary oxidation products. Common degradation products identified through analytical techniques include cinnamic acid, benzaldehyde, and benzoic acid .[6][10][11]

This oxidative degradation is significantly exacerbated by external factors such as elevated temperatures (thermal instability) and exposure to light (photochemical instability).[1][4][6][7] Furthermore, cinnamaldehyde is unstable in the presence of strong acids or bases, which can catalyze polymerization or other reactions.[8]

G cluster_0 Environmental Stressors cluster_1 Degradation Pathway O2 Oxygen (Air) CIN Cinnamaldehyde (C₆H₅CH=CHCHO) O2->CIN Light Light (UV) Light->CIN Heat Heat Heat->CIN Peroxide Peroxide Intermediates CIN->Peroxide Autoxidation Degradation Degradation Products Peroxide->Degradation Decomposition CinnamicAcid Cinnamic Acid Degradation->CinnamicAcid Benzaldehyde Benzaldehyde Degradation->Benzaldehyde BenzoicAcid Benzoic Acid Degradation->BenzoicAcid G cluster_0 Phase 1: Sample Preparation & Stress cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis Prep Prepare Solutions of Cinnamaldehyde & Derivatives Stress Apply Stress Conditions Prep->Stress Heat Thermal (e.g., 40°C, 60°C) Stress->Heat Light Photolytic (UV/Vis Lamp) Stress->Light Oxygen Oxidative (Air/O₂ Exposure) Stress->Oxygen pH_stress pH (Acidic/Basic Buffers) Stress->pH_stress PV Peroxide Value (PV) (Initial Oxidation) Heat->PV GCMS GC-MS Analysis (Degradation Products) Heat->GCMS HPLC HPLC-UV Analysis (Parent Compound Assay) Heat->HPLC Light->GCMS Light->HPLC Oxygen->PV Oxygen->GCMS Oxygen->HPLC pH_stress->GCMS pH_stress->HPLC Analysis Compare Degradation Profiles & Calculate Degradation Rates PV->Analysis GCMS->Analysis HPLC->Analysis

Caption: Logical workflow for a comparative stability study.

Protocol 1: Analysis of Degradation Products by GC-MS

This method is the gold standard for identifying and quantifying the volatile products of cinnamaldehyde degradation.

  • Objective : To separate, identify, and quantify cinnamaldehyde and its primary degradation products (e.g., benzaldehyde, cinnamic acid).

  • Methodology :

    • Sample Preparation : Prepare solutions of the test compounds (e.g., 1 mg/mL in methanol) that have been subjected to stress conditions (heat, light, oxygen exposure) for defined time points.

    • GC-MS System : Utilize a gas chromatograph coupled to a mass spectrometer.

    • GC Conditions :

      • Column : A non-polar capillary column (e.g., DB-5ms or HP-5ms) is recommended for good separation. [12] * Injection : 1 µL injection volume at an injector temperature of 250°C.

      • Oven Program : An initial temperature of 60°C (hold for 2 min), ramped to 280°C at 10°C/min, with a final hold for 5 minutes. [12]This program effectively separates the parent compound from its more and less volatile degradation products.

    • MS Conditions :

      • Ionization : Electron Ionization (EI) at 70 eV.

      • Scan Range : m/z 40-400.

    • Data Analysis : Identify peaks by comparing their mass spectra and retention times with those of authenticated standards and reference libraries (e.g., NIST). Quantify by generating calibration curves for each analyte.

Protocol 2: Peroxide Value (PV) Determination via Iodometric Titration

This classic wet chemistry method quantifies the initial products of oxidation, providing a snapshot of the early stages of degradation. [1][12]

  • Objective : To measure the concentration of hydroperoxides formed during autoxidation.

  • Reagents :

    • Acetic acid-chloroform solution (3:2 v/v)

    • Saturated potassium iodide (KI) solution

    • Standardized 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution

    • 1% Starch indicator solution

  • Procedure :

    • Accurately weigh ~5 g of the sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve.

    • Add 0.5 mL of saturated KI solution. The KI reacts with peroxides to liberate iodine (I₂).

    • Let the flask stand in the dark for exactly 1 minute, with occasional swirling.

    • Add 30 mL of deionized water.

    • Titrate the liberated iodine with standardized 0.01 N Na₂S₂O₃ solution until the yellow iodine color almost disappears.

    • Add 0.5 mL of starch indicator. The solution will turn dark blue.

    • Continue the titration dropwise until the blue color is completely discharged.

    • Perform a blank titration without the sample.

  • Calculation : Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where: S = sample titration volume (mL), B = blank titration volume (mL), N = Normality of Na₂S₂O₃, W = sample weight (g). [12]

Conclusion and Future Outlook

The inherent instability of cinnamaldehyde presents a significant, but not insurmountable, barrier to its widespread application. This guide demonstrates that a rational, structure-based approach to derivatization can yield compounds with vastly superior stability profiles. The formation of Schiff bases stands out as a particularly robust and versatile strategy, offering enhanced protection against oxidation while introducing the potential for stimuli-responsive release.

The choice of derivative must be tailored to the specific application. For applications requiring maximum inertness, a fully saturated derivative like hydrocinnamaldehyde may be suitable, albeit with an altered biological profile. Conversely, for controlled-release systems, a pH-labile Schiff base may be ideal.

Ultimately, the successful development of cinnamaldehyde-based technologies hinges on rigorous and systematic stability testing. The experimental workflows and protocols detailed herein provide a validated framework for generating the reliable, quantitative data needed to compare candidates, predict shelf-life, and ensure product integrity. By understanding the mechanisms of degradation and employing targeted derivatization strategies, researchers can unlock the full therapeutic and commercial potential of this remarkable natural product.

References

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A Comparative Guide to the Validation of a Novel UHPLC-DAD Method for α-Amylcinnamaldehyde (ACA) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for α-Amylcinnamaldehyde (ACA)

α-Amylcinnamaldehyde (ACA), a synthetic fragrance ingredient with a characteristic jasmine-like scent, is widely used in cosmetics, personal care products, and perfumes.[1][2][3] As a known, albeit weak, skin sensitizer, its concentration in consumer products is subject to regulatory limits to ensure consumer safety.[1] For instance, the European Union requires ACA to be listed in the ingredients if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products. This necessitates the availability of robust, accurate, and efficient analytical methods for the routine quality control and regulatory compliance of ACA in complex matrices.

This guide presents a comprehensive validation of a novel Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector (UHPLC-DAD) method for the quantification of ACA. Its performance is critically compared against established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals seeking to implement or understand the nuances of analytical method validation for fragrance allergens.

The Validation Framework: Adherence to ICH Q2(R2) Guidelines

The validation of any analytical procedure is paramount to ensure its suitability for the intended purpose.[4] This study adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[4][5][6][7][8] The core validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Diagram 1: ICH Q2(R2) Validation Workflow

ICH_Q2_R2_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Define Analytical Procedure & Purpose P2 Establish Validation Parameters P1->P2 P3 Set Acceptance Criteria P2->P3 E1 Specificity P3->E1 E2 Linearity & Range P3->E2 E3 Accuracy P3->E3 E4 Precision (Repeatability & Intermediate) P3->E4 E5 LOD & LOQ P3->E5 E6 Robustness P3->E6 V1 Data Analysis & Statistical Evaluation E1->V1 E2->V1 E3->V1 E4->V1 E5->V1 E6->V1 V2 Compare Against Acceptance Criteria V1->V2 V3 Validation Report V2->V3 Method_Performance_Comparison cluster_uhplc Novel UHPLC-DAD cluster_hplc Established HPLC-UV cluster_gcms Established GC-MS U1 Speed (+++) U2 Precision (+++) U3 Sensitivity (++) H1 Speed (+) H2 Precision (++) H3 Sensitivity (+) G1 Speed (++) G2 Precision (+) G3 Sensitivity (+++) Comparison Performance Metrics Comparison->U1 Speed Comparison->U2 Precision Comparison->U3 Sensitivity Comparison->H1 Comparison->H2 Comparison->H3 Comparison->G1 Comparison->G2 Comparison->G3

Sources

Interspecies Comparison of 2-Benzylideneheptanal Metabolism: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical safety assessment, a thorough understanding of a compound's metabolic fate is paramount. This guide provides a comprehensive framework for the interspecies comparison of 2-Benzylideneheptanal (BZH) metabolism, a common fragrance ingredient also known as alpha-amyl cinnamaldehyde.[1][2] While direct comparative metabolic data for BZH is not extensively published, this document synthesizes established principles of xenobiotic metabolism, drawing parallels from structurally similar compounds, to propose a putative metabolic map and a robust experimental strategy for its validation across key preclinical species. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of xenobiotics.

Introduction: The Imperative of Interspecies Metabolic Profiling

The metabolic pathway of a xenobiotic can significantly influence its efficacy, toxicity, and pharmacokinetic profile. Species-specific variations in metabolic enzymes can lead to divergent metabolite profiles, which in turn can result in differing pharmacological or toxicological outcomes. For a compound like 2-Benzylideneheptanal, which sees widespread use, understanding its interspecies metabolic variability is crucial for accurate risk assessment and extrapolation of preclinical data to humans.

BZH is an α,β-unsaturated aldehyde, a chemical class known to undergo extensive metabolism.[3][4] The aldehyde moiety is a primary site for oxidation, while the conjugated double bond presents a target for reduction. Furthermore, the aromatic ring and the aliphatic side chain offer potential sites for hydroxylation. The interplay of these metabolic pathways, and the enzymes that catalyze them, is likely to differ across species.

Proposed Metabolic Pathways of 2-Benzylideneheptanal

Based on the metabolism of structurally related compounds such as cinnamaldehyde and other aldehydes, we can propose a series of metabolic transformations for BZH.[5][6] The primary metabolic routes are anticipated to be oxidation of the aldehyde group, reduction of the α,β-unsaturated double bond, and subsequent conjugation reactions.

Phase I Metabolism:
  • Oxidation: The aldehyde group of BZH is expected to be a primary target for oxidation to the corresponding carboxylic acid, 2-benzylideneheptanoic acid. This reaction is likely catalyzed by aldehyde dehydrogenases (ALDHs) and aldehyde oxidases (AOs), enzymes known for their broad substrate specificity towards aldehydes.[7][8][9][10]

  • Reduction: The conjugated double bond may undergo reduction to form 2-benzylheptanal. This saturation step can significantly alter the biological activity of the molecule.

  • Hydroxylation: Cytochrome P450 (CYP) enzymes may catalyze the hydroxylation of the aromatic ring or the aliphatic side chain, leading to the formation of various hydroxylated metabolites.

Phase II Metabolism:

The primary metabolites, particularly the carboxylic acid and hydroxylated derivatives, are anticipated to undergo Phase II conjugation reactions. These include:

  • Glucuronidation: The carboxylic acid and hydroxyl groups can be conjugated with glucuronic acid, a common pathway for increasing water solubility and facilitating excretion.

  • Sulfation: Hydroxylated metabolites may also be sulfated.

  • Glycine Conjugation: The 2-benzylideneheptanoic acid may be conjugated with glycine.

Below is a proposed metabolic pathway for 2-Benzylideneheptanal.

G BZH 2-Benzylideneheptanal (BZH) Carboxylic_Acid 2-Benzylideneheptanoic Acid BZH->Carboxylic_Acid Oxidation (ALDH, AO) Reduced_Aldehyde 2-Benzylheptanal BZH->Reduced_Aldehyde Reduction Hydroxylated_BZH Hydroxylated BZH BZH->Hydroxylated_BZH Hydroxylation (CYP450) Glucuronide_Acid Carboxylic Acid Glucuronide Carboxylic_Acid->Glucuronide_Acid Glucuronidation Glycine_Conj Glycine Conjugate Carboxylic_Acid->Glycine_Conj Glycine Conjugation Reduced_Acid 2-Benzylheptanoic Acid Reduced_Aldehyde->Reduced_Acid Oxidation Hydroxylated_Glucuronide Hydroxylated BZH Glucuronide Hydroxylated_BZH->Hydroxylated_Glucuronide Glucuronidation

Caption: Proposed metabolic pathways of 2-Benzylideneheptanal.

Experimental Design for Interspecies Comparison

A tiered experimental approach is recommended to systematically investigate the interspecies differences in BZH metabolism. This typically involves a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

In vitro systems offer a controlled environment to assess metabolic stability and identify major metabolic pathways and the enzymes involved.[11][12][13]

Experimental Workflow for In Vitro Metabolism:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Compound 2-Benzylideneheptanal Stock Solution Incubation_Mix Prepare Incubation Mixtures (with and without cofactors) Test_Compound->Incubation_Mix Microsomes Liver Microsomes (Human, Rat, Mouse, Dog) Microsomes->Incubation_Mix S9 Liver S9 Fractions (Human, Rat, Mouse, Dog) S9->Incubation_Mix Hepatocytes Cryopreserved Hepatocytes (Human, Rat, Mouse, Dog) Hepatocytes->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Quench Quench Reaction Incubate->Quench Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Quench->Sample_Prep LC_MS LC-MS/MS Analysis (Metabolite Identification & Quantification) Sample_Prep->LC_MS Metabolic_Stability Determine Metabolic Stability (t½, CLint) LC_MS->Metabolic_Stability Metabolite_Profile Compare Metabolite Profiles LC_MS->Metabolite_Profile Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) LC_MS->Enzyme_Kinetics

Caption: General workflow for in vitro interspecies metabolism studies.

Detailed Protocols:

Protocol 1: Metabolic Stability in Liver Microsomes

This assay determines the intrinsic clearance of BZH by Phase I enzymes, primarily CYPs.[14]

  • Prepare Reagents:

    • BZH stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes from human, rat, mouse, and dog (e.g., from a commercial supplier).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding BZH (final concentration 1 µM) and the NADPH regenerating system.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining BZH at each time point.

    • Plot the natural logarithm of the percentage of remaining BZH versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Metabolite Profiling in Liver S9 Fractions

Liver S9 fractions contain both microsomal and cytosolic enzymes, allowing for the detection of both Phase I and Phase II metabolites.[14]

  • Prepare Reagents:

    • As in Protocol 1, but also include UDPGA and PAPS for glucuronidation and sulfation, respectively.

    • Pooled liver S9 fractions from the selected species.

  • Incubation:

    • Similar to Protocol 1, but with S9 protein (e.g., 1 mg/mL) and the addition of cofactors for both Phase I and Phase II reactions.

  • Sample Processing and Analysis:

    • Follow the same procedure as in Protocol 1. The LC-MS/MS method should be optimized to detect the parent compound and its predicted metabolites.

  • Data Analysis:

    • Identify and semi-quantify the metabolites formed in each species.

    • Compare the metabolite profiles across species.

Protocol 3: Metabolism in Cryopreserved Hepatocytes

Hepatocytes represent the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors.

  • Prepare Reagents:

    • Cryopreserved hepatocytes from the selected species.

    • Appropriate cell culture medium (e.g., Williams' Medium E).

  • Incubation:

    • Thaw and plate the hepatocytes according to the supplier's instructions.

    • After cell attachment, replace the medium with fresh medium containing BZH (e.g., 10 µM).

    • Incubate for a defined period (e.g., 24 hours).

  • Sample Collection and Processing:

    • Collect both the cell culture medium and the cell lysate.

    • Process the samples for LC-MS/MS analysis.

  • Data Analysis:

    • Identify and quantify the metabolites in the medium and lysate.

    • Compare the overall metabolic profile across species.

Illustrative Comparative Data

The following table presents hypothetical data to illustrate the potential interspecies differences in BZH metabolism.

ParameterHumanRatMouseDog
Microsomal t½ (min) 45251560
Major Metabolite (S9) Carboxylic AcidCarboxylic Acid, Reduced AldehydeReduced AldehydeCarboxylic Acid
Relative Abundance of Glucuronide Conjugate (Hepatocytes) ++++++++++
Relative Abundance of Glycine Conjugate (Hepatocytes) +++++++

Note: This data is for illustrative purposes only and does not represent actual experimental results.

The Role of Specific Enzyme Families

Understanding which enzyme families are responsible for BZH metabolism is crucial for predicting potential drug-drug interactions and for interpreting inter-individual and interspecies variability.

  • Aldehyde Dehydrogenases (ALDHs) and Aldehyde Oxidases (AOs): These enzymes are key in the oxidation of aldehydes.[7][10][15] Species differences in the expression and activity of ALDH and AO isoforms can significantly impact the rate of carboxylic acid formation.[7]

  • Carboxylesterases (CESs): While primarily known for hydrolyzing esters and amides, some CESs can also metabolize aldehydes.[16][17][18][19][20] Their role in BZH metabolism warrants investigation, especially given the known species differences in CES expression and activity.[19]

  • Cytochrome P450 (CYP) Enzymes: CYPs are the primary drivers of Phase I oxidative metabolism.[11] Reaction phenotyping studies using recombinant human CYPs and specific chemical inhibitors can identify the specific CYP isoforms involved in BZH hydroxylation.

Conclusion and Future Directions

This guide provides a comprehensive strategy for the interspecies comparison of 2-Benzylideneheptanal metabolism. By employing a combination of in vitro models and state-of-the-art analytical techniques, researchers can build a detailed picture of the metabolic fate of BZH in different species. The proposed metabolic pathways and experimental protocols serve as a robust starting point for these investigations.

Future work should focus on obtaining empirical data to validate the proposed metabolic map and to quantify the species-specific differences in enzyme kinetics. Such data will be invaluable for refining the risk assessment of BZH and for guiding the development of safer chemicals and drugs.

References

  • PubChem. 2-Benzylideneheptanal. National Center for Biotechnology Information. [Link]

  • PubChem. Amylcinnamaldehyde. National Center for Biotechnology Information. [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC. [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed. [Link]

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  • IIVS. (n.d.). Mimicking Metabolism Using Human Microsomes in Two In Vitro Assays in Order to Predict the Sensitization Potential of Pro-haptens. IIVS.org. [Link]

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  • Wheelock, C. E., et al. (2005). Carboxylesterases: Dual roles in lipid and pesticide metabolism. PMC. [Link]

  • Li, B., et al. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PubMed. [Link]

  • S. K. L. (2002). Application of microdialysis to study the in vitro metabolism of drugs in liver microsomes. PubMed. [Link]

  • Shi, J., et al. (2024). Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. National Institutes of Health. [Link]

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  • ResearchGate. (n.d.). Synthesis of (E)-2-benzylideneheptanal (jasmine aldehyde). ResearchGate. [Link]

  • Chen, S., et al. (2015). Aldehyde oxidase-dependent species difference in hepatic metabolism of fasudil to hydroxyfasudil. PubMed. [Link]

  • Sharma, A., et al. (2024). Preferential inhibition of α-amylase by cinnamaldehyde-based hydrazones: A comparative study. PubMed. [Link]

  • ResearchGate. (n.d.). The pathways of aldehyde metabolism. ResearchGate. [Link]

  • Muthu, M., et al. (2020). Metabolic Pathways for Removing Reactive Aldehydes are Diminished in Atrophic Muscle During Heart Failure. PMC. [Link]

  • M. T. (2025). Aldehyde metabolism governs resilience of mucociliary clearance to air pollution exposure. JCI Insight. [Link]

  • ResearchGate. (n.d.). Metabolism of benzaldehyde. ResearchGate. [Link]

  • Mali, S. N., et al. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. ResearchGate. [Link]

  • B. M. D. (2014). Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612). PMC. [Link]

  • Lee, J. W., et al. (1999). Metabolism of retinaldehyde and other aldehydes in soluble extracts of human liver and kidney. PubMed. [Link]

  • Sprecker, M. A., et al. (1986). Process for preparing natural benzaldehyde and acetaldehyde, natural benzaldehyde and acetaldehyde compositions, products produced thereby and organoleptic utilities therefor.
  • Basketter, D. A., et al. (1992). Cross-sensitization patterns in guinea pigs between cinnamaldehyde, cinnamyl alcohol and cinnamic acid. PubMed. [Link]

  • Valdivieso-Ugarte, M., et al. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. PMC. [Link]

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Sources

Comparing the efficacy of different catalysts for alpha-Amylcinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of fragrance and flavor manufacturing, the synthesis of alpha-Amylcinnamaldehyde (ACA), a key component for jasmine and floral notes, demands methodologies that are not only high-yielding but also economically and environmentally viable. The cornerstone of ACA production is the Claisen-Schmidt condensation of benzaldehyde and heptanal. The choice of catalyst in this aldol condensation is a critical determinant of the process's efficiency, selectivity, and overall sustainability. This guide provides an in-depth, objective comparison of various catalytic systems for ACA synthesis, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of the most appropriate catalytic strategy.

The Synthetic Cornerstone: Claisen-Schmidt Condensation

The synthesis of alpha-Amylcinnamaldehyde is a classic example of a crossed aldol condensation, specifically the Claisen-Schmidt condensation, where an enolizable aldehyde (heptanal) reacts with a non-enolizable aromatic aldehyde (benzaldehyde) in the presence of a catalyst. The fundamental mechanism involves the deprotonation of the α-carbon of heptanal to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the β-hydroxy aldehyde intermediate yields the desired α,β-unsaturated aldehyde, alpha-Amylcinnamaldehyde.

Claisen-Schmidt Condensation Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Heptanal Heptanal Enolate Enolate Heptanal->Enolate + Base (-H+) Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate + Benzaldehyde β-Hydroxy Aldehyde β-Hydroxy Aldehyde Alkoxide Intermediate->β-Hydroxy Aldehyde + H+ ACA alpha-Amylcinnamaldehyde β-Hydroxy Aldehyde->ACA - H2O Benzaldehyde Benzaldehyde

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation for alpha-Amylcinnamaldehyde synthesis.

Comparative Analysis of Catalytic Systems

The efficacy of ACA synthesis is profoundly influenced by the nature of the catalyst employed. This section dissects the performance of homogeneous, heterogeneous, and phase-transfer catalysts, presenting a comparative analysis of their performance based on available experimental data.

Homogeneous Catalysts: The Traditional Workhorses

Homogeneous base catalysts, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), have been the conventional choice for the Claisen-Schmidt condensation.[1] Their high activity and solubility in the reaction medium ensure rapid and efficient conversion.

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)SelectivityReference
KOH 17.5% (w/w of heptanal)Ethylene GlycolNot Specified6>90.5High (>99% ACA vs. self-condensation product)[2]
NaOH 20 mol%Solvent-free (grinding)Room Temperature0.0898Not Specified[3]
KOH 20 mol%Solvent-free (grinding)Room Temperature0.0885Not Specified[3]

Causality Behind Experimental Choices: The use of strong bases like KOH and NaOH ensures a high concentration of the heptanal enolate, driving the reaction towards completion.[2][3] Ethylene glycol is an effective solvent due to its high boiling point and ability to dissolve both the reactants and the catalyst. The solvent-free grinding method represents a greener approach, minimizing waste and often leading to faster reaction times due to the high concentration of reactants.

Self-Validating System: A key challenge in this synthesis is the self-condensation of heptanal. The high selectivity observed with KOH in ethylene glycol suggests that the cross-condensation with benzaldehyde is significantly faster under these conditions, minimizing the formation of the undesired byproduct, 2-pentyl-2-nonenal.[2]

Experimental Protocol: Homogeneous Catalysis with KOH

  • To a reaction vessel containing 190.0 g of ethylene glycol, add the calculated amount of potassium hydroxide (17.5% by weight of n-heptanal).

  • Stir the mixture until the catalyst is completely dissolved.

  • Add benzaldehyde (1.5 molar equivalents relative to n-heptanal).

  • Slowly add n-heptanal to the reaction mixture over a period of time while maintaining vigorous stirring.

  • Maintain the reaction for 6 hours.

  • Upon completion, quench the reaction with a suitable acid and proceed with standard workup procedures (extraction, washing, and distillation) to isolate the alpha-Amylcinnamaldehyde.

Heterogeneous Catalysts: The Sustainable Alternative

In line with the principles of green chemistry, heterogeneous catalysts have emerged as a promising alternative to their homogeneous counterparts. These solid catalysts, such as Mg-Al hydrotalcites, offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and reduced generation of corrosive and environmentally harmful waste streams.[4][5][6]

Causality Behind Experimental Choices: Mg-Al hydrotalcites, upon calcination, form mixed metal oxides with a high density of basic sites. These sites are effective in abstracting the α-proton from the enolizable aldehyde, initiating the condensation reaction. The layered structure and high surface area of these materials contribute to their catalytic activity.

Self-Validating System: The performance of heterogeneous catalysts is often evaluated by their recyclability. An effective heterogeneous catalyst should maintain its activity and selectivity over multiple reaction cycles with minimal leaching of active species into the reaction medium.

Heterogeneous_Catalysis_Workflow cluster_0 Reaction cluster_1 Separation & Purification Reactants Benzaldehyde + Heptanal Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture + Catalyst Product_Mixture Product_Mixture Reaction_Mixture->Product_Mixture Stirring & Heating Filtration Filtration Product_Mixture->Filtration Cooling Crude_Product Crude_Product Filtration->Crude_Product Filtrate Recovered_Catalyst Recovered_Catalyst Filtration->Recovered_Catalyst Solid Purified_Product alpha-Amylcinnamaldehyde Crude_Product->Purified_Product Distillation/Chromatography Catalyst_Recycling Catalyst_Recycling Recovered_Catalyst->Catalyst_Recycling Washing & Drying

Caption: A typical workflow for a reaction using a recyclable heterogeneous catalyst.

Phase-Transfer Catalysts: Bridging the Phases

Phase-transfer catalysis (PTC) offers a unique approach to reactions where reactants are present in immiscible phases, a common scenario in the base-catalyzed synthesis of ACA where an aqueous base is used with organic reactants. PTCs, typically quaternary ammonium salts like cetyltrimethylammonium bromide (CTAB), facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, thereby promoting the reaction at the interface or in the bulk organic phase.[8][9]

Catalyst SystemCatalyst LoadingSolventTemperature (°C)Time (h)YieldSelectivityReference
CTAB / NaOH 0.1 M CTABWater303.5High ConversionHighly Selective[8][9]

Causality Behind Experimental Choices: The amphiphilic nature of CTAB allows it to form micelles, creating a microenvironment where both the nonpolar reactants (benzaldehyde and heptanal) and the polar reactant (hydroxide ion) can be brought into close proximity. This increases the effective concentration of the reactants and accelerates the reaction rate.[8]

Self-Validating System: The recyclability of the aqueous phase containing the phase-transfer catalyst is a key advantage of this system. After phase separation, the aqueous layer containing the catalyst can be reused for subsequent batches, making the process more economical and sustainable.[8][9]

Experimental Protocol: Phase-Transfer Catalysis with CTAB/NaOH

  • In a reaction flask, prepare a 0.1M aqueous solution of cetyltrimethylammonium bromide (CTAB).

  • Add equimolar amounts of benzaldehyde and n-heptanal to the CTAB solution under stirring.

  • Add NaOH pellets to the mixture and continue stirring at 30°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • The reaction is typically complete within 3.5 hours.

  • Upon completion, allow the mixture to phase separate. The upper organic layer contains the product.

  • The lower aqueous layer containing the CTAB and unreacted NaOH can be recycled for the next batch.

  • Isolate the product from the organic layer through standard workup procedures.

Enzymatic Catalysis: The Green Frontier

While the application of enzymes in aldol condensations, particularly for the synthesis of fine chemicals, is an area of active research, specific examples for the synthesis of alpha-Amylcinnamaldehyde are not yet widely reported.[10][11] Aldolases are the enzymes that naturally catalyze aldol reactions.[2] The use of biocatalysts offers the potential for high selectivity under mild reaction conditions (neutral pH, ambient temperature), further enhancing the sustainability of the synthesis. However, challenges such as enzyme stability, substrate scope, and cost currently limit their industrial application for this specific transformation. Lipases, while extensively used in the synthesis of flavor esters, are not typically employed for C-C bond formation in aldol reactions.[12][13][14]

Conclusion and Future Outlook

The choice of catalyst for the synthesis of alpha-Amylcinnamaldehyde is a multifaceted decision that balances reaction efficiency, cost, and environmental impact.

  • Homogeneous catalysts like NaOH and KOH offer high yields and fast reaction rates but are accompanied by challenges in catalyst separation and waste generation.

  • Heterogeneous catalysts , particularly Mg-Al hydrotalcites, present a sustainable alternative with the significant advantage of recyclability, although more research is needed to optimize their performance specifically for ACA synthesis to match the yields of homogeneous systems.

  • Phase-transfer catalysis provides an elegant solution for biphasic reaction systems, offering high selectivity and the potential for catalyst recycling, making it a strong contender for industrial application.

  • Enzymatic catalysis remains a promising but currently underdeveloped approach for this specific synthesis. Future research in enzyme discovery and engineering may unlock the potential of biocatalysis for the clean and highly selective production of alpha-Amylcinnamaldehyde.

For researchers and professionals in the field, a thorough evaluation of these catalytic systems, considering the specific requirements of their process in terms of scale, cost, and sustainability goals, is paramount for the successful and responsible manufacturing of this important fragrance ingredient.

References

  • Zhen Hong-jue. (2006). Synthesis of α-Amyl Cinnamaldehyde. Fine Chemical Intermediates. [Link]

  • Velambath, K. B., Mali, S. N., & Pratap, A. P. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. NANO BIOMED. ENG.[Link]

  • Velambath, K. B., Mali, S. N., & Pratap, A. P. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. ResearchGate. [Link]

  • Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(2), 2460-2468. [Link]

  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(5), 5711-5728. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2008). Biocatalysis for fine chemicals production. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
  • Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalysis for the synthesis of fine chemicals. Journal of the Royal Society Interface, 9(77), 3145-3153.
  • Sharma, S. K., Parikh, P. A., & Jasra, R. V. (2008). Eco-friendly synthesis of jasminaldehyde by condensation of 1-heptanal with benzaldehyde using hydrotalcite as a solid base catalyst.
  • Girelli, A. M., & Astolfi, M. L. (2017). Lipase-catalyzed synthesis of flavor esters in organic solvents: a review.
  • Mahat, N. A., et al. (2016). Lipase-catalysed synthesis and optimization of biologically active amides of cinnamic acid derivatives. Universiti Putra Malaysia Institutional Repository. [Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). National Institutes of Health. [Link]

  • Yadav, G. D., & Aduri, P. (2012). Aldol condensation of benzaldehyde with heptanal to jasminaldehyde over novel Mg-Al mixed oxide on hexagonal mesoporous silica.
  • Choudary, B. M., et al. (2002). Catalytic activity of Mg–Al hydrotalcites and derived mixed oxides for imination reactions via an oxidative-dehydrogenation mechanism. New Journal of Chemistry, 26(8), 1018-1022. [Link]

  • Synthesis of α-alkoxy- and α-alkylthiosubstituted α,β-unsaturated aldehydes by condensation in two-phase systems. (2021). National Institutes of Health. [Link]

  • Complex Crystallization Kinetics of a Mg–Al Hydrotalcite and Their Practical Implications from the Process Point of View. (2020). National Institutes of Health. [Link]

  • The Claisen–Schmidt condensation between acetophenone and aryl aldehyde derivatives, using either strong base or acid as catalyst, is the most frequently used reaction in chalcone preparation. (n.d.). Taylor & Francis. [Link]

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  • P.S., S., & S., J. (2011). Synthesis and Characterization of Hydrotalcite and Hydrotalcite Compounds and their Application as a Base Catalyst for Aldol Condensation Reaction. Oriental Journal of Chemistry, 27(4), 1437-1443. [Link]

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A Comparative Guide to the In Vitro Validation of the Allergenic Potential of 2-Benzylideneheptanal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of established in vitro models for assessing the skin sensitization potential of the fragrance ingredient 2-Benzylideneheptanal, also known as Amyl Cinnamal. As the cosmetic and chemical industries move away from animal testing, driven by regulatory mandates and ethical considerations, robust and mechanistically relevant New Approach Methodologies (NAMs) are paramount.[1][2] This document is designed for researchers, toxicologists, and drug development professionals, offering not just protocols, but the scientific rationale behind them, grounded in the Adverse Outcome Pathway (AOP) for skin sensitization.

The Foundation: The Adverse Outcome Pathway (AOP) for Skin Sensitization

Understanding the allergenic potential of a chemical is no longer a "black box" assessment. The Organisation for Economic Co-operation and Development (OECD) has championed the AOP framework, which outlines the sequential chain of causally linked events from the initial molecular interaction with a chemical to the adverse health effect—in this case, Allergic Contact Dermatitis (ACD).[3][4] For skin sensitization, this pathway consists of four Key Events (KEs), which form the scientific basis for the in vitro assays discussed herein.[5]

  • Key Event 1 (KE1): Molecular Initiating Event. The chemical (a hapten) or its metabolite covalently binds to skin proteins.[6]

  • Key Event 2 (KE2): Keratinocyte Activation. This protein binding and other cellular stresses induce signaling pathways within skin cells (keratinocytes), leading to an inflammatory response.[7][8]

  • Key Event 3 (KE3): Dendritic Cell Activation. Skin-resident immune cells, specifically dendritic cells (DCs), are activated by the signals from keratinocytes and the presence of haptenated proteins.[9][10]

  • Key Event 4 (KE4): T-Cell Proliferation. Activated DCs migrate to the lymph nodes and present the haptenated protein fragments to T-cells, leading to their proliferation and the establishment of immunological memory.

The in vitro models validated by the OECD are designed to quantitatively measure the first three key events. By integrating data from assays covering KE1, KE2, and KE3, we can build a weight-of-evidence case for a substance's sensitization potential without the use of animals.[11]

Caption: The AOP for skin sensitization, linking the molecular initiating event to the adverse outcome.

Part 1: In Chemico Assessment of Protein Reactivity (KE1) via the Direct Peptide Reactivity Assay (DPRA)

The DPRA directly addresses the molecular initiating event: the covalent binding of a chemical to skin proteins.[12] This assay is not cell-based but is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, which are primary targets for electrophilic sensitizers in the skin.[13] For a molecule like 2-Benzylideneheptanal, an α,β-unsaturated aldehyde, reactivity is expected through a Michael addition mechanism.

Causality Behind Experimental Choice

We start with DPRA because protein binding is the prerequisite for a chemical to be a sensitizer. If a chemical is non-reactive in this assay, it is less likely to initiate the downstream events, although exceptions for pro-haptens (chemicals requiring metabolic activation) exist.[12] The DPRA provides a direct, quantitative measure of the intrinsic electrophilic reactivity of the parent chemical.

Experimental Protocol: OECD TG 442C

This protocol is a condensed summary of the OECD Test Guideline 442C.[12][14]

  • Preparation: Prepare a 100mM solution of 2-Benzylideneheptanal in a suitable solvent (e.g., acetonitrile). Prepare stock solutions of cysteine- and lysine-containing synthetic peptides.

  • Incubation: Mix the chemical solution with each peptide solution in a precise ratio. The cysteine peptide is incubated for 24 hours at 25°C, while the lysine peptide is incubated under the same conditions.

  • Analysis: Following incubation, samples are analyzed using High-Performance Liquid Chromatography (HPLC) with a gradient elution and UV detection at 220 nm.

  • Quantification: The percentage of peptide depletion for both cysteine and lysine is calculated by comparing the peak area of the remaining peptide in the sample to the peak area in a reference control.

  • Classification: The mean cysteine and lysine depletion values are used in a prediction model. A substance is classified as having low, moderate, or high reactivity, which correlates with its sensitization potential. For hazard identification, a mean depletion of ≥ 6.38% categorizes the chemical as a sensitizer.

Caption: A streamlined workflow for the Direct Peptide Reactivity Assay (DPRA).

Part 2: Keratinocyte Activation (KE2) via the KeratinoSens™ Assay

Following protein binding, sensitizers induce oxidative stress in keratinocytes. This activates the Keap1-Nrf2-ARE signaling pathway, a key cellular defense mechanism.[8] The KeratinoSens™ assay leverages this by using a modified human keratinocyte cell line (HaCaT) that contains a luciferase reporter gene linked to the Antioxidant Response Element (ARE).[15][16] When a sensitizer activates this pathway, the cells produce luciferase, which can be measured by luminescence.

Causality Behind Experimental Choice

This assay provides a biological context that the DPRA lacks. It confirms that the chemical's reactivity is sufficient to trigger a specific, sensitizer-relevant stress response pathway within a target skin cell. This moves our assessment from pure chemistry to toxicology.

Signaling Pathway: Keap1-Nrf2 Activation

Keap1_Nrf2_Pathway cluster_pathway KeratinoSens™: Keap1-Nrf2 Pathway cluster_cell Keratinocyte Sensitizer Sensitizer (e.g., 2-Benzylideneheptanal) Keap1 Keap1 Sensitizer->Keap1 Reacts with Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters (Basal State) Ub Ubiquitin Degradation Nrf2->Ub Leads to ARE ARE (Antioxidant Response Element) Luciferase Luciferase Gene Expression ARE->Luciferase Induces Light Luminescent Signal Luciferase->Light Produces Nrf2_bound->ARE Nrf2 Translocates to Nucleus & Binds

Caption: A streamlined workflow for the human Cell Line Activation Test (h-CLAT).

Comparative Analysis and Integrated Assessment

No single in vitro assay is sufficient to fully replace traditional animal tests. [11]Their true power lies in an Integrated Approach to Testing and Assessment (IATA), where data from multiple assays are combined to make a final hazard classification. [12]The table below compares the key features of the three assays.

FeatureDirect Peptide Reactivity Assay (DPRA)KeratinoSens™ Assayhuman Cell Line Activation Test (h-CLAT)
AOP Key Event KE1: Protein Reactivity [12]KE2: Keratinocyte Activation [15]KE3: Dendritic Cell Activation [9]
Methodology In Chemico (HPLC-based) [13]In Vitro (Reporter Gene Assay) [16]In Vitro (Immunostaining/Flow Cytometry) [17]
Biological System Synthetic PeptidesHaCaT Keratinocyte Cell LineTHP-1 Monocytic Cell Line
Primary Endpoint Cysteine/Lysine Peptide Depletion (%) [12]Luciferase Gene Induction (Fold Change) [15]CD86/CD54 Expression (RFI %) [10]
Limitations Cannot detect pro-haptens; may be affected by solubility. [12][18]Insensitive to some non-electrophilic sensitizers.May be affected by surface-active chemicals; requires flow cytometry expertise.
Reported Accuracy ~80% vs. LLNA [12]~77% vs. LLNA [19]~85% vs. LLNA
Validation of 2-Benzylideneheptanal: A Weight-of-Evidence Conclusion

2-Benzylideneheptanal is listed as a fragrance allergen that "May cause an allergic skin reaction". [20][21]An integrated assessment using these in vitro models would be expected to yield the following:

  • DPRA: Positive. As an α,β-unsaturated aldehyde, it is chemically expected to be reactive towards the nucleophilic peptides.

  • KeratinoSens™: Positive. Its electrophilic nature makes it a likely activator of the Nrf2 pathway.

  • h-CLAT: Positive. The culmination of its reactivity and cell-stress induction would be expected to activate THP-1 cells.

A common IATA strategy is the "2 out of 3" approach. [18]In this case, with positive results anticipated from all three assays, the in vitro data would strongly and collectively validate the classification of 2-Benzylideneheptanal as a skin sensitizer, aligning with existing regulatory classifications and human data. This integrated, mechanism-based approach provides a robust, non-animal-based framework for modern safety assessment.

References

  • OECD (2014), The Adverse Outcome Pathway for Skin Sensitisation Initiated by Covalent Binding to Proteins, OECD Series on Testing and Assessment, No. 168, OECD Publishing, Paris. URL: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative sensory analysis of 2-Benzylideneheptanal, a key aroma compound, and structurally related floral aldehydes. Designed for researchers, scientists, and professionals in drug development and fragrance chemistry, this document moves beyond simplistic descriptions to offer a nuanced understanding of the causal relationships between molecular structure and olfactory perception. By integrating technical data with field-proven insights, this guide aims to be a definitive resource for the objective evaluation of these important aroma compounds.

Introduction to Floral Aldehydes

Floral aldehydes are a class of organic compounds that are integral to the creation of a wide array of fragrances, contributing fresh, waxy, and distinctly floral characteristics. Their unique olfactory properties are a direct result of their molecular structure, specifically the presence of an aldehyde functional group attached to a larger carbon skeleton. This guide focuses on 2-Benzylideneheptanal (also known as alpha-amyl cinnamaldehyde) and compares it with three other significant aroma compounds: alpha-hexyl cinnamaldehyde, cinnamaldehyde, and lilial. Understanding the subtle yet impactful differences in their sensory profiles is crucial for their effective application in product formulation.

The Panel of Aroma Compounds

The selection of these four compounds allows for a comprehensive comparative analysis based on structural similarities and variations in their sensory profiles.

  • 2-Benzylideneheptanal (alpha-Amyl Cinnamaldehyde): A cornerstone of jasmine-like scents, it possesses a sweet, floral, and slightly spicy aroma.[1] Its widespread use is a testament to its versatile and appealing olfactory profile.

  • alpha-Hexyl Cinnamaldehyde: A close structural relative of 2-benzylideneheptanal, this compound offers a finer, more floral, and delicate character.[2] It is often used to impart a rich, jasmine-like floralcy.[2]

  • Cinnamaldehyde: The primary component of cinnamon oil, it provides a warm, spicy, and sweet aroma.[3] Its inclusion provides a contrast to the more purely floral aldehydes.

  • Lilial: A synthetic aromatic aldehyde with a powerful and radiant floral scent, reminiscent of lily-of-the-valley.[4][5] Its distinct green and watery nuances set it apart from the cinnamaldehyde derivatives.[6]

Comparative Sensory Analysis: A Multi-faceted Approach

An objective comparison of aroma compounds requires a combination of instrumental analysis and human sensory evaluation. This dual approach provides a comprehensive understanding of both the chemical composition and the perceived olfactory experience.

Quantitative Olfactory Data

The odor detection threshold is a critical metric in sensory science, representing the minimum concentration of a substance that can be detected by the human nose. Lower thresholds indicate a more potent aroma.

CompoundCAS NumberMolecular FormulaOdor ProfileOdor Detection Threshold (in air)
2-Benzylideneheptanal 122-40-7C14H18OSweet, floral, jasmine, fruity, herbal, powdery[7]Data not available
alpha-Hexyl Cinnamaldehyde 101-86-0C15H20OFloral, jasmine, waxy, green, oily, slightly herbaceous[2]Data not available
Cinnamaldehyde 104-55-2C9H8OSpicy, sweet, warm, cinnamon[3]50 - 750 ppb[4]
Lilial 80-54-6C14H20OFloral, muguet, green, watery, powdery0.27 ng/L

Note: While specific, citable odor threshold values for 2-Benzylideneheptanal and alpha-hexyl cinnamaldehyde in standardized units were not available in the surveyed literature, their widespread use and qualitative descriptions suggest they are potent aroma compounds.

Structure-Odor Relationship: The Chemist's Insight

The olfactory differences between these aldehydes can be attributed to subtle variations in their molecular structure.

G cluster_cinnamaldehydes Cinnamaldehyde Derivatives Cinnamaldehyde Cinnamaldehyde (C9H8O) Spicy, Warm AmylCinn 2-Benzylideneheptanal (alpha-Amyl Cinnamaldehyde) (C14H18O) Sweet, Floral, Jasmine Cinnamaldehyde->AmylCinn + Pentyl Group (Floralcy Increased) HexylCinn alpha-Hexyl Cinnamaldehyde (C15H20O) Floral, Waxy, Green AmylCinn->HexylCinn + Methylene Group (Waxy/Green Notes Enhanced) Lilial Lilial (C14H20O) Floral, Muguet, Watery AmylCinn->Lilial Structural Isomer (Different Skeleton) (Distinctly different floral character)

Caption: Structure-Odor Relationship of the Compared Aldehydes.

The core structure of cinnamaldehyde provides the spicy background. The addition of an alkyl chain at the alpha position, as seen in 2-benzylideneheptanal (amyl) and alpha-hexyl cinnamaldehyde (hexyl), significantly shifts the odor profile towards a more floral and less spicy character. The longer hexyl chain in alpha-hexyl cinnamaldehyde introduces more pronounced waxy and green nuances compared to the amyl derivative.[1][2] Lilial, while also a floral aldehyde, possesses a different structural backbone, leading to its distinct lily-of-the-valley and watery notes.[8]

Experimental Protocols for Sensory Analysis

To ensure the trustworthiness and reproducibility of sensory data, standardized and validated protocols are essential.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][10] This allows for the identification of odor-active compounds in a complex mixture.

G cluster_workflow GC-O Experimental Workflow A Sample Preparation (Dilution in appropriate solvent) B GC Injection A->B C Separation in GC Column B->C D Effluent Splitting C->D E MS Detector (Identification) D->E F Olfactory Detection Port (ODP) (Human Assessor) D->F G Data Integration (Aromagram Generation) E->G F->G

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of each aroma compound in a suitable, low-odor solvent (e.g., diethyl ether or hexane) at a concentration appropriate for GC analysis.

  • GC-MS Analysis (for chemical identification): Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS) to separate and identify the individual components.

  • GC-O Analysis (for sensory detection): Inject the sample into a GC equipped with an olfactory detection port (ODP). The column effluent is split between a standard detector (like a flame ionization detector - FID) and the ODP.

  • Human Assessor Evaluation: A trained sensory panelist sniffs the effluent from the ODP and records the time, duration, and description of any detected odors.

  • Data Compilation: The data from the FID/MS and the human assessor are combined to create an aromagram, which links specific chemical compounds to their perceived odors.

  • Odor Activity Value (OAV) Calculation: The OAV is calculated by dividing the concentration of a compound by its odor threshold.[11] Compounds with an OAV greater than 1 are considered to contribute significantly to the overall aroma.

Human Sensory Panel Evaluation

A trained human sensory panel provides invaluable data on the perceived aroma profile and intensity of a substance.[12][13]

G cluster_protocol Sensory Panel Evaluation Protocol A Panelist Selection & Training (Screening for olfactory acuity) C Controlled Environment (Odor-free, controlled temperature & humidity) A->C B Sample Preparation (Solutions on smelling strips) B->C D Blinded & Randomized Presentation C->D E Sensory Evaluation (Rating of odor attributes on a scale) D->E F Data Analysis (Statistical analysis of ratings) E->F

Caption: Human Sensory Panel Evaluation Protocol.

Step-by-Step Methodology:

  • Panelist Selection and Training: Select panelists based on their olfactory acuity and train them to identify and rate the intensity of various aroma attributes.[14]

  • Sample Preparation: Prepare solutions of the aroma compounds at various concentrations in an odorless solvent. Dip smelling strips into the solutions for a standardized amount of time.

  • Testing Environment: Conduct the evaluation in a well-ventilated, odor-free room with controlled temperature and humidity to minimize environmental interferences.[15]

  • Evaluation Procedure: Present the coded, randomized smelling strips to the panelists. Ask them to rate the intensity of predefined sensory attributes (e.g., floral, spicy, waxy, green) on a labeled magnitude scale (e.g., 0-10).

  • Data Collection and Analysis: Collect the intensity ratings from all panelists and perform statistical analysis (e.g., ANOVA) to determine significant differences in the sensory profiles of the compounds.

Advanced Analytical Perspectives: The Electronic Nose

Beyond traditional methods, electronic nose (e-nose) technology offers a rapid and objective means of aroma analysis.[11][16] These devices utilize an array of chemical sensors that respond to volatile compounds, generating a unique "fingerprint" for each aroma.[17] E-noses can be trained to recognize and differentiate between various scents, making them valuable tools for quality control and product development in the fragrance industry.[11]

Conclusion

The comparative sensory analysis of 2-Benzylideneheptanal and its related compounds reveals a fascinating interplay between molecular structure and olfactory perception. While 2-Benzylideneheptanal and alpha-hexyl cinnamaldehyde share a common structural backbone that imparts a characteristic jasmine floralcy, subtle differences in their alkyl chains lead to discernible variations in their waxy and green notes. Cinnamaldehyde provides a spicy benchmark, highlighting the dramatic effect of the alpha-alkyl substitution. Lilial, with its distinct molecular architecture, offers a different facet of the floral aldehyde family, characterized by its fresh, watery, and muguet-like aroma.

For researchers and developers, a thorough understanding of these nuances, quantified through rigorous sensory analysis protocols, is paramount for the informed selection and application of these potent aroma compounds. The integration of instrumental techniques like GC-O with the irreplaceable perception of a trained human sensory panel, and the potential of emerging technologies like the electronic nose, provides a robust framework for the comprehensive evaluation of fragrance ingredients.

References

  • Brattoli, M., Cisternino, E., de Gennaro, G., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Chemical Engineering Transactions, 35, 1339-1344. Available at: [Link]

  • Cinnamaldehyde (CAS N° 104-55-2) - ScenTree. (n.d.). Retrieved from [Link]

  • Lilial (CAS 80-54-6): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved from [Link]

  • Buy Lilial for Perfumery - Evocative Perfumes. (n.d.). Retrieved from [Link]

  • Explaining the chemical structure of JASMINE - Oo La Lab. (2023, February 26). Retrieved from [Link]

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  • Electronic nose - Wikipedia. (n.d.). Retrieved from [Link]

  • Lilial | C14H20O | CID 228987 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Electronic Nose Based Discrimination of a Perfumery Compound in a Fragrance | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Lilial® (CAS N° 80-54-6) - ScenTree. (n.d.). Retrieved from [Link]

  • Technology Report: The Electronic Nose - Perfumer & Flavorist. (2009, April 29). Retrieved from [Link]

  • SENSORY EVALUATION TECHNIQUES DO'S & DON'TS - Sitaram Dixit. (n.d.). Retrieved from [Link]

  • Taste and Smell: A Unifying Chemosensory Theory | The Quarterly Review of Biology: Vol 97, No 2. (n.d.). Retrieved from [Link]

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  • Sensory Evaluation Techniques Eirini Christodoulaki BSc Chemistry MSc Food Product Development Management. (n.d.). Retrieved from [Link]

  • Chemical features mining provides new descriptive structure-odor relationships - Semantic Scholar. (2019, April 25). Retrieved from [Link]

  • 5 Essential Tips for Effective Sensory Fragrance Testing - Sense:lab. (2024, September 11). Retrieved from [Link]

  • Jasminaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

  • Aldehydes in perfumery - Scentspiracy. (n.d.). Retrieved from [Link]

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  • Gas Chromatography—Olfactometry of Aroma Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models - PMC. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 2-Benzylideneheptanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Benzylideneheptanal (also known as alpha-amyl cinnamic aldehyde), a common fragrance ingredient and laboratory chemical. By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate risks, ensure regulatory compliance, and foster a culture of safety.

Understanding the Hazard Profile of 2-Benzylideneheptanal

Before proceeding with disposal, it is imperative to understand the inherent hazards associated with 2-Benzylideneheptanal. This informs the necessary safety precautions and the rationale behind the recommended disposal methods.

Key Hazards:

  • Skin Sensitizer: May cause an allergic skin reaction upon contact.[1][2][3][4]

  • Eye Irritant: Can cause serious eye irritation.[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2][3][4]

These hazards underscore the importance of preventing the release of 2-Benzylideneheptanal into the environment and minimizing personnel exposure during handling and disposal.

Chemical and Physical Properties Summary
PropertyValueSource
Molecular Formula C₁₄H₁₈O[5]
Molecular Weight 202.29 g/mol [5]
Appearance Clear, yellow, oily liquid[5][6]
Odor Jasmine-like[5][6]
Boiling Point 284 °C[5][6]
Flash Point 140 °C (Closed cup)[2]
Solubility Insoluble in water; Soluble in acetone, carbon tetrachloride[5][6]
Log Kow 4.70 (Indicates high potential for bioconcentration)[5][6]

Pre-Disposal: Handling and Storage of 2-Benzylideneheptanal Waste

Proper handling and temporary storage of 2-Benzylideneheptanal waste are crucial preliminary steps to ensure safety and compliance prior to final disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 2-Benzylideneheptanal, including:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.[7]

  • A laboratory coat.

Waste Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for liquid 2-Benzylideneheptanal waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option. Avoid metal containers.[8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-Benzylideneheptanal," and appropriate hazard pictograms (e.g., skin sensitizer, environmental hazard).[9][10]

  • Segregation: Do not mix 2-Benzylideneheptanal waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Store it separately from incompatible materials, such as strong oxidizing agents or acids.[11]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the direct supervision of laboratory personnel.[8][9][11] The SAA should be in a cool, dry, and well-ventilated area, away from heat or ignition sources.

Step-by-Step Disposal Protocol for 2-Benzylideneheptanal

The guiding principle for the disposal of 2-Benzylideneheptanal is that it should be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. [4]

Step 1: Waste Characterization and Profiling

Your institution's Environmental Health and Safety (EHS) office will require a profile of the waste stream. Provide the Safety Data Sheet (SDS) for 2-Benzylideneheptanal and an estimate of the quantity of waste generated.

Step 2: Arranging for Licensed Disposal

  • Contact EHS: Initiate a waste pickup request with your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal vendor. This documentation is a critical part of the "cradle-to-grave" responsibility for hazardous waste generators.[12]

Step 3: Spill Management and Decontamination

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][4]

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[1] All cleaning materials (e.g., wipes, gloves) must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Benzylideneheptanal.

DisposalWorkflow start Generation of 2-Benzylideneheptanal Waste is_empty_container Is the container empty? start->is_empty_container rinse_container Triple rinse with a suitable solvent (e.g., acetone). is_empty_container->rinse_container Yes collect_liquid_waste Collect liquid waste in a labeled, compatible hazardous waste container. is_empty_container->collect_liquid_waste No collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate dispose_container Dispose of empty container per institutional guidelines (may be non-hazardous). collect_rinsate->dispose_container store_waste Store in a designated Satellite Accumulation Area (SAA). collect_liquid_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs

Caption: Disposal decision workflow for 2-Benzylideneheptanal.

Regulatory Context

The disposal of 2-Benzylideneheptanal is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][13] Your institution is responsible for complying with these federal regulations, as well as any applicable state and local laws.[12][14] As a generator of hazardous waste, you play a vital role in this compliance framework.

Conclusion

The proper disposal of 2-Benzylideneheptanal is a multi-step process that prioritizes safety, environmental protection, and regulatory compliance. By understanding the hazards, implementing proper handling and storage procedures, and following the prescribed disposal protocol, laboratory professionals can effectively manage this chemical waste stream. Always consult your institution's specific hazardous waste management plan and your EHS office for guidance.

References

  • PubChem. (n.d.). 2-Benzylideneheptanal. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Amylcinnamaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Pochpac. (2025). Safety Data Sheet: ALPHA AMYL CINNAMIC ALDEHYDE. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Amyl Cinnamic Aldehyde (ACA) Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Safe Use of Glutaraldehyde in Health Care. Retrieved from [Link]

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  • PubChem. (n.d.). (2E)-2-benzylideneheptanal;(2Z)-2-benzylideneheptanal. National Center for Biotechnology Information. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Benzylideneheptanal

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our primary responsibility extends beyond achieving research milestones; it encompasses an unwavering commitment to safety. The handling of any chemical reagent demands a foundational understanding of its properties and potential hazards. This guide provides essential, field-tested protocols for the safe handling of 2-Benzylideneheptanal (also known as Amyl Cinnamic Aldehyde), focusing on the correct selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that both personnel and research integrity are protected.

Immediate Safety Briefing: Understanding the Hazard

Before handling 2-Benzylideneheptanal, it is critical to recognize its primary hazards to understand the causality behind the required PPE.

  • Primary Health Hazards: The most significant, well-documented hazard is its potential to act as a skin sensitizer [1][2][3]. Initial contact may not cause a reaction, but repeated exposure can lead to allergic contact dermatitis, a potentially persistent condition. It is also classified as a skin, eye, and potential respiratory tract irritant[4][5].

  • Environmental Hazards: This compound is very toxic to aquatic life, with long-lasting effects[1][2][6]. This classification mandates stringent containment and disposal procedures to prevent environmental release.

Therefore, every procedural step and piece of equipment recommended is designed to mitigate these specific risks by creating a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all checklist. It is a risk-based assessment. For 2-Benzylideneheptanal, the following PPE is mandatory.

Core PPE Requirements
PPE ComponentSpecificationRationale & Causality
Hand Protection Nitrile or Neoprene Gloves (min. thickness 0.3 mm)Prevents Skin Sensitization. These materials offer good resistance against aldehydes[7][8]. Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin[9]. For prolonged contact or immersion, consult a manufacturer's specific chemical resistance chart[10][11].
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 approved)Prevents Eye Irritation. Goggles provide a 360-degree seal around the eyes, protecting against splashes and vapors more effectively than standard safety glasses[3][12].
Body Protection Fully-buttoned Laboratory CoatPrevents Incidental Skin Contact. Provides a removable barrier to protect skin and personal clothing from minor splashes and spills.
Ventilation Certified Chemical Fume HoodPrevents Respiratory Irritation. This is an engineering control, which is superior to PPE. All handling of 2-Benzylideneheptanal should occur within a fume hood to capture vapors at the source[3].
Enhanced PPE for High-Risk Scenarios

For procedures involving larger quantities (>100 mL) or a significant risk of splashing, upgrade your PPE:

  • Face Shield: Worn over chemical splash goggles, a face shield provides an additional layer of protection for the entire face[12][13].

  • Chemical-Resistant Apron/Coveralls: Worn over the lab coat, this provides a higher level of protection against significant splashes, preventing the chemical from soaking through to your personal clothing and skin[14].

Safe Handling Workflow

Adherence to a standardized workflow is crucial for minimizing exposure and ensuring reproducible safety. The following diagram and steps outline the complete process from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_1 Review SDS & Procedure prep_2 Verify Fume Hood Operation prep_1->prep_2 prep_3 Don Core PPE (Goggles, Gloves, Lab Coat) prep_2->prep_3 handle_1 Work Inside Fume Hood prep_3->handle_1 handle_2 Dispense Reagent Carefully handle_1->handle_2 handle_3 Keep Container Tightly Sealed handle_2->handle_3 spill Spill or Exposure Occurs handle_2->spill Potential Deviation clean_1 Segregate & Label Waste handle_3->clean_1 clean_2 Decontaminate Work Area clean_1->clean_2 clean_3 Doff PPE Correctly clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4 Execute Emergency Protocol Execute Emergency Protocol spill->Execute Emergency Protocol

Caption: Workflow for Safe Handling of 2-Benzylideneheptanal.

Spill and Emergency Protocols

Even with meticulous planning, accidents can happen. Being prepared is the key to mitigating harm.

Minor Spill (Contained within Fume Hood)
  • Alert Personnel: Inform others in the immediate area.

  • Contain: Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to dike and absorb the spill. Work from the outside in to prevent spreading[15][16]. Do not use combustible materials like paper towels to absorb the bulk of the spill[17].

  • Collect: Carefully scoop the absorbed material into a designated, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water, and wipe dry[18].

  • Dispose: Label the waste container as "Hazardous Waste: 2-Benzylideneheptanal" and follow institutional disposal procedures.

Major Spill or Spill Outside Fume Hood

Evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office or emergency response team. Do not attempt to clean up a large spill without proper training and equipment[19].

Personnel Exposure: First Aid
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes[1][20][21]. Seek medical attention if irritation or a rash develops[2].

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[5][22]. Remove contact lenses if present and easy to do[1]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[20].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][5].

Waste Disposal Plan

Due to its high aquatic toxicity, 2-Benzylideneheptanal and any materials contaminated with it must be treated as hazardous waste.

  • Segregation: Never dispose of this chemical down the drain[1].

  • Containment: All waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Arrange for pickup and disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations[3]. The ultimate goal is to prevent any release into the environment[3].

By internalizing the principles and adhering to the protocols outlined in this guide, you build a foundation of trust in your own safety practices. This allows you to focus on your research with the confidence that you have taken the necessary and proper steps to protect yourself, your colleagues, and the environment.

References

  • 2-Benzylideneheptanal | C14H18O | CID 1712058 . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 2-benzylideneheptanal . Chemos GmbH & Co.KG. [Link]

  • SAFETY DATA SHEET Amyl Cinnamic Aldehyde . PerfumersWorld. [Link]

  • Heptanal, 2-benzylidene- | CAS#:122-40-7 . Chemsrc. [Link]

  • 2-BENZYLIDENEOCTANAL Safety Data Sheet . Ataman Kimya. [Link]

  • 1.3.2 Spill-Procedures . University of Washington. [Link]

  • Personal Protection Equipment (PPE) . Rhode Island Department of Environmental Management. [Link]

  • First Aid Procedures for Chemical Hazards . NIOSH, Centers for Disease Control and Prevention. [Link]

  • Spill procedure: Clean-up guidance . Queen Mary University of London. [Link]

  • material safety data sheet sds/msds - Benzaldehyde . Kasturi Aromatics. [Link]

  • CHEMICAL SPILL PROCEDURES . Clarkson University. [Link]

  • Personal Protective Equipment . US EPA. [Link]

  • Personal Protective Equipment (PPE) . CHEMM, U.S. Department of Health & Human Services. [Link]

  • Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]

  • Spill Kits and Spill Clean Up Procedures . Georgia Institute of Technology Environmental Health & Safety. [Link]

  • Amylcinnamaldehyde Ingredient Allergy Safety Information . SkinSAFE. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • First Aid for Chemical Exposure . Coast2Coast First Aid & CPR. [Link]

  • First Aid Procedures For Chemical Hazards . Workplace Material Handling & Safety. [Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES . Becky Aktsiaselts. [Link]

  • Gloves Chemical Resistance Chart . Gloves By Web. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z . CDC Archive. [Link]

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  • OSHA Glove Selection Chart . University of Rochester, Environmental Health and Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.